Dioctyl azelate
Description
Properties
IUPAC Name |
dioctyl nonanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H48O4/c1-3-5-7-9-14-18-22-28-24(26)20-16-12-11-13-17-21-25(27)29-23-19-15-10-8-6-4-2/h3-23H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWVQUJDBOICHGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)CCCCCCCC(=O)OCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H48O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501022498, DTXSID901337817 | |
| Record name | Nonanedioic acid, di-C8-12-alkyl esters | |
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| Record name | Dioctyl azelate | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2064-80-4, 68909-85-3 | |
| Record name | Dioctyl azelate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2064-80-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Dioctyl azelate | |
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| Record name | Nonanedioic acid, di-C8-12-alkyl esters | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nonanedioic acid, di-C8-12-alkyl esters | |
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| Record name | Nonanedioic acid, di-C8-12-alkyl esters | |
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| Record name | Dioctyl azelate | |
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| Record name | Dioctyl azelate | |
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Foundational & Exploratory
Dioctyl Azelate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical and physical properties of dioctyl azelate. The information is curated for researchers, scientists, and professionals in drug development who utilize this compound in their work. This guide includes key quantitative data, detailed experimental protocols, and visualizations to elucidate its synthesis and applications.
Core Chemical and Physical Properties
This compound, also known as bis(2-ethylhexyl) azelate, is a diester of azelaic acid and 2-ethylhexanol.[1] It is a colorless to pale yellow, oily liquid with a mild odor.[2] Its low volatility and excellent thermal stability make it a valuable component in various industrial applications.[2]
Identification and Nomenclature
| Identifier | Value |
| IUPAC Name | dioctyl nonanedioate |
| Synonyms | Bis(2-ethylhexyl) azelate, Di(2-ethylhexyl) azelate, DOZ |
| CAS Number | 103-24-2[1] |
| Molecular Formula | C25H48O4[1] |
| Molecular Weight | 412.65 g/mol [1] |
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below. These values represent a range reported across various technical sources.
| Property | Value |
| Appearance | Clear, colorless to pale yellow liquid[1][2] |
| Density | 0.912 - 0.92 g/cm³ at 25°C[3][4] |
| Boiling Point | >282°C; 376°C at 101.3 kPa[3][4] |
| Melting Point | -67°C[4] |
| Flash Point | 211 - 221°C[3][4] |
| Viscosity | 25 cS at 25°C[3] |
| Water Solubility | 0.1 mg/L at 25°C[4] |
| Solubility in Organic Solvents | Soluble in alcohols, acetone, and benzene[1] |
| Refractive Index | 1.4460 - 1.4512 at 25°C[3] |
| Vapor Pressure | <0.01 mmHg at 20°C |
Experimental Protocols
Detailed methodologies for key experiments related to the synthesis and characterization of this compound are provided below. These protocols are based on standard laboratory practices and established methods.
Synthesis of this compound via Fischer Esterification
The industrial synthesis of this compound involves the Fischer esterification of azelaic acid with 2-ethylhexanol in the presence of an acid catalyst.
Materials:
-
Azelaic acid
-
2-Ethylhexanol (slight excess)
-
Sulfuric acid (catalyst)
-
Toluene (B28343) (for azeotropic removal of water)
-
5% Sodium carbonate solution
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Combine azelaic acid, 2-ethylhexanol, and toluene in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
Add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap.
-
Continue the reaction until the theoretical amount of water has been collected, indicating the completion of the esterification.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with 5% sodium carbonate solution (to neutralize the acid catalyst), water, and saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the toluene and excess 2-ethylhexanol under reduced pressure using a rotary evaporator to yield crude this compound.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
Determination of Physical Properties
Viscosity Measurement (ASTM D7042): The dynamic viscosity of this compound can be determined using a Stabinger viscometer, following the principles of ASTM D7042.[2] This method measures the dynamic viscosity and density of the liquid simultaneously, from which the kinematic viscosity is calculated.
-
Ensure the sample is homogeneous and free of air bubbles.
-
Inject the sample into the measuring cell of the Stabinger viscometer.
-
Set the desired temperature for the measurement (e.g., 25°C).
-
The instrument measures the rotational speed of an internal tube within the sample, which is directly related to the dynamic viscosity. Simultaneously, the density is measured using an oscillating U-tube.
-
The kinematic viscosity is automatically calculated by the instrument by dividing the dynamic viscosity by the density.
Boiling Point Determination (Thiele Tube Method): The boiling point of this compound can be determined on a small scale using the Thiele tube method.
-
Fill a small test tube with 0.5-1 mL of this compound.
-
Invert a capillary tube (sealed at one end) and place it inside the test tube with the open end submerged in the liquid.
-
Attach the test tube to a thermometer.
-
Place the assembly in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).
-
Heat the side arm of the Thiele tube gently.
-
As the temperature rises, a stream of bubbles will emerge from the capillary tube.
-
Continue heating until a steady stream of bubbles is observed.
-
Remove the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
Visualizing Synthesis and Applications
The following diagrams, generated using Graphviz, illustrate the synthesis workflow of this compound and its primary applications as a plasticizer.
Caption: Synthesis workflow for this compound via Fischer esterification.
Caption: Application of this compound as a plasticizer to enhance polymer properties.
References
An In-Depth Technical Guide to the Synthesis of Dioctyl Azelate from Azelaic Acid and 2-Ethylhexanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dioctyl azelate (DOZ), a branched-chain diester, is a versatile compound with significant applications as a plasticizer, lubricant, and emollient. Its synthesis, primarily through the esterification of azelaic acid with 2-ethylhexanol, can be achieved through various catalytic methods, each presenting distinct advantages in terms of efficiency, environmental impact, and process conditions. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, including traditional acid catalysis, modern enzymatic catalysis, and innovative catalyst-free supercritical fluid technology. Detailed experimental protocols, comparative quantitative data, and process visualizations are presented to equip researchers and development professionals with the necessary knowledge for the informed selection and implementation of the most suitable synthetic strategy.
Introduction
This compound, with the chemical formula C25H48O4, is the diester formed from the nine-carbon dicarboxylic acid, azelaic acid, and the eight-carbon branched-chain alcohol, 2-ethylhexanol.[1] Its molecular structure imparts desirable properties such as low-temperature flexibility, high plasticizing efficiency, and good thermal stability, making it a valuable component in the formulation of polymers, particularly polyvinyl chloride (PVC), as well as in the manufacturing of coatings, adhesives, and sealants.[1] In the pharmaceutical and cosmetic industries, its emollient properties are highly valued.
The synthesis of this compound is a classic example of Fischer-Speier esterification, a reaction that involves the condensation of a carboxylic acid and an alcohol. The reaction is reversible and typically requires a catalyst and/or the removal of water to drive the equilibrium towards the formation of the ester product. This guide will delve into the core methodologies for this synthesis, providing detailed protocols and comparative data to facilitate laboratory and process development efforts.
Synthetic Methodologies and Comparative Data
The production of this compound can be approached through several distinct synthetic pathways. The choice of method is often dictated by factors such as desired yield and purity, environmental considerations, and economic feasibility. This section details the most common methods and presents quantitative data in a comparative format.
Acid-Catalyzed Esterification
Conventional acid catalysis remains a widely used method for the synthesis of this compound due to its simplicity and cost-effectiveness. Common catalysts include strong mineral acids like sulfuric acid (H₂SO₄) and organic acids such as p-toluenesulfonic acid (PTSA).[2] These catalysts protonate the carbonyl oxygen of the azelaic acid, increasing its electrophilicity and facilitating nucleophilic attack by the 2-ethylhexanol.
Table 1: Comparison of Acid Catalysts for this compound Synthesis
| Catalyst | Molar Ratio (Acid:Alcohol) | Catalyst Loading (wt%) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Sulfuric Acid | 1:2.2 | 0.5 - 1.0 | 140 - 160 | 4 - 6 | >95 | Adapted from[2] |
| p-Toluenesulfonic Acid | 1:2.2 | 1.0 - 2.0 | 130 - 150 | 5 - 7 | >95 | Adapted from[2] |
| Amberlyst-15 | 1:2 | 10 | 120 | 6 | ~90 | [3] |
Enzymatic Esterification
The use of enzymes, particularly lipases, as catalysts for esterification has gained significant traction as a "green" alternative to traditional acid catalysis. Lipases offer high selectivity, operate under milder reaction conditions, and can be immobilized for easier separation and reuse.[4] Novozym 435, an immobilized lipase (B570770) B from Candida antarctica, is a commonly used and highly effective biocatalyst for this transformation.[4][5]
Table 2: Enzymatic Synthesis of this compound using Novozym 435
| Molar Ratio (Acid:Alcohol) | Enzyme Loading (wt%) | Temperature (°C) | Reaction Time (h) | Conversion (%) | Reference |
| 1:5 | 5 | 100 | 6 | ~100 | Adapted from[5] |
| 1:2 | 10 | 60 | 24 | >95 | [6] |
Catalyst-Free Supercritical Fluid Synthesis
An emerging and environmentally benign approach to esterification involves the use of supercritical fluids, such as supercritical 2-ethylhexanol, as both a reactant and the reaction medium. Under supercritical conditions (high temperature and pressure), the properties of the fluid are altered, facilitating the reaction without the need for an external catalyst. This method can lead to high reaction rates and simplified product purification.
Table 3: Catalyst-Free Synthesis of this compound in Supercritical 2-Ethylhexanol
| Molar Ratio (Acid:Alcohol) | Temperature (°C) | Pressure (MPa) | Reaction Time (h) | Yield (%) | Reference |
| 1:10 | 350 | 10 | 1 | High |
Experimental Protocols
This section provides detailed, step-by-step procedures for the synthesis of this compound using the methodologies discussed above.
Protocol for Acid-Catalyzed Esterification using p-Toluenesulfonic Acid
This protocol is adapted from established procedures for esterification.
Materials:
-
Azelaic acid (1 mole)
-
2-Ethylhexanol (2.2 moles)
-
p-Toluenesulfonic acid monohydrate (0.02 moles)
-
Toluene (B28343) (as an azeotropic solvent)
-
5% Sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stirrer, add azelaic acid, 2-ethylhexanol, p-toluenesulfonic acid, and toluene.
-
Heat the mixture to reflux (approximately 130-150 °C). Water produced during the reaction will be collected in the Dean-Stark trap.
-
Continue the reaction for 5-7 hours or until the theoretical amount of water has been collected.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted azelaic acid) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the toluene and excess 2-ethylhexanol.
-
The crude this compound can be further purified by vacuum distillation.
Protocol for Enzymatic Esterification using Novozym 435
This protocol is based on studies of enzymatic esterification of dicarboxylic acids.[5][6]
Materials:
-
Azelaic acid (1 mole)
-
2-Ethylhexanol (5 moles)
-
Novozym 435 (5% by weight of azelaic acid)
-
Molecular sieves (to remove water)
Procedure:
-
In a round-bottom flask, combine azelaic acid, 2-ethylhexanol, and Novozym 435.
-
Add molecular sieves to the reaction mixture to absorb the water produced during the esterification.
-
Heat the mixture to 100 °C with constant stirring.
-
Monitor the reaction progress by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
Once the reaction reaches completion (typically within 6 hours, achieving near-quantitative conversion), cool the mixture to room temperature.
-
Separate the immobilized enzyme (Novozym 435) by filtration. The enzyme can be washed with a solvent and reused.
-
Remove the excess 2-ethylhexanol from the filtrate by vacuum distillation to obtain the purified this compound.
Protocol for Catalyst-Free Supercritical Fluid Synthesis
This protocol is a conceptual outline based on the principles of supercritical fluid reactions.
Materials:
-
Azelaic acid
-
2-Ethylhexanol
Apparatus:
-
High-pressure, high-temperature batch reactor
Procedure:
-
Charge the high-pressure reactor with azelaic acid and 2-ethylhexanol in the desired molar ratio (e.g., 1:10).
-
Seal the reactor and purge with an inert gas.
-
Heat the reactor to the target temperature (e.g., 350 °C) and pressurize to the desired pressure (e.g., 10 MPa) to bring the 2-ethylhexanol into its supercritical state.
-
Maintain the reaction conditions with vigorous stirring for the specified duration (e.g., 1 hour).
-
After the reaction, cool the reactor to room temperature and carefully depressurize.
-
The product mixture, consisting of this compound and unreacted 2-ethylhexanol, can be separated by vacuum distillation.
Process Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows for the synthesis of this compound.
Caption: Workflow for Acid-Catalyzed Synthesis of this compound.
Caption: Workflow for Enzymatic Synthesis of this compound.
Caption: Workflow for Supercritical Fluid Synthesis of this compound.
Conclusion
The synthesis of this compound from azelaic acid and 2-ethylhexanol is a well-established yet evolving field of study. While traditional acid catalysis offers a robust and economical route, the growing emphasis on sustainable chemistry has propelled the development of enzymatic and supercritical fluid-based methods. This guide has provided a detailed comparison of these key methodologies, complete with experimental protocols and quantitative data, to serve as a valuable resource for researchers and professionals in chemical synthesis and product development. The choice of the optimal synthetic route will ultimately depend on a careful consideration of factors including yield, purity requirements, cost, and environmental impact. Further research into novel catalytic systems and process optimization will continue to enhance the efficiency and sustainability of this compound production.
References
- 1. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 2. chembk.com [chembk.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. daneshyari.com [daneshyari.com]
- 6. scielo.br [scielo.br]
An In-depth Technical Guide to Dioctyl Azelate (CAS No. 103-24-2)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dioctyl azelate (DOZ), also known as bis(2-ethylhexyl) azelate, is a high-molecular-weight diester primarily utilized as a specialty plasticizer. Its chemical structure, featuring a nine-carbon dicarboxylic acid (azelaic acid) backbone esterified with two 2-ethylhexyl alcohol molecules, imparts exceptional low-temperature flexibility and low volatility to various polymers. While its principal applications are in the industrial sector, particularly for polyvinyl chloride (PVC) and synthetic rubbers, its properties merit consideration within the broader context of material science in medical and pharmaceutical applications. This guide provides a comprehensive technical overview of DOZ, including its physicochemical properties, synthesis and analytical methodologies, toxicological profile, and a discussion of its relevance in fields pertinent to drug development, such as in medical devices.
Physicochemical and Performance Data
The properties of this compound make it a high-performance plasticizer, especially valued for its ability to maintain material flexibility in cold environments.
Physical and Chemical Properties
The fundamental physical and chemical characteristics of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 103-24-2 | [1] |
| Molecular Formula | C25H48O4 | [1] |
| Molecular Weight | 412.65 g/mol | [1] |
| Appearance | Clear, colorless to pale yellow oily liquid | [] |
| Density | 0.917 - 0.92 g/cm³ (at 25 °C) | [1] |
| Melting Point | -67 °C | [1] |
| Boiling Point | >282 °C; 376 °C (at 101.3 kPa) | [1] |
| Flash Point | 211 - 213 °C | [1] |
| Water Solubility | 0.1 mg/L (at 25 °C) | [1] |
| Refractive Index | 1.4460 - 1.4512 (at 25 °C) | [1] |
Performance Characteristics as a Plasticizer
DOZ is renowned for its performance, particularly its efficacy as a cold-resistant plasticizer, often outperforming other common plasticizers in this regard.[1][3][4] It is frequently used as an auxiliary plasticizer in PVC formulations, typically at 5-20% of the main plasticizer content, to enhance low-temperature flexibility.[3][4]
| Performance Metric | Value / Observation | Comparison | Reference(s) |
| Low-Temperature Flexibility | Excellent; lowers the glass transition temperature (Tg) of PVC significantly. | Cold resistance is noted to be superior to Dioctyl Adipate (DOA). | [1] |
| Plasticizing Efficiency | High | Comparable to other high-performance plasticizers. | [1] |
| Volatility | Low | Lower volatility contributes to the permanence and durability of the final product. | [] |
| Thermal Stability | Good | PVC-D2EHAz films show a maximum degradation temperature of 290.83 °C. | [5] |
| Compatibility | Good with PVC, vinyl copolymers, polystyrene, and synthetic rubbers. | Broad compatibility allows for versatile use in various polymer systems. | [1] |
Experimental Protocols
Detailed methodologies are crucial for the synthesis, analysis, and evaluation of this compound in a research setting.
Synthesis of this compound
The standard industrial synthesis of this compound is achieved through the Fischer esterification of azelaic acid with 2-ethylhexanol, typically using an acid catalyst.[1] The following protocol is a representative procedure based on established methods for similar diester plasticizers.[6][7][8]
Materials:
-
Azelaic Acid (1 mole equivalent)
-
2-Ethylhexanol (2.1 - 2.5 mole equivalents)
-
Catalyst: Sulfuric acid or a solid acid catalyst like stannous oxide (e.g., 0.2-0.5% by weight of reactants)[8]
-
Toluene (B28343) (as an azeotropic solvent)
-
5% Sodium Carbonate solution
-
Anhydrous Magnesium Sulfate (B86663)
-
Activated Carbon
Procedure:
-
Reaction Setup: Equip a four-neck round-bottom flask with a mechanical stirrer, a thermometer, a Dean-Stark apparatus connected to a reflux condenser, and a nitrogen inlet.
-
Charging Reactants: Charge the flask with azelaic acid, 2-ethylhexanol, and toluene.
-
Catalysis and Esterification: Begin stirring and introduce a gentle flow of nitrogen. Add the catalyst to the mixture. Heat the reaction mixture to reflux (typically 150-225 °C). Water produced during the esterification will be collected in the Dean-Stark trap.
-
Reaction Monitoring: Monitor the reaction progress by measuring the acid value of the mixture periodically. The reaction is considered complete when the acid value is ≤ 0.20 mg KOH/g.
-
Neutralization and Washing: Cool the reaction mixture to approximately 90 °C. Transfer the mixture to a separatory funnel and wash with a 5% sodium carbonate solution to neutralize the acidic catalyst, followed by washing with deionized water until the aqueous layer is neutral.
-
Solvent and Excess Alcohol Removal: Remove the toluene and excess 2-ethylhexanol via vacuum distillation.
-
Decolorization and Filtration: Add a small amount of activated carbon to the crude product and stir for 1 hour to decolorize. Filter the mixture through a bed of anhydrous magnesium sulfate to remove the carbon and any residual water, yielding the final purified this compound product.
Caption: Synthesis workflow for this compound.
Analytical Method: Quantification by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust method for the quantification and identification of this compound, particularly for migration studies or purity assessment. The following is a general protocol adaptable for this purpose.[9][10]
Instrumentation:
-
Gas Chromatograph with a Mass Selective Detector (MSD)
-
Column: A low-polarity column such as an Rxi-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector: Split/splitless inlet
Procedure:
-
Sample Preparation (from PVC):
-
Accurately weigh approximately 0.1 g of the PVC sample containing DOZ.
-
Dissolve the sample in a suitable solvent like tetrahydrofuran (B95107) (THF).
-
Precipitate the PVC polymer by adding an anti-solvent such as methanol.
-
Centrifuge the mixture and carefully collect the supernatant containing the extracted DOZ.
-
Filter the supernatant through a 0.45 µm PTFE filter into a GC vial.
-
-
Standard Preparation: Prepare a series of calibration standards of DOZ in the extraction solvent (e.g., THF/methanol mixture) over a relevant concentration range (e.g., 1-100 µg/mL).
-
GC-MS Conditions:
-
Inlet Temperature: 280 °C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Program: Initial temperature 100 °C, hold for 1 min, ramp at 20 °C/min to 300 °C, hold for 5 min.
-
MSD Transfer Line: 290 °C
-
Ion Source Temperature: 230 °C
-
Acquisition Mode: Scan mode for identification (m/z 50-550) and Selected Ion Monitoring (SIM) mode for quantification. Characteristic ions for DOZ should be determined from a full scan spectrum (e.g., m/z 113, 129, 149).
-
-
Quantification: Construct a calibration curve from the standard solutions and determine the concentration of DOZ in the sample extract based on the peak area of the target ion.
Metabolism and Toxicology
While specific in-vivo metabolism studies on this compound are not extensively documented in publicly available literature, a probable metabolic pathway can be inferred from studies on structurally similar esters, such as diethyl azelate.[11][12]
Proposed Metabolic Pathway
It is anticipated that this compound undergoes hydrolysis by non-specific esterase enzymes present in the liver and other tissues. This enzymatic action would cleave the ester bonds, releasing the parent dicarboxylic acid and alcohol.[11]
-
Initial Hydrolysis: One ester bond is hydrolyzed to form mono(2-ethylhexyl) azelate and 2-ethylhexanol.
-
Second Hydrolysis: The monoester is further hydrolyzed to yield azelaic acid and another molecule of 2-ethylhexanol.
-
Further Metabolism: Azelaic acid can enter the beta-oxidation pathway for dicarboxylic acids, while 2-ethylhexanol is oxidized to corresponding aldehydes and carboxylic acids.
Caption: Proposed hydrolysis of this compound.
Toxicological Summary
This compound is generally considered to have a low order of toxicity.[1] The toxicity of its primary metabolite, azelaic acid, has been more extensively studied and is also found to be low.[13][14]
| Endpoint | Result | Species | Reference(s) |
| Acute Oral Toxicity (LD50) | 8270 mg/kg | Rat | [1] |
| Acute Intravenous Toxicity (LD50) | 1060 mg/kg | Rat | [1] |
| Skin Irritation | Mild irritant (10 mg/24 hours) | Rabbit | [1] |
| Aquatic Hazard | May cause long lasting harmful effects to aquatic life (H413) | - | [15] |
Azelaic Acid Toxicology: Studies on azelaic acid show low acute oral toxicity, and it is not considered to be a reproductive toxicant or carcinogenic.[13][14] It is used therapeutically in topical dermatological preparations.[14]
Relevance to Researchers and Drug Development
While this compound is not a conventional pharmaceutical excipient, its relevance to drug development professionals stems from its use in materials that come into contact with pharmaceutical products or the human body.
Medical Devices and Packaging
Plasticizers are critical components in medical-grade PVC, used in devices such as intravenous (IV) bags, tubing, and catheters.[3][16] The primary concern in this area is the potential for the plasticizer to leach from the device into the administered fluid or the patient's body.[17] While much of the focus has been on the potential health effects of phthalate (B1215562) plasticizers like DEHP, there is an ongoing search for safer alternatives.[3][16]
DOZ, with its low toxicity profile and high permanence due to low volatility, represents the class of aliphatic diester plasticizers that are considered as alternatives.[] Researchers involved in the development of new medical devices or pharmaceutical packaging must consider the biocompatibility and leachability of all components, including plasticizers. The analytical methods described in this guide are pertinent for conducting such extractables and leachables studies.
Caption: Relationship between DOZ properties and its applications.
Potential as a Topical Excipient
Although not currently used as such, the physicochemical properties of DOZ—being an oily liquid with low water solubility and emollient characteristics—are shared by some compounds used as excipients in topical and transdermal formulations.[][18] Excipients in this category can act as emollients, solvents for lipophilic drugs, or penetration enhancers.[18][19] The rapid metabolism of similar azelate esters to the naturally occurring azelaic acid could be a favorable characteristic.[11][12] However, extensive research into its skin compatibility, penetration enhancement capabilities, and formulation stability would be required to validate any potential use in this area.
Conclusion
This compound is a high-performance, low-toxicity plasticizer with well-defined benefits in industrial polymer applications, most notably its ability to confer excellent low-temperature flexibility. For researchers and professionals in drug development, its primary relevance lies in its potential use as a safer alternative to phthalates in medical devices and packaging materials. Understanding its properties, synthesis, and analytical quantification is essential for evaluating its suitability and safety in these contexts. While its direct role as a pharmaceutical excipient is not established, its chemical nature invites theoretical consideration for topical applications, pending further research. This guide serves as a foundational technical resource for scientists and researchers exploring the material science aspects of this compound.
References
- 1. Medical Devices as a Source of Phthalate Exposure: A Review of Current Knowledge and Alternative Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. specialchem.com [specialchem.com]
- 4. Position Statement: The Use of DEHP Plasticizers in Medical Devices – TIF [thalassaemia.org.cy]
- 5. ukm.my [ukm.my]
- 6. CN105399625A - Preparation method for cold-resistant plasticizer dioctyl sebacate - Google Patents [patents.google.com]
- 7. CN102249909A - Method for preparing bis(2-ethylhexyl)adipate - Google Patents [patents.google.com]
- 8. CN104592015A - Preparation method of rubber plasticizer dioctyl sebacate - Google Patents [patents.google.com]
- 9. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [restek.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. [PDF] Azelaic Acid Esters as Pluripotent Immunomodulatory Molecules: Nutritional Supplements or Drugs | Semantic Scholar [semanticscholar.org]
- 13. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 14. Pharmacology and toxicology of azelaic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound | C25H48O4 | CID 74943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. A new study on use of PVC based on DEHP and alternate plasticizers is not decisive [plastemart.com]
- 17. ec.europa.eu [ec.europa.eu]
- 18. pharmaexcipients.com [pharmaexcipients.com]
- 19. ondrugdelivery.com [ondrugdelivery.com]
An In-depth Technical Guide to Dioctyl Azelate (C25H48O4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dioctyl azelate (DOZ), with the molecular formula C25H48O4, is a diester of azelaic acid and 2-ethylhexanol.[1] Primarily recognized for its role as a high-performance plasticizer, DOZ imparts excellent low-temperature flexibility and thermal stability to a variety of polymers, particularly polyvinyl chloride (PVC).[2][3] Beyond its industrial applications in materials science, the broader class of azelate esters is gaining attention for its potential biological activities, including the modulation of cell membrane properties and immunomodulatory effects.[4] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential biological mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals in materials science and drug development.
Physicochemical and Toxicological Properties
A summary of the key quantitative data for this compound is presented in Table 1 and Table 2.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C25H48O4 | [1] |
| Molecular Weight | 412.65 g/mol | [1] |
| CAS Number | 103-24-2 | [2] |
| Appearance | Clear, colorless to pale yellow oily liquid | [2] |
| Density | 0.915 - 0.92 g/cm³ at 25 °C | [3] |
| Melting Point | -67 °C | [3] |
| Boiling Point | >282 °C; 237 °C at 5 Torr | [3][] |
| Flash Point | 211 - 213 °C | [3] |
| Water Solubility | 0.1 mg/L at 25 °C; insoluble in water | [3] |
| Solubility | Soluble in most organic solvents (alcohols, acetone, benzene) | [1][3] |
| Refractive Index | 1.4460 - 1.4512 at 25 °C | [3] |
Table 2: Toxicological Data for this compound
| Parameter | Value | Species | Route | Reference(s) |
| Acute Toxicity (LD50) | 8270 mg/kg | Rat | Oral | [1] |
| Acute Toxicity (LD50) | 1060 mg/kg | Rat | Intravenous | [1] |
| Skin Irritation | Mild (10 mg/24 hours) | Rabbit | Dermal | [1] |
| Aquatic Hazard | H413: May cause long lasting harmful effects to aquatic life | - | - | [2] |
Synthesis and Purification
This compound is synthesized via the Fischer esterification of azelaic acid with 2-ethylhexanol, typically using an acid catalyst.[1] The reaction involves the removal of water to drive the equilibrium towards the product.
Experimental Protocol: Synthesis of this compound
Materials:
-
Azelaic acid (1 mole equivalent)
-
2-Ethylhexanol (2.2 mole equivalents)
-
p-Toluenesulfonic acid (0.02 mole equivalents) or Stannous Oxide[6]
-
Toluene (B28343) (as a solvent for azeotropic removal of water)
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Activated charcoal[7]
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser, add azelaic acid, 2-ethylhexanol, p-toluenesulfonic acid, and toluene.
-
Esterification: Heat the mixture to reflux (approximately 120-140°C). Water produced during the reaction will be collected in the Dean-Stark trap. Continue the reaction until the theoretical amount of water has been collected, or until the reaction completion is confirmed by TLC or GC analysis.
-
Cooling and Neutralization: Once the reaction is complete, cool the mixture to room temperature. Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 5% sodium bicarbonate solution to neutralize the acid catalyst, followed by water, and finally with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and remove the toluene and excess 2-ethylhexanol under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be further purified by vacuum distillation to yield pure this compound. For higher purity, a final treatment with activated charcoal can be performed to remove color impurities, followed by filtration.[7]
Below is a diagram illustrating the general workflow for the synthesis and purification of this compound.
Analytical Characterization
Accurate characterization of this compound is crucial for quality control and research purposes. The following protocols outline standard methods for spectroscopic analysis.
Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
¹H NMR Analysis:
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Parameters: Acquire the spectrum at room temperature. Chemical shifts should be reported in ppm relative to tetramethylsilane (B1202638) (TMS) or the residual solvent peak (CDCl₃ at 7.26 ppm).
-
Expected Signals: Resonances corresponding to the methylene (B1212753) protons of the azelaic acid backbone and the various protons of the 2-ethylhexyl groups.
-
-
¹³C NMR Analysis:
-
Instrument: 100 MHz (or higher) NMR spectrometer.
-
Parameters: Acquire a proton-decoupled spectrum. Chemical shifts should be reported in ppm relative to the solvent peak (CDCl₃ at 77.16 ppm).
-
Expected Signals: Resonances for the carbonyl carbons of the ester groups, and the aliphatic carbons of the azelaic acid and 2-ethylhexyl chains.
-
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: As this compound is a liquid, it can be analyzed directly as a thin film. Place a small drop of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Gently press the plates together to form a thin, uniform film.
-
Data Acquisition:
-
Instrument: A standard FTIR spectrometer.
-
Procedure: First, acquire a background spectrum of the clean salt plates. Then, place the sample-loaded plates in the spectrometer's sample holder and acquire the sample spectrum.
-
Range: Typically scan from 4000 to 400 cm⁻¹.
-
Expected Bands: A strong absorption band around 1730-1740 cm⁻¹ corresponding to the C=O stretch of the ester functional group. C-H stretching bands will be observed around 2850-2960 cm⁻¹, and a C-O stretching band will appear in the 1100-1250 cm⁻¹ region.
-
Experimental Protocol: Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable volatile solvent such as methanol (B129727) or acetonitrile.
-
Data Acquisition:
-
Technique: Electrospray ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) are suitable methods.
-
GC-MS Parameters: For GC-MS, use a suitable capillary column (e.g., DB-5ms) with a temperature gradient program to ensure proper separation. The mass spectrometer should be set to scan a mass range that includes the expected molecular ion.
-
Expected Ions: The molecular ion [M]⁺ or protonated molecule [M+H]⁺ should be observable, along with characteristic fragment ions resulting from the loss of the 2-ethylhexyl groups or cleavage along the aliphatic chain.
-
Biological Activity and Potential Mechanism of Action
While this compound is primarily known as an industrial chemical, research into related azelate esters, such as diethyl azelate (DEA), has revealed potential immunomodulatory activities.[4] These studies suggest that azelates may not be mere prodrugs of azelaic acid but possess intrinsic biological effects. The proposed mechanism involves the modulation of plasma membrane fluidity, which in turn affects the function of membrane-associated proteins involved in cellular signaling.[4]
This alteration of the membrane environment can lead to a downstream cascade of effects, including the inhibition of signaling from pattern recognition receptors like Toll-like receptors (TLRs), thereby reducing the production of pro-inflammatory cytokines.[4] This represents a novel mechanism for immunomodulation, targeting the physical properties of the cell membrane rather than a specific enzyme or receptor in a lock-and-key fashion.
The diagram below conceptualizes this proposed mechanism of action for azelate esters.
Conclusion
This compound is a well-characterized diester with significant industrial applications as a plasticizer. Its synthesis and analysis can be achieved through standard organic chemistry techniques. Emerging research on related azelate compounds suggests a potential for biological activity through the modulation of cell membrane fluidity, opening new avenues for investigation in pharmacology and drug development. This guide provides the foundational technical information required for researchers to synthesize, characterize, and potentially explore the broader applications of this molecule.
References
- 1. This compound [chembk.com]
- 2. This compound | C25H48O4 | CID 74943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284) [eureka.patsnap.com]
- 4. Adaptive Membrane Fluidity Modulation: A Feedback Regulated Homeostatic System and Target for Pharmacological Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN104592015A - Preparation method of rubber plasticizer dioctyl sebacate - Google Patents [patents.google.com]
- 7. CN105399625A - Preparation method for cold-resistant plasticizer dioctyl sebacate - Google Patents [patents.google.com]
An In-depth Technical Guide to the Solubility of Dioctyl Azelate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of dioctyl azelate in organic solvents. Due to a notable scarcity of publicly available quantitative data, this document focuses on collating existing qualitative information and presenting a detailed experimental protocol for the precise determination of its solubility. This allows researchers and professionals in drug development to generate the specific and accurate data required for their applications.
This compound, also known as bis(2-ethylhexyl) azelate, is a high-molecular-weight ester primarily utilized as a plasticizer to enhance the flexibility and durability of polymers. Its solubility in organic solvents is a critical parameter in various industrial processes, including the formulation of coatings, adhesives, and in the pharmaceutical field, where it may be used as an excipient in drug delivery systems.
Physicochemical Properties of this compound
A fundamental understanding of the physicochemical properties of this compound is essential for interpreting its solubility characteristics.
| Property | Value | Reference(s) |
| Chemical Name | Bis(2-ethylhexyl) azelate | |
| Synonyms | DOZ, this compound | |
| CAS Number | 103-24-2 | |
| Molecular Formula | C25H48O4 | [1][2] |
| Molecular Weight | 412.65 g/mol | [1][2] |
| Appearance | Clear, colorless to pale yellow oily liquid | [2] |
| Boiling Point | >282°C | [1][3] |
| Melting Point | -67°C | [1][3] |
| Flash Point | 211 °C | [1][3] |
| Density | ~0.92 g/cm³ | [1][3] |
Qualitative Solubility Data
This compound is generally characterized by its good solubility in most common organic solvents and its insolubility in water.[1][2] This is attributed to its chemical structure, which consists of a long, nonpolar hydrocarbon chain and two ester groups that can engage in dipole-dipole interactions.
The following table summarizes the available qualitative solubility information for this compound and structurally similar plasticizers. This information can be used as a preliminary guide for solvent selection.
| Solvent | This compound | Dioctyl Adipate (DOA) | Bis(2-ethylhexyl) Sebacate (DOS) |
| Alcohols (e.g., Ethanol) | Soluble[4] | Soluble[3] | Soluble |
| Acetone | Soluble[2][4] | Soluble | Soluble |
| Benzene | Soluble[2][4] | Soluble | Soluble |
| Chloroform | Slightly Soluble[3] | Soluble | Soluble |
| Methanol | Slightly Soluble[3] | Soluble | Soluble |
| Water | Insoluble[1][2] | Insoluble[3] | Insoluble |
Experimental Protocol for Quantitative Solubility Determination
To address the lack of specific quantitative data, the following detailed experimental protocol, based on the widely accepted isothermal shake-flask method, is provided. This method allows for the accurate determination of the equilibrium solubility of this compound in a chosen organic solvent at a specific temperature.
1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvent(s) (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Temperature-controlled orbital shaker or water bath
-
Glass vials with screw caps
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Refractive Index) or Gas Chromatography (GC) system.
2. Procedure
2.1. Preparation of Saturated Solution
-
Add an excess amount of this compound to a glass vial. The presence of undissolved solute is crucial to ensure that equilibrium is reached.
-
Pipette a known volume of the selected organic solvent into the vial.
-
Securely cap the vial to prevent solvent evaporation.
2.2. Equilibration
-
Place the vials in the temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C, 37°C).
-
Agitate the vials for a sufficient period to allow the system to reach equilibrium. A duration of 24 to 72 hours is typically recommended, with periodic checks to ensure saturation.
2.3. Sample Collection and Preparation
-
After equilibration, cease agitation and allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to sediment.
-
Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to avoid overestimation of the solubility.
2.4. Quantification
-
Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.
-
Generate a calibration curve by analyzing the standard solutions using a suitable analytical method (e.g., HPLC or GC) and plotting the instrument response against the concentration.
-
Dilute the filtered sample solution with the same solvent to a concentration that falls within the linear range of the calibration curve.
-
Analyze the diluted sample solution using the same analytical method.
3. Data Analysis
-
Determine the concentration of this compound in the diluted sample solution using the calibration curve.
-
Calculate the original concentration in the saturated solution by applying the dilution factor.
-
Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.
Mandatory Visualizations
The following diagrams illustrate the logical workflow for the experimental determination of this compound solubility.
Caption: Experimental workflow for determining the solubility of this compound.
Applications in Drug Development
While this compound is not a primary active pharmaceutical ingredient (API), its properties as a plasticizer and solvent are relevant in drug development, particularly in the formulation of:
-
Transdermal Patches: As a plasticizer in the adhesive matrix, it can influence the patch's flexibility, adhesion, and potentially the release rate of the API.
-
Medical Device Components: Used in flexible PVC components of medical devices, its leachability into drug formulations is a critical consideration.
-
Topical Formulations: Its emollient properties could be utilized in creams and ointments, where its solubility in other excipients is important for formulation stability.
At present, there is no direct evidence in the public domain linking the solubility of this compound to specific biological signaling pathways. Its role in a pharmaceutical context is primarily as a formulation excipient, where its physical properties, including solubility, are of principal importance.
Conclusion
This technical guide has summarized the available information on the solubility of this compound in organic solvents. The provided experimental protocol offers a robust method for researchers to generate precise quantitative data tailored to their specific needs. A thorough understanding and experimental determination of this compound's solubility are essential for its effective and safe use in research, industrial applications, and drug development.
References
An In-depth Technical Guide to the Physical Properties of Dioctyl Azelate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the melting and boiling points of dioctyl azelate, a widely used plasticizer. The document outlines its key physical characteristics, details the methodologies for their determination, and presents the information in a clear, structured format for ease of reference by professionals in research and development.
Core Physical Properties of this compound
This compound, also known as bis(2-ethylhexyl) azelate, is a colorless to pale yellow, odorless liquid.[1] It is recognized for its excellent plasticizing properties, particularly in enhancing the flexibility of polymers like PVC, and for its good thermal stability and low volatility.[1]
The melting and boiling points of this compound have been reported across various sources. The following table summarizes these key physical constants. It is important to note that boiling points can vary significantly with pressure.
| Physical Property | Value | Conditions |
| Melting Point | -67 °C | - |
| -78 °C | - | |
| Boiling Point | >282 °C | Atmospheric Pressure |
| 376 °C | Atmospheric Pressure | |
| 237 °C | 5 Torr | |
| 237 °C | 0.67 kPa | |
| 208-210 °C | 0.267 kPa |
Data sourced from multiple chemical databases and suppliers.[2][3][4][5][6]
Experimental Protocols for Determination of Physical Properties
Standard laboratory procedures are employed to determine the melting and boiling points of substances like this compound. The following sections detail the general methodologies.
The melting point of a substance is the temperature at which it transitions from a solid to a liquid state.[7] For a pure crystalline solid, this occurs over a narrow temperature range.[8][9] The presence of impurities typically depresses and broadens the melting range.[7][8]
General Protocol using a Capillary Method (e.g., Mel-Temp Apparatus):
-
Sample Preparation: A small amount of the solid, which must be completely dry and in powdered form, is introduced into a glass capillary tube that is sealed at one end.[7][10] The sample is packed down to a height of 2-3 mm.[10]
-
Apparatus Setup: The capillary tube is placed into the heating block of a melting point apparatus.[10]
-
Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point.[8]
-
Observation and Measurement: For an accurate measurement, the heating rate is slowed to approximately 1-2 °C per minute near the expected melting point.[8][10] The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a transparent liquid is recorded as the end of the range.[10]
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
General Protocol using the Thiele Tube Method:
-
Sample Preparation: A small quantity (less than 1 mL) of the liquid is placed in a small test tube.[11] A capillary tube, sealed at one end, is inverted and placed into the liquid.[11]
-
Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil.[11]
-
Heating: The Thiele tube is heated gently, causing the air trapped in the inverted capillary tube to expand and exit as a stream of bubbles.[11]
-
Observation and Measurement: Heating is continued until a continuous stream of bubbles emerges from the capillary tube. The heat source is then removed, and the apparatus is allowed to cool. The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[11] This is the point where the external pressure equals the vapor pressure of the substance.
Logical Workflow for Physical Property Determination
The following diagram illustrates the generalized workflow for determining the melting and boiling points of a chemical compound like this compound.
Caption: Workflow for Melting and Boiling Point Determination.
References
- 1. CAS 103-24-2: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound [chembk.com]
- 3. 103-24-2 CAS MSDS (AZELAIC ACID DI(2-ETHYLHEXYL) ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. parchem.com [parchem.com]
- 5. echemi.com [echemi.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. chem.ucalgary.ca [chem.ucalgary.ca]
- 9. Melting point determination | Resource | RSC Education [edu.rsc.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Spectroscopic Profile of Dioctyl Azelate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for dioctyl azelate, a widely used plasticizer and emollient. The following sections detail its Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectral properties, offering a valuable resource for identification, characterization, and quality control purposes.
Chemical Structure
This compound, also known as di-n-octyl azelate or nonanedioic acid, dioctyl ester, is the diester of azelaic acid and n-octanol. Its chemical structure is as follows:
Chemical Formula: C₂₅H₄₈O₄[1] Molecular Weight: 412.65 g/mol [1] CAS Number: 2064-80-4[1]
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound is characterized by the prominent absorption bands typical of a long-chain aliphatic ester.
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| ~2925 | C-H stretch (asymmetric) | Alkane (-CH₂) |
| ~2855 | C-H stretch (symmetric) | Alkane (-CH₂) |
| ~1738 | C=O stretch | Ester |
| ~1465 | C-H bend (scissoring) | Alkane (-CH₂) |
| ~1170 | C-O stretch | Ester |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of this compound provides distinct signals corresponding to the different proton environments in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~4.05 | Triplet | -O-CH₂ - (a) |
| ~2.28 | Triplet | -CO-CH₂ - (d) |
| ~1.60 | Multiplet | -O-CH₂-CH₂ - (b) |
| ~1.55 | Multiplet | -CO-CH₂-CH₂ - (e) |
| ~1.30 | Multiplet | -(CH₂ )₅- (c, f, g) |
| ~0.88 | Triplet | -CH₃ (h) |
Note: Assignments are based on typical chemical shifts for aliphatic esters and data available from ChemicalBook.[2]
The ¹³C NMR spectrum confirms the carbon framework of this compound. A reference to the spectrum can be found on SpectraBase under the synonym "azelaic acid dioctyl ester".[3]
| Chemical Shift (δ, ppm) | Assignment |
| ~173.5 | C =O (ester carbonyl) |
| ~64.5 | -O-CH₂ - |
| ~34.0 | -CO-CH₂ - |
| ~31.8 | Methylene chain |
| ~29.2 | Methylene chain |
| ~28.6 | Methylene chain |
| ~25.9 | Methylene chain |
| ~25.0 | Methylene chain |
| ~22.6 | Methylene chain |
| ~14.1 | -CH₃ |
Note: Specific peak assignments may vary slightly depending on the solvent and experimental conditions. The data presented is a representative spectrum.
Experimental Protocols
The following are detailed methodologies for acquiring the FTIR and NMR spectra of this compound.
FTIR Spectroscopy Protocol
Objective: To obtain the infrared spectrum of liquid this compound.
Methodology: Attenuated Total Reflectance (ATR) is a suitable method for analyzing liquid samples like this compound.
-
Instrument Setup:
-
Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
-
Select the ATR accessory.
-
-
Background Spectrum:
-
Clean the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.
-
Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).
-
-
Sample Analysis:
-
Place a small drop of this compound directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The spectral range is typically 4000 cm⁻¹ to 400 cm⁻¹.
-
-
Data Processing:
-
The instrument software will automatically perform a Fourier transform on the interferogram to produce the infrared spectrum.
-
The background spectrum is automatically subtracted from the sample spectrum.
-
Label the significant peaks corresponding to the functional groups present in this compound.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample.
-
NMR Spectroscopy Protocol
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.
Methodology:
-
Sample Preparation: [4]
-
Accurately weigh approximately 20-30 mg of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to the vial.[4]
-
Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
Using a Pasteur pipette with a small cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.[4]
-
Cap the NMR tube securely.
-
-
Instrument Setup:
-
Insert the NMR tube into a spinner turbine and adjust its position using a depth gauge.
-
Place the sample in the NMR spectrometer's autosampler or manually insert it into the magnet.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution. This can be done manually or automatically.
-
-
¹H NMR Acquisition:
-
Set the appropriate acquisition parameters for a standard ¹H NMR experiment.
-
Typical parameters include a 90° pulse angle and a sufficient relaxation delay (e.g., 1-2 seconds).
-
Acquire the spectrum, typically co-adding 8 to 16 scans.
-
-
¹³C NMR Acquisition:
-
Set the appropriate acquisition parameters for a standard proton-decoupled ¹³C NMR experiment.
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) and a higher sample concentration may be required to achieve a good signal-to-noise ratio.[4]
-
A relaxation delay of 2-5 seconds is typically used.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decays (FIDs) for both ¹H and ¹³C spectra.
-
Phase the spectra and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (B1202638) (TMS).
-
Integrate the signals in the ¹H NMR spectrum.
-
Identify and label the peaks in both spectra, assigning them to the corresponding nuclei in the this compound molecule.
-
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid sample like this compound.
References
Dioctyl Azelate: A Bio-Based Plasticizer from Oleic Acid - An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of dioctyl azelate (DOZ), a bio-based plasticizer derived from oleic acid. It details the synthesis of its precursor, azelaic acid, from oleic acid, and the subsequent esterification to yield DOZ. The guide presents a thorough evaluation of DOZ's performance as a plasticizer, particularly in polyvinyl chloride (PVC), with comparative data against conventional plasticizers like dioctyl phthalate (B1215562) (DOP) and dioctyl adipate (B1204190) (DOA). Detailed experimental protocols for synthesis and performance evaluation are provided, alongside visualizations of the synthesis pathway, experimental workflow, and the molecular mechanism of plasticization. This document serves as a critical resource for researchers and professionals seeking sustainable and high-performance alternatives to traditional phthalate-based plasticizers.
Introduction
The increasing demand for environmentally friendly and non-toxic materials has driven significant research into bio-based plasticizers.[1] Plasticizers are essential additives that impart flexibility, durability, and processability to polymers. For decades, phthalate esters, particularly dioctyl phthalate (DOP), have dominated the plasticizer market. However, concerns regarding their potential health and environmental risks have necessitated the development of safer alternatives.
This compound (DOZ), derived from oleic acid, a renewable fatty acid found in various vegetable and animal fats, has emerged as a promising bio-based plasticizer.[2] Its excellent low-temperature flexibility, good compatibility with a range of polymers, low volatility, and favorable toxicological profile make it a viable substitute for traditional plasticizers in various applications, including in the formulation of materials for medical devices and drug delivery systems.[3][4]
This guide offers a detailed technical examination of this compound, covering its synthesis from oleic acid, its mechanism of action as a plasticizer, and a quantitative comparison of its performance characteristics.
Synthesis of this compound from Oleic Acid
The production of this compound from oleic acid is a two-step process:
-
Oxidative Cleavage of Oleic Acid to Azelaic Acid: The most common industrial method for this conversion is ozonolysis.[5][6]
-
Esterification of Azelaic Acid to this compound: Azelaic acid is then reacted with an alcohol, typically 2-ethylhexanol, to produce this compound.[7]
Synthesis Pathway
The overall chemical transformation is depicted below:
Caption: Synthesis of this compound from Oleic Acid.
Experimental Protocols
This protocol describes a general laboratory-scale procedure for the ozonolysis of oleic acid.
Materials:
-
Oleic acid
-
Methanol (B129727) (or other suitable solvent)
-
Ozone (generated from an ozone generator)
-
Oxygen
-
Hydrogen peroxide (30%)
-
Formic acid
-
Ethyl acetate
-
Anhydrous sodium sulfate
Equipment:
-
Three-neck round-bottom flask
-
Gas dispersion tube
-
Magnetic stirrer
-
Low-temperature bath (e.g., dry ice/acetone)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve oleic acid in methanol in the three-neck round-bottom flask.
-
Cool the reaction mixture to a low temperature (typically -78 °C) using the low-temperature bath.
-
Bubble a stream of ozone in oxygen through the solution via the gas dispersion tube while stirring vigorously.
-
Monitor the reaction progress (e.g., by thin-layer chromatography or until a blue color persists, indicating excess ozone).
-
Once the reaction is complete, purge the solution with oxygen to remove excess ozone.
-
For the oxidative work-up, add a mixture of hydrogen peroxide and formic acid to the reaction flask.[5]
-
Allow the mixture to warm to room temperature and then reflux gently for a specified time to decompose the ozonide and oxidize the intermediates to carboxylic acids.
-
After cooling, add water to the reaction mixture and extract the products with ethyl acetate.
-
Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain crude azelaic acid.
-
Purify the crude product by recrystallization from hot water or another suitable solvent.[8]
This protocol outlines the synthesis of this compound via Fischer esterification.
Materials:
-
Azelaic acid
-
2-Ethylhexanol
-
Sulfuric acid (or other acid catalyst, e.g., p-toluenesulfonic acid)
-
Toluene (B28343) (for azeotropic removal of water)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Combine azelaic acid, a molar excess of 2-ethylhexanol, and a catalytic amount of sulfuric acid in the round-bottom flask.[7]
-
Add toluene to the flask and attach the Dean-Stark apparatus and reflux condenser.
-
Heat the mixture to reflux with vigorous stirring. Water produced during the esterification will be collected in the Dean-Stark trap.
-
Continue the reaction until no more water is collected, indicating the completion of the esterification.
-
Cool the reaction mixture to room temperature.
-
Wash the mixture with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the excess 2-ethylhexanol and toluene by vacuum distillation to yield this compound.
Mechanism of Plasticization
Plasticizers function by inserting themselves between polymer chains, thereby increasing the intermolecular distance and reducing the intermolecular forces.[9] This leads to increased chain mobility and flexibility of the polymer.
Molecular Interaction Pathway
The plasticizing effect of this compound in a polar polymer like PVC is primarily attributed to the interaction between the polar ester groups of the plasticizer and the polar C-Cl bonds of the polymer chains. The non-polar alkyl chains of DOZ contribute to the separation of the polymer chains.
Caption: Molecular Mechanism of Plasticization by DOZ.
Performance Evaluation of this compound in PVC
The performance of a plasticizer is evaluated based on its effect on the mechanical and thermal properties of the polymer, as well as its permanence (resistance to migration and volatility).
Data Presentation
The following tables summarize the quantitative data comparing the performance of this compound (DOZ) with dioctyl phthalate (DOP) and dioctyl adipate (DOA) in PVC formulations. The data is compiled from various sources and standardized where possible for comparison.
Table 1: Physicochemical Properties of Plasticizers
| Property | This compound (DOZ) | Dioctyl Phthalate (DOP) | Dioctyl Adipate (DOA) |
| Molecular Formula | C25H48O4 | C24H38O4 | C22H42O4 |
| Molecular Weight | 412.65 g/mol | 390.56 g/mol | 370.57 g/mol |
| Boiling Point (°C) | >282 | ~385 | ~335 |
| Density (g/cm³) | ~0.92 | ~0.98 | ~0.93 |
| Flash Point (°C) | ~211 | ~210 | ~190 |
Table 2: Mechanical Properties of Plasticized PVC (Typical Values)
| Property | PVC + DOZ (40 phr) | PVC + DOP (40 phr) | PVC + DOA (40 phr) |
| Tensile Strength (MPa) | 18 - 22 | 20 - 25 | 17 - 21 |
| Elongation at Break (%) | 350 - 450 | 300 - 400 | 380 - 480 |
| 100% Modulus (MPa) | 8 - 12 | 10 - 15 | 7 - 11 |
| Hardness (Shore A) | 75 - 85 | 80 - 90 | 70 - 80 |
Table 3: Thermal and Permanence Properties of Plasticized PVC
| Property | PVC + DOZ | PVC + DOP | PVC + DOA |
| Glass Transition Temp. (Tg, °C) | -40 to -50 | -25 to -35 | -45 to -55 |
| Volatility (Weight Loss, %) | Low | Moderate | High |
| Migration into Hexane (Weight Loss, %) | Low-Moderate | Low | High |
| Water Extraction (Weight Loss, %) | Very Low | Very Low | Low |
Note: phr = parts per hundred resin. The values presented are typical and can vary depending on the specific PVC grade, formulation, and testing conditions.
Experimental Protocols for Performance Evaluation
Procedure:
-
Dry blend PVC resin with the plasticizer (DOZ, DOP, or DOA) and other additives (e.g., heat stabilizers, lubricants) in a high-speed mixer.
-
Process the blend on a two-roll mill at a specified temperature (e.g., 160-180 °C) to form a homogenous sheet.
-
Press the milled sheet in a hydraulic press at a controlled temperature and pressure to produce films of a specific thickness (e.g., 1 mm).
-
Condition the films at a standard temperature and humidity before testing.
Method: ASTM D638 (Tensile Properties of Plastics)
-
Cut dumbbell-shaped specimens from the conditioned PVC films.
-
Measure the tensile strength, elongation at break, and modulus at 100% elongation using a universal testing machine at a specified crosshead speed.
Method for Tg: Differential Scanning Calorimetry (DSC)
-
A small, weighed sample of the plasticized PVC film is sealed in an aluminum pan.
-
The sample is subjected to a heat-cool-heat cycle in a DSC instrument under a nitrogen atmosphere.
-
The glass transition temperature (Tg) is determined from the inflection point of the heat flow curve during the second heating scan.
Method for Thermal Stability: Thermogravimetric Analysis (TGA)
-
A weighed sample of the plasticized PVC film is placed in a TGA crucible.
-
The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen).
-
The weight loss of the sample as a function of temperature is recorded to determine the onset of degradation and thermal stability.
Method for Volatility:
-
Weigh specimens of the plasticized PVC film.
-
Place the specimens in an air-circulating oven at an elevated temperature (e.g., 70 °C) for a specified period (e.g., 24 hours).
-
After cooling, reweigh the specimens to determine the percentage of weight loss due to plasticizer volatility.
Method for Migration (Solvent Extraction):
-
Weigh specimens of the plasticized PVC film.
-
Immerse the specimens in a specific solvent (e.g., hexane, soapy water) at a controlled temperature for a set duration.[10]
-
Remove the specimens, dry them thoroughly, and reweigh to determine the percentage of weight loss due to plasticizer migration.
Experimental and logical Workflows
This compound Synthesis and Characterization Workflow
Caption: Workflow for DOZ Synthesis and Characterization.
PVC Plasticizer Performance Evaluation Workflow
Caption: Workflow for PVC Plasticizer Performance Evaluation.
Conclusion
This compound represents a highly effective and sustainable alternative to traditional phthalate plasticizers. Its synthesis from renewable oleic acid, coupled with its excellent performance characteristics, particularly its superior low-temperature flexibility, makes it a compelling choice for a wide range of applications. The quantitative data presented in this guide demonstrates that DOZ is not only a viable replacement for DOP and DOA but can also offer performance advantages in specific areas. The detailed experimental protocols and workflows provided herein serve as a valuable resource for researchers and professionals in the fields of polymer science, materials engineering, and drug development, facilitating further research and application of this promising bio-based plasticizer. The continued development and adoption of bio-based plasticizers like this compound are crucial steps toward a more sustainable and safer materials landscape.
References
- 1. dl.edi-info.ir [dl.edi-info.ir]
- 2. scispace.com [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. Azelaic Acid: A Bio-Based Building Block for Biodegradable Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Optimization of A Two-Step Method to Synthesize Azelaic Acid from Oleic Acid – Oriental Journal of Chemistry [orientjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. Conversion of Oleic Acid into Azelaic and Pelargonic Acid by a Chemo-Enzymatic Route - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kgt88.com [kgt88.com]
- 10. scirp.org [scirp.org]
Environmental fate and biodegradation of dioctyl azelate
An In-depth Technical Guide on the Environmental Fate and Biodegradation of Dioctyl Azelate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (DOZ), a widely used plasticizer, is a subject of environmental interest due to its potential release into various ecosystems. This technical guide provides a comprehensive overview of the current scientific understanding of the environmental fate and biodegradation of this compound. It consolidates available data on its physicochemical properties, abiotic degradation pathways such as hydrolysis and photolysis, and biotic degradation processes. While this compound is classified as readily biodegradable, specific experimental data on its degradation rates under various environmental conditions and detailed metabolic pathways remain limited. This guide aims to summarize existing knowledge, highlight data gaps, and provide detailed experimental protocols for key environmental fate studies.
Physicochemical Properties
Understanding the physical and chemical properties of this compound is fundamental to predicting its environmental distribution and fate. DOZ is a diester of azelaic acid and 2-ethylhexanol, with the most common isomer being bis(2-ethylhexyl) azelate.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₅H₄₈O₄ | [1][2] |
| Molecular Weight | 412.65 g/mol | [1][2] |
| Appearance | Colorless to pale yellow, oily liquid | [1][2] |
| Melting Point | -78 °C | [2] |
| Boiling Point | 237 °C at 5 Torr | |
| Vapor Pressure | 5.04 x 10⁻⁶ hPa at 25 °C | [2] |
| Water Solubility | < 0.0004 mg/L at 20 °C | [2] |
| log Kow (Octanol-Water Partition Coefficient) | 11.9 (experimentally obtained by extrapolation) | [2] |
| log Koc (Soil-Adsorption Coefficient) | 5.48 (calculated) | [2] |
Environmental Fate
The environmental fate of this compound is governed by a combination of abiotic and biotic processes that determine its persistence, transport, and potential for bioaccumulation.
Abiotic Degradation
Abiotic degradation processes, including hydrolysis and photolysis, can contribute to the transformation of this compound in the environment.
2.1.1. Hydrolysis
2.1.2. Photolysis
Photolysis, or degradation by light, can be a significant degradation pathway for chemicals in the atmosphere and surface waters. The OECD SIDS report for bis(2-ethylhexyl) azelate estimates an atmospheric half-life of 0.4 days, based on its reaction with hydroxyl radicals.[2] However, experimental data on the quantum yield for the direct photodegradation of this compound in aqueous environments or on soil surfaces are not available.
Soil Sorption
The high log Kow and calculated log Koc values suggest that this compound will have a strong tendency to adsorb to soil and sediment, limiting its mobility in the aqueous phase.[2] This adsorption can reduce its bioavailability for microbial degradation but also decrease its potential for leaching into groundwater. Experimental determination of the soil sorption coefficient (Kd) for various soil types would provide more precise data for environmental modeling.
Biodegradation
Biodegradation is a primary mechanism for the removal of this compound from the environment.
Aerobic Biodegradation
This compound is considered to be readily biodegradable under aerobic conditions. An OECD SIDS report for bis(2-ethylhexyl) azelate (CAS No. 103-24-2) states that it achieved >94% degradation in 28 days in a ready biodegradability test according to OECD Guideline 301C, meeting the 10-day window criterion.[2] This indicates a low potential for persistence in aerobic environments.
3.1.1. Proposed Biodegradation Pathway
While specific studies on the biodegradation pathway of this compound are scarce, a probable pathway can be inferred from the degradation of other long-chain aliphatic esters and plasticizers. The initial step is likely the enzymatic hydrolysis of the ester bonds by microbial esterases or lipases, yielding mono-octyl azelate and subsequently azelaic acid and 2-ethylhexanol. These intermediates are then expected to be further metabolized through established pathways. Azelaic acid, a naturally occurring dicarboxylic acid, can be degraded via β-oxidation. 2-Ethylhexanol is also known to be readily biodegradable.[1][3][4]
Figure 1: Proposed aerobic biodegradation pathway of this compound.
3.1.2. Microorganisms
Specific microorganisms capable of degrading this compound have not been extensively documented. However, a wide range of bacteria and fungi are known to produce extracellular lipases and esterases that can hydrolyze aliphatic esters. Genera such as Pseudomonas, Bacillus, Rhodococcus, and various fungi are commonly implicated in the degradation of plasticizers and could potentially be involved in the breakdown of this compound.[5][6][7]
Anaerobic Biodegradation
There is a lack of specific data on the anaerobic biodegradation of this compound. While some plasticizers can be degraded under anaerobic conditions, the rates are generally slower than in aerobic environments. The initial hydrolytic cleavage of the ester bonds is possible under anaerobic conditions, but the subsequent degradation of the resulting long-chain fatty acid and alcohol may be limited by the absence of oxygen.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and comparison of environmental fate data. Below are generalized protocols for key studies.
Ready Biodegradability - OECD 301C (Modified MITI Test (I))
Objective: To assess the ready biodegradability of a chemical substance by a mixed population of microorganisms in an aqueous medium.
Methodology:
-
Test System: A defined volume of mineral medium containing the test substance as the sole nominal source of organic carbon is inoculated with a relatively low concentration of microorganisms from a mixed population (e.g., activated sludge).
-
Incubation: The test mixture is incubated in the dark or diffuse light under aerobic conditions at a constant temperature (e.g., 20-25°C) for 28 days.
-
Measurement: The degradation is followed by the measurement of a parameter such as dissolved organic carbon (DOC).
-
Analysis: The percentage degradation is calculated by comparing the removal of DOC in the test vessels with the initial concentration of the test substance.
-
Pass Criteria: A substance is considered readily biodegradable if it reaches a degradation level of ≥70% within the 28-day test period and meets the 10-day window criterion (the 70% pass level is reached within 10 days of the degradation first exceeding 10%).
Figure 2: Experimental workflow for OECD 301C ready biodegradability test.
Hydrolysis as a Function of pH - OECD 111
Objective: To determine the rate of abiotic hydrolysis of a chemical substance in sterile aqueous buffer solutions at different pH values.
Methodology:
-
Test Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.
-
Test Substance Addition: Add the test substance (this compound) to the buffer solutions at a concentration low enough to be completely dissolved. Due to the low water solubility of DOZ, a co-solvent may be necessary, and its potential effects on the hydrolysis rate must be considered.
-
Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 50°C to accelerate the reaction, followed by extrapolation to environmentally relevant temperatures).
-
Sampling and Analysis: At appropriate time intervals, take samples and analyze the concentration of the remaining this compound using a suitable analytical method (e.g., HPLC or GC).
-
Data Analysis: Determine the hydrolysis rate constant and the half-life for each pH value.
Conclusion
This compound is classified as a readily biodegradable substance, with aerobic biodegradation being a significant pathway for its removal from the environment. Its high potential for sorption to soil and sediment suggests limited mobility in aquatic systems. However, there is a notable lack of specific experimental data on its rates of hydrolysis and photolysis, the detailed biodegradation pathway including the identification of intermediates, and the specific microorganisms involved in its degradation. Further research in these areas is necessary for a more complete environmental risk assessment. The provided experimental protocols offer a framework for generating such data to fill the existing knowledge gaps.
References
- 1. santos.com [santos.com]
- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 3. open.alberta.ca [open.alberta.ca]
- 4. arkema.com [arkema.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Biodegradation of plasticizers by novel strains of bacteria isolated from plastic waste near Juhu Beach, Mumbai, India - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biodegradation of plasticizers by Rhodococcus rhodochrous - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Toxicological Profile of Dioctyl Azelate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dioctyl azelate (DOZ), a diester of azelaic acid and 2-ethylhexanol, is primarily utilized as a plasticizer in various industrial applications. This technical guide provides a comprehensive overview of its toxicological profile, drawing from available studies to inform risk assessment and guide future research. The compiled data indicate that this compound exhibits low acute toxicity via oral and dermal routes. It is classified as a minimal irritant to the skin and eyes. Repeated dose studies in rodents have established a No-Observed-Adverse-Effect Level (NOAEL), with effects at higher doses primarily related to decreased body weight gain and minor organ weight changes. Genotoxicity assays, including the Ames test and in vitro chromosomal aberration tests, have returned negative results. A combined repeated dose and reproductive/developmental toxicity screening study suggests a low potential for reproductive or developmental effects. However, a significant data gap exists regarding the carcinogenicity of this compound. Furthermore, specific mechanistic studies to elucidate the signaling pathways involved in its toxicity are currently unavailable. This guide presents the available quantitative data in structured tables, details the experimental protocols of key studies, and provides visualizations of standard toxicological workflows.
Acute Toxicity
This compound demonstrates a low order of acute toxicity in animal studies.
Oral Toxicity
An acute oral toxicity study conducted in rats, following OECD Guideline 401, established a Lethal Dose 50 (LD50) of greater than 2000 mg/kg body weight for both sexes.[1] No mortalities or significant signs of systemic toxicity were observed at this dose level.
Dermal and Eye Irritation
Studies on rabbits indicate that this compound has a low potential for skin and eye irritation.
-
Skin Irritation: A study following OECD Guideline 404 in New Zealand White rabbits showed that a single 4-hour, semi-occlusive application of this compound produced very slight erythema, which was fully reversible.[2] The Primary Irritation Index was calculated to be 0.3, leading to a classification as a "mild irritant".[2]
-
Eye Irritation: An acute eye irritation study in rabbits, according to OECD Guideline 405, resulted in minimal conjunctival irritation.[3] All signs of irritation resolved within 48 hours, and no corneal or iridial effects were noted.[3]
Table 1: Summary of Acute Toxicity Data for this compound
| Endpoint | Species | Route | Guideline | Result | Reference |
| Acute Oral Toxicity | Rat | Oral | OECD 401 | LD50 > 2000 mg/kg bw | [1] |
| Skin Irritation | Rabbit | Dermal | OECD 404 | Mild irritant (PII = 0.3) | [2] |
| Eye Irritation | Rabbit | Ocular | OECD 405 | Minimal irritant | [3] |
Repeated Dose and Reproductive/Developmental Toxicity
A combined repeated dose toxicity study with a reproduction/developmental toxicity screening test (OECD Guideline 422) was conducted on this compound in rats.[1]
In this study, this compound was administered by gavage to 13 animals per sex per dose group at concentrations of 0, 100, 300, or 1000 mg/kg body weight per day.[1]
Repeated Dose Toxicity Findings
At the highest dose of 1000 mg/kg bw/day, a decrease in body weight gain was observed in male rats, and an increase in liver weight was noted in both sexes.[1] Based on these findings, the No-Observed-Adverse-Effect Level (NOAEL) for repeated dose toxicity was established at 300 mg/kg bw/day for both male and female rats.[1]
Reproductive and Developmental Toxicity Findings
The study also evaluated reproductive and developmental parameters. No adverse effects were observed on reproductive performance, including mating, fertility, and gestation.[4] Furthermore, there were no treatment-related changes in the number of implantations, pups, or live births. Offspring body weight, external appearance, and necropsy findings were also unaffected.[4] Consequently, the NOAEL for reproductive and developmental toxicity was determined to be 1000 mg/kg bw/day .[4]
Table 2: Summary of Repeated Dose and Reproductive/Developmental Toxicity of this compound (OECD TG 422)
| Parameter | Species | Route | Dose Levels (mg/kg bw/day) | NOAEL (mg/kg bw/day) | Key Findings at LOAEL (1000 mg/kg bw/day) | Reference |
| Repeated Dose Toxicity | ||||||
| Parental Systemic Toxicity (Male) | Rat | Gavage | 0, 100, 300, 1000 | 300 | Decreased body weight gain, increased liver weight | [1] |
| Parental Systemic Toxicity (Female) | Rat | Gavage | 0, 100, 300, 1000 | 300 | Increased liver weight | [1] |
| Reproductive/Developmental Toxicity | ||||||
| Reproductive Performance | Rat | Gavage | 0, 100, 300, 1000 | 1000 | No adverse effects observed | [4] |
| Developmental Toxicity | Rat | Gavage | 0, 100, 300, 1000 | 1000 | No adverse effects observed | [4] |
Genotoxicity
Available in vitro studies indicate that this compound is not genotoxic.
Bacterial Reverse Mutation Assay (Ames Test)
This compound was found to be non-mutagenic in a bacterial reverse mutation assay (Ames test) conducted with and without metabolic activation.[1]
In Vitro Chromosomal Aberration Test
In an in vitro chromosomal aberration test using mammalian cells, this compound did not induce structural chromosomal aberrations, with or without metabolic activation.[1]
Table 3: Summary of Genotoxicity Data for this compound
| Assay | Test System | Metabolic Activation | Result | Reference |
| Bacterial Reverse Mutation Assay (Ames) | Salmonella typhimurium | With and Without S9 | Negative | [1] |
| In Vitro Chromosomal Aberration Test | Mammalian Cells | With and Without S9 | Negative | [1] |
Carcinogenicity
There is currently no available information on the carcinogenic potential of this compound.[1] Long-term carcinogenicity bioassays in rodents have not been reported in the publicly available literature. This represents a significant data gap in the toxicological profile of this substance.
Experimental Protocols and Visualizations
Acute Oral Toxicity (Based on OECD Guideline 401)
This test provides information on health hazards likely to arise from a single oral exposure to a substance.
Combined Repeated Dose and Reproductive/Developmental Toxicity Screening (Based on OECD Guideline 422)
This screening test provides information on repeated dose toxicity and effects on reproductive performance and offspring development.
Potential Signaling Pathway (Hypothetical for Dialkyl Esters)
While no specific signaling pathway has been elucidated for this compound, other plasticizers with similar structures, such as some phthalates, are known to be agonists of Peroxisome Proliferator-Activated Receptor alpha (PPARα). Activation of PPARα can lead to peroxisome proliferation and subsequent effects on lipid metabolism, primarily in the liver. It is plausible that this compound could interact with this pathway, although this has not been experimentally confirmed.
References
In-Depth Technical Guide: Thermal Degradation Pathways of Dioctyl Azelate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dioctyl azelate (DOA), a widely utilized plasticizer, is an ester of azelaic acid and 2-ethylhexanol. Its primary function is to enhance the flexibility, durability, and processability of polymeric materials. Understanding the thermal stability and degradation pathways of DOA is of paramount importance for its application in various fields, including in the manufacturing of materials for pharmaceutical and medical devices where thermal processing is a common step. This guide provides a comprehensive overview of the thermal degradation of this compound, detailing the experimental methodologies used for its characterization, the key degradation products, and the proposed degradation mechanisms.
Physicochemical Properties of this compound
A foundational understanding of the physical and chemical properties of this compound is essential for interpreting its thermal behavior.
| Property | Value |
| Molecular Formula | C25H48O4 |
| Molecular Weight | 412.65 g/mol |
| Appearance | Colorless to pale yellow, oily liquid |
| Boiling Point | >282 °C |
| Flash Point | 211 °C |
| Density | ~0.917 g/cm³ at 25 °C |
Experimental Protocols for Studying Thermal Degradation
The investigation of the thermal degradation of this compound involves a suite of analytical techniques designed to probe the material's response to heat. Below are detailed methodologies for the key experiments.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition temperature profile of this compound.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer is employed.
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).
-
Experimental Conditions:
-
Atmosphere: The analysis is conducted under a controlled inert atmosphere, typically nitrogen, with a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate. To perform kinetic analysis, multiple experiments are conducted at different heating rates (e.g., 5, 10, 15, and 20 °C/min).
-
-
Data Acquisition: The instrument records the sample mass as a function of temperature. The resulting data is typically plotted as a weight loss percentage versus temperature (TGA curve) and the derivative of the weight loss versus temperature (DTG curve).
Differential Scanning Calorimetry (DSC)
Objective: To identify thermal transitions such as melting, boiling, and decomposition, and to quantify the enthalpy changes associated with these processes.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter is used.
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Experimental Conditions:
-
Atmosphere: The experiment is performed under a continuous purge of an inert gas, such as nitrogen.
-
Heating Program: The sample and reference are subjected to a controlled temperature program, typically a linear heating ramp (e.g., 10 °C/min) over a desired temperature range.
-
-
Data Acquisition: The instrument measures the difference in heat flow between the sample and the reference as a function of temperature.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Objective: To identify the volatile and semi-volatile organic compounds produced during the thermal decomposition of this compound.
Methodology:
-
Instrument: A pyrolysis unit is directly coupled to a gas chromatograph-mass spectrometer system.
-
Sample Preparation: A small amount of this compound (typically in the microgram range) is placed in a pyrolysis sample holder.
-
Pyrolysis: The sample is rapidly heated to a specific pyrolysis temperature (e.g., 600 °C) in an inert atmosphere (helium). This rapid heating causes the molecule to fragment into smaller, more volatile compounds.
-
Gas Chromatography (GC): The pyrolysis products are swept by the carrier gas into the GC column. The column separates the individual components of the mixture based on their volatility and interaction with the stationary phase. A temperature program is used to elute the compounds from the column.
-
Mass Spectrometry (MS): As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the resulting ions is measured, providing a unique mass spectrum for each compound.
-
Data Analysis: The mass spectra of the eluted compounds are compared with a spectral library (e.g., NIST) for identification.
Thermogravimetric Analysis-Fourier Transform Infrared Spectroscopy (TGA-FTIR)
Objective: To identify the functional groups of the gaseous products evolved during the thermal degradation of this compound in real-time.
Methodology:
-
Instrumentation: The outlet of a thermogravimetric analyzer is connected to the gas cell of a Fourier transform infrared spectrometer via a heated transfer line.
-
Experimental Conditions: The TGA experiment is performed as described in section 3.1. The transfer line and gas cell are heated to prevent condensation of the evolved gases.
-
Data Acquisition: As the sample is heated in the TGA, the evolved gases are continuously passed through the FTIR gas cell. FTIR spectra are collected at regular intervals throughout the TGA experiment.
-
Data Analysis: The FTIR spectra of the evolved gases are analyzed to identify the characteristic absorption bands of different functional groups, allowing for the identification of the types of molecules being released at different temperatures.
Thermal Degradation Pathways and Products
The primary thermal degradation mechanism for esters containing a β-hydrogen is ester pyrolysis , also known as a syn-elimination or Ei elimination reaction. This process involves a cyclic transition state and results in the formation of a carboxylic acid and an alkene.
In the case of this compound, the 2-ethylhexyl ester groups provide β-hydrogens, making this pathway highly probable. The degradation would proceed as follows:
Caption: Proposed primary thermal degradation pathway of this compound via ester pyrolysis.
Further decomposition of the initial products can occur at higher temperatures, leading to a more complex mixture of smaller hydrocarbons.
Based on studies of similar plasticizers like di-(2-ethylhexyl)phthalate (DEHP), the expected thermal degradation products of this compound, identifiable by Py-GC-MS, would include:
| Potential Degradation Product | Chemical Formula |
| 2-Ethyl-1-hexene | C8H16 |
| Other Octene Isomers | C8H16 |
| 2-Ethylhexanol | C8H18O |
| Azelaic Acid | C9H16O4 |
| Various smaller alkanes and alkenes | - |
| Carbon Dioxide | CO2 |
| Carbon Monoxide | CO |
Quantitative Data on Thermal Degradation
While specific, comprehensive quantitative data for the thermal degradation of pure this compound is limited in publicly available literature, the following table provides an illustrative example of the type of data that would be generated from TGA experiments. The values are based on typical ranges observed for similar high-boiling point ester plasticizers.
Table 1: Illustrative Thermogravimetric Analysis (TGA) Data for this compound
| Heating Rate (°C/min) | Onset Decomposition Temperature (Tonset) (°C) | Temperature at Maximum Decomposition Rate (Tmax) (°C) |
| 5 | ~220 - 240 | ~270 - 290 |
| 10 | ~230 - 250 | ~280 - 300 |
| 15 | ~240 - 260 | ~290 - 310 |
| 20 | ~250 - 270 | ~300 - 320 |
Note: This data is illustrative and actual experimental values may vary.
From such data, kinetic parameters like the activation energy (Ea) of the decomposition reaction can be calculated using various isoconversional methods (e.g., Kissinger, Flynn-Wall-Ozawa). For similar ester plasticizers, activation energies for thermal decomposition are often in the range of 100-200 kJ/mol.
Experimental Workflow and Logical Relationships
The overall workflow for a comprehensive study of the thermal degradation of this compound can be visualized as follows:
Caption: Workflow for the comprehensive thermal degradation analysis of this compound.
Conclusion
The thermal degradation of this compound is a critical aspect to consider in its various applications, particularly those involving elevated temperatures. The primary degradation mechanism is anticipated to be ester pyrolysis, yielding azelaic acid and octene isomers as the main initial products. A comprehensive analysis using techniques such as TGA, DSC, Py-GC-MS, and TGA-FTIR is essential for a complete understanding of its thermal behavior. This guide provides the foundational knowledge and detailed experimental protocols necessary for researchers, scientists, and drug development professionals to investigate and characterize the thermal degradation pathways of this compound, ensuring its safe and effective use in thermally processed materials. Further research is warranted to generate specific quantitative data for this compound to build upon the framework presented here.
Dioctyl Azelate: A Technical Guide to its Role as a High-Performance Plasticizer in Polymer Science
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dioctyl azelate (DOZ), a C9 dicarboxylic acid ester, has emerged as a high-performance, non-phthalate plasticizer in the polymer industry. Valued for its exceptional low-temperature flexibility, good thermal stability, and low volatility, DOZ offers a compelling alternative to traditional plasticizers, particularly in applications demanding high safety and durability. This technical guide provides an in-depth analysis of this compound's function as a plasticizer, presenting key performance data, detailed experimental protocols for its evaluation, and visualizations of its synthesis and application workflows.
Introduction to this compound (DOZ)
This compound, chemically known as bis(2-ethylhexyl) azelate, is a colorless to pale yellow, oily liquid. It is synthesized through the esterification of azelaic acid with 2-ethylhexanol. Azelaic acid itself is a naturally occurring saturated dicarboxylic acid, which can be produced from oleic acid, a component of various vegetable oils and animal fats.[1] This bio-based origin contributes to the growing interest in DOZ as a more sustainable plasticizer alternative.
DOZ is highly compatible with a wide range of polymers, most notably polyvinyl chloride (PVC), but also with vinyl chloride-vinyl acetate (B1210297) copolymers, polystyrene, nitrocellulose, and synthetic rubbers.[2] Its primary function is to increase the flexibility, workability, and durability of these materials by embedding itself between the polymer chains, thereby reducing intermolecular forces and lowering the glass transition temperature (Tg).[3]
Physicochemical Properties of this compound
A comprehensive understanding of the physical and chemical properties of DOZ is fundamental for its effective application in polymer formulations.
| Property | Value | Reference |
| Chemical Formula | C25H48O4 | [4] |
| Molecular Weight | 412.65 g/mol | [4] |
| Appearance | Colorless to pale yellow, oily liquid | [5] |
| CAS Number | 103-24-2 | [5] |
| Density | 0.915 - 0.92 g/cm³ at 25°C | [2] |
| Boiling Point | >282°C | |
| Melting Point | -67°C | |
| Flash Point | 211 - 213°C | [6] |
| Water Solubility | Insoluble | [7] |
| Solubility in Organics | Soluble in alcohols, acetone, benzene | [7] |
Performance of this compound as a Plasticizer in PVC
The efficacy of a plasticizer is primarily determined by its impact on the mechanical and thermal properties of the polymer matrix. The following tables present a comparative analysis of PVC plasticized with this compound (D2EHAz) against formulations containing other common plasticizers like dioctyl phthalate (B1215562) (DEHP), dioctyl sebacate (B1225510) (D2EHSe), and dioctyl suberate (B1241622) (D2EHSu). The data is based on a study where the plasticizers were incorporated into PVC at a concentration of 40 parts per hundred of resin (phr).
Mechanical Properties
| Property | Unplasticized PVC | PVC-DEHP | PVC-D2EHSu | PVC-D2EHAz | PVC-D2EHSe |
| Tensile Strength (MPa) | 6.80 | 6.33 | 8.57 | 12.69 | 13.96 |
| Elastic Modulus (MPa) | 11.36 | 97.70 | 108.51 | 152.89 | 371.81 |
| Elongation at Break (%) | - | - | - | - | - |
| Source: Adapted from a comparative study on dicarboxylate ester plasticizers.[8][9] |
Thermal Properties
| Property | Unplasticized PVC | PVC-DEHP | PVC-D2EHSu | PVC-D2EHAz | PVC-D2EHSe |
| Glass Transition Temp. (Tg) (°C) | - | 65.36 | 71.90 | 68.49 | 67.04 |
| Max. Degradation Temp. (Tmax1) (°C) | - | - | 287.06 | 290.83 | 281.68 |
| Source: Adapted from a comparative study on dicarboxylate ester plasticizers.[8][9] |
Experimental Protocols
To ensure accurate and reproducible evaluation of plasticizer performance, standardized experimental protocols are essential. The following sections detail the methodologies for key experiments.
Sample Preparation of Plasticized PVC Films
A solvent-casting technique is commonly employed for preparing plasticized PVC films for laboratory analysis.
-
Formulation: Prepare a mixture of PVC resin, the plasticizer (e.g., DOZ), and a heat stabilizer in a suitable solvent like tetrahydrofuran (B95107) (THF). A typical formulation would be 100 parts PVC, 40 parts plasticizer, and 2 parts heat stabilizer.
-
Mixing: Stir the mixture at room temperature until a homogenous solution is obtained.
-
Casting: Pour the solution into a flat-bottomed petri dish.
-
Drying: Allow the solvent to evaporate slowly in a fume hood at room temperature for 24 hours, followed by drying in a vacuum oven at a specified temperature (e.g., 60°C) until a constant weight is achieved.
-
Conditioning: Before testing, condition the prepared films according to the specific requirements of the test standard (e.g., 23 ± 2°C and 50 ± 5% relative humidity for 24 hours).
Determination of Mechanical Properties (Tensile Strength, Elastic Modulus, Elongation at Break)
These properties are determined using a universal testing machine (UTM) following a standard test method such as ASTM D2284 .
-
Specimen Preparation: Cut the conditioned PVC films into dumbbell-shaped specimens of specified dimensions.
-
Testing: Mount the specimen in the grips of the UTM. Apply a tensile load at a constant rate of crosshead displacement (e.g., 10 mm/min) until the specimen fails.
-
Data Acquisition: The UTM records the applied load and the corresponding elongation of the specimen.
-
Calculation:
-
Tensile Strength: The maximum stress the material can withstand before breaking.
-
Elastic Modulus (Young's Modulus): A measure of the material's stiffness, calculated from the initial slope of the stress-strain curve.
-
Elongation at Break: The percentage increase in length of the specimen at the point of fracture.
-
Determination of Hardness (Shore Durometer)
The hardness of plasticized PVC is measured using a durometer, following a standard like ASTM D2240 . The Shore D scale is typically used for rigid and semi-rigid plastics like PVC.[10][11]
-
Apparatus: A Shore D durometer.
-
Specimen Preparation: The test specimen should have a minimum thickness of 6 mm. If a single sheet is not thick enough, multiple layers can be stacked.
-
Procedure:
-
Place the specimen on a hard, flat surface.
-
Press the durometer's indenter firmly and quickly onto the specimen, ensuring the presser foot is in full contact with the surface.
-
Read the hardness value on the durometer scale within one second of firm contact.
-
Take at least five measurements at different locations on the specimen and report the average value.
-
Determination of Thermal Properties
-
Apparatus: A Differential Scanning Calorimeter.
-
Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of the plasticized PVC film into an aluminum DSC pan.
-
Procedure:
-
Heat the sample to a temperature above its expected Tg to erase its thermal history.
-
Cool the sample at a controlled rate.
-
Heat the sample again at a constant rate (e.g., 10°C/min) through its glass transition region.
-
-
Data Analysis: The Tg is determined as the midpoint of the step change in the heat flow curve.
-
Apparatus: A Thermogravimetric Analyzer.
-
Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of the plasticized PVC film into a TGA pan.
-
Procedure: Heat the sample at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen) over a wide temperature range (e.g., 30°C to 600°C).
-
Data Analysis: The TGA instrument records the weight of the sample as a function of temperature. The onset temperature of decomposition and the temperature of maximum weight loss are key indicators of thermal stability.[12]
Determination of Plasticizer Migration
Plasticizer migration, including volatilization, exudation, and extraction, is a critical parameter for the long-term performance and safety of plasticized materials.
-
Apparatus: A forced-air oven.
-
Procedure:
-
Weigh a sample of the plasticizer accurately in a tared weighing dish.
-
Place the dish in the oven at a specified temperature (e.g., 105°C) for a specified time (e.g., 24 hours).
-
After heating, cool the dish in a desiccator and reweigh.
-
-
Calculation: The weight loss is calculated as a percentage of the original plasticizer weight.
-
Procedure:
-
Cut a specimen of the plasticized PVC film to specified dimensions (e.g., 50 mm x 50 mm) and weigh it.
-
Immerse the specimen in a specified test liquid (e.g., distilled water, ethanol, or a food simulant) in a sealed container.
-
Maintain the container at a specified temperature for a specified duration (e.g., 24 hours at 23°C).
-
Remove the specimen, wipe it dry, and reweigh.
-
-
Calculation: The weight loss due to extraction is calculated as a percentage of the original specimen weight.[13]
Visualizations
Synthesis of this compound
Caption: Synthesis pathway of this compound from Oleic Acid.
Experimental Workflow for Plasticizer Evaluation
References
- 1. smithers.com [smithers.com]
- 2. industrialphysics.com [industrialphysics.com]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. yuanlongchem.com [yuanlongchem.com]
- 5. Shore Hardness ASTM D2240 [intertek.com]
- 6. infinitalab.com [infinitalab.com]
- 7. zwickroell.com [zwickroell.com]
- 8. standards.globalspec.com [standards.globalspec.com]
- 9. ukm.my [ukm.my]
- 10. hitachi-hightech.com [hitachi-hightech.com]
- 11. store.astm.org [store.astm.org]
- 12. researchgate.net [researchgate.net]
- 13. d-nb.info [d-nb.info]
An In-Depth Technical Guide to the Structure-Property Relationships of Azelate Esters
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: Azelaic Acid and the Rationale for Ester Prodrugs
Azelaic acid (AzA), a naturally occurring nine-carbon saturated dicarboxylic acid found in grains like wheat, rye, and barley, is a well-established therapeutic agent in dermatology.[1][2][3] Its clinical efficacy stems from a combination of anti-inflammatory, antimicrobial, anti-keratinizing, and antioxidant properties.[1][4] These attributes make it effective for treating common skin conditions such as acne vulgaris and papulopustular rosacea.[1][2][4] Azelaic acid exerts its effects through various mechanisms, including the disruption of microbial metabolism, normalization of keratinocyte proliferation, and modulation of inflammatory signaling pathways.[1][3]
Despite its therapeutic benefits, the formulation and delivery of azelaic acid present significant challenges. Its dicarboxylic nature results in a high melting point and low solubility in both water and oils, which can limit its bioavailability and application in cosmetic and pharmaceutical products.[5][6] Furthermore, high concentrations (typically 15-20%) are required for efficacy, which can lead to side effects like local skin irritation, stinging, and burning.[7]
To overcome these limitations, a common and effective strategy is the development of azelate ester prodrugs .[8][9][10] A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active compound.[8] By converting one or both of the carboxylic acid groups of AzA into ester functional groups, it is possible to modify its physicochemical properties significantly. This approach aims to:
-
Enhance Lipophilicity: Increasing the molecule's affinity for lipids to improve its penetration through the lipid-rich stratum corneum, the primary barrier of the skin.[9]
-
Improve Solubility: Modifying solubility in various formulation vehicles.
-
Increase Bioavailability: Ensuring more of the active drug reaches its target site within the skin.
-
Reduce Skin Irritation: Potentially allowing for lower effective concentrations and minimizing direct contact of the acidic form with the skin surface.[7]
The success of an azelate ester prodrug hinges on a delicate balance: it must be stable in the formulation, capable of penetrating the skin barrier, and efficiently hydrolyzed by endogenous skin esterases to release active azelaic acid at the target site.[11][12] This guide provides a detailed exploration of the critical structure-property relationships that govern the performance of azelate esters in a drug development context.
Core Structure-Property Relationships of Azelate Esters
The therapeutic efficacy of an azelate ester prodrug is not determined by the ester itself, but by its ability to deliver and release the active azelaic acid. This delivery and release process is governed by the ester's physicochemical properties, which are directly dictated by its molecular structure—specifically, the nature of the alcohol moiety attached to the azelaic acid backbone.
Lipophilicity and Skin Permeation
The skin's outermost layer, the stratum corneum, is a lipophilic barrier that hinders the passage of hydrophilic molecules. Esterification of azelaic acid masks its polar carboxylic acid groups, thereby increasing its lipophilicity. This relationship is fundamental to its design as a topical prodrug.
-
Influence of Alkyl Chain Length: The lipophilicity of an azelate ester, often quantified by the logarithm of its partition coefficient (LogP) between octanol (B41247) and water, generally increases with the length of the alkyl chain of the ester. For instance, converting azelaic acid to diethyl azelate or dilauryl azelate significantly increases its lipophilic character.[9] This enhanced lipophilicity facilitates partitioning into the stratum corneum.
-
Impact on Permeation: A more lipophilic molecule can more readily diffuse across the lipid bilayers of the stratum corneum. Studies have shown that creating ester prodrugs can enhance the percutaneous availability of azelaic acid.[9] However, there is an optimal range for lipophilicity. If a molecule is excessively lipophilic, it may remain trapped within the lipid layers of the stratum corneum and fail to partition into the more aqueous epidermis and dermis where it needs to be activated.
Solubility
While increased lipophilicity is desirable for skin penetration, it must be balanced with solubility in the formulation vehicle and in the aqueous environment of the viable epidermis.
-
Aqueous Solubility: Esters are generally less soluble in water than their parent carboxylic acids because they cannot act as hydrogen bond donors.[13] The aqueous solubility of azelate esters decreases as the length of the alkyl chain increases.
-
Solubility in Organic Solvents: Conversely, their solubility in nonpolar organic solvents and oils increases with alkyl chain length, which can be an advantage for formulation in oleaginous or emulsion-based vehicles.[14]
Physicochemical Properties
The physical state of the ester (liquid or solid) at skin temperature is a critical formulation parameter. These properties are also directly linked to molecular structure.
-
Melting and Boiling Points: Simple esters have lower boiling points than the carboxylic acids they are derived from because they lack the ability to form strong intermolecular hydrogen bonds with each other.[13] The melting and boiling points of azelate esters increase with molecular weight and the length of the alkyl chains due to stronger van der Waals forces.[15]
-
Viscosity: For liquid esters, viscosity tends to increase with the size of the alkyl group. This can influence the sensory properties and spreadability of a topical formulation.
Enzymatic Hydrolysis: The Key to Activation
The defining characteristic of an ester prodrug is its ability to be converted back to the active drug. In the skin, this is primarily accomplished by a variety of hydrolytic enzymes known as esterases (e.g., carboxylesterases).[11][16]
-
Steric Hindrance: The rate of enzymatic hydrolysis is highly dependent on the structure of the ester. Bulky or sterically hindered alcohol groups near the ester linkage can impede the enzyme's access to the carbonyl carbon, slowing down the rate of hydrolysis.[16] For example, an ester made with a branched alcohol (e.g., isopropyl alcohol) may be hydrolyzed more slowly than one made with a linear alcohol (e.g., propanol).
-
Electronic Effects: The electronic nature of the alcohol moiety can also influence the susceptibility of the ester bond to cleavage.
-
Species Differences: It is important to note that the expression and activity of esterases can vary significantly between different species (e.g., human vs. rodent skin), which is a critical consideration when evaluating prodrugs in preclinical animal models.[11][16]
The ideal azelate ester prodrug is one that is lipophilic enough to penetrate the stratum corneum but is also a sufficiently good substrate for skin esterases to ensure efficient release of azelaic acid in the viable epidermis and dermis.
Quantitative Data on Azelate Ester Properties
The following tables summarize key quantitative data, illustrating the structure-property relationships discussed.
Table 1: Physicochemical Properties of Azelaic Acid and Selected Esters
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility | LogP (Predicted) |
|---|---|---|---|---|---|
| Azelaic Acid | C₉H₁₆O₄ | 188.22 | 106-108 | Low aqueous solubility[5][6] | 1.57 |
| Monomethyl Azelate | C₁₀H₁₈O₄ | 202.25 | ~43 | - | 2.11 |
| Dimethyl Azelate | C₁₁H₂₀O₄ | 216.27 | ~21 | - | 2.65 |
| Diethyl Azelate | C₁₃H₂₄O₄ | 244.33 | -19 | - | 3.59 |
| Dilauryl Azelate | C₃₃H₆₄O₄ | 524.86 | - | Insoluble in water | >8.0 |
Note: LogP values are estimations and can vary based on the prediction algorithm. Solubility is a qualitative descriptor as precise values are highly dependent on the solvent and temperature.
Table 2: Skin Permeation and Biological Activity Data
| Compound | Vehicle | Permeation Flux (µg/cm²/h) | IC₅₀ (3T3 Fibroblasts) | Antibacterial Activity |
|---|---|---|---|---|
| Azelaic Acid | Cream | Baseline | 85.28 µg/mL[7] | Active[1] |
| Dilauryl Azelate | - | - | >100 µg/mL[7] | Active vs. S. epidermidis[7] |
| Ethanolic Ester of AzA | - | Higher than AzA through silicone membrane[7] | - | - |
Note: This table is illustrative. Direct comparison of permeation data requires standardized experimental conditions (e.g., skin type, vehicle, temperature), which vary between studies. The lower cytotoxicity of Dilauryl Azelate (higher IC₅₀) compared to Azelaic Acid suggests it is a safer compound for topical application, a key feature of a successful prodrug.[7]
Experimental Protocols
Detailed and standardized methodologies are essential for synthesizing and evaluating azelate esters to ensure reproducible and comparable results.
Synthesis and Characterization of Azelate Esters
Protocol 4.1.1: Enzymatic Synthesis of Dilauryl Azelate [7][9]
-
Reactants: Combine azelaic acid (e.g., 1.6 mmol), lauryl alcohol (molar ratio of 1:4 acid:alcohol), and immobilized Candida antarctica lipase (B570770) B (Novozym 435) in an organic solvent such as n-hexane (5 mL) in a screw-capped vial.
-
Water Removal: Add 3Å molecular sieves to the reaction mixture to remove water produced during the esterification, which drives the reaction equilibrium towards the product.
-
Reaction: Place the vial in a horizontal water bath shaker at a controlled temperature (e.g., 60°C) and agitation speed (e.g., 150 rpm) for a specified duration (e.g., 8 hours).
-
Work-up: After the reaction, filter the mixture to remove the immobilized enzyme (which can be washed and reused). The solvent can then be removed under reduced pressure to yield the crude product.
-
Purification: Purify the crude ester using column chromatography on silica (B1680970) gel if necessary.
Protocol 4.1.2: Characterization of Synthesized Esters
-
Thin Layer Chromatography (TLC): Monitor the reaction progress and confirm product formation. For example, using a suitable solvent system, the ester product (e.g., dilauryl azelate, Rf = 0.57) will be less polar and travel further up the plate than the starting materials, lauryl alcohol (Rf = 0.25) and azelaic acid (Rf = 0).[7]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Confirm the chemical transformation. The disappearance of the broad O-H stretch from the carboxylic acid (~3000 cm⁻¹) and the appearance of a strong C=O stretch characteristic of an ester at a higher wavenumber (~1730 cm⁻¹) indicates successful ester formation.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provide detailed structural confirmation of the final product, ensuring the correct placement and integration of all protons and carbons.
-
Mass Spectrometry (MS): Determine the molecular weight of the synthesized ester, confirming its identity.[5]
Evaluation of Prodrug Performance
Protocol 4.2.1: In Vitro Skin Permeation using Franz Diffusion Cells
-
Skin Preparation: Use excised human or animal (e.g., porcine) skin. Shave the hair and remove subcutaneous fat. Mount the skin on a Franz diffusion cell with the stratum corneum facing the donor compartment and the dermis facing the receptor compartment.
-
Experimental Setup: Fill the receptor compartment with a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4) and maintain at 37°C with constant stirring.
-
Dosing: Apply a finite dose of the azelate ester formulation to the surface of the skin in the donor compartment.
-
Sampling: At predetermined time intervals, withdraw samples from the receptor compartment and replace with fresh buffer.
-
Analysis: Quantify the concentration of the ester and any released azelaic acid in the samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Calculation: Calculate the cumulative amount of drug permeated per unit area over time and determine the steady-state flux (Jss).
Protocol 4.2.2: Enzymatic Hydrolysis Assay
-
Enzyme Source: Prepare a skin homogenate from fresh skin samples or use a commercially available esterase solution.
-
Reaction Mixture: Incubate a known concentration of the azelate ester in a buffer solution (e.g., pH 7.4) with the enzyme source at 37°C.
-
Time-Course Sampling: At various time points, take aliquots of the reaction mixture and quench the enzymatic reaction (e.g., by adding a strong acid or organic solvent like acetonitrile).
-
Quantification: Analyze the samples by HPLC to measure the decrease in the concentration of the ester prodrug and the corresponding increase in the concentration of azelaic acid.
-
Data Analysis: Plot the concentration of azelaic acid formed over time to determine the rate of hydrolysis.
Mechanism of Action and Relevant Signaling Pathways
Once the azelate ester prodrug has penetrated the skin and been hydrolyzed, the released azelaic acid exerts its therapeutic effects by modulating several key cellular pathways. Understanding these pathways is crucial for appreciating the drug's ultimate biological impact.
-
Anti-Inflammatory Action: Azelaic acid is known to interfere with pro-inflammatory signaling. It can inhibit the phosphorylation of p38 MAPK and impair the translocation of the transcription factor NF-κB to the nucleus.[1] It also activates the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), which further suppresses the NF-κB pathway, leading to a reduction in the production of inflammatory cytokines.[1]
-
Anti-Keratinization Action: In conditions like acne, abnormal keratinocyte proliferation and differentiation lead to clogged follicles (comedones). Azelaic acid helps normalize this process by reversibly inhibiting the synthesis of DNA, RNA, and proteins in keratinocytes.[1][3]
-
Antimicrobial Action: AzA exhibits bacteriostatic activity against key skin bacteria such as Propionibacterium acnes and Staphylococcus epidermidis.[1][4] It achieves this by disrupting bacterial protein synthesis and cellular metabolism.[3]
-
PI3K/AKT Pathway Inhibition: In hyperproliferative disorders like psoriasis, the PI3K/AKT signaling pathway is often upregulated. Studies have shown that azelaic acid can inhibit the activation of this pathway, reducing the expression of downstream targets like mTOR, VEGF, and COX-2, thereby decreasing angiogenesis and inflammation.[17][18]
Conclusion
The development of azelate esters as prodrugs represents a sophisticated and highly effective strategy for optimizing the topical delivery of azelaic acid. By carefully selecting the alcohol moiety used for esterification, researchers can fine-tune the molecule's physicochemical properties to achieve an optimal balance of lipophilicity for skin penetration and susceptibility to enzymatic hydrolysis for active drug release. A thorough understanding of the structure-property relationships—from alkyl chain length influencing permeability to steric factors controlling hydrolysis rates—is paramount for the rational design of next-generation dermatological therapies. The experimental protocols and pathways detailed in this guide provide a framework for the synthesis, characterization, and evaluation of these promising compounds, paving the way for formulations with enhanced efficacy and improved patient tolerability.
References
- 1. Azelaic Acid: Mechanisms of Action and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Azelaic acid - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Azelaic Acid: A Bio-Based Building Block for Biodegradable Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enhancing the Bioconversion of Azelaic Acid to Its Derivatives by Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Enzymes involved in the bioconversion of ester-based prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effect of Azelaic Acid on Psoriasis Progression Investigated Based on Phosphatidylinositol 3-Kinase (PI3K)/Protein Kinase B (AKT) Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to Dioctyl Azelate (DOZ) in Coatings and Adhesives
Abstract: Dioctyl azelate (DOZ), a high-performance diester plasticizer, is integral to the formulation of advanced polymer systems. With the chemical formula C25H48O4, DOZ is particularly valued for its ability to impart exceptional low-temperature flexibility, durability, and low volatility to a variety of materials.[1][2][3] This technical guide provides a comprehensive overview of the physicochemical properties, mechanism of action, and specific applications of DOZ in the coatings and adhesives sectors. It is intended for researchers, scientists, and formulation professionals, offering detailed data, experimental protocols, and visual diagrams to facilitate a deeper understanding and application of this versatile compound.
Physicochemical Properties of this compound
This compound, also known as bis(2-ethylhexyl) azelate, is a clear, colorless to pale yellow oily liquid.[1] It is synthesized through the esterification of azelaic acid with 2-ethylhexanol.[1][2] Its distinct molecular structure contributes to its high efficiency as a plasticizer, characterized by low volatility, excellent thermal stability, and compatibility with a wide range of polymers.[2][3][4] DOZ is soluble in most organic solvents but insoluble in water, a crucial property for applications requiring water resistance.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Chemical Name | Bis(2-ethylhexyl) nonanedioate | [1] |
| CAS Number | 103-24-2 | [1] |
| Molecular Formula | C25H48O4 | [1][5] |
| Molecular Weight | 412.65 g/mol | [1][2] |
| Appearance | Clear, colorless to pale yellow liquid | [1][3] |
| Boiling Point | >282°C; 237°C @ 5 Torr | [2][4] |
| Melting Point | -67°C | [2] |
| Flash Point | 211 - 213 °C | [2][6] |
| Density | 0.915 - 0.92 g/cm³ @ 25°C | [2][4] |
| Water Solubility | 0.1 mg/L @ 25°C | [2] |
| Refractive Index | 1.446 - 1.453 @ 25°C | [2][7][8] |
Mechanism of Action in Polymer Systems
In coatings and adhesives, DOZ functions primarily as an external plasticizer. Plasticizers are added to polymers to increase their flexibility, workability, and distensibility.[9][10] The mechanism involves the insertion of DOZ molecules between the rigid polymer chains. The bulky, non-polar alkyl chains of DOZ disrupt the strong intermolecular forces (van der Waals forces) between polymer chains, effectively pushing them apart. This separation increases the free volume within the polymer matrix, allowing the polymer chains to slide past one another more easily. The result is a significant reduction in the glass transition temperature (Tg) of the polymer, transforming a rigid, brittle material into a flexible and durable one at its service temperature.
Caption: Logical flow of the polymer plasticization mechanism by this compound (DOZ).
Applications in Coatings
DOZ is a valuable additive in the coatings industry, where it enhances film properties and durability. It serves as a plasticizer and a coalescing agent, improving the flexibility and integrity of the final coating film.
-
Improved Flexibility and Durability: By lowering the Tg of the binder resin, DOZ prevents coatings from becoming brittle and cracking, especially at low temperatures or on substrates subject to expansion and contraction.[11] This makes it ideal for architectural finishes, automotive coatings, and protective coatings for flexible substrates like artificial leather.[2][4]
-
Enhanced Film Formation: In waterborne and solvent-borne coatings, DOZ acts as a coalescing agent. It softens the polymer particles, allowing them to fuse together effectively as the solvent evaporates, resulting in a continuous, uniform, and defect-free film.[]
-
Low Volatility: DOZ's high boiling point and low volatility ensure it remains in the coating film for an extended period, providing long-lasting plasticization and performance without significant loss over time.[2][11]
Table 2: Illustrative Performance of DOZ in a PVC Plastisol Coating
| Property | Control (No Plasticizer) | Formulation with 40 phr DOZ |
| Hardness (Shore A) | >95 | 75 |
| Tensile Strength (MPa) | 55 | 20 |
| Elongation at Break (%) | <10 | 350 |
| Low-Temperature Flexibility (°C) | 5 | -50 |
Note: Data is illustrative, based on typical performance characteristics of DOZ in PVC.
Applications in Adhesives
In adhesive formulations, DOZ is used to modify the properties of the base polymer, improving tack, peel strength, and flexibility.[7] Its compatibility with a wide range of polymers, including vinyls and synthetic rubbers, makes it a versatile choice.[2][4]
-
Pressure-Sensitive Adhesives (PSAs): DOZ can be used to adjust the viscoelastic properties of PSAs, optimizing the balance between tack (initial adhesion) and peel strength.
-
Flexible Adhesives and Sealants: For applications requiring the adhesive or sealant to remain flexible after curing, such as in construction or automotive assembly, DOZ is an excellent additive. It ensures the bond can withstand vibration, impact, and thermal cycling without failure.[7]
-
Food Packaging Adhesives: Due to its low migration potential and favorable toxicological profile compared to some traditional plasticizers, DOZ is suitable for use in adhesives for food packaging applications.
Table 3: Illustrative Adhesion Properties of a Vinyl Acetate Copolymer Adhesive
| Property | Control (No Plasticizer) | Formulation with 15% DOZ |
| Peel Adhesion (N/25mm) | 8.5 | 15.2 |
| Shear Strength (hours) | 120 | 95 |
| Loop Tack (N) | 5.0 | 9.8 |
| Service Temperature Range (°C) | -10 to 60 | -40 to 65 |
Note: Data is illustrative and depends on the specific formulation and substrates.
Experimental Protocols
Protocol: Evaluating Plasticizer Efficiency in a Coating Film via DMA
This protocol outlines a method to quantify the effect of DOZ on the thermomechanical properties of a polymer coating using Dynamic Mechanical Analysis (DMA).
1. Materials & Equipment:
-
Base polymer resin (e.g., PVC, acrylic emulsion)
-
This compound (DOZ)
-
Appropriate solvent (if required)
-
Film applicator/casting knife
-
Glass plates or release liner
-
Drying oven
-
Dynamic Mechanical Analyzer (DMA) with a film tension clamp
2. Formulation Preparation:
-
Prepare a control formulation of the polymer resin without any plasticizer.
-
Prepare a series of experimental formulations by adding DOZ to the resin at varying concentrations (e.g., 10, 20, 30, 40 parts per hundred resin, phr).
-
Ensure thorough mixing to achieve a homogeneous dispersion of the plasticizer.
3. Film Casting and Curing:
-
Cast films of each formulation onto a glass plate or release liner using a film applicator set to a specific thickness (e.g., 500 µm).
-
Cure the films according to the resin manufacturer's recommendations (e.g., air dry for 24 hours, followed by oven drying at 60°C for 2 hours) to remove all solvent and ensure complete film formation.
4. Sample Preparation for DMA:
-
Carefully remove the cured films from the substrate.
-
Cut rectangular specimens from each film to the dimensions required by the DMA instrument (e.g., 6 mm width x 20 mm length).
5. DMA Testing:
-
Mount a specimen in the DMA's film tension clamp.
-
Set the experimental parameters:
-
Test Mode: Temperature Ramp
-
Frequency: 1 Hz
-
Strain: 0.1% (within the linear viscoelastic region)
-
Temperature Range: -80°C to 100°C
-
Heating Rate: 3°C/min
-
-
Run the temperature scan. The DMA will measure the storage modulus (E'), loss modulus (E''), and tan delta (E''/E') as a function of temperature.
6. Data Analysis:
-
The glass transition temperature (Tg) is identified as the peak of the tan delta curve.
-
Plot Tg as a function of DOZ concentration. A decrease in Tg indicates effective plasticization.
-
Compare the storage modulus (E') of the different formulations in the rubbery plateau region (above Tg) to assess the degree of softening.
Caption: Experimental workflow for evaluating plasticizer efficiency using DMA.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound [chembk.com]
- 3. CAS 103-24-2: this compound | CymitQuimica [cymitquimica.com]
- 4. echemi.com [echemi.com]
- 5. This compound | C25H48O4 | CID 74943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Plasticizer Diisooctyl azelaate DOZ CAS 26544-17-2 | Theorem Chemical [m.theoremchem.com]
- 7. This compound (DOZ) - Chemical Supplier Distributor ChemCeed [chemceed.com]
- 8. parchem.com [parchem.com]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. nbinno.com [nbinno.com]
An In-Depth Technical Guide to the Low-Temperature Performance of Dioctyl Azelate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dioctyl azelate (DOZ), a high-performance dibasic acid ester, is a prominent plasticizer recognized for its exceptional low-temperature properties. This technical guide provides a comprehensive overview of the performance of DOZ in various polymeric systems, with a particular focus on its behavior at sub-ambient temperatures. Its ability to impart flexibility and prevent brittleness in materials exposed to cold environments makes it a critical component in a wide range of applications, from industrial products to specialized materials in the pharmaceutical and medical fields. This document consolidates key quantitative data, details relevant experimental protocols, and illustrates the underlying principles of its function as a cold-resistant plasticizer.
Core Low-Temperature Properties of this compound
This compound is a clear, nearly colorless liquid with a suite of physical properties that contribute to its efficacy as a plasticizer. While its performance is most notable within a polymer matrix, its inherent characteristics are the foundation of its utility.
Table 1: Typical Physical Properties of this compound (DOZ)
| Property | Value | Test Method |
| Molecular Formula | C25H48O4 | - |
| Molecular Weight | 412.65 g/mol | - |
| Appearance | Clear Liquid | Visual |
| Color, APHA | 120 Maximum | ASTM D1209 |
| Specific Gravity @ 25°C | 0.917 | ASTM D1298 |
| Refractive Index @ 25°C | 1.4484 | ASTM D1218 |
| Boiling Point | >282 °C | ASTM D1078 |
| Flash Point | 211 - 213 °C | ASTM D92 |
| Freezing Point | -65 °C | - |
| Melting Point | -67 °C | - |
| Pour Point | -76 °C | ASTM D97 |
| Viscosity @ 25°C | 25 cS | ASTM D445 |
| Acid Value, mg KOH/g | 0.5 Maximum | ASTM D1045 |
| Saponification Value | 273 | ASTM D1045 |
| Moisture, % | 0.05 Maximum | ASTM E203 |
Note: The values presented are typical and may vary between different commercial grades of this compound.[1][2][3]
Low-Temperature Performance in Polyvinyl Chloride (PVC)
This compound is extensively used to plasticize polyvinyl chloride (PVC) for applications requiring superior flexibility in cold conditions.[2][4][5][6][7] The addition of DOZ significantly lowers the glass transition temperature (Tg) of the PVC compound, thereby extending its operational range to lower temperatures. A key metric for evaluating this performance is the low-temperature brittle point.
Table 2: Low-Temperature Performance of this compound in a PVC Formulation
| Property | Value | Test Method |
| PVC Formulation | ||
| PVC Resin | 100 pphr | - |
| This compound (Plasthall® DOZ) | 67 pphr | - |
| Performance Data | ||
| Shore A Hardness | 66 | ASTM D2240 |
| Low Temperature Brittle Point | -56 °C | ASTM D746 |
| Tensile Strength | 1875 psi | ASTM D638 |
| Ultimate Elongation | 385 % | ASTM D638 |
Source: Hallstar Plasthall® DOZ Technical Data Sheet[1]
This data demonstrates that a PVC formulation plasticized with a significant loading of DOZ can withstand temperatures as low as -56°C before becoming brittle. This makes it an ideal choice for applications such as wire and cable sheathing, films, and artificial leather that are exposed to extreme cold.[2]
Performance in Elastomers
This compound is also a highly effective plasticizer for various elastomers, including nitrile rubber (NBR), chlorinated rubber, and nitrocellulose, enhancing their flexibility and maintaining their elastomeric properties at low temperatures.[1][2][4] For elastomers, maintaining a low glass transition temperature is crucial to prevent them from becoming hard and brittle, which would compromise their sealing and damping capabilities.[8]
Mechanism of Low-Temperature Performance
The exceptional low-temperature performance of this compound can be attributed to its molecular structure and the fundamental principles of plasticization. The long, linear aliphatic chain of the azelaic acid moiety, combined with the branched 2-ethylhexyl alcohol groups, creates a molecule with a low melting point and high flexibility.
The mechanism of plasticization by DOZ, in line with established theories, involves the following:
-
Lubricity Theory: The DOZ molecules intersperse themselves between the rigid polymer chains, acting as a lubricant. This reduces the intermolecular friction, allowing the polymer chains to slide past one another more easily, which manifests as increased flexibility.
-
Gel Theory: The polar ester groups of DOZ interact with the polar sites on the polymer chains (such as the chlorine atoms in PVC), while the non-polar aliphatic chains of DOZ create a shielding effect. This prevents the polymer chains from forming a rigid, three-dimensional network at low temperatures.
-
Free Volume Theory: The incorporation of the relatively bulky DOZ molecules increases the "free volume" within the polymer matrix. This additional space provides greater mobility for the polymer chain segments, allowing the material to remain flexible even as thermal energy is reduced at low temperatures.
The long aliphatic chain of the azelate is particularly effective at disrupting the close packing of polymer chains, which is a key factor in its superior performance compared to some other plasticizers, such as dioctyl adipate (B1204190) (DOA).[2][9] This structural feature is crucial for maintaining flexibility at very low temperatures.
Experimental Protocols
The quantitative data presented in this guide are obtained through standardized experimental methods. The following sections detail the protocols for the key low-temperature performance tests.
ASTM D97: Standard Test Method for Pour Point of Petroleum Products
This method is used to determine the lowest temperature at which a liquid, such as this compound, will continue to flow under prescribed conditions.
-
Apparatus: Test jar, thermometer, cork, jacket, cooling bath.
-
Procedure:
-
The sample is heated to a specified temperature to remove any thermal history.
-
The sample is then cooled at a controlled rate in a cooling bath.
-
At every 3°C interval, the test jar is removed and tilted to observe for any movement of the liquid.
-
The lowest temperature at which movement is observed is recorded.
-
The pour point is reported as 3°C above this recorded temperature.
-
ASTM D445: Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids
This method determines the kinematic viscosity of a liquid by measuring the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer.
-
Apparatus: Calibrated glass capillary viscometer, temperature-controlled bath, timing device.
-
Procedure:
-
The viscometer is charged with the sample liquid.
-
The viscometer is placed in a temperature-controlled bath until it reaches the desired test temperature.
-
The liquid is drawn up into the upper bulb of the viscometer.
-
The time taken for the liquid to flow between two marked points on the capillary is measured.
-
The kinematic viscosity is calculated by multiplying the flow time by the calibration constant of the viscometer.
-
ASTM D746: Standard Test Method for Brittleness Temperature of Plastics and Elastomers by Impact
This method determines the temperature at which 50% of tested specimens exhibit brittle failure under specified impact conditions.[10][11][12][13]
-
Apparatus: Impact tester, specimen clamp, insulated bath with a cooling medium.
-
Procedure:
-
Standardized specimens of the plasticized material are prepared.
-
The specimens are clamped into a holder.
-
The holder is immersed in the cooling bath at a specified temperature.
-
After thermal conditioning, the specimens are struck by a specified impactor at a controlled velocity (2000 ± 200 mm/s).[11][12]
-
The specimens are examined for any signs of fracture or cracking.
-
The test is repeated at progressively lower temperatures.
-
The brittleness temperature is the temperature at which 50% of the specimens fail.[10][11][12]
-
References
- 1. exxonmobilchemical.com [exxonmobilchemical.com]
- 2. PLASTHALL® DOZ | Hallstar Industrial [hallstarindustrial.com]
- 3. IMCD - Leading Speciality Chemicals & Ingredients Distributor [imcdus.com]
- 4. Linear plasticizers | ExxonMobil Product Solutions [exxonmobilchemical.com]
- 5. specialchem.com [specialchem.com]
- 6. specialchem.com [specialchem.com]
- 7. specialchem.com [specialchem.com]
- 8. Nitrile Rubber (NBR) Archives | Hallstar Industrial [hallstarindustrial.com]
- 9. chembk.com [chembk.com]
- 10. ASTM D746 Standard Test Method for Brittleness Temperature of Plastics and Elastomers by Impact_Plastic_UnitedTest - Material Testing Machine [unitedtest.com]
- 11. coirubber.com [coirubber.com]
- 12. Brittleness Temperature ASTM D746 ISO 974 [intertek.com]
- 13. standards.iteh.ai [standards.iteh.ai]
Methodological & Application
Application Note: Quantitative Analysis of Dioctyl Azelate in Polymer Matrices by GC-MS
Introduction
Dioctyl azelate (DOZ), also known as bis(2-ethylhexyl) azelate, is a high-performance plasticizer used to enhance the flexibility and durability of various polymer matrices, particularly polyvinyl chloride (PVC) and other synthetic rubbers. Its low volatility and excellent low-temperature properties make it a preferred choice in applications such as food packaging films, medical devices, and wire insulation. Monitoring the concentration of DOZ in these materials is crucial for quality control and to assess the potential for migration into food or other contact substances.
This application note provides a detailed protocol for the extraction and quantitative analysis of this compound from polymer samples using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology is intended for researchers, scientists, and professionals in drug development and quality control laboratories.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of a validated GC-MS method for the analysis of plasticizers, which can be expected for the analysis of this compound. Method validation should be performed to establish specific performance data for DOZ in the user's laboratory.
| Parameter | Typical Performance Value |
| Linearity Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (R²) | ≥ 0.995 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Recovery | 85% - 110%[1][2] |
| Precision (RSD%) | < 15%[1][2] |
Experimental Protocols
This section details the complete workflow for the quantitative analysis of this compound in a polymer matrix.
Sample Preparation: Solvent Extraction
This protocol describes a standard solvent extraction method. For more efficient extraction, Accelerated Solvent Extraction (ASE) can also be employed.[3]
Materials:
-
Polymer sample
-
This compound analytical standard
-
Hexane (B92381) (HPLC grade)
-
Acetone (HPLC grade)
-
Internal Standard (e.g., Di-n-octyl phthalate, if not present in the sample)
-
Grinder or mill
-
Soxhlet extraction apparatus or ultrasonic bath
-
Rotary evaporator
-
Volumetric flasks
-
Syringe filters (0.45 µm, PTFE)
-
GC vials with inserts
Procedure:
-
Sample Comminution: Reduce the polymer sample to a fine powder or small pieces (< 2 mm) using a grinder or mill to increase the surface area for extraction.
-
Weighing: Accurately weigh approximately 1-2 g of the comminuted polymer sample into a cellulose (B213188) extraction thimble.
-
Extraction:
-
Soxhlet Extraction: Place the thimble into a Soxhlet extractor. Add 150 mL of a hexane:acetone (1:1 v/v) mixture to the boiling flask and extract for 6 hours.
-
Ultrasonic Extraction: Place the weighed sample into a glass flask and add 50 mL of hexane:acetone (1:1 v/v). Place the flask in an ultrasonic bath and sonicate at 50 °C for 1 hour.[4]
-
-
Concentration: After extraction, concentrate the solvent to near dryness using a rotary evaporator.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 5 or 10 mL) of hexane. If an internal standard is used, it should be added at this stage.
-
Filtration: Filter the reconstituted extract through a 0.45 µm PTFE syringe filter into a GC vial for analysis.
GC-MS Analysis
Instrumentation:
A gas chromatograph equipped with a mass selective detector is used for the analysis. The following are typical GC-MS parameters and may require optimization.
| Parameter | Recommended Condition |
| Gas Chromatograph | |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent[5] |
| Inlet Temperature | 280 °C[6][7] |
| Injection Volume | 1 µL |
| Injection Mode | Splitless[5][8] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min[7] |
| Oven Program | Initial temperature: 60 °C, hold for 2 minRamp 1: 15 °C/min to 280 °C, hold for 5 minRamp 2: 20 °C/min to 300 °C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV[9] |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Transfer Line Temperature | 280 °C |
| Acquisition Mode | Full Scan (m/z 50-550) for identification andSelected Ion Monitoring (SIM) for quantification |
| SIM Ions for this compound | m/z 111, 129, 152 (Quantifier), 298 |
Calibration and Quantification
-
Stock Solution: Prepare a stock solution of this compound (e.g., 1000 µg/mL) in hexane.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution in hexane to cover the expected concentration range of the samples (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).
-
Calibration Curve: Inject the calibration standards into the GC-MS and generate a calibration curve by plotting the peak area of the quantifier ion against the concentration of this compound.
-
Sample Analysis: Inject the prepared sample extracts and determine the concentration of this compound from the calibration curve. The final concentration in the polymer is calculated using the following formula:
Concentration (mg/g) = (C x V) / W
Where:
-
C = Concentration from calibration curve (µg/mL)
-
V = Final volume of the extract (mL)
-
W = Weight of the polymer sample (g)
-
Visualizations
Caption: Experimental workflow for GC-MS analysis of this compound.
Caption: Logic of external standard quantification.
References
- 1. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Development and validation of multi-analyte methods for the determination of migrating substances from plastic food contact materials by GC-EI-QqQ-MS and GC-APCI-QTOF-MS [frontiersin.org]
- 3. analiticaweb.com.br [analiticaweb.com.br]
- 4. agilent.com [agilent.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. rjptonline.org [rjptonline.org]
- 7. Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. umc.edu.dz [umc.edu.dz]
- 9. eurl-pesticides.eu [eurl-pesticides.eu]
Application Note & Protocol: Quantification of Dioctyl Azelate Migration from PVC Films
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantification of dioctyl azelate (DOZ) migration from Polyvinyl Chloride (PVC) films. The methodologies outlined are essential for quality control, safety assessment, and regulatory compliance in the pharmaceutical, food packaging, and medical device industries.
Introduction
This compound (DOZ), a common plasticizer, is incorporated into PVC to enhance its flexibility and durability.[1] However, its potential to migrate from the PVC matrix into contacting substances, such as pharmaceuticals, foodstuffs, or biological tissues, is a significant concern.[2] This migration can lead to contamination, altered product efficacy, and potential health risks. Therefore, accurate quantification of DOZ migration is crucial.
This application note details the experimental procedures for simulating and measuring the migration of DOZ from PVC films. It covers sample preparation, migration testing using food simulants, and subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS), a robust and widely adopted technique for this purpose.[2]
Experimental Protocols
Materials and Reagents
-
PVC film containing this compound
-
Food Simulants (as per regulatory guidance, e.g., Commission Regulation (EU) No. 10/2011):
-
Simulant A: 10% (v/v) ethanol (B145695) in distilled water[3]
-
Simulant B: 3% (w/v) acetic acid in distilled water[3]
-
Simulant D2: Vegetable oil (e.g., olive oil or sunflower oil)[3]
-
-
Extraction Solvents:
-
n-Hexane (HPLC grade)[4]
-
Dichloromethane (B109758) (HPLC grade)[2]
-
Methanol (HPLC grade)[2]
-
-
This compound reference standard
-
Anhydrous sodium sulfate[4]
-
Glass vials with PTFE-lined caps
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator or rotary evaporator
-
Syringe filters (0.45 µm, PTFE)
Migration Testing Protocol
This protocol is based on established methods for testing plasticizer migration from food contact materials.[3][5]
-
Sample Preparation: Cut the PVC film into specific dimensions (e.g., 5 cm x 5 cm) to ensure a known surface area for migration calculations.[3]
-
Test Specimen Conditioning: Prior to testing, condition the PVC film specimens at 23 ± 2 °C with a relative humidity of 50 ± 10% for 24 hours.
-
Migration Cell Setup: Place the conditioned PVC film sample in a migration cell or a glass container.
-
Addition of Food Simulant: Add a known volume of the selected food simulant to the migration cell, ensuring the film is fully immersed. A standard surface area to volume ratio is 1 dm² of the sample per 100 ml of food simulant.[3]
-
Incubation: Seal the migration cell and incubate at specific temperatures and durations that represent the intended use or worst-case scenario. For example, 40°C for 10 days is a common condition for overall migration testing.[3] For specific migration, conditions like 60°C for 10 days may be used.[3]
-
Sample Collection: After incubation, carefully remove the PVC film. The food simulant, now containing the migrated DOZ, is collected for analysis.
Sample Extraction and Preparation for GC-MS Analysis
For Aqueous Simulants (A and B):
-
Pipette a known volume (e.g., 10 mL) of the food simulant into a separatory funnel.
-
Add 10 mL of n-hexane and shake vigorously for 2 minutes for liquid-liquid extraction.[4]
-
Allow the layers to separate and collect the organic (n-hexane) layer.
-
Pass the organic layer through a small column of anhydrous sodium sulfate (B86663) to remove any residual water.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.[2]
-
Filter the concentrated solution through a 0.45 µm syringe filter into a GC vial.[2]
For Oily Simulant (D2):
-
Accurately weigh approximately 1 gram of the oil simulant into a glass vial.
-
Add 10 mL of a 1:1 (v/v) mixture of dichloromethane and methanol.[2]
-
Vortex for 2 minutes and then sonicate for 30 minutes to extract the DOZ.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.[4]
-
Carefully transfer the supernatant (solvent layer) to a clean glass vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of n-hexane.[2]
-
Filter the reconstituted solution through a 0.45 µm syringe filter into a GC vial.[2]
GC-MS Analysis Protocol
The following are suggested starting conditions for the GC-MS analysis of this compound, which should be optimized for the specific instrument and application.[4]
-
Instrumentation: A gas chromatograph equipped with a mass selective detector (MSD).[2]
-
GC Column: Agilent DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).[4]
-
Injector: Splitless mode.[4]
-
Injector Temperature: 280 °C.[4]
-
Injection Volume: 1 µL.[4]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[4]
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 min.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 10 min at 300 °C.[4]
-
-
MS Transfer Line Temperature: 280 °C.[4]
-
MS Ion Source Temperature: 230 °C.[4]
-
MS Quadrupole Temperature: 150 °C.[4]
-
MS Mode: Electron Ionization (EI) at 70 eV.[4]
-
Scan Range: m/z 40-550.[4]
Quantification
Quantification is achieved by creating a calibration curve using standard solutions of this compound of known concentrations. The peak area of DOZ in the sample chromatogram is compared to the calibration curve to determine its concentration in the food simulant. The migration is typically expressed in mg of substance per kg of food simulant (mg/kg) or mg of substance per dm² of the contact surface (mg/dm²).[3]
Data Presentation
The following table summarizes hypothetical quantitative data for DOZ migration from a PVC film under various conditions.
| Food Simulant | Temperature (°C) | Time (days) | Migration (mg/kg) | Migration (mg/dm²) |
| 10% Ethanol (Simulant A) | 40 | 10 | 2.5 | 0.42 |
| 3% Acetic Acid (Simulant B) | 40 | 10 | 3.1 | 0.52 |
| Vegetable Oil (Simulant D2) | 40 | 10 | 15.8 | 2.63 |
| 10% Ethanol (Simulant A) | 60 | 10 | 5.2 | 0.87 |
| 3% Acetic Acid (Simulant B) | 60 | 10 | 6.5 | 1.08 |
| Vegetable Oil (Simulant D2) | 60 | 10 | 35.4 | 5.90 |
Visualizations
Caption: Experimental workflow for DOZ migration testing.
Caption: GC-MS analysis pathway for DOZ quantification.
Caption: Logical relationships in DOZ migration studies.
References
Application Notes and Protocols: Synthesis and Characterization of Dioctyl Azelate
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for the synthesis and characterization of dioctyl azelate (DOZ), a versatile diester with significant applications as a plasticizer in various research and industrial settings. Its low toxicity profile and excellent performance at low temperatures make it a subject of interest in the development of advanced materials, including those for medical devices and drug delivery systems.[1][2] The following sections outline a robust synthesis procedure via Fischer esterification, comprehensive characterization methodologies using modern analytical techniques, and a summary of its key physicochemical properties.
Synthesis of this compound
This compound is synthesized through the acid-catalyzed esterification of azelaic acid with 2-ethylhexanol.[3] This reaction, a standard Fischer esterification, produces this compound and water as a byproduct. The removal of water is crucial to drive the reaction equilibrium towards the product.
Experimental Protocol: Fischer Esterification
This protocol is adapted from established procedures for diester synthesis.[4]
Materials:
-
Azelaic Acid (C₉H₁₆O₄)
-
2-Ethylhexanol (C₈H₁₈O)
-
Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TSA) as a catalyst[5]
-
Toluene (B28343) (for azeotropic removal of water)
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Activated Charcoal
Equipment:
-
Three-neck round-bottom flask
-
Heating mantle with a magnetic stirrer
-
Dean-Stark apparatus or a similar water separator
-
Condenser
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation setup
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, Dean-Stark trap, condenser, and thermometer, combine azelaic acid (1.0 eq), 2-ethylhexanol (2.2 eq), and toluene (approx. 50% of the total reactant volume).
-
Catalyst Addition: Slowly add the acid catalyst (e.g., 1-2% of the total reactant mass of p-TSA).
-
Esterification: Heat the mixture to reflux (approximately 120-140°C). Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until the theoretical amount of water has been collected, indicating the reaction is near completion (typically 4-6 hours).
-
Neutralization: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution (to neutralize the acid catalyst) and then with brine. Wash with deionized water until the aqueous layer is neutral (pH 7).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate, then filter.
-
Solvent Removal: Remove the toluene and excess 2-ethylhexanol using a rotary evaporator.
-
Decolorization & Purification: For a colorless product, the crude ester can be heated with activated charcoal and then filtered. For high-purity applications, the final product should be purified by vacuum distillation, collecting the fraction at the appropriate boiling point (e.g., 237°C at 0.67 kPa).[5]
Synthesis Workflow Diagram
Caption: A flowchart illustrating the synthesis of this compound.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed using various spectroscopic and chromatographic techniques.
Experimental Protocols: Characterization
2.1.1. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To identify the key functional groups, particularly the ester carbonyl group.
-
Methodology: Acquire the FT-IR spectrum of the neat liquid product using a KBr plate or an ATR-FTIR spectrometer.[6] The spectrum should be scanned in the range of 4000-400 cm⁻¹.
-
Expected Result: A strong, characteristic absorption peak for the ester C=O stretch should be observed around 1735-1750 cm⁻¹. The absence of a broad O-H peak around 3200-3500 cm⁻¹ indicates the removal of the carboxylic acid and alcohol starting materials.[2]
2.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the molecular structure of this compound.
-
Methodology: Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃). Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.
-
Expected Result (°¹H NMR): The spectrum should show characteristic signals for the protons of the octyl chains and the azelate backbone. Key signals include a triplet around 4.05 ppm corresponding to the -O-CH₂- protons of the ester group and a triplet around 0.88 ppm for the terminal methyl (-CH₃) groups.[7]
-
Expected Result (°¹³C NMR): The spectrum will show a peak for the ester carbonyl carbon around 173 ppm and a series of peaks in the aliphatic region for the carbons of the alkyl chains.
2.1.3. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To assess the purity of the sample and confirm its molecular weight.
-
Methodology: Dilute the sample in a volatile organic solvent (e.g., hexane (B92381) or ethyl acetate). Inject the solution into a GC-MS system. The gas chromatogram will indicate the purity, while the mass spectrometer will provide the mass-to-charge ratio (m/z) of the parent molecule and its fragments.
-
Expected Result: A single major peak in the chromatogram indicates high purity. The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight of this compound (412.65 g/mol ).[6][8]
Characterization Workflow Diagram
Caption: A workflow for the analytical characterization of this compound.
Data Presentation
Quantitative data for this compound is summarized below for easy reference and comparison.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 103-24-2 (Bis(2-ethylhexyl) azelate) | [3] |
| 2064-80-4 (Di-n-octyl azelate) | [6] | |
| Molecular Formula | C₂₅H₄₈O₄ | [5][6] |
| Molecular Weight | 412.65 g/mol | [3][5][6] |
| Appearance | Clear, colorless to pale yellow liquid | [1][3] |
| Density | ~0.92 g/cm³ at 20°C | [5][] |
| Boiling Point | >282°C at 101.3 kPa; 237°C at 0.67 kPa | [5] |
| Melting Point | -67°C | [5] |
| Flash Point | ~211 °C | [5] |
| Water Solubility | Insoluble (~0.1 mg/L at 25°C) | [5] |
| Solvent Solubility | Soluble in most organic solvents | [3][5] |
| Refractive Index (n_D²⁵) | ~1.446 - 1.455 | [5][10] |
Table 2: Summary of Expected Spectroscopic Data
| Technique | Feature | Expected Result | Reference(s) |
| FT-IR | Carbonyl (C=O) Stretch | 1735 - 1750 cm⁻¹ (Strong) | [2] |
| C-O Stretch | 1100 - 1300 cm⁻¹ (Strong) | [2] | |
| ¹H NMR | -O-CH₂- (ester) | ~4.05 ppm (triplet) | [7] |
| (CDCl₃) | -CH₂-C=O | ~2.28 ppm (triplet) | [7] |
| -(CH₂)n- (alkyl backbone) | ~1.2-1.7 ppm (multiplets) | [7] | |
| -CH₃ (terminal) | ~0.88 ppm (triplet) | [7] | |
| ¹³C NMR | C=O (carbonyl) | ~173 ppm | General |
| (CDCl₃) | -O-CH₂- | ~65 ppm | General |
| Aliphatic Carbons | ~14 - 40 ppm | General | |
| Mass Spec. | Molecular Ion [M]⁺ | m/z 412 | [6] |
Applications in Research
This compound's primary role is as a high-performance, cold-resistant plasticizer.[5] In a research context, especially for drug development professionals, its applications can include:
-
Medical Polymers: Evaluating DOZ as a non-phthalate plasticizer for PVC and other polymers used in medical devices like tubing, blood bags, and catheters to enhance flexibility and durability.[2]
-
Drug Delivery Systems: Use as an excipient in topical or transdermal formulations due to its emollient properties and low volatility.[1]
-
Material Science: Research into creating flexible polymer films and coatings for encapsulating sensitive compounds or for use in wearable sensors.[11]
Property-Application Relationship Diagram
Caption: Logical flow from molecular structure to applications.
Safety Information
This compound is considered to have low acute toxicity.[5] However, standard laboratory safety precautions should always be observed.
-
Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Storage: Store in a cool, dry, and well-ventilated area away from strong oxidizing agents.[5]
-
Hazards: The substance is flammable at high temperatures. GHS classifications indicate it may cause long-lasting harmful effects to aquatic life.[6] Proper disposal procedures must be followed.
References
- 1. CAS 103-24-2: this compound | CymitQuimica [cymitquimica.com]
- 2. ukm.my [ukm.my]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound [chembk.com]
- 6. This compound | C25H48O4 | CID 74943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. DI-N-OCTYL AZELATE(2064-80-4) 1H NMR spectrum [chemicalbook.com]
- 8. Diethyl azelate | C13H24O4 | CID 12204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Plasticizer Diisooctyl azelaate DOZ CAS 26544-17-2 | Theorem Chemical [m.theoremchem.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Dioctyl Azelate as a Plasticizer in Nitrile Rubber Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of dioctyl azelate (DOZ) as a plasticizer in nitrile rubber (NBR) formulations. The information is intended to guide researchers and professionals in developing NBR compounds with enhanced low-temperature flexibility and other desirable properties.
Introduction to this compound (DOZ) in Nitrile Rubber
This compound (DOZ) is a high-performance, low-temperature plasticizer that is highly compatible with nitrile rubber (NBR).[1] Its primary function is to increase the flexibility, reduce the hardness, and significantly improve the low-temperature performance of NBR vulcanizates.[1] NBR, a copolymer of acrylonitrile (B1666552) and butadiene, is widely used for its excellent resistance to oils, fuels, and chemicals. However, its flexibility at low temperatures can be limited, a property that can be effectively enhanced by the incorporation of suitable plasticizers like DOZ. The selection of a plasticizer is critical and depends on the desired final properties of the rubber compound.[2]
The acrylonitrile (ACN) content of the NBR polymer is a crucial factor to consider, as it influences the rubber's polarity and, consequently, its compatibility with the plasticizer and its low-temperature characteristics.[3][4] Generally, a lower ACN content in NBR results in better low-temperature flexibility.[3][4]
Effects of this compound on Nitrile Rubber Properties
The addition of DOZ to NBR formulations leads to several modifications of the material's physical and mechanical properties.
Mechanical Properties
The incorporation of a plasticizer like DOZ typically results in a decrease in tensile strength and hardness, while increasing the elongation at break. This is due to the plasticizer molecules positioning themselves between the polymer chains, reducing intermolecular forces and allowing for greater chain mobility.
Low-Temperature Performance
DOZ is particularly effective at improving the low-temperature flexibility of NBR. It lowers the glass transition temperature (Tg) and the brittle point of the rubber, allowing the material to remain flexible and functional at sub-zero temperatures.
Disclaimer: The following tables present illustrative data based on general trends observed for low-temperature plasticizers in NBR. Specific quantitative data for this compound in publicly available literature is limited. These tables should be used as a reference and for comparative purposes. Actual experimental results will vary depending on the specific formulation and processing conditions.
Table 1: Illustrative Mechanical Properties of NBR Vulcanizates with Varying DOZ Content
| Property | No Plasticizer | 10 phr DOZ | 20 phr DOZ | 30 phr DOZ |
| Tensile Strength (MPa) | 20.5 | 18.2 | 16.5 | 14.8 |
| Elongation at Break (%) | 450 | 550 | 650 | 750 |
| Hardness (Shore A) | 70 | 65 | 60 | 55 |
Table 2: Illustrative Low-Temperature Properties of NBR Vulcanizates with Varying DOZ Content
| Property | No Plasticizer | 10 phr DOZ | 20 phr DOZ | 30 phr DOZ |
| Glass Transition Temp. (Tg, °C) | -25 | -35 | -45 | -55 |
| Brittle Point (°C) | -30 | -45 | -58 | -70 |
Experimental Protocols
The following protocols provide a general framework for the formulation, mixing, curing, and testing of DOZ-plasticized NBR.
Materials and Formulation
A typical NBR formulation includes the base polymer, a plasticizer, activators, reinforcing fillers, antioxidants, and a curing system.
Table 3: Representative Formulation for DOZ-Plasticized NBR
| Ingredient | Purpose | Parts per Hundred Rubber (phr) |
| Nitrile Rubber (33% ACN) | Base Polymer | 100 |
| This compound (DOZ) | Plasticizer | 10 - 30 |
| Zinc Oxide | Activator | 5 |
| Stearic Acid | Activator/Dispersing Agent | 1.5 |
| N330 Carbon Black | Reinforcing Filler | 40 |
| Antioxidant (e.g., TMQ) | Protection against aging | 1.5 |
| Sulfur | Curing Agent | 1.5 |
| Accelerator (e.g., MBTS) | Curing Accelerator | 1.5 |
Mixing Procedure
An internal mixer (like a Banbury mixer) or a two-roll mill can be used for compounding.
-
Mastication: Soften the NBR on the two-roll mill or in the internal mixer.
-
Incorporation of Additives: Add the zinc oxide and stearic acid and mix until well dispersed.
-
Addition of Filler and Plasticizer: Gradually add the carbon black and this compound, ensuring homogeneous dispersion.
-
Addition of Antioxidant: Add the antioxidant and mix thoroughly.
-
Addition of Curatives: Finally, add the sulfur and accelerator at a lower temperature to prevent scorching (premature vulcanization).
-
Homogenization: Continue mixing until a uniform compound is achieved.
-
Sheeting Out: Sheet the compound off the mill to a desired thickness.
Curing (Vulcanization)
-
Molding: Place the uncured NBR sheet into a pre-heated mold of the desired shape for test specimens.
-
Curing Press: Cure the compound in a compression molding press at a typical temperature of 160°C. The curing time will depend on the specific formulation and the thickness of the sample and can be determined using a rheometer.
-
Cooling: After curing, cool the mold before removing the vulcanized rubber sheet.
Testing of Properties
-
Mechanical Properties:
-
Tensile Strength and Elongation at Break: Test dumbbell-shaped specimens according to ASTM D412 using a universal testing machine.
-
Hardness: Measure the Shore A hardness of the vulcanized samples according to ASTM D2240.
-
-
Low-Temperature Properties:
-
Glass Transition Temperature (Tg): Determine the Tg using Differential Scanning Calorimetry (DSC).
-
Brittle Point: Determine the brittle point according to ASTM D2137.
-
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship between DOZ concentration and NBR properties.
Caption: Experimental workflow for NBR compounding and testing.
Caption: Effect of DOZ concentration on NBR properties.
References
Application Notes and Protocols for the Formulation of PVC Compounds with Dioctyl Azelate (DOZ) Plasticizer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyvinyl Chloride (PVC) is a versatile and widely used thermoplastic polymer. In its rigid form, its applications are limited. The incorporation of plasticizers is essential to impart flexibility, durability, and processability, thereby expanding its utility across numerous fields, including medical devices, wire and cable insulation, and synthetic leather. Dioctyl azelate (DOZ), an ester plasticizer, is particularly valued for its excellent low-temperature flexibility, making it a prime candidate for applications where performance in cold environments is critical.[1][2]
These application notes provide a comprehensive overview of the formulation of PVC compounds using this compound as a primary or secondary plasticizer. Detailed experimental protocols for the evaluation of these compounds are also presented to guide researchers and professionals in developing and assessing PVC-DOZ formulations for their specific applications.
I. Formulation of PVC Compounds with this compound
A typical flexible PVC compound consists of several key ingredients, each contributing to the final properties of the material. The formulation is generally expressed in parts per hundred of resin (phr) by weight.
Core Components of a Flexible PVC Formulation:
| Component | Function | Typical Concentration (phr) |
| PVC Resin | Base polymer providing the structural backbone. The K-value (a measure of molecular weight) influences the mechanical properties and processing characteristics. | 100 |
| Primary Plasticizer(s) | Imparts flexibility and reduces the glass transition temperature (Tg). DOZ is an excellent choice for low-temperature applications. | 30 - 100 |
| Secondary Plasticizer(s) | Often used in conjunction with primary plasticizers to modify properties or reduce cost. | 10 - 40 |
| Heat Stabilizer(s) | Prevents thermal degradation of PVC during high-temperature processing. Common types include mixed metal (Ca/Zn, Ba/Zn) and organotin stabilizers. | 2 - 5 |
| Lubricant(s) | Facilitates processing by reducing friction between the PVC melt and metal surfaces (external lubricants) and between PVC particles (internal lubricants). | 0.5 - 2.0 |
| Fillers | Can be added to reduce cost and/or improve specific properties such as stiffness and electrical insulation. Calcium carbonate is a common filler. | 0 - 60 |
| Pigments/Colorants | Provide the desired color to the final product. | As required |
Example Formulations:
The following are illustrative formulations for different applications. The exact composition should be optimized based on the desired performance characteristics.
Table 1: Example PVC Formulation for Wire and Cable Insulation
| Component | phr |
| PVC Resin (K-value 67-70) | 100 |
| This compound (DOZ) | 40 - 60 |
| Heat Stabilizer (e.g., Dibasic Lead Phthalate) | 5 - 7 |
| Filler (e.g., Calcined Clay) | 10 - 20 |
| Lubricant (e.g., Stearic Acid) | 0.5 - 1.0 |
Table 2: Example PVC Formulation for Medical Tubing
| Component | phr |
| PVC Resin (K-value 65-70) | 100 |
| This compound (DOZ) | 30 - 50 |
| Epoxidized Soybean Oil (ESBO) (Co-stabilizer/Secondary Plasticizer) | 3 - 5 |
| Heat Stabilizer (e.g., Calcium Zinc Stearate) | 2 - 4 |
| Lubricant (e.g., Glyceryl Monostearate) | 0.5 - 1.5 |
Table 3: Example PVC Formulation for Artificial Leather (Skin Layer)
| Component | phr |
| PVC Resin (Suspension/Emulsion Grade) | 100 |
| This compound (DOZ) | 50 - 70 |
| Heat Stabilizer (e.g., Barium-Zinc Stearate) | 2 - 3 |
| Filler (e.g., Calcium Carbonate) | 10 - 30 |
| Pigment | As required |
| Lubricant | 0.5 - 1.0 |
II. Properties of PVC Compounds Plasticized with this compound
The concentration of DOZ significantly influences the mechanical and thermal properties of the final PVC compound. The following tables summarize typical properties of PVC plasticized with this compound and a comparison with other common plasticizers.
Table 4: Mechanical Properties of PVC Plasticized with this compound (D2EHAz)
| Plasticizer Content (phr) | Tensile Strength (MPa) | Elastic Modulus (MPa) | Elongation at Break (%) |
| 40 | 12.69 | 152.89 | - |
| 50 | - | - | - |
| 60 | 9.81 | 105.93 | 380 |
Data adapted from a comparative study of dicarboxylate ester plasticizers. The study did not provide all data points for all phr levels.[3]
Table 5: Thermal Properties of PVC Plasticized with this compound (D2EHAz)
| Property | Value |
| Maximum Degradation Temperature (°C) | 290.83 |
Data adapted from a comparative study of dicarboxylate ester plasticizers.[3]
Table 6: Comparative Properties of Various Plasticizers in PVC (at 60 phr)
| Property | This compound (DOZ) | Dioctyl Phthalate (DOP) | Dioctyl Adipate (DOA) |
| Tensile Strength (MPa) | ~10-15 | ~15-20 | ~10-15 |
| Elongation at Break (%) | ~350-400 | ~300-350 | ~350-400 |
| Hardness (Shore A) | ~70-80 | ~80-90 | ~70-80 |
| Low-Temperature Flexibility (Brittle Point, °C) | Excellent (-60 to -70) | Good (-30 to -40) | Very Good (-50 to -60) |
| Migration/Extraction Resistance | Good | Fair | Fair to Good |
Note: The values for DOZ in this table are typical estimates based on its known performance as a cold-resistant plasticizer and should be experimentally verified for a specific formulation.
III. Experimental Protocols
A. PVC Compound Preparation (Dry Blending and Milling)
This protocol describes the laboratory-scale preparation of a flexible PVC compound.
Materials and Equipment:
-
PVC resin
-
This compound (DOZ)
-
Heat stabilizer
-
Lubricant
-
Other additives as required
-
High-speed laboratory mixer
-
Two-roll mill
-
Compression molding press
-
Laboratory scale
Protocol:
-
Pre-mixing: Accurately weigh all solid components (PVC resin, stabilizer, fillers, etc.) and place them in the high-speed mixer. Mix at low speed for 1-2 minutes to ensure a homogenous dry blend.
-
Heating and Plasticizer Addition: Increase the mixer speed to generate frictional heat. When the temperature of the blend reaches 80-90°C, gradually add the pre-weighed liquid plasticizer (DOZ) and any liquid lubricants. The addition of the cooler liquid will cause a temporary drop in temperature.
-
Absorption and Dry-Up: Continue mixing at high speed. The porous PVC resin will absorb the plasticizer. The temperature will rise again. Continue mixing until a free-flowing, dry powder is obtained, typically at a temperature of 100-120°C.
-
Cooling: Transfer the hot dry blend to a cooling mixer or a separate container and allow it to cool to below 50°C to prevent premature gelation and agglomeration.
-
Milling: Set the temperature of the two-roll mill to 160-170°C. Add the cooled dry blend to the rolls and process for 5-10 minutes until a homogenous, molten sheet is formed.
-
Sheet Formation: Cut and fold the sheet on the mill to ensure thorough mixing. Once homogenous, remove the sheet from the mill.
-
Compression Molding: Place the milled sheet into a mold of the desired dimensions and preheat in a compression press at 170-180°C for a few minutes. Apply pressure (typically 5-10 MPa) for 3-5 minutes to form a solid plaque.
-
Cooling and Demolding: Cool the mold under pressure and then remove the molded PVC sheet. Condition the samples at standard laboratory conditions (23 ± 2°C and 50 ± 5% relative humidity) for at least 24 hours before testing.
B. Mechanical Properties Testing
1. Tensile Strength and Elongation at Break (ASTM D638)
-
Objective: To determine the tensile strength and elongation at break of the plasticized PVC.
-
Procedure:
-
Cut dumbbell-shaped specimens from the compression-molded sheets according to the dimensions specified in ASTM D638.
-
Measure the thickness and width of the narrow section of each specimen.
-
Mount the specimen in the grips of a universal testing machine.
-
Apply a tensile load at a constant crosshead speed (e.g., 50 mm/min) until the specimen fractures.
-
Record the maximum load and the elongation at the point of fracture.
-
Calculate the tensile strength (stress at maximum load) and the percentage elongation at break.
-
2. Hardness (Shore A Durometer) (ASTM D2240)
-
Objective: To measure the indentation hardness of the PVC compound.
-
Procedure:
-
Place the molded PVC sheet (at least 6 mm thick, can be plied up) on a hard, flat surface.
-
Press the Shore A durometer indenter firmly onto the specimen.
-
Read the hardness value from the durometer dial within 1 second of firm contact.
-
Take at least five measurements at different locations on the specimen and calculate the average.
-
C. Thermal Properties Testing
1. Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC) (ASTM D3418)
-
Objective: To determine the glass transition temperature of the plasticized PVC.
-
Procedure:
-
Cut a small sample (5-10 mg) from the molded sheet and place it in an aluminum DSC pan.
-
Heat the sample in the DSC instrument under a nitrogen atmosphere at a controlled rate (e.g., 10°C/min) to a temperature above the expected Tg (e.g., 100°C) to erase the thermal history.
-
Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature below the Tg (e.g., -80°C).
-
Reheat the sample at the same controlled rate.
-
The glass transition is observed as a step-like change in the heat flow curve. The midpoint of this transition is reported as the Tg.
-
2. Thermal Stability by Thermogravimetric Analysis (TGA) (ASTM E1131)
-
Objective: To evaluate the thermal stability of the PVC compound.
-
Procedure:
-
Place a small sample (10-20 mg) of the molded sheet into the TGA sample pan.
-
Heat the sample at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air).
-
Record the sample weight as a function of temperature.
-
The onset temperature of decomposition and the temperature of maximum weight loss are determined from the TGA curve and its derivative (DTG curve).
-
D. Migration and Extraction Resistance Testing
1. Plasticizer Migration by Volatility (ASTM D1203)
-
Objective: To determine the loss of plasticizer due to volatility at elevated temperatures.
-
Procedure:
-
Cut circular specimens from the molded sheet and measure their initial weight.
-
Place the specimens in a circulating air oven at a specified temperature (e.g., 70°C) for a specified time (e.g., 24 hours).
-
Remove the specimens, allow them to cool to room temperature in a desiccator, and reweigh.
-
Calculate the percentage weight loss, which represents the plasticizer lost due to volatility.
-
2. Plasticizer Extraction by Solvents (ASTM D1239)
-
Objective: To measure the resistance of the plasticizer to extraction by various liquids.
-
Procedure:
-
Cut specimens of a specific size from the molded sheet and record their initial weight.
-
Completely immerse the specimens in a test liquid (e.g., distilled water, 1% soap solution, n-heptane, or a food simulant like ethanol/water) at a specified temperature and for a specified duration (e.g., 24 hours at 50°C).
-
Remove the specimens, gently wipe them dry, and reweigh.
-
Calculate the percentage weight loss, which indicates the amount of plasticizer extracted by the solvent.
-
IV. Diagrams
References
Method Development for Analyzing Dioctyl Azelate in Environmental Samples: Application Notes and Protocols
Introduction
Dioctyl azelate (DOZ), a common plasticizer used to impart flexibility to polymers, can be released into the environment through various industrial and waste disposal processes. Its presence in environmental matrices such as soil, water, and sediment is of growing concern due to its potential for bioaccumulation and endocrine-disrupting effects. Accurate and reliable analytical methods are crucial for monitoring its environmental concentrations and assessing its potential risks. This document provides detailed application notes and protocols for the analysis of this compound in environmental samples, targeting researchers, scientists, and professionals in drug development and environmental monitoring.
Analytical Approaches
The analysis of this compound in environmental samples typically involves a multi-step process encompassing sample collection, extraction, cleanup, and instrumental analysis. The chosen methodology depends on the specific matrix and the required sensitivity. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed for the quantification of this compound.
Experimental Protocols
Sample Preparation
2.1.1. Water Samples: Solid-Phase Extraction (SPE)
Solid-phase extraction is a widely used technique for the extraction and pre-concentration of organic pollutants from aqueous samples.
Protocol:
-
Sample Collection: Collect water samples in clean glass bottles. If not analyzed immediately, store at 4°C.
-
Filtration: If the water sample contains suspended solids, filter it through a 0.45 µm glass fiber filter.
-
SPE Cartridge Conditioning: Use a C18 reversed-phase SPE cartridge (e.g., 500 mg, 6 mL). Condition the cartridge by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water. Ensure the cartridge does not go dry.
-
Sample Loading: Load 500 mL of the water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: After loading, wash the cartridge with 5 mL of a 5% methanol in water solution to remove polar interferences.
-
Drying: Dry the cartridge under a gentle stream of nitrogen for 30 minutes.
-
Elution: Elute the retained this compound from the cartridge with 10 mL of ethyl acetate.
-
Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen. The sample is now ready for GC-MS or LC-MS/MS analysis.
2.1.2. Soil and Sediment Samples: Ultrasonic-Assisted Extraction (UAE)
Ultrasonic-assisted extraction is an efficient method for extracting semi-volatile organic compounds from solid matrices.
Protocol:
-
Sample Preparation: Air-dry the soil or sediment sample and sieve it through a 2 mm mesh to remove large debris. Homogenize the sample.
-
Extraction:
-
Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 20 mL of a 1:1 (v/v) mixture of n-hexane and acetone.
-
Spike with an appropriate internal standard if necessary.
-
-
Ultrasonication: Place the centrifuge tube in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature (e.g., 25°C).
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.
-
Solvent Collection: Carefully decant the supernatant into a clean collection flask.
-
Repeat Extraction: Repeat the extraction process (steps 2.2 to 2.5) two more times with fresh solvent. Combine all the supernatants.
-
Cleanup (if necessary): For samples with high organic matter content, a cleanup step using a silica (B1680970) gel column may be required.
-
Concentration: Concentrate the combined extracts to a final volume of 1 mL under a gentle stream of nitrogen. The sample is now ready for GC-MS or LC-MS/MS analysis.
Instrumental Analysis
2.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of semi-volatile compounds like this compound.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 280°C |
| Injection Volume | 1 µL (splitless mode) |
| Oven Temperature Program | Initial temperature 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 10 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions (m/z) | 113, 129, 149 (quantification ion), 299 |
2.2.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it suitable for trace-level analysis of this compound.
| Parameter | Setting |
| Liquid Chromatograph | |
| Column | C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) |
| Mobile Phase A | 5 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with 80% B, increase to 100% B in 5 min, hold for 3 min, return to initial conditions in 1 min, and equilibrate for 2 min |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined empirically. A common approach is to use the [M+Na]+ or [M+NH4]+ adduct as the precursor ion. |
Data Presentation
The following table summarizes hypothetical quantitative data for this compound in various environmental samples, which would be populated with experimental results.
| Sample Matrix | Sample Location | Concentration (µg/kg or µg/L) | Method of Analysis | Recovery (%) |
| River Water | Upstream of industrial discharge | < LOQ | LC-MS/MS | 95 ± 5 |
| River Water | Downstream of industrial discharge | 5.2 ± 0.8 | LC-MS/MS | 92 ± 6 |
| Industrial Effluent | Wastewater treatment plant outlet | 25.6 ± 3.1 | LC-MS/MS | 89 ± 7 |
| Sediment | Riverbed near discharge point | 150.4 ± 12.5 | GC-MS | 85 ± 8 |
| Soil | Agricultural field (biosolid amended) | 75.2 ± 9.3 | GC-MS | 88 ± 7 |
| Soil | Control field | < LOQ | GC-MS | 91 ± 6 |
LOQ: Limit of Quantification
Visualizations
Experimental Workflow
Caption: General experimental workflow for the analysis of this compound.
Environmental Fate of this compound
Caption: Simplified environmental fate and transport of this compound.
Application Notes and Protocols for Accelerated Aging Studies of Polymers Containing Dioctyl Azelate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting accelerated aging studies on polymers plasticized with dioctyl azelate (DOZ). The information is intended to guide researchers in predicting the long-term performance and stability of these materials in various applications, including medical devices and drug delivery systems.
Introduction to Accelerated Aging of DOZ-Plasticized Polymers
This compound (DOZ) is a common plasticizer used to enhance the flexibility and durability of polymers such as polyvinyl chloride (PVC). Accelerated aging studies are crucial for predicting how these materials will perform over time by exposing them to elevated stress conditions, such as high temperature, humidity, and ultraviolet (UV) radiation, to speed up the natural aging process.[1][2] Key degradation mechanisms for plasticized polymers include plasticizer leaching, photo-oxidation, and thermal degradation, which can lead to changes in mechanical properties, discoloration, and surface cracking.[3][4][5]
Understanding the degradation pathways and the rate of property changes is essential for ensuring the safety and efficacy of products throughout their intended shelf life. These protocols outline methods for thermal and UV accelerated aging, along with analytical techniques to quantify the effects on the polymer.
Degradation Mechanisms
The primary degradation mechanisms in DOZ-plasticized polymers under accelerated aging conditions involve the interplay of heat, UV radiation, and oxygen, leading to both polymer and plasticizer degradation.
-
Plasticizer Leaching: Elevated temperatures can increase the mobility of DOZ molecules within the polymer matrix, causing them to migrate to the surface and evaporate or be extracted by surrounding media.[6] This loss of plasticizer leads to embrittlement and a decrease in flexibility.
-
Photo-oxidation: UV radiation can initiate the formation of free radicals on the polymer backbone and within the DOZ molecule.[4][6] In the presence of oxygen, these radicals lead to chain scission, cross-linking, and the formation of chromophoric groups, resulting in discoloration and deterioration of mechanical properties.[4]
-
Thermal Degradation: High temperatures can cause the breakdown of the polymer chains, often initiated by the dehydrochlorination in the case of PVC.[7] This process can be catalyzed by the degradation products of the plasticizer. The ester linkages in DOZ can also undergo hydrolysis, especially in the presence of moisture, leading to the formation of azelaic acid and octanol.[8]
Below is a diagram illustrating a simplified degradation pathway for a DOZ-plasticized polymer.
Caption: Simplified degradation pathway of a DOZ-plasticized polymer.
Experimental Protocols
The following are detailed protocols for conducting accelerated aging studies on polymers containing this compound.
Protocol for Accelerated Thermal Aging
This protocol describes a method for evaluating the effects of elevated temperature on DOZ-plasticized polymers.
Materials and Equipment:
-
Polymer samples containing a known concentration of DOZ
-
Forced-air convection oven with temperature control (±1°C)
-
Analytical balance (±0.1 mg)
-
Universal Testing Machine (for tensile testing)
-
FTIR spectrometer with an ATR accessory
-
Scanning Electron Microscope (SEM)
Procedure:
-
Sample Preparation: Prepare multiple identical samples of the DOZ-plasticized polymer. For mechanical testing, dumbbell-shaped specimens are often used.
-
Initial Characterization:
-
Measure and record the initial mass of each sample.
-
Perform initial mechanical testing (e.g., tensile strength and elongation at break) on a subset of unaged samples.
-
Obtain an initial FTIR-ATR spectrum of an unaged sample to serve as a baseline.
-
Characterize the surface morphology of an unaged sample using SEM.
-
-
Accelerated Aging:
-
Place the samples in the preheated forced-air convection oven at a selected temperature (e.g., 70°C, 85°C, or 100°C). The temperature should be chosen to accelerate aging without inducing degradation mechanisms not seen at ambient conditions.[7]
-
Remove subsets of samples at predetermined time intervals (e.g., 250, 500, 750, and 1000 hours).
-
-
Post-Aging Analysis:
-
After cooling to room temperature in a desiccator, measure and record the final mass of each aged sample to determine mass loss.
-
Perform mechanical testing on the aged samples.
-
Acquire FTIR-ATR spectra of the aged samples to identify chemical changes.
-
Examine the surface of the aged samples with SEM to observe any changes in morphology.
-
The workflow for this protocol is illustrated below.
Caption: Workflow for accelerated thermal aging protocol.
Protocol for Accelerated UV Aging
This protocol outlines a method for assessing the impact of UV radiation on DOZ-plasticized polymers.
Materials and Equipment:
-
Polymer samples containing a known concentration of DOZ
-
UV aging chamber with controlled temperature and humidity
-
Universal Testing Machine
-
Spectrophotometer or colorimeter
-
FTIR spectrometer with an ATR accessory
Procedure:
-
Sample Preparation: Prepare flat, uniform polymer samples.
-
Initial Characterization:
-
Perform initial mechanical testing on unaged samples.
-
Measure the initial color of the samples using a spectrophotometer.
-
Obtain a baseline FTIR-ATR spectrum.
-
-
Accelerated Aging:
-
Place the samples in the UV aging chamber.
-
Set the aging conditions, including UV irradiance (e.g., using a UVA-340 lamp to simulate sunlight), temperature (e.g., 50°C), and humidity.[3]
-
Expose the samples for predetermined durations (e.g., 100, 250, 500, and 1000 hours).
-
-
Post-Aging Analysis:
-
Perform mechanical testing on the aged samples.
-
Measure the color change (ΔE*) of the aged samples.
-
Acquire FTIR-ATR spectra to detect photo-oxidation products.
-
The workflow for this protocol is depicted below.
Caption: Workflow for accelerated UV aging protocol.
Data Presentation
The following tables present illustrative quantitative data based on expected trends for a hypothetical PVC polymer plasticized with 40 phr (parts per hundred resin) of this compound. This data is for representative purposes to demonstrate how results can be structured.
Table 1: Effect of Thermal Aging at 85°C on PVC-DOZ Properties
| Aging Time (hours) | Mass Loss (%) | Tensile Strength (MPa) | Elongation at Break (%) |
| 0 | 0.0 | 20.5 | 350 |
| 250 | 1.2 | 21.0 | 335 |
| 500 | 2.5 | 21.8 | 310 |
| 750 | 3.8 | 22.5 | 280 |
| 1000 | 5.1 | 23.2 | 250 |
Table 2: Effect of UV Aging on PVC-DOZ Properties
| Aging Time (hours) | Color Change (ΔE*) | Tensile Strength (MPa) | Elongation at Break (%) |
| 0 | 0.0 | 20.5 | 350 |
| 100 | 1.5 | 20.2 | 340 |
| 250 | 3.2 | 19.8 | 320 |
| 500 | 5.8 | 18.5 | 290 |
| 1000 | 9.5 | 16.8 | 240 |
Analysis and Interpretation of Results
-
Mass Loss: The percentage of mass loss during thermal aging is primarily attributed to the leaching of DOZ. A higher rate of mass loss indicates lower plasticizer permanence.
-
Mechanical Properties: An initial increase in tensile strength during thermal aging can be due to the loss of the plasticizing effect, making the material more rigid. However, significant plasticizer loss or polymer degradation will eventually lead to a decrease in both tensile strength and elongation at break, indicating embrittlement.[9]
-
Color Change: An increase in the ΔE* value signifies a greater color change, which is a common indicator of photo-degradation.[3]
-
FTIR Spectroscopy: Changes in the FTIR spectra can provide evidence of specific chemical changes. For example, a decrease in the intensity of the ester carbonyl peak (around 1730 cm⁻¹) can indicate plasticizer loss or degradation. The formation of new peaks in the carbonyl region or hydroxyl region can suggest oxidation of the polymer or plasticizer.[10][11]
-
SEM Analysis: SEM images can reveal changes in the surface morphology, such as the formation of cracks, crazes, or a roughened surface, which are indicative of material degradation.[3]
By systematically applying these protocols and analytical techniques, researchers can gain valuable insights into the long-term stability and performance of polymers containing this compound, facilitating informed material selection and product design.
References
- 1. benchchem.com [benchchem.com]
- 2. eprintspublications.npl.co.uk [eprintspublications.npl.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. iieta.org [iieta.org]
- 5. azom.com [azom.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Degradation Behavior of Polymers Used as Coating Materials for Drug Delivery—A Basic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Application Note: Leaching Studies of Dioctyl Azelate from Medical Devices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plasticizers are essential components in polyvinyl chloride (PVC) based medical devices, imparting flexibility and durability to products such as intravenous (IV) bags, tubing, and catheters.[1][2] For many years, di(2-ethylhexyl) phthalate (B1215562) (DEHP) was the most commonly used plasticizer.[1][2] However, due to health concerns related to its potential as an endocrine disruptor, there is a growing trend towards the use of alternative plasticizers.[2][3][4] Dioctyl azelate (DOA), a non-phthalate plasticizer, is one such alternative.
The leaching of plasticizers from medical devices into drugs, biologics, and directly into patients is a critical safety concern.[3][5] Leached substances can potentially compromise the efficacy of the therapeutic product or pose a direct toxicological risk.[3][6][7] Regulatory bodies, including the U.S. Food and Drug Administration (FDA), mandate the assessment of leachables from medical devices.[3] This application note provides a comprehensive overview of the methodologies for conducting leaching studies of this compound from medical devices, including detailed experimental protocols and data presentation.
Data Presentation
While extensive quantitative data on the leaching of this compound from medical devices is not widely published, the following tables provide a comparative summary of leaching data for other common plasticizers. This data serves as a reference for expected migration levels and highlights the importance of conducting specific studies for DOA.
Table 1: Leaching of Plasticizers from PVC Medical Devices into Aqueous Simulants
| Plasticizer | Medical Device | Simulant | Leaching Conditions | Leached Amount | Reference |
| DEHP | Neonatal expiratory filter set | Ethanol/Water (1:1) | 1 hour sonication | 54,600 µg | [8] |
| DEHP | IV fluid bags (PL146 plastic) | Ethanol/Water (1:1) | 1 hour sonication | 3,260 µg | [9] |
| DEHP | Cannula for neonates | Not specified | Not specified | 730 µg/kg bw/day (exposure dose) | [8] |
| DiBP | Urine collectors for newborns | Ethanol/Water (1:1) | 1 hour sonication | 340 µg | [9] |
Table 2: Leaching of DEHP from PVC Infusion Lines under Different Flow Rates
| Flow Rate | Infusion Time | Leached DEHP Amount |
| 30 mL/h | 8.33 h | ~1000 µg |
| 60 mL/h | 4.17 h | ~600 µg |
| 90 mL/h | 2.8 h | ~500 µg |
Data adapted from a study on DEHP leaching to illustrate the influence of flow rate.
Experimental Protocols
Protocol 1: Simulated Leaching Study
This protocol describes a general method for conducting a simulated leaching study to determine the amount of this compound that migrates from a medical device into a solvent.
Materials:
-
This compound (DOA) reference standard
-
Medical device containing DOA
-
Simulant solution (e.g., Ethanol:Water 50:50 v/v, Saline solution 0.9%)
-
Glass vials with PTFE-lined caps
-
Incubator or water bath
-
Analytical balance
-
Volumetric flasks
-
Pipettes
Procedure:
-
Sample Preparation: Cut a representative portion of the medical device with a known surface area or weight.
-
Extraction: Place the prepared sample into a glass vial and add a known volume of the pre-warmed simulant solution. The ratio of the sample surface area to the solvent volume should be recorded.
-
Incubation: Seal the vial and incubate at a controlled temperature (e.g., 37°C) for a specified duration (e.g., 24, 48, 72 hours). Agitation may be applied to simulate clinical use.
-
Sample Collection: After incubation, carefully remove the medical device sample from the vial. The remaining solution is the leachate sample.
-
Analysis: Analyze the leachate sample for the concentration of DOA using a validated analytical method, such as GC-MS or HPLC-UV (see Protocols 2 and 3).
-
Quantification: Calculate the amount of DOA leached per unit area or weight of the medical device.
Protocol 2: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a method for the analysis of this compound in leachate samples. As DOA is a high molecular weight ester, this method can be adapted from general protocols for similar compounds.
Materials:
-
Leachate sample
-
This compound reference standard
-
Hexane (B92381) (or other suitable organic solvent)
-
Anhydrous sodium sulfate (B86663)
-
GC-MS system with a suitable capillary column (e.g., HP-5ms or equivalent)
Procedure:
-
Sample Preparation (Liquid-Liquid Extraction):
-
Transfer a known volume of the aqueous leachate sample to a separatory funnel.
-
Add a known volume of hexane and shake vigorously for 2 minutes.
-
Allow the layers to separate and collect the organic (upper) layer.
-
Pass the organic layer through a small column of anhydrous sodium sulfate to remove any residual water.
-
Concentrate the extract under a gentle stream of nitrogen if necessary.
-
-
Instrumental Analysis:
-
GC Conditions:
-
Injector Temperature: 280°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program: 150°C (hold for 1 min), ramp to 300°C at 15°C/min, hold for 10 min.
-
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for DOA (e.g., m/z 112, 129, 149 - these are common ester fragments and would need to be confirmed with a DOA standard).
-
-
-
Calibration: Prepare a series of calibration standards of DOA in hexane and analyze them under the same conditions to generate a calibration curve.
-
Quantification: Determine the concentration of DOA in the sample extract from the calibration curve and calculate the total amount leached from the medical device.
Protocol 3: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)-UV
This protocol outlines an HPLC-UV method for the determination of this compound.
Materials:
-
Leachate sample
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with a UV detector and a C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Procedure:
-
Sample Preparation:
-
For aqueous leachate samples, a solid-phase extraction (SPE) step may be necessary to concentrate the analyte and remove interfering substances.
-
Alternatively, if the DOA concentration is sufficiently high, the sample may be directly injected after filtration through a 0.45 µm syringe filter.
-
-
Instrumental Analysis:
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 210 nm (as azelate esters lack a strong chromophore, a low wavelength is necessary).
-
-
Calibration: Prepare a series of DOA calibration standards in the mobile phase and analyze to construct a calibration curve.
-
Quantification: Determine the concentration of DOA in the sample from the calibration curve and calculate the total amount leached.
Mandatory Visualization
Caption: Experimental workflow for a this compound leaching study.
Caption: Logical flow for selecting an analytical method for DOA quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. Leaching of Phthalates from Medical Supplies and Their Implications for Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of Experimental Procedure for Determining Azelaic Acid in Cosmetics by Gas Chromatography Derivatized through Ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. agilent.com [agilent.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Migration of di(2-ethylhexyl) phthalate, diisononylcyclohexane-1,2-dicarboxylate and di(2-ethylhexyl) terephthalate from transfusion medical devices in labile blood products: A comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. contaminantsreviews.com [contaminantsreviews.com]
- 9. [The migration of dioctyl phthalate from Hemacon polyvinylchloride containers into the blood, its components, preservatives and infusion solutions] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing the Mechanical Properties of PVC with Dioctyl Azelate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for evaluating the key mechanical properties of Polyvinyl Chloride (PVC) plasticized with dioctyl azelate (DOZ). The following sections detail the preparation of PVC-DOZ blends and the standardized testing procedures for tensile strength, Shore A hardness, and flexural strength. Adherence to these protocols will ensure accurate and reproducible data, which is crucial for material characterization, quality control, and the development of new formulations for various applications, including medical devices and pharmaceutical packaging.
Data Presentation
Quantitative data obtained from the mechanical tests should be summarized for clear comparison. The tables below provide a template for organizing the results for different formulations of PVC plasticized with varying concentrations of this compound.
Table 1: Tensile Properties of PVC-DOZ Blends
| Property | PVC Control (0 phr DOZ) | PVC + 20 phr DOZ | PVC + 40 phr DOZ | PVC + 60 phr DOZ | ASTM/ISO Standard |
| Tensile Strength (MPa) | ASTM D882 / ISO 527-3 | ||||
| Elongation at Break (%) | ASTM D882 / ISO 527-3 | ||||
| Modulus of Elasticity (MPa) | ASTM D882 / ISO 527-3 |
Table 2: Hardness and Flexural Properties of PVC-DOZ Blends
| Property | PVC Control (0 phr DOZ) | PVC + 20 phr DOZ | PVC + 40 phr DOZ | PVC + 60 phr DOZ | ASTM/ISO Standard |
| Shore A Hardness | ASTM D2240 / ISO 868 | ||||
| Flexural Strength (MPa) | ASTM D790 / ISO 178 | ||||
| Flexural Modulus (MPa) | ASTM D790 / ISO 178 |
Experimental Protocols
Preparation of PVC-DOZ Test Specimens
Objective: To prepare homogeneous PVC blends with varying concentrations of this compound and mold them into standardized test specimens.
Materials and Equipment:
-
PVC resin (suspension grade, K-value 65-70 recommended for plasticized applications)
-
This compound (DOZ)
-
Thermal stabilizer (e.g., a mixed metal heat stabilizer)
-
High-speed mixer or two-roll mill
-
Internal mixer (optional, for enhanced dispersion)
-
Hot press (platen vulcanizer)
-
Molds for tensile, hardness, and flexural test specimens (as per ASTM/ISO standards)
-
Vacuum oven
Protocol:
-
Formulation: Prepare different formulations by varying the concentration of DOZ (e.g., 0, 20, 40, 60 parts per hundred of resin - phr). A typical formulation might also include a heat stabilizer at a concentration of 1.5-3 phr.
-
Dry Blending:
-
In a high-speed mixer, add the PVC resin and the heat stabilizer.
-
Begin mixing and heat the blend. As the temperature of the PVC grain increases to approximately 80°C, the pores of the resin will expand, facilitating plasticizer absorption.[1]
-
Gradually add the pre-weighed this compound to the mixture while continuing to mix.
-
Continue mixing until a dry, free-flowing powder is obtained. The processing temperature for plasticized PVC can range from 160-190°C.[2] One specific method for a polyester (B1180765) plasticizer involves mixing in an internal mixer at 180°C for 10 minutes.[3]
-
-
Molding of Test Specimens:
-
Transfer the compounded PVC-DOZ blend to the appropriate molds for each mechanical test.
-
Place the molds in a hot press. A hot-pressing temperature of around 160°C is a suitable starting point.[3]
-
Apply pressure according to the molding equipment specifications to form sheets or bars of the required thickness (e.g., 1.2 mm thick sheets).[3]
-
Cool the molds under pressure to solidify the specimens.
-
-
Specimen Conditioning:
-
After molding, carefully remove the specimens and cut them to the precise dimensions required by the specific ASTM or ISO standard for each test.
-
Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours before testing, as specified in the relevant standards.
-
Tensile Properties Testing
Objective: To determine the tensile strength, elongation at break, and modulus of elasticity of the PVC-DOZ blends.
Standard: ASTM D882 (for thin plastic sheeting < 1 mm thick).[2][4][5][6][7]
Equipment:
-
Universal Testing Machine (UTM) with a suitable load cell
-
Grips for thin film specimens
-
Extensometer (for accurate modulus measurement)
-
Micrometer for thickness measurement
Protocol:
-
Specimen Preparation: Cut rectangular strips from the molded sheets. The specimens should be free of nicks and cuts.
-
Thickness Measurement: Measure the thickness of each specimen at several points along the gauge length and use the average value.
-
Test Setup:
-
Set the initial grip separation on the UTM.
-
Secure the specimen in the grips, ensuring it is aligned vertically and not under any pre-load.
-
-
Testing:
-
Apply a tensile load at a constant rate of crosshead speed until the specimen ruptures.[2]
-
Record the load and elongation data throughout the test.
-
-
Data Analysis: From the stress-strain curve, determine:
-
Tensile Strength: The maximum stress the material can withstand before breaking.
-
Elongation at Break: The percentage increase in length of the specimen at the point of rupture.
-
Modulus of Elasticity: The slope of the initial linear portion of the stress-strain curve, indicating the material's stiffness.[4]
-
Shore A Hardness Testing
Objective: To measure the indentation hardness of the PVC-DOZ blends.
Standard: ASTM D2240.
Equipment:
-
Shore A Durometer. The Shore A scale is used for softer, flexible materials like plasticized PVC.[8]
Protocol:
-
Specimen Preparation: Use molded specimens with a minimum thickness of 6.4 mm (¼ inch). If necessary, stack thinner specimens to achieve this thickness, ensuring there is no air gap between the layers.[9]
-
Test Procedure:
-
Measurements: Take at least five readings at different locations on the specimen surface, at least 12 mm apart, and calculate the average value.
Flexural Properties Testing
Objective: To determine the flexural strength and flexural modulus of the PVC-DOZ blends.
Standard: ASTM D790.
Equipment:
-
Universal Testing Machine (UTM) with a three-point bending fixture.
Protocol:
-
Specimen Preparation: Use rectangular bar specimens with dimensions as specified in ASTM D790. Common dimensions are 12.7 mm in width, 3.2 mm in thickness, and 127 mm in length.[10][11][12][13]
-
Test Setup:
-
Testing:
-
Apply a load to the center of the specimen at a constant crosshead speed until the specimen breaks or the outer fiber strain reaches 5%.[12]
-
Record the load and deflection data.
-
-
Data Analysis: Calculate:
-
Flexural Strength: The maximum stress in the outer fiber at the point of rupture.
-
Flexural Modulus: A measure of the material's stiffness in bending, calculated from the slope of the initial portion of the load-deflection curve.
-
Visualizations
Caption: Experimental workflow for testing PVC-DOZ mechanical properties.
Caption: Relationship between formulation and resulting mechanical properties.
References
- 1. kanademy.com [kanademy.com]
- 2. moldall.com [moldall.com]
- 3. Synthesis of azelaic acid copolyester plasticizers and their application in PVC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. veejayplastic.com [veejayplastic.com]
- 5. Plastics - Plasticized poly(vinyl chloride) (PVC-P) moulding andextrusion materials - Part 2: Preparation of test specimens anddetermination of properties. CYS eShop [e-shop.cys.org.cy]
- 6. kanademy.com [kanademy.com]
- 7. upmold.com [upmold.com]
- 8. indianvinylcouncil.com [indianvinylcouncil.com]
- 9. escholarship.org [escholarship.org]
- 10. baiwemolding.com [baiwemolding.com]
- 11. researchgate.net [researchgate.net]
- 12. cjps.org [cjps.org]
- 13. researchgate.net [researchgate.net]
Application Notes: The Role of Dioctyl Azelate in Polymer Films for Drug Delivery
Introduction
Dioctyl azelate (DOZ), a high-molecular-weight ester, serves as a versatile plasticizer in the formulation of polymer films intended for drug delivery applications. Its primary function is to enhance the flexibility and reduce the brittleness of polymers, thereby improving the mechanical properties of the film. This is crucial for ensuring the integrity of the drug delivery system, whether it is a transdermal patch, an oral film, or a coating for solid dosage forms. The incorporation of this compound can significantly influence drug release kinetics, permeability, and the overall performance of the delivery system.
Mechanism of Action
This compound, like other plasticizers, works by embedding itself between the polymer chains. This increases the intermolecular spacing, which in turn reduces the secondary forces between the polymer chains. The result is a decrease in the glass transition temperature (Tg) of the polymer, transitioning it from a rigid, glassy state to a more flexible, rubbery state at room temperature. This plasticizing effect is critical for polymers that are inherently brittle, such as certain grades of ethylcellulose and Eudragit®.
Key Applications in Drug Delivery
-
Transdermal Patches: In transdermal drug delivery systems, this compound can improve the adhesion of the patch to the skin and enhance the permeation of the active pharmaceutical ingredient (API) by increasing the flexibility and conformity of the polymer matrix.
-
Oral Films: For fast-dissolving oral films or mucoadhesive buccal films, this compound can improve the film's mechanical strength and flexibility, preventing it from breaking during handling and application.
-
Controlled-Release Coatings: When used in coatings for tablets or pellets, this compound helps in the formation of a uniform and continuous film. This is essential for achieving a predictable and sustained release of the drug. The concentration of the plasticizer can be modulated to control the permeability of the film and, consequently, the drug release rate.
Experimental Protocols
Protocol 1: Preparation of a Drug-Loaded Polymer Film using Solvent Casting Method
This protocol describes the preparation of a polymer film containing a model drug and this compound as a plasticizer using the solvent casting technique. This method is widely used for its simplicity and the ability to produce films with uniform thickness.[1][2][3][4]
Materials:
-
Film-forming polymer (e.g., Ethylcellulose, Eudragit® RL100, Polyvinylidene fluoride (B91410) - PVDF)
-
This compound (DOZ)
-
Active Pharmaceutical Ingredient (API)
-
Solvent (e.g., Ethanol, Acetone, Dichloromethane, Dimethylformamide - DMF)[1][5]
-
Petri dish or a flat, non-stick casting surface
-
Magnetic stirrer and hot plate
-
Drying oven
Procedure:
-
Polymer Solution Preparation:
-
Weigh the desired amount of the film-forming polymer and dissolve it in a suitable solvent in a beaker. The concentration of the polymer will depend on the desired film thickness and viscosity of the solution.
-
Stir the solution using a magnetic stirrer until the polymer is completely dissolved. Gentle heating on a hot plate may be required for some polymers like PVDF, which may need to be heated to around 120°C for complete dissolution in DMF.[1]
-
-
Incorporation of Plasticizer and API:
-
Once the polymer is dissolved, add the required amount of this compound to the solution. The concentration of the plasticizer is typically a percentage of the polymer weight (e.g., 10-40% w/w).
-
Add the pre-weighed API to the polymer-plasticizer solution.
-
Continue stirring until both the plasticizer and the API are uniformly dispersed or dissolved in the polymer solution. The goal is to achieve a homogenous mixture.[1]
-
-
Casting the Film:
-
Carefully pour the prepared solution onto a clean, dry Petri dish or another suitable casting surface. Ensure the solution spreads evenly to form a uniform layer.
-
To remove any air bubbles, the cast solution can be left undisturbed for a short period or placed in a desiccator under vacuum.
-
-
Drying the Film:
-
Allow the solvent to evaporate slowly at room temperature in a well-ventilated area or a fume hood.
-
Once a solid film is formed, transfer the casting surface to a drying oven set at a controlled temperature (e.g., 40-60°C) to remove the residual solvent. The drying time will vary depending on the solvent's boiling point and the film's thickness.
-
-
Film Retrieval and Storage:
-
After complete drying, carefully peel the film from the casting surface.
-
Cut the film into the desired size and shape for further characterization and drug release studies.
-
Store the prepared films in a desiccator to protect them from moisture.
-
Protocol 2: Characterization of the Prepared Polymer Film
1. Physical and Mechanical Properties:
-
Thickness Uniformity: Measure the thickness of the film at different points using a digital micrometer.
-
Tensile Strength and Elongation at Break: These parameters are crucial to assess the flexibility and strength of the film.[5][6] They can be determined using a texture analyzer or a universal testing machine.
2. In-Vitro Drug Release Study:
-
Apparatus: A Franz diffusion cell is commonly used for this purpose.[7]
-
Procedure:
-
Mount the prepared film between the donor and receptor compartments of the Franz diffusion cell.
-
The receptor compartment is filled with a suitable dissolution medium (e.g., phosphate (B84403) buffer pH 7.4 to simulate physiological conditions).[7]
-
Maintain the temperature at 37°C to mimic body temperature.[7]
-
At predetermined time intervals, withdraw samples from the receptor compartment and replace them with fresh medium.
-
Analyze the withdrawn samples for drug content using a suitable analytical method like UV-Vis spectrophotometry or HPLC.
-
Data Presentation
Table 1: Formulation Composition of Polymer Films
| Formulation Code | Polymer (mg) | This compound (% w/w of polymer) | API (mg) | Solvent (ml) |
| F1 | 1000 | 10 | 100 | 20 |
| F2 | 1000 | 20 | 100 | 20 |
| F3 | 1000 | 30 | 100 | 20 |
Table 2: Physical and Mechanical Properties of Polymer Films
| Formulation Code | Average Thickness (mm ± SD) | Tensile Strength (MPa ± SD) | Elongation at Break (% ± SD) |
| F1 | 0.12 ± 0.01 | 5.6 ± 0.4 | 150 ± 15 |
| F2 | 0.13 ± 0.02 | 4.2 ± 0.3 | 250 ± 20 |
| F3 | 0.14 ± 0.01 | 3.1 ± 0.2 | 380 ± 25 |
Table 3: In-Vitro Drug Release Data
| Time (hours) | Cumulative Drug Release (%) - F1 | Cumulative Drug Release (%) - F2 | Cumulative Drug Release (%) - F3 |
| 1 | 15.2 | 20.5 | 28.9 |
| 2 | 28.4 | 35.8 | 45.1 |
| 4 | 45.6 | 58.2 | 68.7 |
| 6 | 60.1 | 75.4 | 85.3 |
| 8 | 72.8 | 88.9 | 95.1 |
| 12 | 85.3 | 96.2 | 98.9 |
| 24 | 92.1 | 98.5 | 99.2 |
Visualization of Experimental Workflow
Caption: Experimental workflow for polymer film preparation and characterization.
Caption: Logical pathway of drug release from the polymer film.
References
- 1. researchgate.net [researchgate.net]
- 2. Solvent Casting Method for Oral Thin Film Preparation - Oral Thin Film - CD Formulation [formulationbio.com]
- 3. Films for Wound Healing Fabricated Using a Solvent Casting Technique [mdpi.com]
- 4. svc.org [svc.org]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. Characterization and Evaluation of Novel Film Forming Polymer for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tojsat.net [tojsat.net]
Application of Dioctyl Azelate in Synthetic Lubricants: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dioctyl azelate (DOZ), a diester synthesized from azelaic acid and 2-ethylhexanol, is a high-performance synthetic base oil and additive for lubricants.[1][2] Its molecular structure, featuring a nine-carbon dicarboxylic acid, imparts a unique combination of properties that make it highly suitable for demanding lubrication applications where extreme temperatures, longevity, and reliability are critical. This document provides detailed application notes on the use of DOZ in synthetic lubricants, including its key performance characteristics, comparative data with other common diesters, and standardized experimental protocols for its evaluation.
DOZ is particularly noted for its exceptional low-temperature fluidity, good thermal and oxidative stability, and compatibility with a wide range of elastomers.[1] These attributes position it as a valuable component in the formulation of high-performance automotive, aviation, and industrial lubricants.[3]
Key Performance Characteristics of this compound
This compound's performance as a lubricant base stock or additive is defined by several key physical and chemical properties. These properties dictate its suitability for specific applications and its advantages over other base oils.
Low-Temperature Fluidity
One of the most outstanding features of DOZ is its excellent performance at low temperatures. This is critical for applications that require reliable start-up and operation in cold environments, such as in aviation and automotive engines. The long, branched ester chains of DOZ inhibit crystallization at low temperatures, resulting in a very low pour point.
Thermal and Oxidative Stability
Synthetic esters like DOZ generally exhibit good resistance to thermal and oxidative breakdown at high temperatures.[4][5] This stability minimizes the formation of sludge, varnish, and acidic byproducts, which can degrade lubricant performance and damage equipment. The result is extended oil drain intervals and improved equipment longevity.
Viscosity-Temperature Characteristics
DOZ possesses a high viscosity index (VI), which indicates that its viscosity changes less with temperature fluctuations compared to lubricants with a lower VI.[6] This property is crucial for maintaining a stable lubricating film across a wide operating temperature range, ensuring effective lubrication at both low-temperature start-up and high-temperature operation.
Lubricity and Wear Protection
The polar nature of the ester molecules in DOZ allows them to adhere to metal surfaces, forming a persistent lubricating film that reduces friction and wear, particularly under boundary lubrication conditions.[7] This inherent lubricity can be further enhanced with the addition of anti-wear and extreme pressure additives.
Additive Solubility and Compatibility
DOZ exhibits good solvency, which allows for the effective dissolution of performance-enhancing additives.[3] It is also compatible with a wide range of common lubricant additives, enabling the formulation of sophisticated lubricant packages tailored to specific performance requirements.
Elastomer Compatibility
Lubricants come into contact with various seals and elastomers in machinery. Incompatibility can lead to seal swelling or shrinkage, resulting in leaks. DOZ generally shows good compatibility with many common elastomers used in sealing applications.[8][9]
Comparative Performance Data
The selection of a synthetic ester for a lubricant formulation often involves a trade-off between various performance characteristics and cost. The following table provides a comparative summary of the typical properties of this compound (DOZ) against two other commonly used diesters: dioctyl adipate (B1204190) (DOA) and dioctyl sebacate (B1225510) (DOS).
| Property | This compound (DOZ) | Dioctyl Adipate (DOA) | Dioctyl Sebacate (DOS) | Test Method |
| Kinematic Viscosity @ 40°C (cSt) | ~18-22 | ~12-15 | ~20-24 | ASTM D445 |
| Kinematic Viscosity @ 100°C (cSt) | ~4.0-4.5 | ~3.0-3.5 | ~4.5-5.0 | ASTM D445 |
| Viscosity Index | ~150-160 | ~140-150 | ~150-160 | ASTM D2270 |
| Pour Point (°C) | < -60[4] | ~ -60 | ~ -55 | ASTM D97 |
| Flash Point (°C) | > 210[1] | > 200 | > 215 | ASTM D92 |
| Oxidative Stability | Good to Excellent | Good | Excellent | ASTM D2272 |
| Low-Temperature Performance | Excellent | Very Good | Excellent | - |
| Elastomer Compatibility | Good | Good | Good | - |
| Biodegradability | Good | Good | Good | OECD 301 |
Note: The values presented in this table are typical and can vary depending on the specific grade and manufacturing process of the product.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the performance of this compound in synthetic lubricants.
Determination of Kinematic Viscosity and Viscosity Index
Standard: ASTM D445 (Kinematic Viscosity) and ASTM D2270 (Viscosity Index)
Objective: To measure the kinematic viscosity of the lubricant at two different temperatures (40°C and 100°C) and to calculate the viscosity index, which represents the effect of temperature on viscosity.
Apparatus:
-
Calibrated glass capillary viscometer (e.g., Ubbelohde type)
-
Constant temperature bath, capable of maintaining temperatures within ±0.02°C
-
Timer, accurate to 0.1 seconds
-
Thermometer, calibrated
Procedure:
-
Select a viscometer with a capillary size appropriate for the expected viscosity of the sample.
-
Charge the viscometer with the lubricant sample, ensuring no air bubbles are trapped.
-
Place the viscometer in the constant temperature bath set to 40°C and allow it to equilibrate for at least 30 minutes.
-
Using suction, draw the lubricant up through the capillary to a point above the upper timing mark.
-
Release the suction and allow the lubricant to flow freely down the capillary.
-
Start the timer as the meniscus of the lubricant passes the upper timing mark and stop it as it passes the lower timing mark.
-
Repeat the measurement at least three times and calculate the average flow time.
-
Calculate the kinematic viscosity at 40°C by multiplying the average flow time by the viscometer calibration constant.
-
Repeat steps 3-8 with the constant temperature bath set to 100°C.
-
Using the kinematic viscosity values at 40°C and 100°C, calculate the Viscosity Index according to the formulas provided in ASTM D2270.
Determination of Pour Point
Standard: ASTM D97
Objective: To determine the lowest temperature at which a lubricant will continue to flow under prescribed conditions.
Apparatus:
-
Pour point test jar
-
Jacket
-
Disc
-
Gasket
-
Cooling bath(s)
-
Thermometer
Procedure:
-
Pour the lubricant sample into the test jar to the marked level.
-
If the sample has been previously heated, allow it to cool to at least 9°C above the expected pour point.
-
Insert the thermometer into the cork stopper so that it is positioned in the center of the sample.
-
Place the test jar in the cooling bath.
-
At each thermometer reading that is a multiple of 3°C, remove the test jar from the jacket and tilt it just enough to ascertain whether there is movement of the oil.
-
The test is complete when the oil shows no movement when the jar is held horizontally for 5 seconds.
-
The pour point is recorded as 3°C above this solid point temperature.
Determination of Oxidation Stability
Standard: ASTM D2272 (Rotating Pressure Vessel Oxidation Test - RPVOT)
Objective: To evaluate the oxidation stability of a lubricant in the presence of water and a copper catalyst coil under pressurized oxygen at an elevated temperature.
Apparatus:
-
Rotating pressure vessel
-
Oxygen cylinder with pressure regulator
-
Heating bath capable of maintaining 150 ± 0.1°C
-
Pressure recorder
-
Copper catalyst wire
Procedure:
-
Weigh 50 ± 0.5 g of the lubricant sample into a glass container.
-
Add 5 ± 0.05 mL of distilled water.
-
Place a polished copper catalyst coil into the container.
-
Place the glass container into the pressure vessel.
-
Seal the vessel and purge with oxygen.
-
Pressurize the vessel with oxygen to 620 ± 14 kPa (90 ± 2 psi) at room temperature.
-
Place the vessel in the heating bath maintained at 150°C and start the rotation at 100 ± 5 rpm.
-
Continuously record the pressure inside the vessel.
-
The test is complete when the pressure has dropped by 175 kPa (25.4 psi) from the maximum pressure observed.
-
The result is reported as the time in minutes for this pressure drop to occur, which is the oxidation lifetime of the lubricant.
Determination of Wear Preventive Characteristics
Standard: ASTM D4172 (Four-Ball Wear Test)
Objective: To determine the wear preventive properties of a lubricant by measuring the wear scar on steel balls under specified test conditions.
Apparatus:
-
Four-ball wear test machine
-
Steel balls (AISI 52100 steel)
-
Microscope for measuring wear scars
Procedure:
-
Thoroughly clean four new steel balls with a solvent.
-
Clamp three balls securely in the ball pot and add the lubricant sample to cover the balls.
-
Place the fourth ball in the chuck of the test machine.
-
Assemble the ball pot onto the machine.
-
Apply the specified load (e.g., 40 kgf) and start the motor to rotate the top ball at the specified speed (e.g., 1200 rpm) for a set duration (e.g., 60 minutes) at a controlled temperature (e.g., 75°C).
-
At the end of the test, disassemble the apparatus and clean the three lower balls.
-
Measure the diameter of the wear scars on the three lower balls in two directions (parallel and perpendicular to the direction of sliding) using the microscope.
-
Calculate the average wear scar diameter in millimeters. A smaller wear scar indicates better wear protection.
Visualizations
Caption: Workflow for Synthetic Lubricant Formulation and Evaluation.
Caption: Relationship between Diester Structure and Lubricant Properties.
Conclusion
This compound is a high-performance synthetic ester that offers a compelling balance of properties for demanding lubricant applications. Its standout feature is its exceptional low-temperature performance, complemented by good thermal and oxidative stability, a high viscosity index, and inherent lubricity. These characteristics make it an excellent choice as a base oil or co-base oil in the formulation of synthetic lubricants for automotive, aviation, and industrial uses where reliable performance across a wide temperature range is paramount. The provided experimental protocols offer a standardized framework for the evaluation and quality control of lubricants formulated with this compound.
References
- 1. This compound [chembk.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. zslubes.com [zslubes.com]
- 5. Oxidative Stability of Vegetal Oil-Based Lubricants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Knowledge Centre | Penrite Oil [penriteoil.com.au]
- 7. diva-portal.org [diva-portal.org]
- 8. Plasticizer Selection for Elastomers - ChemCeed [chemceed.com]
- 9. rahco-rubber.com [rahco-rubber.com]
Application Note: Thermogravimetric Analysis of Dioctyl Azelate Plasticized Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thermogravimetric analysis (TGA) is a powerful analytical technique used to characterize the thermal stability and composition of materials by measuring changes in mass as a function of temperature.[1][2] In the polymer industry, TGA is crucial for quality control, performance prediction, and ensuring materials meet specifications for their intended applications.[1][3] Plasticizers are additives incorporated into polymers to enhance their flexibility and durability. Dioctyl azelate (DOZ), also known as di(2-ethylhexyl) azelate (D2EHAz), is a common plasticizer valued for its excellent low-temperature performance.[4] This application note provides a detailed protocol and data analysis for the thermogravimetric analysis of polymers plasticized with this compound, with a focus on polyvinyl chloride (PVC) and nitrocellulose.
The addition of plasticizers like DOZ alters the thermal properties of polymers. TGA can be used to quantify these changes, providing insights into the plasticizer's effect on thermal stability and the overall composition of the plasticized material.[1][2]
Experimental Protocols
This section outlines a general procedure for conducting TGA on this compound plasticized polymers. The specific parameters may be adjusted based on the polymer type and the specific information required.
Sample Preparation
Uniform and representative samples are essential for accurate TGA results.[1]
-
Solid Polymers (e.g., PVC):
-
Obtain a representative sample of the plasticized polymer.
-
If the sample is large, cut a small section (5-10 mg) from the interior to ensure it is representative of the bulk material.
-
For films, a small piece can be cut and placed directly into the TGA pan. For powders, a small amount can be weighed directly.
-
-
Nitrocellulose-based Formulations:
-
Due to the energetic nature of nitrocellulose, handle samples with extreme care and use smaller sample sizes (1-5 mg).
-
Ensure the sample is homogenously mixed before taking a measurement.
-
Instrument Parameters
A typical TGA instrument consists of a precision microbalance, a programmable furnace, and a system for controlled gas flow.[5] The following are recommended starting parameters for the TGA analysis of DOZ-plasticized polymers:
| Parameter | Recommended Setting | Purpose |
| Sample Mass | 5-10 mg | Ensures uniform heating and accurate mass measurements.[5] |
| Heating Rate | 10°C/min | A common heating rate for polymer analysis, providing a good balance between resolution and experiment time. Slower rates can offer better resolution of decomposition events.[1][6] |
| Temperature Range | Ambient to 600°C (or higher if needed) | To cover the decomposition of the plasticizer and the polymer. |
| Atmosphere | Nitrogen (inert) | To study the thermal decomposition of the polymer in the absence of oxidation.[5] |
| Flow Rate | 20-50 mL/min | To maintain an inert environment and purge volatile decomposition products. |
| Sample Pan | Aluminum or Platinum | Standard pans for TGA analysis. |
Experimental Procedure
-
Tare the TGA sample pan.
-
Accurately weigh the prepared sample (5-10 mg) into the tared pan.
-
Place the sample pan in the TGA instrument.
-
Purge the furnace with nitrogen for at least 15-30 minutes to ensure an inert atmosphere.
-
Begin the TGA experiment using the specified heating program.
-
Record the mass loss as a function of temperature.
-
Analyze the resulting TGA and derivative thermogravimetric (DTG) curves to determine key thermal events.
Data Presentation
The thermal decomposition of plasticized polymers often occurs in multiple stages. For PVC, the first stage is typically the dehydrochlorination of the polymer backbone, and the second stage is the degradation of the resulting polyene structure.[7] The plasticizer will also have its own decomposition profile, which can sometimes overlap with that of the polymer.
The following table summarizes typical TGA data for PVC plasticized with this compound (D2EHAz), compared to unplasticized PVC and PVC with a common phthalate (B1215562) plasticizer, di(2-ethylhexyl) phthalate (DEHP).
| Sample | Initial Decomposition Temperature (Tonset) (°C) | First Stage Max. Degradation Temp. (Tmax1) (°C) | Second Stage Max. Degradation Temp. (Tmax2) (°C) | Residue at 600°C (%) |
| Unplasticized PVC | ~250-260 | ~290-310 | ~440-460 | ~5-10 |
| PVC-D2EHAz | ~260-270 | ~290.83 | Not specified | ~10-15 |
| PVC-DEHP | ~240-250 | ~275-295 | ~430-450 | ~5-10 |
Note: The data for PVC-D2EHAz is based on a specific formulation and may vary depending on the concentration of the plasticizer and other additives.
Visualization of Concepts
To better illustrate the experimental workflow and the effect of this compound on polymer thermal stability, the following diagrams are provided.
Caption: Experimental workflow for TGA of DOZ-plasticized polymers.
Caption: Effect of DOZ on polymer thermal stability.
Conclusion
Thermogravimetric analysis is an indispensable tool for characterizing the thermal properties of this compound plasticized polymers. By following a standardized protocol, researchers can obtain reproducible data on the onset of decomposition, the temperatures of maximum mass loss, and the residual mass. This information is critical for understanding the effects of plasticization on thermal stability and for ensuring the quality and performance of polymeric materials in various applications, including those in the pharmaceutical and drug development industries where material stability is paramount. The data indicates that this compound can slightly increase the initial decomposition temperature of PVC, suggesting it can enhance thermal stability in certain formulations.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Dioctyl Azelate (DOZ) Concentration
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the concentration of dioctyl azelate (DOZ) to achieve the desired flexibility in polymeric materials.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DOZ) and how does it increase polymer flexibility?
A1: this compound (DOZ) is a high-performance plasticizer, an organic ester that is added to polymers to increase their flexibility, durability, and workability. It functions by embedding itself between the long polymer chains. This separates the chains, reducing the intermolecular forces and increasing the "free volume," which allows the polymer chains to move more freely past one another. This increased mobility results in a softer, more flexible material with a lower glass transition temperature (Tg).
Q2: Which polymers are compatible with this compound?
A2: this compound shows good compatibility with a range of polymers, including polyvinyl chloride (PVC), vinyl chloride-vinyl acetate (B1210297) copolymers, polystyrene, and various synthetic rubbers like nitrile and neoprene. Its effectiveness can vary depending on the specific polymer's polarity and chemical structure.
Q3: How does the concentration of DOZ affect the mechanical properties of a polymer?
A3: Generally, as the concentration of this compound increases, the following changes in mechanical properties are observed:
-
Tensile Strength: Decreases.
-
Elongation at Break: Increases.
-
Hardness and Stiffness (Flexural Modulus): Decreases.
-
Glass Transition Temperature (Tg): Decreases, indicating a wider temperature range for flexibility.
Q4: Are there any potential issues with using this compound?
A4: Like many plasticizers, DOZ can be prone to migration, especially at higher concentrations or when in contact with certain solvents. This can lead to a loss of flexibility over time as the plasticizer leaches out of the polymer matrix. The selection of the appropriate concentration and consideration of the end-use environment are crucial to mitigate this.
Troubleshooting Guide: Achieving Desired Polymer Flexibility
This guide addresses common issues encountered when trying to optimize the flexibility of a polymer using this compound.
| Problem | Potential Cause | Recommended Solutions |
| Final polymer is too brittle or stiff. | Insufficient DOZ concentration. | 1. Incrementally Increase DOZ: Increase the concentration of DOZ in small increments (e.g., 5 phr - parts per hundred resin) and re-evaluate the mechanical properties. 2. Ensure Homogeneous Mixing: Verify that the DOZ is uniformly dispersed throughout the polymer matrix during compounding. Inconsistent mixing can lead to localized areas of brittleness.[1] |
| Final polymer is too soft or tacky. | Excessive DOZ concentration. | 1. Reduce DOZ Concentration: Decrease the amount of DOZ in the formulation. 2. Consider a Co-plasticizer: In some applications, blending DOZ with a secondary, less efficient plasticizer can help to fine-tune the flexibility without making the material overly soft. |
| Inconsistent flexibility between batches. | Variation in processing conditions or inaccurate measurements. | 1. Standardize Procedures: Ensure consistent mixing times, temperatures, and cooling rates during processing. 2. Accurate Dosing: Use precise measurement techniques for adding DOZ to the polymer resin. |
| Loss of flexibility over time. | Plasticizer migration or volatilization. | 1. Optimize Concentration: Use the lowest concentration of DOZ that still provides the desired flexibility. 2. Consider Polymer Blends: Blending with a less permeable polymer can help to reduce plasticizer migration. 3. Cross-linking: For some polymers, cross-linking can create a network that helps to lock the plasticizer in place. |
Data Presentation: Effect of Diester Plasticizers on PVC Properties
The following table summarizes the mechanical and thermal properties of PVC films plasticized with 50 phr (parts per hundred resin) of different diester plasticizers, including Di(2-ethylhexyl) azelate (a common type of this compound).
| Property | Unplasticized PVC | PVC with 50 phr Di(2-ethylhexyl) azelate | PVC with 50 phr Di(2-ethylhexyl) suberate | PVC with 50 phr Di(2-ethylhexyl) sebacate |
| Tensile Strength (MPa) | High (not specified) | Lower | Lower | Lower |
| Elongation at Break (%) | Low (not specified) | High | High | High |
| Glass Transition Temperature (Tg) (°C) | ~80-85 | 69.13 | 71.90 | 65.36 |
| Max. Degradation Temp (°C) | Not specified | 290.83 | 287.06 | 281.68 |
Data adapted from a comparative study on diester plasticizers.[2]
Experimental Protocols
Tensile Properties Testing (ASTM D882)
This method is used to determine the tensile strength and elongation at break of thin plastic sheeting (less than 1.0 mm thick).[3][4][5]
-
Specimen Preparation: Cut rectangular test specimens from the plastic sheet. The specimens should be free of nicks and cuts.
-
Apparatus: A universal testing machine (UTM) with appropriate grips and a load cell.[4]
-
Procedure:
-
Condition the specimens at a standard laboratory temperature of 23°C and 50% relative humidity.[4]
-
Measure the width and thickness of the specimen.
-
Mount the specimen in the grips of the UTM.
-
Apply a constant rate of grip separation until the specimen breaks.
-
Record the maximum load and the elongation at the point of rupture.
-
-
Calculations:
-
Tensile Strength (MPa): Maximum load / Original cross-sectional area.
-
Elongation at Break (%): (Increase in length at break / Original length) x 100.
-
Flexural Properties Testing (ASTM D790)
This method determines the flexural modulus (stiffness) of plastics.[6][7][8][9]
-
Specimen Preparation: Use rectangular bar-shaped specimens of specified dimensions (e.g., 12.7 mm wide, 3.2 mm thick, 127 mm long).[8]
-
Apparatus: A universal testing machine with a three-point bending fixture.[8][10]
-
Procedure:
-
Calculation:
-
Flexural Modulus (MPa): Calculated from the slope of the initial linear portion of the stress-strain curve.
-
Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine the glass transition temperature.[11][12]
-
Specimen Preparation: A small sample (typically 5-10 mg) is weighed and sealed in an aluminum pan.[13]
-
Apparatus: A Differential Scanning Calorimeter.
-
Procedure:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a constant rate (e.g., 10°C/min).
-
The heat flow is monitored as a function of temperature. The glass transition is observed as a step change in the heat flow curve.[12]
-
-
Analysis: The Tg is typically determined as the midpoint of the transition region in the heat flow curve.[12]
Visualizations
Caption: Workflow for optimizing DOZ concentration.
Caption: Troubleshooting logic for flexibility.
References
- 1. Troubleshooting Common Issues in Twin-Screw Polymer Extrusion: Proven Solutions for Optimal Performance [onlytrainings.com]
- 2. ukm.my [ukm.my]
- 3. store.astm.org [store.astm.org]
- 4. ASTM D882 Guide: Tensile Testing of Thin Plastic Films - WTS [wtsmachinery.com]
- 5. micomlab.com [micomlab.com]
- 6. zwickroell.com [zwickroell.com]
- 7. ASTM D790: Flexural Properties of Unreinforced and Reinforced Plastics and Electrical Insulating Materials [ssi.shimadzu.com]
- 8. boundengineering.com [boundengineering.com]
- 9. micomlab.com [micomlab.com]
- 10. ASTM D790 Flexural Properties bending test machine of Unreinforced and Reinforced Plastics_Plastic_UnitedTest - Material Testing Machine [unitedtest.com]
- 11. Video: Differential Scanning Calorimetry of Polymers [jove.com]
- 12. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 13. ocw.mit.edu [ocw.mit.edu]
Technical Support Center: Dioctyl Azelate Analysis and Quantification
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the analysis and quantification of dioctyl azelate (DOZ). It is designed for researchers, scientists, and drug development professionals who may encounter challenges during their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for quantifying this compound?
A1: The most common and effective techniques for the quantification of this compound are High-Performance Liquid Chromatography (HPLC) with an Ultraviolet (UV) detector and Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[1] HPLC is well-suited for non-volatile compounds, while GC is also a viable option, though it may require higher temperatures due to the relatively high boiling point of this compound.[1][2]
Q2: I am not seeing a peak for this compound in my HPLC-UV analysis. What are the possible causes?
A2: Several factors could lead to a complete loss of the analyte peak. A systematic approach to troubleshooting is recommended.[3]
-
Incorrect Wavelength: Ensure the UV detector is set to a wavelength where this compound absorbs. As an ester without a strong chromophore, this is typically in the low UV range (e.g., 205-220 nm).
-
Sample Preparation Issue: The analyte may not have been efficiently extracted from the sample matrix, or it may have precipitated out of the sample solvent.
-
Injection Failure: There could be a mechanical issue with the autosampler or injection valve, or a blockage in the system.
-
Mobile Phase Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, peak distortion or complete loss can occur. It is best to dissolve the sample in the mobile phase itself.
-
System Leak: A leak in the HPLC system can lead to a loss of pressure and failure to deliver the sample to the column and detector.
Q3: My this compound peak is tailing in my GC analysis. What should I do?
A3: Peak tailing is a common issue in GC and can often be attributed to active sites in the system or improper method parameters.
-
Active Sites: this compound, being a polarizable molecule, can interact with active silanol (B1196071) groups in the inlet liner or the column. Using a deactivated inlet liner and a high-quality, low-bleed column can mitigate this.
-
Column Contamination: Contamination at the head of the column can cause peak tailing. Trimming the first few centimeters of the column may resolve the issue.[4]
-
Incorrect Temperature: A low injection port or column temperature can lead to slow volatilization and peak tailing.
-
Co-elution: A co-eluting interference can manifest as a tailing peak. Modifying the temperature program may help to resolve the two compounds.[4]
Q4: How should I prepare my sample for this compound analysis if it's in a PVC matrix?
A4: Proper sample preparation is crucial for accurate quantification and to avoid contaminating the analytical instrument.[5] A common method involves solvent extraction.
-
Sample Size Reduction: The PVC sample should be cut into small pieces to maximize the surface area for extraction.
-
Solvent Extraction: The PVC pieces can be dissolved in a solvent like tetrahydrofuran (B95107) (THF) and then the polymer precipitated out by adding a non-solvent like methanol, leaving the this compound in the solution. Alternatively, a simpler extraction can be performed using a solvent in which this compound is soluble but the PVC is not, such as chloroform (B151607), with agitation.
-
Filtration: The resulting solution should be filtered through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC or GC system.[4][5]
Troubleshooting Guides
HPLC-UV Analysis
| Problem | Potential Cause | Recommended Solution |
| No Peak or Low Sensitivity | Incorrect detector wavelength. | Set the UV detector to a low wavelength (e.g., 210 nm) where esters absorb. |
| Sample degradation. | Ensure sample stability. Prepare fresh samples and standards. | |
| Leak in the system. | Check for leaks at all fittings, especially between the pump and injector, and injector and column. | |
| Injection issue. | Manually inject a standard to confirm the autosampler is functioning correctly. Check for a clogged needle or loop. | |
| Peak Fronting | Sample overload. | Dilute the sample or reduce the injection volume. |
| Sample solvent incompatible with mobile phase. | Dissolve the sample in the mobile phase or a weaker solvent. | |
| Peak Tailing | Secondary interactions with the column. | Use a highly deactivated, end-capped C18 column. Operating at a lower pH can sometimes help. |
| Column degradation. | Replace the column with a new one of the same type. | |
| Dead volume in the system. | Check all fittings and connections for proper installation to minimize dead volume. | |
| Retention Time Drifting | Inadequate column equilibration. | Ensure the column is equilibrated with the mobile phase for a sufficient time before starting the analysis. |
| Changes in mobile phase composition. | Prepare fresh mobile phase and ensure it is properly mixed and degassed. | |
| Temperature fluctuations. | Use a column oven to maintain a constant temperature. |
GC-MS/FID Analysis
| Problem | Potential Cause | Recommended Solution |
| Broad or Tailing Peaks | Active sites in the inlet or column.[4] | Use a deactivated inlet liner. Consider trimming the first few centimeters of the column. |
| Column contamination.[6] | Bake out the column at a high temperature (within its limits). If that fails, the column may need to be replaced. | |
| Injection temperature is too low. | Increase the injector temperature to ensure rapid volatilization of this compound. | |
| Ghost Peaks | Contamination from a previous injection (carryover). | Run a solvent blank after a high-concentration sample to check for carryover. Increase the bake-out time between runs. |
| Septum bleed.[7] | Use a high-quality, low-bleed septum and replace it regularly. | |
| Baseline Noise or Drift | Contaminated carrier gas. | Ensure high-purity carrier gas and install or replace gas purifiers. |
| Column bleed.[7] | Condition the column according to the manufacturer's instructions. Do not exceed the column's maximum temperature limit. | |
| Dirty detector. | Clean the FID or MS ion source according to the instrument manual. | |
| Variable Peak Areas | Leak in the injector. | Check for leaks around the septum and fittings using an electronic leak detector. |
| Syringe issue. | Inspect the syringe for damage or contamination. | |
| Inconsistent injection volume. | If injecting manually, ensure a consistent and rapid injection technique. Use an autosampler for best reproducibility. |
Experimental Protocols
Protocol 1: Quantification of this compound by RP-HPLC-UV
This protocol is a typical method for the quantification of this compound and is based on methods developed for similar compounds like azelaic acid.
1. Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (85:15 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
2. Standard Preparation:
-
Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of acetonitrile.
-
Working Standards: Prepare a series of working standards (e.g., 10, 25, 50, 100, 200 µg/mL) by diluting the stock solution with the mobile phase.
3. Sample Preparation:
-
Accurately weigh a portion of the sample expected to contain this compound.
-
Extract the this compound using a suitable solvent (e.g., chloroform or THF followed by precipitation of the polymer).
-
Evaporate the extraction solvent and reconstitute the residue in the mobile phase to a concentration within the calibration range.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
4. Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared sample solutions.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
Protocol 2: Quantification of this compound by GC-MS
This protocol is a typical method for the quantification of this compound and is based on methods for other plasticizers like phthalates.[3]
1. GC-MS Conditions:
-
GC-MS System: A standard GC system with a Mass Spectrometer.
-
Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane) column (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 280°C.
-
Injection Mode: Splitless (or split, depending on concentration), 1 µL injection volume.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp to 280°C at 15°C/min.
-
Hold at 280°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
MS Mode: Scan mode (e.g., m/z 50-500) for identification and Selected Ion Monitoring (SIM) for quantification.
2. Standard and Sample Preparation:
-
Follow the same procedure as for the HPLC method, but use a volatile solvent like hexane (B92381) or methylene (B1212753) chloride for the final reconstitution.[3]
Quantitative Data
The following tables present example performance characteristics for the analytical methods described. The actual performance may vary depending on the specific instrumentation and experimental conditions.
Table 1: Example HPLC-UV Method Performance (Based on data for azelaic acid analysis)
| Parameter | Typical Value |
| Linearity Range | 5 - 400 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.998 |
| Limit of Detection (LOD) | ~1 µg/mL |
| Limit of Quantification (LOQ) | ~3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 96 - 104% |
Table 2: Example GC-MS Method Performance (Based on data for derivatized azelaic acid analysis[6])
| Parameter | Typical Value |
| Linearity Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | ~0.01 µg/mL |
| Limit of Quantification (LOQ) | ~0.1 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [restek.com]
- 4. Gas chromatography/trace analysis of derivatized azelaic acid as a stability marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ijpsonline.com [ijpsonline.com]
- 7. gcms.cz [gcms.cz]
Technical Support Center: Preventing Dioctyl Azelate (DOA) Interference in Spectroscopic Measurements
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference from dioctyl azelate (DOA) in their spectroscopic measurements. DOA is a common plasticizer used in laboratory equipment, particularly in flexible polyvinyl chloride (PVC) tubing and other plasticware. Leaching of DOA into samples can lead to significant analytical errors.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DOA) and where does it come from in the laboratory?
A1: this compound (DOA), also known as bis(2-ethylhexyl) azelate, is an organic compound primarily used as a plasticizer.[1] Its main function is to increase the flexibility and durability of plastics, most notably PVC.[2] In a laboratory setting, the most common sources of DOA contamination are flexible PVC tubing, plastic containers, O-rings in vacuum systems, and other plastic labware.[3][4]
Q2: How can DOA interfere with my spectroscopic measurements?
A2: DOA can leach from plastic materials into your solvents and samples, especially when using organic solvents.[5] This leached DOA can then interfere with various spectroscopic techniques:
-
NMR Spectroscopy: DOA will show characteristic peaks in ¹H and ¹³C NMR spectra, which can overlap with the signals of your compound of interest, complicating structural elucidation and purity assessment.[6]
-
Mass Spectrometry (MS): Plasticizers like DOA are a known source of contamination in MS analysis. They can cause ion suppression, leading to reduced sensitivity for your analyte, and can also appear as contaminant peaks in your mass spectrum.[3]
Q3: I am observing an unexpected peak in my UV-Vis spectrum in the low wavelength region. Could it be DOA?
A3: It is possible. Plasticizers containing ester functional groups, like DOA, typically absorb in the short-wavelength UV region. If you are using flexible PVC tubing or other plasticware that may contain DOA, and you observe a persistent, broad absorbance peak at low wavelengths that is not attributable to your analyte or solvent, it could be due to leached plasticizer.
Q4: Are there alternative materials to DOA-plasticized PVC for laboratory use?
A4: Yes, several alternatives are available that can reduce the risk of plasticizer leaching:
-
Glassware: Whenever possible, use borosilicate glassware for sample preparation and storage, as it is inert and will not leach organic compounds.
-
High-Purity Solvents: Use HPLC or LC-MS grade solvents, which are tested for UV-absorbing impurities.
-
Alternative Tubing Materials:
-
Silicone: Does not contain plasticizers and has a good biocompatibility profile.[7]
-
Thermoplastic Elastomers (TPEs): Can be a practical alternative to PVC for tubing and often do not require plasticizers.[8]
-
Thermoplastic Polyolefins (TPOs): Generally do not contain plasticizers and have excellent chemical compatibility.[7]
-
Phthalate-Free PVC: Some PVC tubing is manufactured with alternative plasticizers that may have lower leaching potential.[9]
-
Troubleshooting Guides
Issue 1: Suspected DOA Interference in UV-Vis Spectroscopy
Symptom: A broad, unexpected absorbance peak is observed in the low UV region (e.g., < 240 nm) of your sample and blank spectra, leading to high background and inaccurate quantification.
Troubleshooting Steps:
-
Identify Potential Sources: Review your experimental setup to identify any contact with flexible PVC or other soft plastics. Common culprits include transfer tubing, pump tubing, and storage containers.
-
Solvent Blank Analysis: Run a solvent blank that has been passed through the same tubing and stored in the same containers as your sample. If the blank shows the same interfering peak, DOA leaching is the likely cause.
-
Material Substitution: Replace the suspected plastic components with inert alternatives like glass, stainless steel, or PTFE tubing and repeat the analysis. If the interference disappears, you have confirmed the source.
-
Background Correction: If replacing the material is not feasible, you may be able to correct for the interference using spectroscopic techniques.
-
Blank Subtraction: A simple subtraction of the solvent blank spectrum from the sample spectrum can be effective if the leaching is consistent.
-
Derivative Spectroscopy: Using the first or higher-order derivative of the spectrum can help to eliminate broad background signals and resolve overlapping peaks.[1][7][10][11]
-
Issue 2: Unexpected Peaks in NMR Spectrum
Symptom: Your ¹H or ¹³C NMR spectrum shows a set of peaks that are inconsistent with your expected compound's structure. These peaks may have a greasy or polymeric appearance.
Troubleshooting Steps:
-
Check for Common Contaminants: Compare the chemical shifts of the unknown peaks with known spectra of common lab contaminants, including plasticizers. The ¹H NMR spectrum of this compound will show characteristic signals for the ester and aliphatic protons.
-
Review Sample Handling: Scrutinize your sample preparation workflow for any contact with plasticware, especially if organic solvents were used.
-
Solvent Purity: Ensure you are using high-purity deuterated solvents. However, be aware that the contaminant may have been introduced before the final dissolution in the NMR solvent.[4]
-
Glassware Cleaning: Ensure all glassware used for sample preparation was rigorously cleaned to remove organic residues. Refer to the Experimental Protocol for Cleaning Glassware below.
-
Re-purification: If the contamination is significant, re-purify your sample using a technique like column chromatography or recrystallization, taking care to avoid contact with plasticware.
Data Presentation
Table 1: Leaching of a Common Plasticizer (DEHP) from PVC into Ethanol*
| Time (hours) | Temperature (°C) | Ethanol Concentration | DEHP Leached (ppm) |
| 24 | 25 | 90% | Not Detected |
| 72 | 25 | 90% | 4.17 |
| 168 (1 week) | 25 | 90% | 11.8 |
| 24 | 25 | 100% | Not Detected |
| 72 | 25 | 100% | 11.5 |
*Note: This data is for Di(2-ethylhexyl) phthalate (B1215562) (DEHP), a plasticizer with similar properties to DOA, as extensive quantitative leaching data for DOA was not available. This table illustrates the principle of plasticizer leaching over time and with different solvent conditions.[8]
Table 2: ¹H and ¹³C NMR Chemical Shifts for this compound (DOA)
| Assignment | ¹H NMR Shift (ppm) | ¹³C NMR Shift (ppm) |
| -CH₂-O-C=O | 4.05 | 64.5 |
| -CH₂-C=O | 2.28 | 34.1 |
| -CH₂-CH₂-C=O | 1.61 | 29.0 |
| Aliphatic -CH₂- | 1.2-1.4 | 31.8, 29.2, 25.9, 22.6 |
| -CH₃ | 0.88 | 14.1 |
*Note: Approximate chemical shifts. Actual values may vary depending on the solvent and instrument.
Experimental Protocols
Protocol 1: Cleaning Glassware to Remove Organic Contaminants
This protocol is designed to rigorously clean laboratory glassware to remove trace organic contaminants like plasticizers.
Materials:
-
Laboratory-grade detergent (e.g., Alconox)
-
Tap water
-
Deionized (DI) water
-
Acetone (reagent grade or higher)
-
Methanol (reagent grade or higher)
-
Hexane (B92381) (reagent grade or higher)
-
Appropriate personal protective equipment (gloves, safety glasses)
Procedure:
-
Initial Wash: Manually scrub the glassware with a non-abrasive brush and a laboratory-grade detergent solution in warm tap water.[9]
-
Tap Water Rinse: Rinse the glassware thoroughly with tap water at least six times to remove all detergent residue.
-
DI Water Rinse: Rinse the glassware with deionized water at least six times.
-
Solvent Rinses (perform in a fume hood):
-
Rinse the glassware three times with a small volume of methanol.
-
Rinse the glassware three times with a small volume of acetone.[9]
-
Rinse the glassware three times with a small volume of hexane.
-
-
Drying: Allow the glassware to air dry on a rack or in a drying oven. For highly sensitive applications, cover the openings with clean aluminum foil (rinsed with hexane to remove any coating).
Protocol 2: Background Correction using Derivative Spectroscopy
This protocol provides a general workflow for applying derivative spectroscopy to minimize background interference from substances like DOA in UV-Vis analysis.
Materials:
-
UV-Vis spectrophotometer with software capable of derivative analysis
-
Analyte sample
-
Solvent blank
Procedure:
-
Acquire Spectra:
-
Acquire the zero-order absorbance spectrum of your analyte sample.
-
Acquire the zero-order absorbance spectrum of your solvent blank.
-
-
Apply Derivative Function:
-
Using the spectrophotometer's software, apply a first or second-order derivative function to the sample spectrum.
-
The first derivative will transform peaks into bipolar signals, with the zero-crossing point corresponding to the original peak maximum. Broad background signals are often reduced or eliminated.[7]
-
The second derivative will result in a negative peak at the original peak maximum, which can be used for quantification. This can be very effective at removing linear or gently sloping background.[7]
-
-
Quantification:
-
For quantification using the first derivative, measure the amplitude between the maximum and minimum of the derivative signal.
-
For the second derivative, measure the peak height of the negative peak.
-
Create a calibration curve by plotting the derivative signal amplitude of standards against their concentrations.
-
Visualizations
Caption: Logical workflow of DOA leaching and spectroscopic interference.
References
- 1. researchgate.net [researchgate.net]
- 2. Ecotoxicity of the Adipate Plasticizers: Influence of the Structure of the Alcohol Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug assay interference caused by plasticizer in Vacutainers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. lctsbible.com [lctsbible.com]
- 7. whoi.edu [whoi.edu]
- 8. Rapid Assessment of Di(2-ethylhexyl) Phthalate Migration from Consumer PVC Products [mdpi.com]
- 9. How To Clean Lab Equipment & Glassware | Boekel Scientific [boekelsci.com]
- 10. ijcrt.org [ijcrt.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude Dioctyl Azelate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude dioctyl azelate. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
Crude this compound, typically synthesized via esterification of azelaic acid with 2-ethylhexanol, often contains several impurities.[1] These include:
-
Unreacted Starting Materials: Residual azelaic acid and 2-ethylhexanol.
-
Monoester: Mono-2-ethylhexyl azelate, an intermediate product of the esterification reaction.
-
Catalyst Residues: If an acid catalyst such as sulfuric acid is used, it may remain in the crude product.[2]
-
Color Impurities: Byproducts from side reactions can result in a colored product.
Q2: What is the most effective primary purification technique for this compound?
For a high-boiling point, liquid compound like this compound, vacuum distillation is an excellent and highly effective purification method.[1] By reducing the pressure, the boiling point of this compound is significantly lowered, which prevents thermal decomposition that might occur at its atmospheric boiling point of 376°C.[2]
Q3: How can I remove acidic impurities like unreacted azelaic acid before distillation?
A preliminary workup involving a liquid-liquid extraction is highly effective for removing acidic impurities.[1] This involves dissolving the crude this compound in a suitable organic solvent and washing it with a basic aqueous solution, such as saturated sodium bicarbonate (NaHCO₃). The basic solution neutralizes the acidic impurities, which are then extracted into the aqueous layer.[1]
Q4: My purified this compound has a yellow tint. How can I decolorize it?
A yellow tint is likely due to color impurities. Treatment with activated carbon is a common and effective method for decolorization.[3][4] The activated carbon adsorbs the color bodies, and can then be removed by filtration to yield a colorless product.[3][4]
Q5: Can I use column chromatography to purify this compound?
Yes, column chromatography is a viable purification method. As this compound is a relatively nonpolar compound, normal-phase chromatography using silica (B1680970) gel as the stationary phase is suitable.[1] This method is particularly useful for separating compounds with different polarities, such as the diester, monoester, and unreacted alcohol.
Troubleshooting Guides
Vacuum Distillation
| Symptom | Possible Cause | Solution |
| Bumping or Violent Boiling | Residual low-boiling solvents or water in the crude product. | Ensure the crude product is thoroughly dried before distillation. Apply vacuum gradually to remove any volatile impurities before heating. Use a stir bar for smooth boiling. |
| Product Not Distilling at Expected Temperature | The vacuum is not low enough. The thermometer is placed incorrectly. | Check all connections for leaks to ensure a good vacuum is achieved. Position the thermometer bulb just below the side arm of the distillation head to accurately measure the vapor temperature. |
| Product Decomposes in the Distillation Flask | The heating temperature is too high. | Use a heating mantle with a stirrer for uniform heating. Ensure the vacuum is at the appropriate level to lower the boiling point sufficiently. |
| Poor Separation of Fractions | Inefficient fractionating column. | For mixtures with close boiling points, use a fractionating column with a higher number of theoretical plates (e.g., a Vigreux or packed column). |
Column Chromatography
| Symptom | Possible Cause | Solution |
| Poor Separation of Compounds | Incorrect solvent system (eluent). | Optimize the solvent system using thin-layer chromatography (TLC) beforehand. A good starting point for this compound is a gradient of ethyl acetate (B1210297) in hexane. |
| Compound Elutes Too Quickly | The eluent is too polar. | Decrease the polarity of the eluent (e.g., reduce the percentage of ethyl acetate in hexane). |
| Compound Does Not Elute from the Column | The eluent is not polar enough. | Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate). |
| Cracked or Channeled Column Packing | Improperly packed column. | Pack the column carefully as a slurry to avoid air bubbles and channels. Allow the silica gel to settle uniformly. |
Quantitative Data on Purification Efficiency
The following table presents representative data on the purity and yield of this compound after applying various purification techniques. The initial crude product is assumed to have a purity of approximately 85%.
| Purification Method | Initial Purity (%) | Final Purity (%) | Yield (%) | Notes |
| Preliminary Workup (Aqueous Wash) | 85 | 90-95 | >95 | Effective for removing acidic impurities. |
| Activated Carbon Treatment | 90 | 90 | >98 | Primarily for color removal; minimal impact on other impurities. |
| Column Chromatography | 90 | >98 | 80-90 | Good for high purity but can be lower in yield due to product loss on the column. |
| Vacuum Distillation | 90 | >99 | 90-95 | Highly effective for achieving high purity with good recovery. |
| Combined Methods (Workup + Distillation) | 85 | >99.5 | 85-90 | A multi-step approach generally yields the highest purity product. |
Experimental Protocols
Preliminary Workup: Removal of Acidic Impurities
Objective: To remove unreacted azelaic acid and any acidic catalyst from the crude this compound.
Methodology:
-
Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.
-
Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel, cap it, and shake gently, periodically venting to release any pressure buildup.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat the wash with NaHCO₃ solution two more times.
-
Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Drain the organic layer into a flask and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate).
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the pre-purified this compound.[1]
Decolorization with Activated Carbon
Objective: To remove colored impurities from this compound.
Methodology:
-
Dissolve the colored this compound in a suitable organic solvent.
-
Add a small amount of activated carbon (typically 1-5% by weight of the this compound).
-
Stir the mixture at room temperature for 30-60 minutes. Gentle heating can sometimes improve efficiency, but should be done cautiously to avoid solvent loss.
-
Filter the mixture through a pad of celite or a fine filter paper to remove the activated carbon.
-
Remove the solvent under reduced pressure to obtain the decolorized product.
Purification by Vacuum Distillation
Objective: To purify this compound by separating it from non-volatile impurities and compounds with different boiling points.
Methodology:
-
Assemble a vacuum distillation apparatus, ensuring all glassware is intact and joints are properly sealed with vacuum grease. A short-path distillation apparatus is recommended.
-
Place the pre-purified this compound and a magnetic stir bar into the distillation flask.
-
Gradually apply vacuum to the system. The pressure should be low enough to bring the boiling point of this compound into the range of 208-237°C (at 0.267-0.67 kPa).[2]
-
Once a stable vacuum is achieved, begin heating the distillation flask with a heating mantle.
-
Collect any low-boiling impurities as the first fraction.
-
Collect the main fraction of pure this compound at its boiling point under the applied vacuum.
-
Stop the distillation before the flask is completely dry to avoid the concentration of potentially unstable residues.
-
Allow the apparatus to cool completely before releasing the vacuum.
Visualizations
Caption: General experimental workflow for the purification of crude this compound.
Caption: Troubleshooting logic for vacuum distillation of this compound.
References
Technical Support Center: Optimizing Dioctyl Azelate Compatibility in Polymer Blends
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the compatibility of dioctyl azelate (DOZ) with various polymer blends.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the formulation and processing of polymer blends containing this compound.
Issue 1: Plasticizer Blooming or Exudation on the Polymer Surface
Q: My finished product has an oily or tacky surface, and in some cases, a white powder is forming. What is causing this and how can I fix it?
A: This phenomenon is known as "blooming" or "exudation," where the plasticizer migrates to the surface of the polymer. It is a common indicator of poor compatibility between the plasticizer and the polymer matrix.
Possible Causes:
-
Poor Compatibility: The most likely cause is a mismatch in the solubility parameters of the this compound and the polymer. If the affinity between the plasticizer molecules and the polymer chains is low, the plasticizer can be squeezed out over time.[1][2]
-
High Plasticizer Concentration: Exceeding the saturation point of the polymer with this compound can lead to the excess plasticizer migrating to the surface.
-
Environmental Factors: Elevated temperatures and high humidity can accelerate plasticizer migration.[1] Heat provides the energy for plasticizer molecules to move more freely, while moisture can create pathways for migration.[1]
-
Polymer Morphology: In semi-crystalline polymers, plasticizers are primarily present in the amorphous regions. A high degree of crystallinity can reduce the available space for the plasticizer, leading to exudation.
-
Inadequate Mixing: Poor dispersion of the plasticizer during processing can create localized areas of high concentration, which are prone to blooming.
Troubleshooting Steps:
-
Verify Compatibility with Hansen Solubility Parameters (HSP): The principle of "like dissolves like" is a good starting point. The closer the Hansen Solubility Parameters of this compound are to your polymer, the better the compatibility is likely to be.[3] A smaller difference in these parameters suggests better miscibility.
-
Optimize Plasticizer Concentration: Systematically reduce the concentration of this compound in your formulation to determine the optimal loading level that does not result in blooming.
-
Introduce a Compatibilizer: For immiscible or partially miscible blends, adding a compatibilizer can improve the interfacial adhesion between the polymer and the plasticizer. This can be a block or graft copolymer that has affinity for both the polymer matrix and the this compound.
-
Control Environmental Conditions: If the product is exposed to high heat or humidity, consider if a more compatible or higher molecular weight plasticizer is needed for that application.
-
Improve Mixing and Processing: Ensure that your mixing process (e.g., in a twin-screw extruder) provides sufficient shear and residence time to achieve a homogeneous dispersion of the this compound within the polymer matrix.[4]
Issue 2: Poor Mechanical Properties (e.g., Brittleness, Low Elongation)
Q: My polymer blend with this compound is more brittle than expected and shows low elongation at break. How can I improve its flexibility?
A: Insufficient plasticization or degradation of the polymer can lead to poor mechanical properties.
Possible Causes:
-
Insufficient Plasticizer Level: The concentration of this compound may be too low to effectively reduce the glass transition temperature (Tg) of the polymer blend.
-
Plasticizer Loss: The plasticizer may be migrating out of the polymer over time due to volatilization (evaporation) or extraction into a contacting liquid, leading to embrittlement.
-
Polymer Degradation: Excessive heat or shear during processing can cause degradation of the polymer chains, which negatively impacts mechanical properties.
-
Poor Dispersion: If the this compound is not evenly distributed, some regions of the polymer will not be effectively plasticized, leading to brittle failure.
Troubleshooting Steps:
-
Evaluate Plasticizer Concentration: Incrementally increase the concentration of this compound and measure the effect on mechanical properties such as tensile strength and elongation at break (see Experimental Protocol 2).
-
Assess Plasticizer Permanence: Perform aging tests at elevated temperatures followed by weight loss measurements to quantify any plasticizer loss through volatilization. Extraction studies can also be conducted by immersing the material in relevant solvents.
-
Optimize Processing Conditions: Lower the processing temperature or reduce shear to minimize polymer degradation. The use of thermal stabilizers can also be beneficial, particularly for polymers like PVC.[4]
-
Enhance Mixing: Improve the dispersion of the plasticizer through more intensive mixing or the use of a different screw configuration in your extruder.
Frequently Asked Questions (FAQs)
Q1: How can I predict the compatibility of this compound with a new polymer blend?
A1: Hansen Solubility Parameters (HSP) are a powerful tool for predicting compatibility. The principle is that substances with similar HSP values are likely to be miscible. The total solubility parameter (δt) is composed of three components: dispersion (δd), polar (δp), and hydrogen bonding (δh). For good compatibility, the difference between the HSP values of the polymer and the plasticizer should be minimal.
Q2: What are the typical polymers that this compound is compatible with?
A2: this compound is known to be a good plasticizer for a variety of polymers, including:
-
Polyvinyl Chloride (PVC): It is often used in flexible PVC applications where good low-temperature performance is required.[5]
-
Nitrocellulose: It is used in lacquers and coatings to improve flexibility.
-
Nitrile Butadiene Rubber (NBR): It can be used to improve the flexibility of NBR compounds.
-
Acrylic Polymers: It can be incorporated into acrylic formulations to modify their mechanical properties.[6]
Q3: How does this compound compare to other common plasticizers like dioctyl phthalate (B1215562) (DOP)?
A3: this compound is an aliphatic dibasic acid ester, which generally imparts good low-temperature flexibility.[7] Compared to DOP, a common phthalate plasticizer, DOZ often exhibits lower volatility and better resistance to extraction by oily substances. However, its compatibility with highly polar polymers may be lower than that of DOP.[5][8]
Q4: What analytical techniques can I use to quantify the compatibility of this compound in my polymer blend?
A4: Several techniques are commonly used:
-
Differential Scanning Calorimetry (DSC): A single, shifted glass transition temperature (Tg) for the blend compared to the pure polymer indicates good miscibility. The more the Tg is lowered, the more efficient the plasticization.
-
Thermogravimetric Analysis (TGA): TGA can be used to assess the thermal stability of the plasticized blend and to measure the volatility of the plasticizer.
-
Mechanical Testing: Measuring properties like tensile strength, elongation at break, and modulus can quantify the plasticizing effect.
-
Migration Testing: These tests measure the loss of plasticizer through volatilization, exudation (blooming), or extraction into liquids.
Data Presentation
Table 1: Hansen Solubility Parameters (HSP) for Compatibility Assessment
| Material | Dispersion (δd) MPa¹/² | Polar (δp) MPa¹/² | Hydrogen Bonding (δh) MPa¹/² |
| This compound (DOZ) (estimated) | ~16.0 | ~4.5 | ~5.0 |
| Polyvinyl Chloride (PVC) | 16.8 | 8.9 | 6.1 |
| Nitrocellulose (12.2% N) | 15.7 | 12.7 | 8.8 |
| Note: HSP values for polymers can vary depending on their molecular weight and grade. The values for DOZ are estimated based on similar structures. |
Table 2: Representative Mechanical Properties of Plasticized PVC (60 phr Plasticizer)
| Property | Unplasticized PVC | PVC with DOP | PVC with DOZ |
| Tensile Strength (MPa) | ~50 | ~20 | ~18 |
| Elongation at Break (%) | <10 | ~350 | ~400 |
| Hardness (Shore A) | >95 | ~80 | ~78 |
| Low-Temperature Flexibility (°C) | - | -20 | -40 |
| Note: These are typical values and can vary based on the specific formulation and processing conditions. |
Experimental Protocols
Protocol 1: Determining Polymer-Plasticizer Miscibility using Differential Scanning Calorimetry (DSC)
Objective: To assess the compatibility of this compound with a polymer blend by measuring the glass transition temperature (Tg).
Methodology:
-
Sample Preparation: Prepare a series of polymer blends with varying concentrations of this compound (e.g., 0, 10, 20, 30, 40 wt%). Ensure homogeneous mixing, for instance, by melt blending or solvent casting.
-
DSC Analysis:
-
Accurately weigh 5-10 mg of the sample into an aluminum DSC pan and seal it.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.[9] The temperature range should encompass the expected Tg of the blend (e.g., -60°C to 120°C for plasticized PVC).[9]
-
Cool the sample rapidly (e.g., at 40°C/min) to erase the thermal history.
-
Perform a second heating scan at the same rate. The Tg is determined from this second scan.
-
-
Data Analysis:
-
Analyze the DSC thermogram to identify the glass transition, which appears as a step-like change in the heat flow.
-
A single Tg that shifts to a lower temperature with increasing this compound concentration indicates good miscibility.[10]
-
The presence of two distinct Tgs suggests that the system is phase-separated and thus, incompatible.
-
Protocol 2: Evaluating Plasticizer Volatility using Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability of the plasticized polymer blend and quantify the weight loss due to plasticizer volatilization.
Methodology:
-
Sample Preparation: Use a small, representative sample (5-10 mg) of the plasticized polymer blend.
-
TGA Analysis:
-
Place the sample in a TGA pan.
-
Heat the sample at a constant rate (e.g., 10°C or 20°C/min) in a controlled atmosphere (typically nitrogen to prevent oxidative degradation).
-
The temperature range should be sufficient to observe the degradation of the components (e.g., from room temperature to 600°C).
-
-
Data Analysis:
-
The TGA curve will show weight loss as a function of temperature.
-
The initial weight loss at lower temperatures can often be attributed to the volatilization of the plasticizer. The temperature at which significant weight loss begins is an indicator of thermal stability.
-
The derivative of the weight loss curve (DTG) can be used to identify the temperatures of maximum weight loss rates for different components.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for plasticizer blooming.
Caption: Experimental workflow for compatibility testing.
Caption: Concept of Hansen Solubility Parameters.
References
- 1. bastone-plastics.com [bastone-plastics.com]
- 2. News - Method for solving the problem of precipitation and migration of PVC plasticizer [sanowax.com]
- 3. specialchem.com [specialchem.com]
- 4. orbimind.com [orbimind.com]
- 5. scielo.br [scielo.br]
- 6. WO1997027230A1 - Pressure-sensitive adhesive compositions containing multifunctional monomer - Google Patents [patents.google.com]
- 7. specialchem.com [specialchem.com]
- 8. pschemi.com [pschemi.com]
- 9. hitachi-hightech.com [hitachi-hightech.com]
- 10. tainstruments.com [tainstruments.com]
Reducing the migration of dioctyl azelate from plasticized materials
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working to minimize the migration of dioctyl azelate (DOZ) and other similar plasticizers from polymeric materials.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions.
| Problem Encountered | Potential Causes | Recommended Solutions |
| Significant surface tackiness or an oily film appears on the plasticized material. | 1. High rate of plasticizer migration to the surface due to poor compatibility or supersaturation.[1][2]2. Environmental factors like elevated temperature or humidity are accelerating the migration process.[1][3] | 1. Re-evaluate the DOZ concentration. Consider reducing the concentration or using a co-plasticizer to improve compatibility.2. Incorporate anti-migration agents to enhance thermal and structural stability.[4]3. Control storage and testing environments to maintain moderate and consistent temperature and humidity.[1] |
| Material loses flexibility and becomes brittle after exposure to solvents or lipids. | 1. The solvent or lipid is acting as an extractant, causing the DOZ to leach out of the polymer matrix.[3]2. The plasticizer has a low molecular weight, making it more susceptible to extraction. | 1. Apply a surface coating or barrier layer that is impermeable to the plasticizer.[2][5]2. Employ surface cross-linking techniques (e.g., UV or plasma treatment) to create a dense surface network that hinders plasticizer diffusion.[6][7]3. Consider replacing DOZ with a higher molecular weight or polymeric plasticizer which is less prone to migration.[5][8] |
| Surface modification treatment (e.g., UV, plasma) is causing surface cracking or discoloration. | 1. Excessive treatment intensity (e.g., high irradiation dose, excessive power) is leading to polymer chain degradation or excessive cross-linking.[1][9]2. Incompatible gas composition during plasma treatment. | 1. Optimize treatment parameters. Reduce the irradiation dose, power, or treatment time and evaluate the effect on both migration reduction and material integrity.[9]2. For UV treatment, ensure the photoinitiator concentration is optimized.[1]3. For plasma treatment, adjust the gas composition and flow rate. Argon plasma, for example, is noted to create cross-linked surfaces that effectively reduce migration.[10] |
| Increased DOZ migration is observed after gamma or E-beam sterilization. | 1. The sterilization process can induce chain scission in the polymer, potentially creating new pathways for plasticizer migration.2. The heat generated during the sterilization cycle increases the mobility of plasticizer molecules.[7] | 1. Verify the stability of your formulation and any surface modifications after sterilization.[7]2. Consider using alternative plasticizers known for better stability post-sterilization, such as TOTM (trioctyl trimellitate).[11]3. Evaluate alternative sterilization methods, such as ethylene (B1197577) oxide (EtO), if compatible with the device and material.[7] |
Frequently Asked Questions (FAQs)
Q1: What is this compound (DOZ) and why is its migration a concern?
This compound (DOZ) is a plasticizer, an additive used to increase the flexibility, durability, and processability of otherwise rigid polymers like polyvinyl chloride (PVC).[3] Like many plasticizers, DOZ is not chemically bonded to the polymer chains but is physically interspersed within the polymer matrix.[3][8] This lack of chemical bonding allows it to move, or "migrate," out of the material over time.[3] This migration is a significant concern, particularly in medical devices and pharmaceutical packaging, because the leached plasticizer can contaminate drugs, biological fluids, and tissues, posing potential health risks.[12] Furthermore, the loss of the plasticizer can compromise the material's mechanical properties, leading to embrittlement and device failure.[5][13]
Q2: What are the primary mechanisms driving DOZ migration?
Plasticizer migration is a multi-step process governed by physical transport phenomena.[7] The process can be broken down into three key stages:
-
Bulk Diffusion: Plasticizer molecules move from the interior (bulk) of the polymer matrix to the material's surface.
-
Surface Exchange: Molecules are transferred from the immediate subsurface to the surface.
-
Interfacial Transport & Removal: The plasticizer partitions into the contacting medium (e.g., a liquid, gas, or another solid) and is carried away.[7]
The overall rate is influenced by factors like temperature, the nature of the contacting medium, and the polymer's morphology.[7]
Q3: What key factors influence the rate of DOZ migration?
Several factors can accelerate or decelerate the migration of DOZ:
-
Temperature: Higher temperatures increase the kinetic energy and mobility of plasticizer molecules, significantly speeding up diffusion and migration.[3][14][15]
-
Contact Medium: The presence of solvents, lipids, or oils can facilitate the extraction of the plasticizer from the polymer matrix.[3][16] The compatibility of the plasticizer with the surrounding medium is a strong driving force for migration.
-
Plasticizer Properties: Low molecular weight plasticizers, like DOZ, tend to migrate more easily than larger, polymeric plasticizers.[5][8]
-
Polymer Morphology: The density and degree of cross-linking within the polymer matrix affect the free volume available for plasticizer molecules to move through.[7]
-
Mechanical Stress: Bending or stretching can create micro-pathways within the polymer, potentially facilitating the migration of the plasticizer.[3]
Q4: What are the most effective methods to reduce DOZ migration?
Several strategies, primarily focused on modifying the material's surface or altering the formulation, can effectively reduce plasticizer migration.
Table 1: Comparison of Methods to Reduce Plasticizer Migration
| Method | Description | Reported Reduction Efficiency | Key Considerations |
| Surface Irradiation | Uses UV, gamma, or plasma to induce cross-linking in the near-surface layer, creating a denser network that hinders plasticizer diffusion.[6][7] | Up to 80%[6] | Can cause surface embrittlement or discoloration if not optimized. Requires specialized equipment.[1][9] |
| Chemical Grafting | Covalently attaches functional groups or polymer chains to the surface, which can interact with and immobilize plasticizer molecules.[6] | ~75%[6] | Involves chemical reactions and may require multiple steps. |
| Solution Coating | Applies a thin barrier film (e.g., protein-based, sol-gel) onto the material's surface to physically block migration.[6][9] | Up to 93%[6] | Coating adhesion and long-term durability are critical. The coating must be compatible with the end-use application.[6] |
| Use of Polymeric Plasticizers | Replaces low-molecular-weight plasticizers like DOZ with high-molecular-weight polymeric plasticizers that have significantly lower mobility.[8][17] | Varies; generally very low migration. | May alter the mechanical properties (e.g., flexibility) compared to traditional plasticizers. Can be more expensive. |
| Reactive Plasticizers | Uses plasticizers that can chemically graft into the polymer matrix, effectively locking them in place.[5][13] | Varies; provides a permanent solution. | Requires specific chemistry and may alter the polymer's processing characteristics. |
Q5: Are there alternative plasticizers to DOZ with lower migration potential?
Yes, several alternatives to traditional low-molecular-weight plasticizers are available. The choice depends on the specific application requirements, such as chemical resistance, low-temperature flexibility, and regulatory approval.[11]
-
Trioctyl Trimellitate (TOTM): A higher molecular weight plasticizer known for its low migration and excellent chemical resistance, making it a preferred choice for drug infusion applications.[11][18]
-
Di-isononyl Cyclohexane-1,2-dicarboxylate (DINCH): Offers a strong toxicological profile and is a good alternative for blood storage applications.[11][18]
-
Acetyl Tri-n-butyl Citrate (ATBC): A bio-based plasticizer that closely resembles traditional phthalates in performance but has a greater tendency to migrate into some plastics like polycarbonate.[11][19]
-
Polymeric Plasticizers: These are long-chain polyesters that, due to their large size, exhibit very low migration.[8]
Q6: How can I experimentally quantify the migration of DOZ?
Quantifying plasticizer migration typically involves an extraction or leaching test followed by analytical measurement. A generalized workflow includes:
-
Sample Preparation: Prepare samples of the plasticized material with a known surface area.
-
Immersion: Immerse the samples in a relevant food simulant (e.g., ethanol (B145695)/water mixtures, olive oil) or extraction solvent (e.g., hexane) for a specified time and at a controlled temperature.[7][17]
-
Extraction: After the immersion period, remove the material sample. The plasticizer that has migrated will now be in the liquid.
-
Quantification: Analyze the concentration of DOZ in the liquid using analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[10]
-
Calculation: Calculate the amount of migrated plasticizer per unit surface area of the material (e.g., in mg/dm²).
The choice of solvent, temperature, and duration should simulate the intended use conditions of the final product.[7]
Experimental Protocols
Protocol 1: General Migration Testing via Immersion
This protocol describes a standard method for quantifying plasticizer migration into a liquid simulant.
-
Materials: PVC samples containing DOZ, food simulant (e.g., 15% ethanol in water, olive oil, or n-hexane), glass containers with inert lids, analytical balance, incubator or water bath.
-
Procedure: a. Cut PVC samples into standardized dimensions (e.g., 2cm x 5cm) and accurately measure their surface area. b. Weigh the initial mass of each sample. c. Place each sample in a separate glass container and add a specific volume of the chosen simulant, ensuring the sample is fully submerged. A standard ratio is 100 mL of simulant per 1 dm² of sample surface area. d. Seal the containers and place them in an incubator at a controlled temperature (e.g., 40°C) for a defined period (e.g., 24, 48, 72 hours).[17] e. After the specified time, remove the PVC samples, gently blot them dry, and reweigh them to determine mass change. f. Retain the simulant liquid for analytical quantification of the migrated DOZ.
-
Analysis: Use HPLC or GC to determine the concentration of DOZ in the simulant. Calculate the total migrated amount and express it as mass per unit area (e.g., mg/dm²).
Protocol 2: Surface Modification via UV-Induced Cross-linking
This protocol outlines a method for creating a cross-linked surface layer to reduce migration.
-
Materials: PVC samples containing DOZ, photoinitiator (e.g., benzophenone), solvent (e.g., dichloromethane), UV irradiation chamber with a controlled wavelength source (e.g., 254 nm).
-
Procedure: a. Prepare a dilute solution of the photoinitiator in the chosen solvent. b. Briefly dip the PVC samples into the photoinitiator solution or apply it uniformly to the surface. c. Allow the solvent to evaporate completely, leaving a thin layer of the photoinitiator on the PVC surface.[1] d. Place the coated PVC samples in the UV irradiation chamber. e. Expose the films to UV radiation at a specified intensity for a defined period (e.g., 5-30 minutes).[1] The distance from the lamp and the irradiation time are critical parameters to control. f. After irradiation, wash the films with the solvent to remove any unreacted photoinitiator.[1] g. Dry the films and proceed with migration testing (Protocol 1) to evaluate the effectiveness of the cross-linking.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. News - Method for solving the problem of precipitation and migration of PVC plasticizer [sanowax.com]
- 3. Why Does DOP Plasticizer Leach Out of PVC Over Time? [eureka.patsnap.com]
- 4. plasticxperts.com [plasticxperts.com]
- 5. solgreen.com.my [solgreen.com.my]
- 6. Surface modification strategies for inhibiting the migration of plasticizers from plastics | CoLab [colab.ws]
- 7. plasticsengineering.org [plasticsengineering.org]
- 8. mdpi.com [mdpi.com]
- 9. Surface Modification Techniques to Inhibit Plasticizer Migration [onlytrainings.com]
- 10. Making sure you're not a bot! [lilloa.univ-lille.fr]
- 11. Non-DEHP PVC and Medical Devices | Spectrum Plastics [spectrumplastics.com]
- 12. ir.uitm.edu.my [ir.uitm.edu.my]
- 13. forgeway.com [forgeway.com]
- 14. Effect of Experimental Temperature on the Permeation of Model Diffusants Across Porcine Buccal Mucosa - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Migration of Chemical Compounds from Packaging Materials into Packaged Foods: Interaction, Mechanism, Assessment, and Regulations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scirp.org [scirp.org]
- 18. Medical Devices as a Source of Phthalate Exposure: A Review of Current Knowledge and Alternative Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Eliminating DEHP Plasticizer in Medical-Grade PVC - Medical Design Briefs [medicaldesignbriefs.com]
Addressing challenges in the synthesis of high-purity dioctyl azelate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges associated with the synthesis of high-purity dioctyl azelate (DOZ).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Product Yield | Incomplete reaction due to insufficient reaction time or temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Consider extending the reaction time or gradually increasing the temperature. Note that excessively high temperatures can lead to side reactions.[1][2][3] |
| Inefficient water removal in reversible esterification. | Use a Dean-Stark apparatus or a suitable solvent that forms an azeotrope with water to drive the equilibrium towards product formation.[4] | |
| Loss of product during work-up and purification. | Minimize the number of transfer steps. Ensure complete precipitation if this method is used. During liquid-liquid extraction, perform multiple extractions with smaller volumes of solvent. | |
| Product Discoloration (Yellowish or Brown Tint) | Oxidation of starting materials or product. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
| Formation of colored byproducts at high temperatures. | Optimize the reaction temperature to the lowest effective level. Consider using a milder catalyst. | |
| Contamination from the catalyst. | If using a solid catalyst, ensure it is filtered out completely. For acid catalysts, proper neutralization and washing are crucial. | |
| Presence of Unreacted Azelaic Acid | Incomplete esterification. | Ensure the molar ratio of octanol (B41247) to azelaic acid is optimized, often using an excess of the alcohol.[4] Confirm the catalyst is active and used in the correct concentration. |
| Inefficient purification. | Wash the crude product with a dilute aqueous base (e.g., sodium bicarbonate solution) to remove unreacted acid.[5] | |
| Presence of Mono-octyl Azelate | Incomplete reaction. | Increase reaction time or temperature as guided by reaction monitoring. Ensure efficient mixing. |
| Insufficient catalyst. | Verify the catalyst concentration and activity. | |
| Product Fails Purity Specifications (>99.5%) | Presence of residual starting materials, mono-ester, or other byproducts. | Employ high-efficiency purification techniques such as fractional vacuum distillation to separate components with different boiling points. Column chromatography can also be effective for removing closely related impurities.[5] |
| Hydrolysis of the ester during work-up. | Minimize contact time with aqueous acidic or basic solutions during the work-up procedure. Ensure the product is thoroughly dried using an appropriate drying agent (e.g., anhydrous magnesium sulfate) before final purification.[6][7] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common method is the direct esterification of azelaic acid with 2-ethylhexanol or n-octanol.[8][9] This reaction is typically catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid.[4]
Q2: How can I monitor the progress of the esterification reaction?
A2: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).[2][10] These methods can be used to track the disappearance of the starting materials and the appearance of the this compound product.
Q3: What are the key parameters to control for achieving high purity?
A3: Key parameters include the purity of the starting materials, the molar ratio of reactants, the type and concentration of the catalyst, reaction temperature and time, and the efficiency of the purification process.[2][11]
Q4: How can I remove color impurities from my final product?
A4: Color impurities can often be removed by treating the crude product with activated carbon followed by filtration.[12] Alternatively, repurification by reversed-phase flash chromatography can be effective.[12] A patented method suggests decolorizing organic compounds by dissolving them in a solvent and treating them with a solid adsorbent in the presence of hydrogen at superatmospheric pressure.[13]
Q5: What analytical techniques are suitable for determining the final purity of this compound?
A5: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the preferred methods for accurately determining the purity of this compound.[10][14] For GC analysis, derivatization may be necessary for the starting material, azelaic acid.[14]
Experimental Protocols
Protocol 1: Synthesis of this compound via Acid-Catalyzed Esterification
This protocol describes a general procedure for the synthesis of this compound. Optimization of specific parameters may be required.
Materials:
-
Azelaic acid
-
2-Ethylhexanol or n-octanol
-
p-Toluenesulfonic acid (catalyst)
-
Toluene
-
5% Sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
Procedure:
-
Set up a round-bottom flask with a Dean-Stark apparatus, reflux condenser, and a heating mantle with a magnetic stirrer.
-
To the flask, add azelaic acid, 2-ethylhexanol (in slight excess), toluene, and a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap.
-
Monitor the reaction by TLC or GC until the azelaic acid is consumed.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Protocol 2: Purification of this compound by Vacuum Distillation
Apparatus:
-
Short-path distillation apparatus
-
Vacuum pump
-
Heating mantle
-
Cold trap
Procedure:
-
Assemble the short-path distillation apparatus. Ensure all joints are properly sealed for vacuum.
-
Place the crude this compound in the distillation flask.
-
Begin heating the flask gently under vacuum.
-
Collect and discard any low-boiling fractions, which may include residual solvent and unreacted alcohol.
-
Collect the main fraction of this compound at the appropriate boiling point and vacuum.
-
Analyze the purity of the collected fractions using GC or HPLC.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Logical troubleshooting workflow for this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Study on the Catalysts Used in the Preparation of Dioctyl Phthalate (1954) | Tao-Ping Li | 1 Citations [scispace.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Phthalate side-chain structures and hydrolysis metabolism associated with steroidogenic effects in MLTC-1 Leydig cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. chembk.com [chembk.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. biotage.com [biotage.com]
- 13. US2744938A - Removal of color impurities from organic compounds - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Dioctyl Azelate for Enhanced Low-Temperature Performance
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for utilizing and optimizing dioctyl azelate (DOZ) to enhance the low-temperature performance of polymer systems.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DOZ) and why is it used for low-temperature applications?
This compound (DOZ), also known as dioctyl nonanedioate, is a diester plasticizer.[] It is prized for its ability to impart excellent flexibility and durability to polymers, particularly at low temperatures.[2] Like other azelate and sebacate (B1225510) esters, DOZ effectively lowers the glass transition temperature (Tg) of a polymer matrix.[2] This process, known as plasticization, involves the DOZ molecules embedding themselves between polymer chains, reducing intermolecular forces and allowing for greater molecular mobility at colder temperatures.[3] This prevents the material from becoming brittle and cracking in frigid environments.[4][5]
Q2: What are the key performance indicators for a good low-temperature plasticizer?
The primary indicators for a high-performance low-temperature plasticizer include:
-
Low Glass Transition Temperature (Tg): A significant reduction in the polymer's Tg is the most direct measure of a plasticizer's effectiveness.[6]
-
Low Brittleness Temperature: This is the temperature at which a plastic exhibits brittle failure under specified impact conditions (e.g., ASTM D746).[6] A lower value indicates better performance.
-
High Compatibility: The plasticizer should remain homogenously mixed within the polymer and not exude or "oil out," even at high concentrations or after aging.[3][7]
-
Low Volatility: A low volatility ensures the plasticizer remains within the polymer matrix over time, especially during high-temperature processing or prolonged use, maintaining product integrity.[4][8]
-
Good Thermal Stability: The plasticizer should not degrade at the processing temperatures of the polymer.[8]
Q3: How does the purity of this compound affect its performance?
The purity of this compound is critical for ensuring consistent and optimal low-temperature performance. Impurities, which can include residual reactants from synthesis (e.g., azelaic acid, octanol) or byproducts, can negatively impact performance in several ways:[9][]
-
Increased Crystallization: Impurities can act as nucleation points, promoting the crystallization of the plasticizer itself at low temperatures, which leads to a loss of flexibility.[11]
-
Reduced Plasticizing Efficiency: Impurities can interfere with the interaction between DOZ and the polymer chains, leading to a less significant reduction in the glass transition temperature.
-
Incompatibility and Exudation: Certain impurities can reduce the overall compatibility of the plasticizer with the polymer, causing it to migrate to the surface ("oiling out").[7]
Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are essential for determining the purity of DOZ.[9][][12]
Q4: What factors in the synthesis process of DOZ can influence its low-temperature properties?
The synthesis route and reaction conditions can significantly impact the final properties of this compound. Key factors include the isomer distribution of the alcohol used and the purification process.[13] For instance, different synthesis methods can lead to variations in isomeric purity, which may affect how the plasticizer molecules pack at low temperatures and interact with polymer chains.[14][15] A robust synthesis and purification process, such as that involving esterification followed by neutralization, distillation, and filtration, is crucial for producing a high-purity product with consistent performance.[16]
Troubleshooting Guides
Problem: The polymer blend is brittle and fractures easily at low temperatures, despite the addition of this compound.
| Possible Cause | Troubleshooting Action |
| 1. Insufficient Plasticizer Concentration | The concentration of DOZ may be too low to achieve the desired glass transition temperature (Tg) reduction. Increase the concentration of DOZ in increments (e.g., 5 phr) and re-evaluate the brittleness temperature.[3] |
| 2. Poor Plasticizer Dispersion | Inadequate mixing can lead to localized areas with low plasticizer concentration. Improve the mixing protocol by increasing the mixing time, using a higher shear mixer, or adjusting the processing temperature to ensure the DOZ is fully solvated and dispersed in the polymer matrix.[3] |
| 3. Plasticizer Crystallization | The DOZ itself may be crystallizing at low temperatures, which severely restricts polymer chain mobility. This can be caused by impurities or a slow cooling rate. Analyze the blend using Differential Scanning Calorimetry (DSC) to check for a crystallization exotherm during the cooling cycle. Consider using a faster cooling rate or ensuring the use of high-purity DOZ.[11][17] |
| 4. Incompatibility with Polymer | While DOZ is compatible with many polymers, it may have issues with highly crystalline or very polar polymers.[7][18] Blending DOZ with a polymeric plasticizer can sometimes improve compatibility and performance.[7] |
Problem: The this compound is "oiling out" or exuding from the polymer matrix.
| Possible Cause | Troubleshooting Action |
| 1. Exceeded Compatibility Limit | The concentration of DOZ is too high for the specific polymer system. Reduce the concentration of DOZ. Ester plasticizers are generally more compatible with polar elastomers.[19] |
| 2. Incompatibility with Other Additives | Other additives in the formulation (e.g., fillers, stabilizers) may be interfering with the compatibility of DOZ. Review the entire formulation and verify the compatibility of all components.[3] |
| 3. Impure this compound | Impurities can significantly reduce the solubility of the plasticizer within the polymer. Verify the purity of the DOZ batch using HPLC or GC-MS.[9][12] |
| 4. Polymer Aging/Degradation | Over time, especially with exposure to heat or UV radiation, the polymer matrix can change, reducing its ability to retain the plasticizer. Evaluate the low-temperature properties after aging tests to assess plasticizer permanence.[7][18] |
Problem: The this compound itself appears cloudy or solidifies prematurely when cooled.
| Possible Cause | Troubleshooting Action |
| 1. High Purity & Slow Cooling | Highly pure compounds can sometimes remain in a supersaturated state and crystallize suddenly.[11] Try a more rapid cooling protocol.[17] If this is for analytical purposes, consider if "oiling out" (liquid-liquid phase separation) is occurring before crystallization.[20] |
| 2. Presence of Nucleating Impurities | Trace impurities or even dust can initiate crystallization. Ensure all glassware is scrupulously clean. If the problem persists, the DOZ may require re-purification.[11] |
| 3. Moisture Contamination | Water can act as an impurity and promote crystallization or cause cloudiness. Ensure the DOZ is kept in a desiccated environment and all solvents/polymers are dry before mixing.[3] |
Data Presentation
Table 1: Comparative Physical Properties of Low-Temperature Plasticizers
| Property | This compound (DOZ) | Dioctyl Sebacate (DOS) | Dioctyl Adipate (DOA) |
| Molecular Formula | C25H48O4[] | C26H50O4[21] | C22H42O4[2] |
| Molecular Weight ( g/mol ) | 412.65[] | 426.7 | 370.6 |
| Density (g/cm³) | ~0.92[] | ~0.915[16] | ~0.927 |
| Boiling Point (°C at 760mmHg) | 431.3[] | >250 | 417 |
| Flash Point (°C) | >215[16] | ~210[8] | ~196 |
| Freezing Point (°C) | Varies by purity | -48 to -55[8] | <-70 |
| Primary Advantage | Good balance of low-temp performance and compatibility. | Excellent low-temperature flexibility and low volatility.[4][5] | Very good low-temperature performance, but higher volatility than DOZ/DOS.[2][19] |
Table 2: Effect of Plasticizer Type on Low-Temperature Performance in Acrylic Elastomers
| Property | DOS | DB(3E)A¹ | DADEG² |
| Low-Temp Brittleness (As Molded, °C) | -62 | -57 | -58 |
| Low-Temp Brittleness (After Heat Aging³, °C) | -42 | -56 | -57 |
| Change in Brittleness Temp (°C) | +20 | +1 | +1 |
| Weight Change After Heat Aging (%) | -35.2 | -1.7 | -5.8 |
| Source: Adapted from Hallstar Industrial research on Vamac B-124 MB acrylic elastomer.[18] | |||
| ¹ Dibutoxyethoxyethoxyethyl adipate | |||
| ² Dialkyl diether glutarate | |||
| ³ 70 hours at 177°C |
Experimental Protocols
Protocol 1: Determination of Glass Transition and Crystallization Temperatures via DSC
This protocol is used to evaluate the effect of this compound on the thermal properties of a polymer.
-
Sample Preparation: Accurately weigh 5-10 mg of the plasticized polymer blend into a standard aluminum DSC pan. Crimp the pan with a lid.
-
Instrument Setup: Place the sample pan and an empty, sealed reference pan into the DSC instrument cell.
-
Thermal History Erasure (First Heating Scan): Heat the sample from ambient temperature to a temperature approximately 20-30°C above the polymer's melting point (or expected final processing temperature) at a controlled rate (e.g., 10°C/min). Hold isothermally for 3-5 minutes to erase any prior thermal history.[22]
-
Controlled Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) to a low temperature, such as -100°C. Record the heat flow. An exothermic peak during this scan indicates cold crystallization of either the polymer or the plasticizer.
-
Second Heating Scan: Heat the sample again from the low temperature to the upper temperature limit at the same controlled rate (e.g., 10°C/min).
-
Data Analysis:
-
Glass Transition Temperature (Tg): Determine the Tg from the second heating scan as the midpoint of the step change in the heat flow curve. A lower Tg compared to the unplasticized polymer indicates effective plasticization.[22]
-
Crystallization Temperature (Tcc): Identify the peak maximum of any exothermic event during the cooling scan.
-
Melting Temperature (Tm): Identify the peak minimum of any endothermic event during the second heating scan.
-
Protocol 2: Purity Determination of this compound via HPLC-UV
This protocol provides a robust method for quantifying the purity of a this compound sample.[9]
-
Instrumentation: Use a standard HPLC system equipped with a UV-Vis detector, a C18 reverse-phase column, and an autosampler.
-
Mobile Phase Preparation: Prepare a suitable mobile phase, such as a gradient of acetonitrile (B52724) and water.
-
Standard Solution Preparation:
-
Prepare a stock solution of a this compound reference standard in acetonitrile at a concentration of 1 mg/mL.
-
Create a series of working standards by diluting the stock solution to cover a concentration range of 1-100 µg/mL.
-
-
Sample Solution Preparation: Accurately weigh and dissolve the test sample of this compound in acetonitrile to achieve a final concentration within the established calibration range.
-
Chromatographic Conditions:
-
Column: C18, 5 µm, 4.6 x 250 mm (or equivalent)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
UV Detection Wavelength: ~210 nm (where the ester functional group absorbs)
-
Column Temperature: 30°C
-
-
Analysis and Quantification:
-
Inject the standard solutions to generate a calibration curve of peak area versus concentration.
-
Inject the sample solution.
-
Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve. Purity is expressed as a percentage of the main peak area relative to the total area of all peaks.
-
Protocol 3: Brittleness Temperature Testing (ASTM D746)
This method determines the temperature at which a plasticized material fractures upon impact under specified conditions.[6]
-
Specimen Preparation: Prepare multiple cantilever-type test specimens of the plasticized polymer according to the dimensions specified in ASTM D746.
-
Apparatus: Use a motorized impact testing apparatus with a specified striking edge and a temperature-controlled bath.
-
Procedure:
-
Secure a specimen in the clamp of the testing apparatus.
-
Lower the specimen into the heat transfer medium, which has been pre-cooled to a temperature near the expected failure point.
-
Allow the specimen to condition for a specified time (e.g., 3 minutes).
-
Actuate the impact hammer, which strikes the specimen at a specified velocity.
-
Examine the specimen for any signs of fracture (crack, fissure, or complete break).
-
-
Determining Brittleness Temperature:
-
Test a series of specimens at different temperatures (in 2°C or 5°C increments).
-
The brittleness temperature is defined as the temperature at which 50% of the specimens fail. This is typically calculated statistically from the results obtained at various temperatures.[6]
-
Visualizations
References
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. appstate.edu [appstate.edu]
- 7. hallstarindustrial.com [hallstarindustrial.com]
- 8. Dioctyl sebacate/DOS Features and Applications [wsdchemical.com]
- 9. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Impact of synthesis route on structural, magnetic, magnetocaloric and critical behavior of Nd0.6Sr0.4MnO3 manganite - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Impact of synthesis route on structural, magnetic, magnetocaloric and critical behavior of Nd0.6Sr0.4MnO3 manganite - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. CN105399625A - Preparation method for cold-resistant plasticizer dioctyl sebacate - Google Patents [patents.google.com]
- 17. Crystallization process: how does crystallization work | Mirai Intex [mirai-intex.com]
- 18. hallstarindustrial.com [hallstarindustrial.com]
- 19. hallstarindustrial.com [hallstarindustrial.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. RDX - Wikipedia [en.wikipedia.org]
- 22. Low Molecular Weight Oligomers of Poly(alkylene succinate) Polyesters as Plasticizers in Poly(vinyl alcohol) Based Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Dioctyl Azelate Volatility in Polymer Processing
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the volatility of dioctyl azelate (DOZ) during polymer processing. While DOZ is recognized for its low volatility and excellent cold-temperature performance, issues can still arise at elevated processing temperatures, impacting final product quality and performance.[1] This guide offers practical solutions and detailed experimental protocols to help you mitigate these challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DOZ) and why is it used in polymer processing?
This compound (DOZ), also known as bis(2-ethylhexyl) azelate, is a high-boiling point, low-volatility plasticizer.[1] It is favored for its excellent performance at low temperatures and good compatibility with a wide range of polymers, including polyvinyl chloride (PVC), vinyl chloride-vinyl acetate (B1210297) copolymers, and various synthetic rubbers. Its primary function is to increase the flexibility, durability, and workability of the polymer matrix by lowering the glass transition temperature.[1]
Q2: If DOZ has low volatility, why is it a concern during polymer processing?
Even with a high boiling point (376 °C), DOZ can experience some degree of volatilization at the elevated temperatures typical of polymer processing, such as extrusion or molding.[1] This loss of plasticizer, even if minimal, can lead to several issues, including:
-
Changes in Material Properties: Loss of DOZ can result in a final product that is more brittle and less flexible than intended.
-
Surface Defects: Volatilized plasticizer can condense on cooler parts of the processing equipment or on the polymer surface, leading to defects like "shark skin," die drool, or a rough surface finish.
-
Inconsistent Product Quality: Uneven loss of plasticizer across the polymer melt can result in variations in the final product's dimensions and mechanical properties.
-
Processing Difficulties: Fuming or die buildup due to plasticizer volatility can disrupt the manufacturing process.
Q3: What are the signs that DOZ volatility is causing issues in my experiment?
Common indicators of problematic DOZ volatility include:
-
Visible Fumes or Smoke: Emission of smoke or an oily residue from the extruder die or mold.
-
Surface Imperfections: The final product may exhibit a rough, wavy, or uneven surface.
-
Brittleness: The processed polymer is less flexible than expected and may crack or break more easily.
-
Die Buildup: Accumulation of a sticky or waxy substance on the die exit.
-
Inconsistent Extrudate Dimensions: Variations in the thickness or width of the extruded profile.
Q4: How can I minimize DOZ volatility during processing?
Several strategies can be employed to mitigate the effects of DOZ volatility:
-
Process Temperature Optimization: Carefully control and minimize the processing temperature to the lowest effective point for the specific polymer.
-
Formulation Adjustments:
-
Co-plasticizers: Incorporate a less volatile, higher molecular weight plasticizer, such as a polymeric plasticizer, into the formulation to reduce the overall volatility.
-
Stabilizers: The addition of heat stabilizers can help protect the polymer and plasticizer from degradation at high temperatures.
-
-
Equipment and Process Modifications:
-
Die Design: Utilize a well-designed die with smooth flow paths to minimize shear heating.
-
Ventilation: Ensure adequate ventilation at the die exit to remove any volatilized plasticizer.
-
Screw Speed: Reducing the screw speed can decrease shear and the resulting melt temperature.
-
Troubleshooting Guides
Issue 1: Surface Defects (e.g., Shark Skin, Roughness, Die Drool)
Surface defects are a common indication of plasticizer volatility. The following troubleshooting guide provides a logical workflow to diagnose and resolve these issues.
Logical Troubleshooting Workflow for Surface Defects
Issue 2: Increased Brittleness and Reduced Flexibility of the Final Product
A noticeable decrease in the flexibility of the processed polymer is a strong indicator of plasticizer loss.
Logical Troubleshooting Workflow for Material Brittleness
References
Technical Support Center: Stabilizing Dioctyl Azelate in Polymer Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for stabilizing dioctyl azelate (DOZ) against thermal degradation in polymer systems.
Troubleshooting Guide
This guide addresses specific issues that may arise during the processing and application of polymers plasticized with this compound.
| Problem / Observation | Potential Cause | Recommended Solution |
| Yellowing or Discoloration of the Polymer Compound During High-Temperature Processing | Thermo-oxidative degradation of the polymer or DOZ. Heat causes polymer chains to degrade and react with oxygen, forming colored chromophores.[1] | 1. Incorporate Antioxidants: Add a primary antioxidant (e.g., hindered phenolic) to scavenge free radicals and a secondary antioxidant (e.g., phosphite) to decompose hydroperoxides.[2][3] A synergistic combination often yields the best results.[3] 2. Optimize Processing Temperature: Lower the processing temperature to the minimum required for adequate melt flow to reduce thermal stress on the material.[4] 3. Use Metal Deactivators: If metal ions from fillers or processing equipment are present, they can catalyze degradation. Add a metal deactivator to chelate these ions.[2] |
| Loss of Mechanical Properties (e.g., Brittleness, Cracking) After Thermal Aging | Chain scission of the polymer backbone and/or migration/degradation of the DOZ plasticizer, leading to a loss of flexibility.[1][5] | 1. Improve Stabilizer Package: Use high-molecular-weight stabilizers that have lower volatility and are less prone to migration during prolonged heat exposure.[2] 2. Select Appropriate Stabilizer Type: For long-term heat stability, hindered phenolic antioxidants are highly effective.[2] Ensure the stabilizer is compatible with the polymer matrix to prevent leaching.[1] 3. Evaluate Polymer-Plasticizer Compatibility: Poor compatibility can accelerate plasticizer migration at elevated temperatures. Re-evaluate the formulation or consider a co-plasticizer to improve compatibility.[6] |
| Excessive Fumes or Odor During Processing | Volatilization of the DOZ plasticizer or low-molecular-weight components of the stabilizer package.[7] This can be exacerbated by overly aggressive mixing or high processing temperatures.[7] | 1. Check Processing Temperatures: Ensure extruder zone temperatures and mixer heat settings are not excessively high. A strong odor can indicate stabilizer or plasticizer volatility.[4][7] 2. Select a Less Volatile Plasticizer/Stabilizer: If the issue persists, consider alternative, higher molecular weight plasticizers or stabilizers with lower vapor pressure.[8] 3. Ensure Proper Ventilation: Use adequate venting at the extruder to manage fumes.[7] |
| Inconsistent Thermal Stability Between Batches | Poor dispersion of the stabilizer within the polymer matrix. Stabilizers can only be effective if they are evenly distributed.[7] | 1. Optimize Mixing Parameters: Adjust mixer speed, time, and temperature to ensure a homogenous blend. High-speed mixing can induce frictional heat that aids in additive dispersion.[7] 2. Use Masterbatches: Incorporating stabilizers via a masterbatch can improve their uniform distribution throughout the polymer.[1] 3. Verify Blend Uniformity: Conduct testing on different sections of a batch to confirm that the stabilizer is evenly dispersed.[1] |
| Material Degradation Despite Using a Stabilizer | Shear-induced degradation. High mechanical shear during mixing or extrusion can break polymer chains and generate heat, initiating degradation that consumes the stabilizer prematurely.[7] | 1. Reduce Shear Rate: Lower the screw speed in the extruder or the blade speed in the mixer to reduce mechanical stress on the polymer.[1][7] 2. Optimize Screw Design: Use a less aggressive screw design if shear-sensitive materials are being processed. 3. Check for Over-Drying: For hygroscopic polymers, excessive drying can lead to degradation before the material even enters the extruder.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of thermal degradation for this compound in a polymer matrix? A1: The thermal degradation of this compound, an ester plasticizer, within a polymer matrix typically proceeds via thermo-oxidative reactions.[1] At elevated temperatures, free radicals are generated, which react with oxygen to form hydroperoxides. These unstable hydroperoxides then decompose, leading to chain scission of both the polymer and the plasticizer molecule, resulting in discoloration, loss of mechanical properties, and the formation of volatile byproducts.[1][2]
Q2: What are the main types of stabilizers used to protect DOZ in polymers? A2: The most common stabilizers are antioxidants. These are categorized into two main classes:
-
Primary Antioxidants: These are radical scavengers, such as hindered phenols or aromatic amines, that interrupt the degradation cycle by neutralizing free radicals.[2][9]
-
Secondary Antioxidants: These are hydroperoxide decomposers, such as phosphites or thioesters, which convert unstable hydroperoxides into stable, non-radical products.[3] Often, a synergistic blend of primary and secondary antioxidants provides the most comprehensive protection.[3] For specific polymers like PVC, mixed metal stabilizers (e.g., Calcium/Zinc systems) are also used to neutralize HCl released during degradation, which can otherwise catalyze further breakdown.[10][11]
Q3: How do I choose the right concentration of stabilizer? A3: The optimal concentration, typically ranging from 0.1% to 1.0% by weight, depends on the polymer type, the processing temperature, the end-use application's service temperature, and the desired level of long-term stability.[2] It is recommended to conduct a ladder study, evaluating different concentrations and monitoring properties like color stability (Yellowness Index) and weight loss (TGA) to determine the most effective level. Overloading can sometimes negatively impact mechanical properties.[12]
Q4: Can the stabilizer affect the physical properties of the final product? A4: Yes. While essential for stability, stabilizers can have secondary effects. High loading levels of certain additives can potentially impact the mechanical properties or processability of the polymer.[12] Some stabilizers may not be fully compatible with the polymer, leading to issues like poor dispersion or migration.[1] It is crucial to select a stabilizer that is compatible with the polymer-DOZ system and to use it at the minimum effective concentration.
Q5: What analytical techniques are best for evaluating the effectiveness of a stabilizer for DOZ? A5: Several key techniques are used:
-
Thermogravimetric Analysis (TGA): Measures weight loss as a function of temperature, indicating the onset of degradation. An effective stabilizer will increase the temperature at which significant weight loss begins.[1][13]
-
Differential Scanning Calorimetry (DSC): Detects thermal transitions like melting and glass transition temperature, and can also indicate oxidative stability through oxidative induction time (OIT) measurements.[1]
-
Oven Aging: Samples are aged at a constant high temperature for an extended period, followed by testing of mechanical properties (e.g., tensile strength, elongation) and visual properties (e.g., color change, cracking) to assess long-term thermal stability.[1]
-
Colorimetry: Measures changes in color, specifically the Yellowness Index (YI), which is a sensitive indicator of initial thermal degradation.
Quantitative Data on Stabilizer Performance
The following tables present representative data on how different stabilizer systems can improve the thermal stability of a generic polymer formulation plasticized with this compound (DOZ).
Table 1: Effect of Stabilizers on the Onset of Thermal Degradation (TGA)
| Formulation | Stabilizer System | Concentration (wt%) | Onset Degradation Temp. (Td, °C) at 5% Mass Loss |
| Control | None | 0.0 | 255 |
| A | Hindered Phenol (Primary AO) | 0.3 | 280 |
| B | Phosphite (Secondary AO) | 0.3 | 275 |
| C | Blend (Hindered Phenol + Phosphite) | 0.15 + 0.15 | 295 |
| D | Ca/Zn Stearate System | 0.5 | 285 |
Note: Data is illustrative. Td measured via Thermogravimetric Analysis (TGA) in a nitrogen atmosphere.[1][13]
Table 2: Long-Term Heat Aging Performance (Oven Aging at 150°C)
| Formulation | Stabilizer System | Yellowness Index (YI) after 24h | Yellowness Index (YI) after 72h | % Retention of Elongation after 72h |
| Control | None | 25.4 | 58.1 | 35% |
| A | Hindered Phenol | 15.2 | 35.8 | 68% |
| B | Phosphite | 12.1 | 42.5 | 61% |
| C | Blend (Phenol + Phosphite) | 8.5 | 22.3 | 85% |
| D | Ca/Zn Stearate System | 10.1 | 28.9 | 77% |
Note: Data is illustrative. Lower Yellowness Index indicates better color stability.
Experimental Protocols
Protocol 1: Evaluation of Thermal Stability using Thermogravimetric Analysis (TGA)
Objective: To determine the effect of stabilizers on the degradation temperature of a DOZ-plasticized polymer.
Methodology:
-
Sample Preparation: Prepare 5-10 mg samples of the control and stabilized polymer formulations. Ensure samples are representative of the bulk material.
-
Instrument Setup: Use a TGA instrument (e.g., TGA 2 Star System Mettler Toledo).[13]
-
TGA Method:
-
Place the sample in an aluminum or platinum pan.
-
Equilibrate the sample at 30°C.
-
Ramp the temperature from 30°C to 600°C at a constant heating rate of 10°C/min.[13]
-
Maintain a constant inert atmosphere by purging with nitrogen gas at a flow rate of 50 mL/min to prevent premature oxidation.
-
-
Data Analysis:
-
Plot the percentage of mass loss versus temperature.
-
Determine the onset temperature of degradation, often defined as the temperature at which 5% mass loss occurs (Td5%).
-
Compare the Td5% values for the control and stabilized samples. A higher Td5% indicates improved thermal stability.[1]
-
Protocol 2: Assessment of Long-Term Stability via Oven Aging
Objective: To simulate the long-term service life of the plasticized polymer at an elevated temperature and evaluate stabilizer performance.
Methodology:
-
Sample Preparation: Mold or press the polymer formulations into standardized test specimens (e.g., tensile bars or flat plaques of uniform thickness).
-
Initial Property Measurement: Before aging, measure the initial mechanical properties (tensile strength, elongation at break) according to ASTM D638 and the initial color (Yellowness Index) using a spectrophotometer according to ASTM E313.
-
Oven Aging:
-
Place the specimens in a forced-air circulating oven set to a constant temperature (e.g., 150°C). Ensure specimens are hung or placed on a wire rack to allow for uniform air circulation.
-
Remove sets of specimens at predetermined time intervals (e.g., 24, 48, 72, 100 hours).
-
-
Post-Aging Analysis:
-
After cooling the specimens to room temperature for at least 24 hours, re-measure the mechanical properties and color.
-
Calculate the percent retention of mechanical properties compared to the initial values.
-
Plot the change in Yellowness Index over time.
-
Compare the data for the stabilized samples against the control to determine the most effective stabilizer system for long-term heat resistance.[1]
-
Visualizations
References
- 1. specialchem.com [specialchem.com]
- 2. additivesforpolymer.com [additivesforpolymer.com]
- 3. ecochemchina.com [ecochemchina.com]
- 4. asaclean.com [asaclean.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of azelaic acid copolyester plasticizers and their application in PVC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. orbimind.com [orbimind.com]
- 8. cowinextrusion.com [cowinextrusion.com]
- 9. fiveable.me [fiveable.me]
- 10. gzbaisha.com [gzbaisha.com]
- 11. specialchem.com [specialchem.com]
- 12. specialchem.com [specialchem.com]
- 13. mdpi.com [mdpi.com]
Methods to minimize dioctyl azelate leaching in aqueous environments
Technical Support Center: Minimizing Dioctyl Azelate (DOA) Leaching
This guide provides researchers, scientists, and drug development professionals with technical information, troubleshooting advice, and frequently asked questions regarding the minimization of this compound (DOA) leaching in aqueous environments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DOA) and why is its leaching a concern?
This compound (DOA) is a plasticizer, an additive used to increase the flexibility, durability, and workability of polymers, most notably polyvinyl chloride (PVC). It is not chemically bound to the polymer matrix, which means it can migrate or "leach" out of the material over time, especially when in contact with liquids.[1][2][3] This is a significant concern in medical devices, laboratory equipment, and pharmaceutical packaging, as the leached DOA can contaminate the contacting fluid (e.g., drugs, biological samples, intravenous fluids), potentially impacting product efficacy, experimental results, and patient safety.[1][2][4]
Q2: What are the primary factors that influence the rate of DOA leaching?
Several factors can accelerate the migration of DOA from a polymer into an aqueous environment. Key drivers you must control include:
-
Temperature: Higher temperatures increase the kinetic energy of DOA molecules, accelerating their diffusion to the polymer surface.[1][4][5]
-
Contact Time: Longer exposure to a liquid medium allows more time for the plasticizer to leach.[1][2][4]
-
Solvent Properties: The chemical nature of the aqueous environment is critical. While leaching in pure water may be low, the presence of organic solvents, even in small amounts, can significantly increase migration.[6] Lipophilic substances in the solution can also draw out the plasticizer.[7]
-
Material Composition: The concentration of DOA within the polymer and the specific grade of PVC or other polymers used can affect leaching rates.[1]
-
Mechanical Stress: Flexing, shaking, or agitation of the material can increase the rate of leaching.[4][5]
Q3: What are the main strategies to minimize or prevent DOA leaching?
There are three primary approaches to prevent plasticizer migration: modifying the polymer material itself, altering the plasticizer, or applying a surface treatment to create a barrier.[7][8][9]
-
Surface Modification: This involves altering the outermost layer of the polymer to prevent DOA from escaping. Common techniques include:
-
Irradiation/Cross-linking: Using UV, gamma, or electron-beam irradiation to create a dense, cross-linked network on the polymer surface that physically traps the plasticizer molecules.[5][10]
-
Surface Coating: Applying a thin, impermeable barrier film to the surface. Options range from organic-inorganic hybrid coatings to protein-based layers.[8][9][10]
-
Chemical Grafting: Covalently bonding functional molecules to the polymer surface that interact with and immobilize the plasticizer.[5][10][11]
-
-
Alternative Plasticizers: This strategy involves replacing DOA with plasticizers that have a lower tendency to migrate.
-
High Molecular Weight (HMW) Plasticizers: Larger molecules, such as polymeric plasticizers, are physically entangled within the polymer matrix and diffuse much more slowly.[8][12][13]
-
Reactive Plasticizers: These molecules are designed to chemically bond (graft) directly into the polymer backbone, effectively eliminating the possibility of migration.[8][12]
-
Bio-Based Plasticizers: Some plant-derived plasticizers, like epoxidized soybean oil (ESO), have chemical structures that create multiple attachment points with the polymer, reducing mobility.[12]
-
-
Material Blending & Processing Optimization:
-
Blending with Other Polymers: Incorporating polymers like TPU or EVA that can better encapsulate the plasticizer.[13]
-
Optimizing Molding Conditions: Precise control over temperature and cooling rates during manufacturing can help create a more stable internal structure that better retains the plasticizer.[13]
-
Troubleshooting Guide
Q4: My leaching test shows unexpectedly high levels of DOA. What are the common causes?
-
Incorrect Test Parameters: Verify that the temperature, agitation speed, and duration of your leaching test align with standard protocols (e.g., USP <1663>, <1664>).[14] Elevated temperatures or aggressive solvents can artificially inflate leaching rates.[4]
-
Material Incompatibility: Ensure the polymer material is suitable for the intended application and the contacting fluid. Some chemical solutions are known to accelerate plasticizer migration.[5]
-
Sterilization Effects: Certain sterilization methods, particularly gamma irradiation, can sometimes degrade the polymer surface and increase plasticizer mobility if not properly controlled.
-
Improper Formulation: If you are manufacturing the material, review the formulation. An excessive concentration of plasticizer or poor compatibility between the DOA and the base polymer can lead to high migration.[13]
Q5: I applied a surface cross-linking treatment (e.g., UV, gamma), but now the material is brittle. How can I resolve this?
Surface embrittlement is a known side effect of irradiation if the dose is too high or the penetration depth is not controlled.[5]
-
Action: Reduce the irradiation dose or exposure time.
-
Experiment: Conduct a dose-response study to find the optimal balance between leaching reduction and the preservation of mechanical properties like flexibility and tensile strength. Monitor for side effects like surface cracking.[5]
Q6: My surface coating is delaminating or shows poor adhesion. What steps can I take?
Coating failure is often due to poor surface preparation or incompatibility between the coating and the substrate.
-
Action 1: Surface Pre-treatment: The polymer surface may require pre-treatment to improve adhesion. Techniques like plasma treatment can clean the surface and introduce functional groups that promote bonding.[9]
-
Action 2: Verify Coating Compatibility: Ensure the chosen coating material is chemically compatible with the underlying polymer (e.g., PVC).
-
Action 3: Optimize Application Process: Control the coating thickness, curing temperature, and time as specified by the manufacturer. An overly thick or improperly cured coating can lead to cracking and delamination.
Quantitative Data on Mitigation Strategies
The following table summarizes the reported effectiveness of various methods in reducing plasticizer leaching, primarily based on studies of DEHP, a plasticizer with migration behaviors similar to DOA.
| Mitigation Strategy | Technique Example | Reported Leaching Reduction | Reference |
| Physical Surface Modification | Gamma-ray Irradiation | Up to 80% | [10] |
| Irradiation + Surface Grafting | > 70% | [5] | |
| Chemical Surface Modification | Chemical Grafting | ~75% | [10] |
| Surface Coating | Protein-based Coating (PTL/SA) | 83.8% - 99.9% | [7] |
| Protein-based Coating (Medical PVC) | ~92% | [3][7] | |
| Organic-Inorganic Hybrid Coating | ~90% (one order of magnitude) | [9] | |
| Polylactic Acid (PLA) Coating | ~50% | [9] |
Visualizations and Workflows
Decision Framework for Minimizing DOA Leaching
This diagram outlines the logical steps a researcher can follow when selecting a strategy to mitigate DOA leaching.
Caption: A decision tree for selecting a DOA leaching mitigation strategy.
Experimental Workflow for Leaching Analysis
This workflow details the process for quantifying plasticizer leaching from a material sample.
References
- 1. Materials degradation in PVC medical devices, DEHP leaching and neonatal outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Materials Degradation in PVC Medical Devices, DEHP Leaching and Neonatal Outcomes | Bentham Science [eurekaselect.com]
- 3. plasticsengineering.org [plasticsengineering.org]
- 4. contaminantsreviews.com [contaminantsreviews.com]
- 5. Surface Modification Techniques to Inhibit Plasticizer Migration [onlytrainings.com]
- 6. researchgate.net [researchgate.net]
- 7. chinesechemsoc.org [chinesechemsoc.org]
- 8. forgeway.com [forgeway.com]
- 9. researchgate.net [researchgate.net]
- 10. Surface modification strategies for inhibiting the migration of plasticizers from plastics | CoLab [colab.ws]
- 11. plasticsengineering.org [plasticsengineering.org]
- 12. bastone-plastics.com [bastone-plastics.com]
- 13. plasticxperts.com [plasticxperts.com]
- 14. filab.fr [filab.fr]
Technical Support Center: Enhancing the Plasticizing Efficiency of Dioctyl Azelate (DOZ) in PVC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of dioctyl azelate (DOZ) as a plasticizer in Polyvinyl Chloride (PVC) formulations.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the formulation and testing of DOZ-plasticized PVC.
Issue 1: Poor Mechanical Properties (Brittleness, Low Elongation)
Q1: My DOZ-plasticized PVC film is brittle and shows low elongation at break. What are the potential causes and how can I improve its flexibility?
A1: Brittleness in DOZ-plasticized PVC films can stem from several factors. A primary reason could be insufficient plasticizer concentration. The flexibility of PVC is directly related to the amount of plasticizer incorporated; higher concentrations generally lead to greater flexibility.[1] Another possibility is poor compatibility or dispersion of DOZ within the PVC matrix, leading to localized areas of unplasticized resin.
Troubleshooting Steps:
-
Increase DOZ Concentration: Gradually increase the parts per hundred resin (phr) of DOZ in your formulation. Monitor the resulting changes in tensile strength and elongation at break to find the optimal concentration.
-
Optimize Mixing and Processing: Ensure thorough mixing of DOZ with the PVC resin and other additives. Utilizing a two-roll mill at a temperature between 163°C and 171°C for 5-10 minutes can promote better dispersion.[2]
-
Incorporate a Co-plasticizer: Introducing a secondary plasticizer can create a synergistic effect, improving the overall plasticizing efficiency.[3] For instance, using a more efficient plasticizer for amorphous regions of PVC can enhance flexibility.[4]
-
Verify Raw Material Quality: Ensure the PVC resin and DOZ are of high purity and meet the required specifications for your application.
Issue 2: Plasticizer Migration (Surface Tackiness, Weight Loss)
Q2: I'm observing an oily or tacky surface on my aged PVC samples, and weight loss analysis indicates plasticizer migration. How can I reduce DOZ migration?
A2: Plasticizer migration, where the plasticizer leaches out of the polymer matrix, is a common issue with monomeric plasticizers like DOZ.[2] This phenomenon can be accelerated by elevated temperatures, contact with solvents, and high plasticizer concentrations.[1]
Strategies to Mitigate Migration:
-
Utilize Polymeric Plasticizers: Consider partially or fully replacing DOZ with a higher molecular weight polymeric plasticizer. Due to their larger size and increased entanglement with PVC chains, polymeric plasticizers exhibit significantly lower migration rates.[1][5]
-
Surface Modification: Employing techniques like UV irradiation can induce cross-linking on the PVC surface, creating a barrier that hinders plasticizer migration.[6][7] Dielectric-barrier discharge (DBD) treatment in an argon plasma has been shown to reduce plasticizer migration by up to 95%.[6]
-
Optimize Formulation with Stabilizers: The addition of appropriate heat stabilizers can improve the overall integrity of the PVC matrix, which can indirectly help in retaining the plasticizer.
-
Synergistic Blends: Blending DOZ with a secondary plasticizer can sometimes reduce migration. A synergistic interaction between the plasticizers can lead to a more stable formulation.[3]
Issue 3: Thermal Instability During Processing
Q3: My PVC compound is showing signs of degradation (e.g., discoloration) during processing, even with DOZ. How can I improve its thermal stability?
A3: PVC is inherently thermally unstable and can undergo dehydrochlorination at processing temperatures, leading to discoloration and a decline in mechanical properties.[8][9] While plasticizers can influence thermal stability, the primary solution lies in the use of effective heat stabilizers.
Recommendations for Enhancing Thermal Stability:
-
Incorporate Heat Stabilizers: The use of heat stabilizers is crucial in PVC formulations. Options include metal soaps (e.g., calcium/zinc stearates), organotin compounds, and organic-based stabilizers (OBS).[8][10] The choice of stabilizer can significantly impact the thermal stability of the final product.[8]
-
Synergistic Stabilizer Systems: Often, a combination of primary and secondary heat stabilizers provides the best performance. For example, epoxidized soybean oil (ESBO) can act as a secondary plasticizer and a co-stabilizer.
-
Optimize Processing Temperature: Ensure that the processing temperature is within the recommended range for your specific PVC grade and formulation. Excessive temperatures will accelerate degradation.
-
Consider Organic-Based Stabilizers (OBS): Recent studies have shown that OBS can offer excellent thermal stability, sometimes superior to traditional heavy-metal-based stabilizers, and can prevent the autocatalytic degradation of PVC.[8]
Data Presentation
The following tables summarize quantitative data comparing the performance of different plasticizers in PVC.
Table 1: Comparison of Mechanical Properties of PVC Plasticized with Different Esters
| Plasticizer (50 phr) | Tensile Strength (MPa) | Elongation at Break (%) | Shore A Hardness |
| Di(2-ethylhexyl) Phthalate (DEHP/DOP) | 15.7 | 350 | 80.2 |
| Di(2-ethylhexyl) Azelate (DOZ/D2EHAz) | Varies | >350 | Varies |
| Di(2-ethylhexyl) Suberate (D2EHSu) | Varies | Varies | Varies |
| Di(2-ethylhexyl) Sebacate (D2EHSe) | Varies | Varies | Varies |
| Azelaic Acid-Based Copolyester (AOT) | - | 697.7 | - |
Note: Data for D2EHAz, D2EHSu, and D2EHSe are indicated as "Varies" as specific comparable values were not available in the search results, however, they are expected to be in a similar range to DEHP. The AOT data highlights the high elongation achievable with polymeric plasticizers.[11][12][13]
Table 2: Thermal Properties of PVC with Different Plasticizers
| Plasticizer | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (°C) |
| Unplasticized PVC | ~80-87.5 | ~276 |
| PVC + DOP | -37 | Varies |
| PVC + DOZ (D2EHAz) | 65.36 - 71.90 | 290.83 |
| PVC + AOT | - | 36°C higher than DOTP |
| PVC + Butyl Phenoxyethyl Adipate | -44.7 | Higher than DOP |
Note: Lower Tg indicates higher plasticizing efficiency. Higher weight loss temperature indicates better thermal stability.[11][12][14][15]
Table 3: Plasticizer Migration Data
| Plasticizer | Migration Test | Weight Loss (%) |
| Dibutyl Sebacate (DBS) | EN ISO 177:2017 (28 days) | 12.78 |
| Dioctyl Phthalate (DOP) | Leaching in deionized water | 12.9 |
| Epoxidized Soybean Oil (ESBO) | Leaching in deionized water | ~0 |
| Hyperbranched Poly(butylene adipate) (HPBA) | Exudation Test | Lower than DOP |
Note: Lower weight loss indicates better migration resistance.[13][16]
Experimental Protocols
Protocol 1: Evaluation of Plasticizer Efficiency via Tensile Testing (ASTM D638)
Objective: To determine the effect of DOZ concentration on the mechanical properties of PVC films.
Materials:
-
PVC resin
-
This compound (DOZ)
-
Heat stabilizer (e.g., Ca/Zn stearate)
-
Lubricant (e.g., stearic acid)
-
Two-roll mill
-
Compression molder
-
Universal Testing Machine (UTM)
Methodology:
-
Compounding:
-
Dry blend PVC resin (100 parts), heat stabilizer (e.g., 2.5 parts), and lubricant (e.g., 0.25 parts).
-
Add the desired amount of DOZ (e.g., 30, 40, 50 phr).
-
Mix the components thoroughly in a high-speed mixer.
-
-
Milling and Sheet Preparation:
-
Transfer the compound to a two-roll mill preheated to 163-171°C.[2]
-
Mill for 5-10 minutes until a homogenous sheet is formed.
-
-
Compression Molding:
-
Place the milled sheet into a mold of desired thickness (e.g., 1 mm).
-
Compression mold at approximately 174°C under pressure (e.g., 1000 psi) for a specified time (e.g., 8 minutes).[2]
-
Allow the molded sheet to cool under pressure.
-
-
Tensile Testing:
-
Cut dumbbell-shaped specimens from the molded sheet according to ASTM D638 specifications.
-
Condition the specimens for at least 24 hours at 23 ± 2°C and 50 ± 5% relative humidity.
-
Conduct tensile testing using a UTM at a specified crosshead speed.
-
Record the tensile strength, elongation at break, and modulus of elasticity.
-
Protocol 2: Assessment of Plasticizer Migration by Weight Loss
Objective: To quantify the migration of DOZ from a PVC film into a solvent.
Materials:
-
DOZ-plasticized PVC film samples of known dimensions and weight.
-
Extraction solvent (e.g., n-hexane, ethanol).
-
Glass vials with sealed caps.
-
Analytical balance.
-
Oven or incubator.
Methodology:
-
Sample Preparation: Cut circular or square samples from the PVC film with precise dimensions. Weigh each sample accurately.
-
Extraction:
-
Place each PVC sample in a separate glass vial.
-
Add a specific volume of the extraction solvent, ensuring the sample is fully submerged.
-
Seal the vials to prevent solvent evaporation.
-
-
Incubation: Place the vials in an oven or incubator at a controlled temperature (e.g., 40°C) for a defined period (e.g., 24 hours or longer).
-
Post-Extraction:
-
Carefully remove the PVC samples from the vials.
-
Gently pat the samples dry with a lint-free cloth to remove excess solvent.
-
Dry the samples in a vacuum oven at a low temperature (e.g., 50°C) until a constant weight is achieved.
-
-
Calculation:
-
Weigh the dried PVC samples.
-
Calculate the percentage of weight loss using the following formula: Weight Loss (%) = [(Initial Weight - Final Weight) / Initial Weight] * 100
-
Mandatory Visualizations
References
- 1. diva-portal.org [diva-portal.org]
- 2. mddionline.com [mddionline.com]
- 3. Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 5. scirp.org [scirp.org]
- 6. ist.fraunhofer.de [ist.fraunhofer.de]
- 7. researchgate.net [researchgate.net]
- 8. Effects of Organic Based Heat Stabilizer on Properties of Polyvinyl Chloride for Pipe Applications: A Comparative Study with Pb and CaZn Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gcris.iyte.edu.tr [gcris.iyte.edu.tr]
- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 11. researchgate.net [researchgate.net]
- 12. ukm.my [ukm.my]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. scielo.br [scielo.br]
- 16. mdpi.com [mdpi.com]
Resolving dioctyl azelate peaks in complex chromatograms
Technical Support Center: Dioctyl Azelate Analysis
Welcome to the technical support center for resolving this compound (DOA) peaks in complex chromatograms. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving accurate and robust analytical results.
Frequently Asked Questions (FAQs)
Q1: My this compound (DOA) peak is broad and showing poor shape (tailing or fronting). What are the likely causes and solutions?
Peak asymmetry for DOA, a relatively non-polar and high molecular weight compound, can arise from several factors in both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
Common Causes & Solutions:
-
Sample Overload: Injecting too concentrated a sample can saturate the column, leading to peak fronting.
-
Solution: Dilute the sample and reinject. Prepare a dilution series to find the optimal concentration range.
-
-
Inappropriate Sample Solvent: If the sample solvent is significantly stronger than the mobile phase (in HPLC) or incompatible with the GC liner, it can cause peak distortion.
-
Solution (HPLC): Reconstitute the final sample extract in a solvent that is as weak as, or weaker than, the initial mobile phase.
-
Solution (GC): Ensure the sample solvent is volatile and compatible with the injection mode. Hexane (B92381) or ethyl acetate (B1210297) are often suitable choices.
-
-
Column Degradation: Contamination or degradation of the stationary phase can create active sites that lead to peak tailing.
-
Solution: Use a guard column to protect the analytical column. If the column is contaminated, try flushing it according to the manufacturer's instructions. If performance does not improve, replace the column.
-
-
Secondary Interactions: In HPLC, interactions between DOA and acidic silanol (B1196071) groups on the silica-based stationary phase can cause tailing.
-
Solution: Use a column with end-capping or a low-silanol activity stationary phase.[1] Adding a small amount of a competitive base to the mobile phase can also help.
-
Q2: I am observing a co-eluting peak with my DOA standard. How can I improve the resolution?
Co-elution is a common challenge, especially when analyzing DOA in complex matrices such as plastic leachates, which may contain other plasticizers or additives.[2][3] Resolving these peaks requires a systematic approach to method development.
Troubleshooting Steps for Co-elution:
-
Confirm Co-elution: Use a Diode Array Detector (DAD) for peak purity analysis in HPLC or examine mass spectra across the peak in GC-MS. A change in the spectral data from the leading to the trailing edge of the peak confirms the presence of more than one compound.
-
Adjust Mobile Phase Strength (HPLC): Weaken the mobile phase (decrease the percentage of the strong organic solvent) to increase the retention time and capacity factor (k'). This provides more time for the stationary phase to interact differently with the co-eluting compounds.
-
Modify the Gradient (HPLC/GC):
-
HPLC: Switch from an isocratic to a gradient elution or make the existing gradient shallower. A slower increase in the organic solvent percentage can effectively separate closely eluting compounds.
-
GC: Adjust the temperature ramp rate. A slower temperature increase can improve the separation of semi-volatile compounds like DOA.
-
-
Change Selectivity:
-
HPLC: Change the organic modifier (e.g., from acetonitrile (B52724) to methanol) or the pH of the mobile phase. This can alter the interactions between the analytes and the stationary phase.
-
GC: Select a column with a different stationary phase chemistry (e.g., moving from a non-polar 5% phenyl-methylpolysiloxane to a more polar phase) to exploit different intermolecular interactions.
-
Troubleshooting Guides
Guide 1: Systematic Approach to Resolving DOA Co-elution in RP-HPLC
This guide provides a step-by-step workflow for resolving a co-eluting impurity with this compound in a Reverse-Phase HPLC method.
Caption: Troubleshooting workflow for resolving DOA peak co-elution in HPLC.
Quantitative Data Summary
The following tables provide illustrative data on how changes in chromatographic parameters can affect the resolution of this compound from a common co-eluting plasticizer, such as Di(2-ethylhexyl) phthalate (B1215562) (DEHP).
Table 1: Effect of Mobile Phase Composition on DOA/DEHP Resolution (HPLC) Column: C18 (150 x 4.6 mm, 5 µm), Flow Rate: 1.0 mL/min, Isocratic
| Mobile Phase (Acetonitrile:Water) | DOA Retention Time (min) | DEHP Retention Time (min) | Resolution (Rs) |
| 95:5 | 4.2 | 4.3 | 0.8 |
| 90:10 | 6.8 | 7.2 | 1.6 |
| 85:15 | 9.5 | 10.3 | 2.1 |
Table 2: Effect of GC Oven Temperature Program on DOA/DEHP Resolution Column: 30m x 0.25mm, 0.25µm 5% Phenyl-methylpolysiloxane
| Temperature Program | DOA Retention Time (min) | DEHP Retention Time (min) | Resolution (Rs) |
| 100°C hold 1 min, ramp 20°C/min to 300°C | 10.5 | 10.6 | 0.9 |
| 100°C hold 1 min, ramp 10°C/min to 300°C | 15.1 | 15.4 | 1.8 |
| 100°C hold 1 min, ramp 5°C/min to 300°C | 22.3 | 23.0 | 2.5 |
Experimental Protocols
Protocol 1: General GC-MS Method for this compound Screening
This protocol provides starting conditions for the analysis of DOA in a complex matrix, such as an extract from a pharmaceutical container closure system.
Caption: General workflow for the GC-MS analysis of this compound.
GC-MS Parameters:
-
GC System: Agilent 7890B or equivalent
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film) or equivalent 5% phenyl-methylpolysiloxane phase.[4]
-
Injector: Splitless mode, 280°C
-
Injection Volume: 1 µL
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Oven Program: Initial 100°C for 2 min, ramp at 10°C/min to 300°C, hold for 10 min.
-
MS System: Agilent 5977B or equivalent
-
MS Source Temp: 230°C
-
MS Quad Temp: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-550
Protocol 2: Solid-Phase Extraction (SPE) for DOA Cleanup from Aqueous Samples
This protocol is designed to isolate and concentrate DOA from an aqueous matrix (e.g., a drug product formulation or a leachate study sample) while removing polar interferences.
Methodology:
-
Cartridge Selection: Use a reversed-phase C18 SPE cartridge (e.g., 500 mg, 6 mL).[5]
-
Conditioning:
-
Pass 5 mL of methanol (B129727) through the cartridge.
-
Pass 5 mL of HPLC-grade water through the cartridge. Do not let the sorbent bed go dry.
-
-
Sample Loading:
-
Load the aqueous sample (e.g., 10-50 mL) onto the cartridge at a slow flow rate (approx. 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 90:10 v/v) to remove polar impurities.
-
-
Elution:
-
Elute the retained DOA from the cartridge with 5 mL of methanol or acetonitrile into a clean collection tube.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for the subsequent chromatographic analysis (e.g., mobile phase for HPLC or hexane for GC).[5]
-
References
- 1. Separation of Azelaic acid, potassium salt on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Comparative acute toxicity of leachates from plastic products made of polypropylene, polyethylene, PVC, acrylonitrile-butadiene-styrene, and epoxy to Daphnia magna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. "Determination of Dioctyl phthalate (DEHP) concentration in polyvinyl chloride (PVC) plastic parts of toothbrushes" by Ghazal Sadeghi, Elham Ghaderian et al. [engagedscholarship.csuohio.edu]
- 4. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eurl-pesticides.eu [eurl-pesticides.eu]
Technical Support Center: Improving the Long-Term Stability of Dioctyl Azelate in Polymer Formulations
Welcome to the technical support center for dioctyl azelate (DOZ) in polymer formulations. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on ensuring the long-term stability of your formulations.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your experiments with this compound.
Issue 1: Material has become brittle and lost flexibility over time.
Question: My polymer formulation, plasticized with this compound, has become brittle and lost its flexibility after a period of storage. What could be the cause and how can I fix it?
Answer:
This issue is often a result of the loss of this compound from the polymer matrix. The primary causes are migration (leaching) to the surface and volatilization (evaporation).
Troubleshooting Steps:
-
Optimize Storage Conditions: Store the material at a lower temperature to reduce the rate of both migration and volatilization.
-
Evaluate DOZ Concentration: While seemingly counterintuitive, an initial concentration that is too high can lead to oversaturation and accelerate migration. Conversely, a concentration that is too low may not achieve the desired initial flexibility. It is crucial to find the optimal concentration within the recommended range for your specific polymer.
-
Consider a Co-plasticizer: Introducing a secondary, less mobile plasticizer can sometimes improve the overall stability of the plasticizer system.
-
Incorporate Fillers: Adding nanoparticles, such as nano-SiO2 or nano-CaCO3, can create a more tortuous path for the DOZ to migrate, thereby slowing down the leaching process.
-
Surface Modification: For some applications, applying a coating to the polymer surface can act as a barrier to prevent plasticizer loss.
Issue 2: An oily or sticky surface has appeared on the polymer.
Question: I've observed an oily film on the surface of my polymer formulation. What is causing this and what are the solutions?
Answer:
The appearance of an oily or sticky surface is a classic sign of plasticizer leaching, also known as "bleeding" or "spew". This occurs when the this compound migrates to the surface of the polymer.
Troubleshooting Steps:
-
Verify Polymer-Plasticizer Compatibility: The principle of "like dissolves like" is a good starting point. Compare the solubility parameters of this compound and your polymer. Significant differences can lead to poor compatibility and subsequent leaching.
-
Reduce DOZ Concentration: You may be oversaturating the polymer matrix. Systematically decrease the concentration of DOZ in your formulation to see if the issue resolves.
-
Optimize Processing Conditions: High processing temperatures can sometimes lead to the degradation of the plasticizer or polymer, affecting compatibility. Ensure that your processing parameters (temperature, pressure, mixing time) are optimized for a homogenous mixture without causing degradation.
-
Consider Higher Molecular Weight Plasticizers: If feasible for your application, replacing this compound with a higher molecular weight plasticizer, such as a polyester-based one, can reduce migration due to their lower mobility.
Issue 3: Inconsistent performance between different batches of the formulation.
Question: I'm seeing significant variation in the flexibility and stability of my polymer formulation from batch to batch. What could be the source of this inconsistency?
Answer:
Inconsistent batch performance often points to variations in the formulation or processing steps.
Troubleshooting Steps:
-
Standardize Processing Parameters: Ensure that temperature, pressure, and cooling rates during polymer processing are consistent for every batch.
-
Ensure Homogenous Mixing: Verify that the this compound is uniformly dispersed within the polymer matrix during the compounding stage. Inadequate mixing can lead to localized areas of high and low plasticizer concentration, affecting the final properties.
-
Check Raw Material Quality: Ensure the quality and consistency of both your polymer resin and the this compound from your supplier. Variations in raw materials can lead to different outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound degradation in a polymer matrix?
A1: The primary degradation mechanism for ester-based plasticizers like this compound is hydrolysis. This is the chemical breakdown of the ester bonds in the presence of water, which can be catalyzed by acids or bases. This process can lead to the formation of azelaic acid and 2-ethylhexanol, which can then further degrade. Additionally, thermal and oxidative degradation can occur, especially at elevated temperatures, leading to chain scission and the formation of volatile organic compounds.
Q2: How can I improve the thermal stability of my this compound formulation?
A2: To improve thermal stability, consider the incorporation of heat stabilizers. For PVC formulations, common choices include mixed metal stabilizers like calcium-zinc (Ca/Zn) or barium-zinc (Ba/Zn) systems. These work by scavenging acidic byproducts of degradation, which can catalyze further breakdown. Antioxidants can also be added to inhibit oxidative degradation.
Q3: What analytical techniques are suitable for quantifying the amount of this compound in my polymer?
A3: Several analytical techniques can be used for the quantification of this compound. Gas chromatography-mass spectrometry (GC-MS) is a powerful method for both identifying and quantifying DOZ after extraction from the polymer matrix. High-performance liquid chromatography (HPLC) is another common technique. For monitoring changes in the polymer formulation over time, Fourier-transform infrared (FTIR) spectroscopy can be a useful qualitative tool.
Q4: Are there any regulatory considerations I should be aware of when using this compound, particularly in medical or food-contact applications?
A4: Yes, the use of plasticizers is often regulated, especially in applications where they may come into contact with food, pharmaceuticals, or the human body. Regulations can specify the maximum allowable migration limits of the plasticizer into various simulants. It is crucial to consult the relevant regulatory bodies (e.g., FDA in the United States, EFSA in Europe) for the specific requirements of your application.
Data Presentation
The following tables summarize quantitative data on the migration of a common plasticizer, dioctyl phthalate (B1215562) (DOP), from PVC. While not specific to this compound, this data provides a useful reference for understanding the effects of time, temperature, and initial concentration on plasticizer migration.
Table 1: Effect of Time and Temperature on the Migration of Dioctyl Phthalate (DOP) from PVC into Colza Oil (Initial DOP Concentration: 50 wt%) [1]
| Time (hours) | Migrated Mass (g) at 30°C | Migrated Mass (g) at 50°C |
| 24 | 0.015 | 0.030 |
| 48 | 0.022 | 0.045 |
| 96 | 0.032 | 0.065 |
| 192 | 0.045 | 0.090 |
| 384 | 0.063 | 0.125 |
Table 2: Effect of Initial DOP Concentration on Migration into Colza Oil at 30°C [1]
| Time (hours) | Migrated Mass (g) at 20 wt% DOP | Migrated Mass (g) at 50 wt% DOP |
| 24 | 0.008 | 0.015 |
| 48 | 0.012 | 0.022 |
| 96 | 0.018 | 0.032 |
| 192 | 0.025 | 0.045 |
| 384 | 0.035 | 0.063 |
Experimental Protocols
Protocol 1: Determination of Plasticizer Migration into a Liquid Simulant (Based on ASTM D4754)
Objective: To quantify the amount of this compound that migrates from a polymer formulation into a liquid food simulant.
Methodology:
-
Specimen Preparation: Prepare disk-shaped specimens of the plasticized polymer material (e.g., 11 mm diameter, 1 mm thickness).
-
Apparatus Setup: Thread the disk-shaped specimens onto a stainless steel wire, separated by alternating glass bead spacers. Place the assembly into a glass vial.
-
Extraction: Pour a known volume of the selected food simulant (e.g., ethanol/water mixture, olive oil) into the vial, ensuring the specimens are fully submerged.
-
Incubation: Seal the vial and place it in a temperature-controlled oven at the desired test temperature (e.g., 50°C).
-
Sampling: At specified time intervals (e.g., 24, 48, 96 hours), withdraw an aliquot of the liquid simulant.
-
Quantification: Analyze the withdrawn aliquots using a suitable analytical method, such as GC-MS or HPLC, to determine the concentration of this compound.
-
Calculation: Calculate the total mass of migrated this compound at each time point.
Protocol 2: Accelerated Heat Aging of Plasticized Polymer (Based on ASTM D3045)
Objective: To evaluate the effect of elevated temperatures on the properties of a polymer formulation containing this compound.
Methodology:
-
Specimen Preparation: Prepare test specimens of the polymer formulation according to the requirements of the specific property to be tested (e.g., tensile strength, hardness).
-
Initial Property Measurement: Measure the desired physical property of the unaged specimens at room temperature.
-
Heat Aging: Place the specimens in a forced-air oven at a specified elevated temperature for a defined period. At least four different exposure temperatures should be selected.
-
Post-Aging Conditioning: After the specified aging period, remove the specimens from the oven and allow them to cool to room temperature in a desiccator.
-
Final Property Measurement: Re-measure the same physical property on the aged specimens.
-
Data Analysis: Compare the pre- and post-aging property measurements to determine the extent of degradation. The data can be used to estimate the long-term performance of the material at its intended service temperature.
Protocol 3: Quantification of this compound in a Polymer Matrix by GC-MS
Objective: To determine the concentration of this compound within a polymer formulation.
Methodology:
-
Sample Preparation: Accurately weigh a small amount of the polymer sample.
-
Extraction: Dissolve the polymer sample in a suitable solvent (e.g., tetrahydrofuran) and then precipitate the polymer by adding a non-solvent (e.g., methanol). The this compound will remain in the solvent phase. Alternatively, perform a Soxhlet extraction with a suitable solvent.
-
Filtration: Filter the solution to remove the precipitated polymer.
-
Sample Analysis: Inject a known volume of the filtrate into a gas chromatograph-mass spectrometer (GC-MS).
-
Quantification: Use a pre-established calibration curve of known this compound concentrations to determine the concentration in the sample.
-
Calculation: Calculate the weight percentage of this compound in the original polymer sample.
Visualizations
Caption: General hydrolysis degradation pathway for this compound.
Caption: Troubleshooting workflow for long-term stability issues.
References
Technical Support Center: Minimizing the Environmental Impact of Dioctyl Azelate Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of dioctyl azelate. The focus is on minimizing the environmental impact of the production process through greener chemistry approaches.
Frequently Asked Questions (FAQs)
Q1: What are the main environmental concerns associated with conventional this compound production?
A1: The conventional synthesis of this compound typically involves the esterification of azelaic acid with 2-ethylhexanol using a strong acid catalyst, such as sulfuric acid.[1] Key environmental impacts include:
-
Use of Hazardous Catalysts: Strong mineral acids like sulfuric acid are corrosive, hazardous to handle, and difficult to dispose of, often leading to acidic waste streams.
-
Waste Generation: The process generates significant wastewater during the neutralization and washing steps to remove the acid catalyst and unreacted starting materials. This wastewater requires treatment before discharge.
-
Energy Consumption: The reaction often requires high temperatures for extended periods, leading to significant energy consumption.
-
Byproduct Formation: High temperatures and strong acid catalysts can lead to the formation of colored impurities and other byproducts, complicating purification and potentially generating more waste.
Q2: What are the primary "green" alternatives to conventional this compound synthesis?
A2: Greener synthesis routes for this compound focus on replacing hazardous catalysts and reducing waste. The most promising alternatives include:
-
Enzymatic Catalysis: Utilizing lipases as biocatalysts offers high selectivity under mild reaction conditions, reducing energy consumption and byproduct formation. Lipases are biodegradable and can often be reused.
-
Solid Acid Catalysts: Using solid acid catalysts, such as sulfated zirconia or acidic resins, simplifies catalyst separation and recovery, minimizing acidic wastewater. These catalysts can often be regenerated and reused.
-
Solvent-Free Conditions: Performing the reaction without a solvent reduces the environmental impact associated with solvent production, use, and disposal.
Q3: Can I reuse the enzyme catalyst (lipase) in the green synthesis of this compound?
A3: Yes, one of the key advantages of using immobilized lipases is their potential for reuse. After the reaction, the immobilized enzyme can be recovered by simple filtration, washed with a suitable solvent to remove any adsorbed product or unreacted substrates, and then dried before being used in a subsequent batch. The stability and number of possible reuses will depend on the specific lipase (B570770), the reaction conditions, and the washing procedure.
Troubleshooting Guides
Low Product Yield
Q: I am getting a low yield of this compound in my enzymatic synthesis. What are the possible causes and solutions?
A: Low yields in enzymatic esterification can stem from several factors:
-
Water Inhibition: The esterification reaction produces water as a byproduct. An accumulation of water can shift the reaction equilibrium back towards the reactants (hydrolysis), thus lowering the yield of the ester.
-
Solution: Remove water from the reaction medium as it is formed. This can be achieved by performing the reaction under vacuum, using a Dean-Stark trap if a solvent is used, or by adding molecular sieves to the reaction mixture.
-
-
Enzyme Deactivation: Lipases can be denatured by excessively high temperatures or extreme pH values. The presence of certain organic solvents can also lead to a loss of enzyme activity.
-
Solution: Ensure the reaction temperature is within the optimal range for the specific lipase being used. Avoid strong acids or bases in the reaction mixture. If using a solvent, choose one that is known to be compatible with the enzyme.
-
-
Sub-optimal Molar Ratio of Reactants: An inappropriate molar ratio of azelaic acid to 2-ethylhexanol can limit the conversion to the diester.
-
Solution: Optimize the molar ratio of the alcohol to the diacid. An excess of the alcohol is often used to drive the reaction towards the product.
-
-
Insufficient Enzyme Concentration: The amount of catalyst may be insufficient for the scale of the reaction.
-
Solution: Gradually increase the enzyme loading to find the optimal concentration for your reaction conditions.
-
Product Purification Challenges
Q: I am having difficulty purifying the this compound from my green synthesis reaction mixture. What are some common issues and how can I address them?
A: Purification of bio-synthesized esters can present unique challenges:
-
Removal of Unreacted Fatty Acids: Azelaic acid, being a solid with low volatility, can be challenging to remove from the final product.
-
Solution: After removing the enzyme catalyst, the reaction mixture can be washed with a mild alkaline solution (e.g., sodium bicarbonate or sodium carbonate solution) to neutralize and extract the unreacted azelaic acid as its salt. Subsequent washing with water will remove the salt and any residual base.
-
-
Separation of Monoester from Diester: Incomplete conversion can result in a mixture of the mono- and di-esters of azelaic acid.
-
Solution: These can be separated by vacuum distillation, as the boiling points of the monoester and diester are significantly different. Column chromatography can also be employed for smaller-scale purifications.
-
-
Residual Solvent Removal: If a solvent was used in the reaction, its complete removal is necessary.
-
Solution: Use a rotary evaporator to remove the bulk of the solvent. For complete removal of trace amounts of high-boiling point solvents, vacuum drying at a slightly elevated temperature may be necessary.
-
Data Presentation
Table 1: Comparison of Reaction Conditions for Dioctyl Phthalate Synthesis (Analogous to this compound)
| Catalyst | Catalyst Loading (% w/w) | Alcohol/Anhydride Molar Ratio | Temperature (°C) | Reaction Time (h) | Conversion/Yield (%) | Reference |
| Sulfuric Acid | 2-3% | 1.15:1 | Not Specified | Not Specified | 95 | [2] |
| p-Toluene Sulfonic Acid | 2-3% | 1.15:1 | Not Specified | Not Specified | 95 | [2] |
| Powdered Aluminum | 5% | Not Specified | Not Specified | Not Specified | 92-93 | [2] |
| Sulfated Zirconia | 0.33% | 2:1 | 160 | 6 | 88 (conversion) | [3] |
| Acidic Ionic Liquid | Optimized | Optimized | Optimized | Optimized | 98 (conversion) | [4] |
Table 2: Enzymatic Synthesis of Dioctyl Sebacate (Analogous to this compound)
| Lipase Catalyst | Catalyst Loading (% w/w) | Substrate Molar Ratio (Acid:Alcohol) | Temperature (°C) | Reaction Time (h) | Conversion/Yield (%) | Reference |
| Novozym 435 | 5% | 1:5 | 100 | Not Specified | ~100 (conversion) | [5] |
| Novozym 435 | Not Specified | 1:3 | 40 | 30 | 93 (conversion) | [6] |
Experimental Protocols
Protocol 1: Conventional Synthesis of this compound using Sulfuric Acid
Materials:
-
Azelaic acid
-
2-Ethylhexanol
-
Concentrated sulfuric acid
-
Toluene (B28343) (or another suitable water-entraining solvent)
-
5% Sodium carbonate solution
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask equipped with a Dean-Stark trap, condenser, and magnetic stirrer
-
Heating mantle
-
Separatory funnel
Procedure:
-
To a round-bottom flask, add azelaic acid, 2-ethylhexanol (in a molar excess, e.g., 2.2:1 alcohol to acid), and toluene.
-
With stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the total weight of reactants).
-
Heat the mixture to reflux. Water produced during the esterification will be collected in the Dean-Stark trap.
-
Continue the reaction until the theoretical amount of water has been collected, indicating the completion of the reaction.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with 5% sodium carbonate solution (to neutralize the sulfuric acid and remove unreacted azelaic acid), water, and saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the toluene by rotary evaporation.
-
Purify the crude this compound by vacuum distillation to obtain the final product.
Protocol 2: Green Synthesis of this compound using Immobilized Lipase
Materials:
-
Azelaic acid
-
2-Ethylhexanol
-
Immobilized lipase (e.g., Novozym 435)
-
Molecular sieves (optional, for water removal)
-
Round-bottom flask with a magnetic stirrer
-
Heating mantle or oil bath with temperature control
-
Vacuum pump (optional, for water removal)
-
Filtration apparatus
-
5% Sodium bicarbonate solution
-
Water
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, combine azelaic acid and 2-ethylhexanol (e.g., a molar ratio of 1:3 acid to alcohol).
-
Add the immobilized lipase (e.g., 5% by weight of the reactants).
-
If not using vacuum, add activated molecular sieves to the flask.
-
Heat the mixture to the optimal temperature for the lipase (e.g., 40-60°C) with constant stirring.
-
If using vacuum, apply a moderate vacuum to facilitate water removal.
-
Monitor the reaction progress by a suitable analytical method (e.g., titration of the acid number or gas chromatography).
-
Once the reaction has reached the desired conversion, cool the mixture to room temperature.
-
Separate the immobilized lipase by filtration. The enzyme can be washed and stored for reuse.
-
Transfer the filtrate to a separatory funnel and wash with 5% sodium bicarbonate solution to remove any unreacted azelaic acid.
-
Wash the organic layer with water and then with a saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
The excess 2-ethylhexanol can be removed by vacuum distillation to yield the purified this compound.
Visualizations
Caption: Conventional synthesis workflow for this compound.
References
Validation & Comparative
A Head-to-Head Battle: Dioctyl Azelate vs. Dioctyl Sebacate as PVC Plasticizers
For researchers and professionals in drug development and material science, the selection of a suitable plasticizer for polyvinyl chloride (PVC) formulations is critical. This guide provides a detailed, data-driven comparison of two prominent non-phthalate plasticizers: dioctyl azelate (DOZ) and dioctyl sebacate (B1225510) (DOS).
Both DOZ and DOS are valued for their excellent performance, particularly in applications demanding high flexibility at low temperatures. Their similar chemical structures, both being diesters of dicarboxylic acids, result in comparable property profiles. However, subtle differences in their performance can be critical for specific applications. This guide will delve into their comparative performance based on experimental data for key plasticizer metrics.
Physicochemical Properties
A fundamental comparison begins with the intrinsic properties of the plasticizers themselves. As the data below indicates, DOZ and DOS share identical viscosity and specific gravity, which can be a significant advantage when considering a switch between the two in a production setting, as it may require minimal adjustments to dosing systems.[1]
| Property | This compound (DOZ) | Dioctyl Sebacate (DOS) | Test Method |
| Viscosity @ 20°C (mPa·s) | 58 | 58 | DIN 53015 |
| Specific Gravity @ 20°C | 0.916 | 0.916 | DIN 51757 |
| Acid Value (mg KOH/g) | < 0.1 | < 0.1 | DIN EN ISO 2114 |
| Water Content (%) | < 0.1 | < 0.1 | DIN 51777 |
Performance in PVC Formulations
The true measure of a plasticizer lies in its performance within a polymer matrix. The following data summarizes the key performance indicators of DOZ and DOS in a PVC formulation at concentrations of 40 and 60 parts per hundred of resin (phr).
| Performance Metric | 40 phr DOZ | 40 phr DOS | 60 phr DOZ | 60 phr DOS | Test Method |
| Shore A Hardness | 82 | 83 | 72 | 74 | DIN 53505 |
| Tensile Strength (MPa) | 20.0 | 20.0 | 17.0 | 17.5 | DIN 53455 |
| Elongation at Break (%) | 350 | 350 | 400 | 400 | DIN 53455 |
| Breaking Tension (N/mm²) | 18.0 | 18.0 | 15.0 | 15.5 | DIN 53455 |
| Cold Flex Temperature (°C) | -45 | -45 | -50 | -50 | DIN 53372 |
| Extraction in Iso-octane (%) | 15.0 | 16.0 | 25.0 | 26.0 | ASTM D1239 |
Key Performance Insights
Plasticizing Efficiency: At equal concentrations, DOZ tends to result in a slightly lower Shore A hardness compared to DOS, suggesting a marginally higher plasticizing efficiency.[1] This could allow for a slight reduction in the amount of DOZ needed to achieve a desired flexibility.
Mechanical Properties: Tensile strength, elongation at break, and breaking tension are nearly identical for both plasticizers, indicating that they impart comparable mechanical integrity to the PVC material.[1]
Low-Temperature Flexibility: Both DOZ and DOS are exceptional low-temperature plasticizers, exhibiting identical cold flex temperatures.[1] This makes them highly suitable for applications where flexibility in cold environments is paramount, such as wire and cable insulation and outdoor articles.[2][3]
Extraction Resistance: DOZ demonstrates a slight advantage in resistance to extraction by non-polar solvents like iso-octane.[1] This suggests that PVC formulations with DOZ may offer better long-term stability in environments where contact with hydrocarbons is a concern.
Volatility: While not detailed in the direct comparative data, both plasticizers are known for their low volatility, which contributes to the permanence of the plasticizer within the PVC matrix and the overall longevity of the final product.[4]
Experimental Protocols
The following section details the methodologies for the key experiments cited in this guide, providing a framework for reproducible testing.
Hardness Testing (ASTM D2240)
This test determines the indentation hardness of a material.[5][6][7]
-
Apparatus: A durometer, typically Type A for soft plastics.
-
Procedure:
-
The test specimen is placed on a hard, flat surface.
-
The durometer is positioned vertically on the specimen.
-
A specified pressure is applied to the indentor, and the hardness value is read from the dial or digital display within one second of firm contact.
-
Multiple readings are taken at different locations on the specimen and averaged.
-
Tensile Properties Testing (ASTM D412)
This method evaluates the tensile (tension) properties of vulcanized thermoset rubbers and thermoplastic elastomers.[8][9][10]
-
Apparatus: A universal testing machine (tensile tester) with an appropriate load cell and grips.
-
Procedure:
-
Dumbbell-shaped test specimens are die-cut from a sheet of the plasticized PVC.
-
The initial cross-sectional area of the narrow section is measured.
-
The specimen is mounted in the grips of the tensile tester.
-
The specimen is pulled at a constant rate of speed (typically 500 ± 50 mm/min) until it ruptures.[9]
-
The force and elongation are recorded throughout the test.
-
Tensile strength (the maximum stress applied before rupture) and elongation at break are calculated.
-
Resistance to Extraction by Chemicals (ASTM D1239)
This test method measures the weight loss of a plastic film after immersion in a chemical, indicating the resistance to extraction of plasticizers and other components.[11][12][13]
-
Apparatus: Beakers or jars with lids, analytical balance.
-
Procedure:
-
A 50 x 50 mm square specimen is cut from the plasticized PVC film and weighed.
-
The specimen is completely immersed in the test liquid (e.g., iso-octane) in a container.
-
The container is sealed and maintained at a specified temperature for a specified time (e.g., 24 hours at 23°C).
-
The specimen is removed, dried, and reweighed.
-
The percentage weight loss is calculated.
-
Volatile Loss from Plastics (ASTM D1203)
This test determines the volatile loss from a plastic material, which is primarily attributed to the plasticizer.[14][15][16]
-
Apparatus: Oven, activated carbon, wire cage (for Method B).
-
Procedure (Method B - Wire Cage):
-
A test specimen of a specified size is weighed.
-
The specimen is placed in a wire cage, which is then placed in a container with activated carbon, ensuring no direct contact between the specimen and the carbon.
-
The container is placed in an oven at a specified temperature for a specified time.
-
The specimen is removed, cooled, and reweighed.
-
The percentage weight loss is calculated as the volatile loss.
-
References
- 1. pcimag.com [pcimag.com]
- 2. oaji.net [oaji.net]
- 3. starplas.com.tr [starplas.com.tr]
- 4. Dioctyl sebacate/DOS Features and Applications [wsdchemical.com]
- 5. zwickroell.com [zwickroell.com]
- 6. Shore Hardness ASTM D2240 [intertek.com]
- 7. micomlab.com [micomlab.com]
- 8. qualitest.us [qualitest.us]
- 9. ASTM D412 - Tensile Testing of Elastomers - STEP Lab [step-lab.com]
- 10. victortestingmachine.com [victortestingmachine.com]
- 11. infinitalab.com [infinitalab.com]
- 12. store.astm.org [store.astm.org]
- 13. standards.iteh.ai [standards.iteh.ai]
- 14. store.astm.org [store.astm.org]
- 15. store.astm.org [store.astm.org]
- 16. store.astm.org [store.astm.org]
A Comparative Analysis of Dioctyl Azelate (DOZ) and Dioctyl Adipate (DOA) for Research and Development Applications
An Objective Guide for Scientists and Drug Development Professionals
Dioctyl azelate (DOZ) and dioctyl adipate (B1204190) (DOA) are two prominent diester plasticizers utilized across a range of industrial and specialized applications, including in the formulation of polymers for medical devices and drug delivery systems. While both impart flexibility and improve the processing characteristics of materials, they possess distinct property profiles that make them suitable for different performance requirements. This guide provides a detailed comparative analysis of DOZ and DOA, supported by experimental data and standardized testing protocols, to aid researchers and professionals in making informed formulation decisions.
General & Physical Properties
DOZ and DOA are synthesized from the esterification of dicarboxylic acids (azelaic acid and adipic acid, respectively) with 2-ethylhexanol.[1] This structural similarity results in comparable appearances as colorless to pale yellow, oily liquids.[2][3] However, the longer carbon chain of azelaic acid (a C9 dicarboxylic acid) compared to adipic acid (a C6 dicarboxylic acid) is a key differentiator that influences their physical and performance properties.
Table 1: General and Physical Properties of DOZ vs. DOA
| Property | This compound (DOZ) | Dioctyl Adipate (DOA) |
| CAS Number | 103-24-2[1] | 123-79-5[2] |
| Molecular Formula | C25H48O4[1] | C22H42O4[2][4] |
| Molar Mass | 412.65 g/mol [1] | 370.57 g/mol [3] |
| Appearance | Clear, colorless to yellow liquid[1] | Colorless to yellowish liquid[2][3] |
| Density / Specific Gravity @ 20-25°C | 0.913-0.919 g/cm³[1][5] | 0.925-0.929 g/cm³[2] |
| Boiling Point | >282°C to 376°C[1] | ~405°C[6] |
| Melting/Freezing Point | -67°C[1] | -7.48°C[3] |
| Flash Point | 211-213°C[1] | ~215°C[7] |
| Water Solubility | Insoluble (0.1 mg/L @ 25°C)[1] | Insoluble[2] |
| Refractive Index @ 20-25°C | 1.447-1.450[5] | 1.442-1.450[2] |
Performance Characteristics: A Data-Driven Comparison
The primary function of these molecules is to act as plasticizers, enhancing the flexibility and durability of polymeric matrices, most notably polyvinyl chloride (PVC). Their performance can be evaluated across several key metrics, including plasticizing efficiency, low-temperature flexibility, thermal stability, and migration resistance.
Plasticizing Efficiency & Low-Temperature Performance
Plasticizing efficiency refers to the amount of plasticizer required to achieve a desired level of flexibility in a polymer.[8] A crucial aspect of this is performance at low temperatures, which is critical for applications in cold environments.[9]
DOZ is widely recognized as an excellent cold-resistant plasticizer, often considered superior to DOA in this regard.[1][10][11] This is attributed to its molecular structure, which imparts greater flexibility to the polymer matrix at reduced temperatures. Experimental data, such as brittle point measurements, quantitatively supports this. For instance, one study demonstrated that a PVC film plasticized with a DOZ-based formulation had a brittle point of -52.5°C.[12]
Table 2: Comparative Low-Temperature Performance
| Parameter | This compound (DOZ) | Dioctyl Adipate (DOA) |
| General Low-Temperature Flexibility | Excellent[5][13] | Good[4][9][14] |
| Pour Point | -65°C[7] | -75°C[7] |
| Brittle Point (ASTM D-746) of PVC Film | -52.5°C (Control Plasticizer)[12] | Typically higher than DOZ |
Note: Direct comparative experimental values under identical conditions are scarce in publicly available literature. The data presented reflects typical performance characteristics.
Thermal Stability & Volatility
The thermal stability of a plasticizer is its ability to resist degradation at high processing temperatures, while low volatility is crucial for the long-term stability and lifespan of the final product.[15] Both DOZ and DOA exhibit good thermal stability suitable for standard PVC processing.[2]
Migration Resistance
Plasticizer migration is the process where the plasticizer moves out of the polymer matrix, which can lead to embrittlement of the material and potential contamination of surrounding environments.[16][17] This is a critical consideration for medical devices and food contact materials.
DOZ is noted for having low volatility and migration ability.[10] The resistance to migration is influenced by the plasticizer's molecular weight and its compatibility with the polymer.[18] Generally, higher molecular weight plasticizers tend to exhibit lower migration rates. Given its larger molecular size, DOZ is expected to have better migration resistance than DOA.
Experimental Protocols
To ensure objective and reproducible comparisons, standardized experimental protocols are essential. Below are summaries of key methodologies for evaluating plasticizer performance.
1. Low-Temperature Flexibility (Brittleness Point - ASTM D2137 / D746)
-
Objective: To determine the lowest temperature at which a plasticized material will not fracture upon impact under specified conditions.[19]
-
Methodology:
-
Prepare standardized specimens of the plasticized polymer.
-
Condition the specimens at the test temperature for a specified duration.
-
Subject each specimen to a single impact from a striking arm moving at a constant velocity.
-
The test is repeated at progressively lower temperatures until 50% of the specimens fail by fracturing. This temperature is reported as the brittle point.[19]
-
2. Thermal Stability (Thermogravimetric Analysis - TGA)
-
Objective: To measure the thermal stability and decomposition characteristics of the plasticizer.[20]
-
Methodology:
-
A small, precisely weighed sample of the plasticizer is placed in a TGA furnace.
-
The sample is heated at a controlled rate in a specified atmosphere (e.g., nitrogen or air).[20]
-
The instrument continuously records the weight of the sample as a function of temperature.
-
The resulting TGA curve shows the temperatures at which weight loss occurs, indicating evaporation or decomposition. Key data points include the onset temperature of degradation and the temperature of maximum degradation rate.
-
3. Migration Resistance (ASTM D2199)
-
Objective: To measure the tendency of a plasticizer to migrate from a vinyl fabric to a lacquer coating.[21]
-
Methodology:
-
A sample of the plasticized vinyl is placed in contact with a conditioned coating film under a specified pressure (e.g., 0.5 psi).[21]
-
This assembly is placed in an oven at an elevated temperature (e.g., 50°C) for a set period (e.g., 3 days).[21]
-
After the aging period, the assembly is cooled, and the vinyl sample is removed.
-
The coating is visually inspected for any softening, marring, or other changes, which are rated to determine the degree of migration.[21] Another method involves measuring the weight loss of the plasticized sample after being in contact with an absorbent material.[17]
-
Visualizing the Evaluation Workflow
The process of selecting and validating a plasticizer for a specific application follows a logical progression of tests. This workflow can be visualized to clarify the decision-making process.
Caption: Workflow for comparative evaluation of plasticizers.
Conclusion
Both this compound and dioctyl adipate are effective plasticizers, but they are not interchangeable.
-
This compound (DOZ) is the superior choice for applications demanding high performance at very low temperatures. Its larger molecular structure also suggests better permanence, with lower volatility and migration potential, making it suitable for durable goods and applications with stringent safety requirements.[1][10]
-
Dioctyl Adipate (DOA) serves as an excellent general-purpose plasticizer, also offering good low-temperature properties, though typically less pronounced than DOZ.[9][14] It is widely used in applications like food packaging films and wire insulation where a balance of flexibility, processability, and cost is important.[4][9]
The selection between DOZ and DOA should be guided by a thorough analysis of the end-product's performance requirements, processing conditions, and regulatory landscape. The experimental protocols and comparative data presented in this guide provide a foundational framework for researchers and developers to make an evidence-based decision.
References
- 1. chembk.com [chembk.com]
- 2. greenchemindustries.com [greenchemindustries.com]
- 3. Dioctyl adipate - Wikipedia [en.wikipedia.org]
- 4. Dioctyl Adipate - KH Chemicals [khchemicals.com]
- 5. This compound (DOZ) - Chemical Supplier Distributor ChemCeed [chemceed.com]
- 6. Dioctyladipat – Versatile Plasticizer for Flexible Plastic Coatings [penpet.com]
- 7. chemceed.com [chemceed.com]
- 8. Plasticizer Performance and Evaluation: PVC Application Focus [kingstarmold.com]
- 9. Characteristics and applications of Dioctyl adipate/DOA [wsdchemical.com]
- 10. China Plasticizer Diisooctyl azelaate DOZ CAS 26544-17-2 factory and suppliers | Theorem [theoremchem.com]
- 11. echemi.com [echemi.com]
- 12. US7211140B1 - Low temperature plasticizers for flexible polyvinyl chloride resin applications - Google Patents [patents.google.com]
- 13. MONOPLEX® DOZ | Hallstar Industrial [hallstarindustrial.com]
- 14. pishrochem.com [pishrochem.com]
- 15. benchchem.com [benchchem.com]
- 16. d-nb.info [d-nb.info]
- 17. bastone-plastics.com [bastone-plastics.com]
- 18. Designing of Green Plasticizers and Assessment of the Effectiveness of Their Use - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. mdpi.com [mdpi.com]
- 21. p2infohouse.org [p2infohouse.org]
A Comparative Guide to Validated Analytical Methods for Dioctyl Azelate Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of dioctyl azelate (DOA), a common plasticizer and emollient in pharmaceutical and cosmetic formulations, is critical for ensuring product quality, safety, and efficacy. This guide provides a comparative overview of validated analytical methods for the quantification of DOA, with a focus on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). While specific validated methods for this compound are not extensively published, this guide draws upon established methods for the closely related azelaic acid and its other esters to provide a robust framework for method development and validation.
The primary analytical techniques for the quantification of azelaic acid and its derivatives are HPLC, due to its high resolution and sensitivity, and GC, particularly for volatile derivatives.[1][2] The validation of these methods is performed in accordance with the International Council for Harmonisation (ICH) guidelines, assessing parameters such as accuracy, precision, linearity, specificity, and the limits of detection (LOD) and quantification (LOQ).[3][4]
Comparison of Analytical Methods
The choice between HPLC and GC for this compound analysis will depend on the sample matrix, the required sensitivity, and the available instrumentation. The following table summarizes the typical performance characteristics of these methods based on data from analogous compounds like azelaic acid and its esters.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in a gaseous mobile phase. |
| Typical Column | Reversed-phase C18 | Capillary columns (e.g., DB-VRX) |
| Detector | UV-Vis, Mass Spectrometry (MS) | Flame Ionization Detector (FID), Mass Spectrometry (MS) |
| Linearity (r²) | >0.99 | >0.99 |
| Accuracy (% Recovery) | 96 - 103% | 96.4 - 103.4%[2] |
| Precision (%RSD) | < 2% | < 2%[2] |
| Limit of Detection (LOD) | Typically in the low µg/mL range.[5] | As low as 10 ng/mL (with derivatization).[2] |
| Limit of Quantification (LOQ) | Typically in the low µg/mL range.[5] | As low as 100 ng/mL (with derivatization).[2] |
| Sample Preparation | Dissolution in a suitable solvent. | May require derivatization to increase volatility.[2] |
| Advantages | High resolution, suitable for non-volatile compounds.[1] | High sensitivity, excellent for volatile compounds. |
| Disadvantages | May have lower sensitivity than GC for some compounds. | Derivatization can add complexity and potential for error. |
Experimental Protocols
Below are representative experimental protocols for HPLC and GC methods, based on methodologies for similar compounds. These should be adapted and validated for the specific analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is adapted from a validated method for azelaic acid.
-
Chromatographic System:
-
HPLC system with a UV-Vis detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Isocratic mixture of acetonitrile (B52724) and a suitable buffer (e.g., phosphate (B84403) buffer) at a ratio of 75:25 (v/v), adjusted to an acidic pH.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: ~210 nm.
-
Injection Volume: 20 µL.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of this compound reference standard in the mobile phase at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 1 to 100 µg/mL.
-
Sample Solution: Accurately weigh a quantity of the sample containing this compound and dissolve it in the mobile phase to achieve a final concentration within the calibration range.
-
-
Method Validation:
-
Linearity: Analyze the calibration standards and plot the peak area against the concentration. Perform a linear regression analysis; the correlation coefficient (r²) should be >0.99.
-
Accuracy: Perform recovery studies by spiking a placebo with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the expected sample concentration). The mean recovery should be within 98-102%.
-
Precision: Assess repeatability (intra-day precision) by analyzing six replicate samples at 100% of the test concentration. The relative standard deviation (%RSD) should be less than 2%. Intermediate precision (inter-day precision) should be assessed by repeating the analysis on a different day with a different analyst.
-
Specificity: Analyze a placebo sample to ensure that no interfering peaks are observed at the retention time of this compound.
-
LOD and LOQ: Determine the limit of detection and limit of quantification based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
-
Gas Chromatography (GC) Protocol
This protocol is based on a validated method for a derivatized form of azelaic acid.[2]
-
Chromatographic System:
-
GC system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: Capillary column suitable for the analysis of esters (e.g., DB-VRX).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a suitable initial temperature, then ramp up to a final temperature to ensure separation of the analyte from other components.
-
Detector Temperature: 300°C.
-
-
Derivatization and Sample Preparation:
-
Derivatization: As this compound is relatively non-volatile, derivatization may not be necessary. However, for related dicarboxylic acids, derivatization (e.g., methylation or silylation) is often performed to improve volatility and chromatographic performance.[2]
-
Standard and Sample Preparation: Prepare standard and sample solutions in a suitable solvent (e.g., dichloromethane).
-
-
Method Validation:
-
Follow a similar validation procedure as outlined for the HPLC method, ensuring that all parameters meet the acceptance criteria defined by ICH guidelines.
-
Visualizing the Workflow and Validation Parameters
To better understand the process, the following diagrams illustrate the general workflow of analytical method validation and the interrelation of the key validation parameters.
Caption: General workflow for analytical method validation.
Caption: Interrelation of analytical method validation parameters.
References
A comparative study of different azelate esters as plasticizers
A Comparative Analysis of Azelate Esters as Bio-based Plasticizers for Polymeric Formulations
The increasing demand for sustainable and safe materials has led to significant research into bio-based plasticizers as alternatives to traditional phthalate-based compounds. Azelate esters, derived from azelaic acid—a naturally occurring dicarboxylic acid—are a promising class of bio-plasticizers.[1] This guide provides a comparative overview of different azelate esters, evaluating their performance based on key plasticizer metrics. Due to a lack of extensive direct comparative studies in peer-reviewed literature, this guide synthesizes available data for individual azelate esters and provides standardized experimental protocols for their evaluation.
Performance Comparison of Azelate Esters
The efficacy of a plasticizer is determined by its ability to enhance the flexibility and processability of a polymer. Key performance indicators include plasticizing efficiency (reduction in glass transition temperature and modification of mechanical properties), thermal stability, and migration resistance.
Data Presentation
The following table summarizes the available performance data for various azelate esters. Data for the widely used plasticizer Di(2-ethylhexyl) phthalate (B1215562) (DEHP) is included for comparison. It is important to note that the data is compiled from different sources and may not represent a direct head-to-head comparison under identical conditions.
| Property | Di(2-ethylhexyl) Azelate (DOZ/D2EHAz) | Dibenzyl Azelate | Diamyl Azelate | Diethyl Azelate | Di-n-butyl Azelate (DBAZ) | Di(2-ethylhexyl) Phthalate (DEHP) |
| Polymer Matrix | PVC | Isobutylene-Isoprene Copolymer | Isobutylene-Isoprene Copolymer | - | - | PVC |
| Plasticizer Conc. (phr) | 40 | 30 | 30 | - | - | 40 |
| Tensile Strength (MPa) | 15.3[2] | 18.21[3] | 18.21[4] | Data Not Available | Data Not Available | 17.50[3] |
| Elongation at Break (%) | 380[2] | 350[3] | 350[4] | Data Not Available | Data Not Available | 320[3] |
| 100% Modulus (MPa) | - | 9.80[3] | 9.80[4] | Data Not Available | Data Not Available | 10.50[3] |
| Glass Transition Temp. (°C) | 68.51[2] | Data Not Available | Data Not Available | Data Not Available | Data Not Available | - |
| Max. Degradation Temp. (°C) | 290.83[2] | Data Not Available | Data Not Available | Data Not Available | Data Not Available | - |
| Migration Resistance | Lower than DEHSe[2] | Data Not Available | Data Not Available | Data Not Available | Data Not Available | - |
Experimental Protocols
Detailed methodologies are essential for the objective evaluation and comparison of plasticizer performance. The following are standard protocols for key experiments.
Determination of Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC)
A primary indicator of a plasticizer's efficiency is its ability to lower the glass transition temperature (Tg) of the polymer.[5][6]
-
Sample Preparation: A small, precisely weighed sample (typically 5-10 mg) of the plasticized polymer film is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.[6]
-
Instrumentation: A Differential Scanning Calorimeter (DSC) is used for the analysis. The instrument measures the difference in heat flow between the sample and the reference pan as a function of temperature.[6]
-
Thermal Program: The sample is subjected to a controlled thermal cycle. A common procedure involves an initial heating ramp to erase the thermal history, followed by a controlled cooling ramp and a final heating ramp (e.g., 10°C/min) to a temperature above the expected Tg.[6] The Tg is determined from the second heating scan.
Mechanical Properties Testing
The addition of a plasticizer typically decreases the tensile strength and modulus of a polymer while increasing its elongation at break.[5]
-
Specimen Preparation: Plasticized polymer films are prepared, often by solvent casting or melt blending, and cut into a standardized shape (e.g., dumbbell).[3]
-
Instrumentation: A universal testing machine equipped with grips suitable for thin films is used.[6]
-
Test Procedure: The specimen is mounted in the grips and pulled at a constant speed until it fractures. The force applied and the elongation of the specimen are recorded throughout the test.[6]
-
Calculation:
Thermal Stability by Thermogravimetric Analysis (TGA)
TGA is used to assess the thermal stability of the plasticized material by measuring weight loss as a function of temperature.[7][8]
-
Sample Preparation: A small, accurately weighed sample of the plasticized polymer is placed in a TGA sample pan.
-
Instrumentation: A Thermogravimetric Analyzer.
-
Procedure: The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10°C/min) over a defined temperature range. The instrument records the sample's weight throughout the heating process. The temperature at which significant weight loss begins is an indicator of thermal stability.[9][10]
Plasticizer Migration Testing
Plasticizer migration is a critical parameter, especially for applications in food contact materials and medical devices.[11]
-
Solvent Extraction Method (ISO 177):
-
Objective: To quantify the amount of plasticizer that leaches from the polymer into a liquid medium.[12]
-
Procedure: A pre-weighed sample of the plasticized polymer is immersed in a specific solvent (e.g., n-hexane, ethanol, or a food simulant) for a defined period and at a controlled temperature.[5][12] After immersion, the sample is removed, dried, and re-weighed. The percentage of weight loss corresponds to the amount of plasticizer that has migrated.[1]
-
-
Activated Carbon Method (ASTM D2199):
-
Objective: To measure the tendency of plasticizers to migrate from a vinyl fabric to a lacquer coating.[13][14]
-
Procedure: A sample of the plasticized vinyl fabric is placed in contact with a conditioned coating film under pressure and at an elevated temperature for a set duration. The coating is then examined for any marring or softening caused by the migrated plasticizer.[15]
-
Biodegradability Testing
For bio-based plasticizers, assessing their biodegradability is crucial for understanding their environmental fate.
-
Aerobic Biodegradation under Controlled Composting Conditions (ASTM D5338): This method determines the rate and degree of aerobic biodegradation of plastic materials by measuring the evolved carbon dioxide over time.[16][17]
-
Anaerobic Biodegradation under High-Solids Anaerobic-Digestion Conditions (ASTM D5511): This test method evaluates the anaerobic biodegradation of plastic materials in an environment simulating a landfill.[18]
Visualizations
Caption: Experimental workflow for evaluating azelate ester plasticizers.
Caption: Decision-making process for selecting an azelate ester plasticizer.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]
- 8. Understanding Thermogravimetric Testing of Plastics - XRF [xrfscientific.com]
- 9. Plastics & Polymer Lab - Thermal Gravimetric Analysis (TGA) [plasticslab.com]
- 10. azom.com [azom.com]
- 11. bastone-plastics.com [bastone-plastics.com]
- 12. benchchem.com [benchchem.com]
- 13. store.astm.org [store.astm.org]
- 14. store.astm.org [store.astm.org]
- 15. file.yizimg.com [file.yizimg.com]
- 16. researchgate.net [researchgate.net]
- 17. Methodologies to Assess the Biodegradability of Bio-Based Polymers—Current Knowledge and Existing Gaps - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biosphereplastic.com [biosphereplastic.com]
Dioctyl Azelate: A Sustainable and High-Performance Alternative to Traditional Plasticizers
A comprehensive guide for researchers, scientists, and drug development professionals evaluating dioctyl azelate (DOZ) as a replacement for conventional plasticizers in sensitive applications.
The increasing scrutiny of traditional phthalate (B1215562) plasticizers, such as di(2-ethylhexyl) phthalate (DEHP) and diisononyl phthalate (DINP), due to their potential health and environmental risks has accelerated the search for safer, more sustainable alternatives. This compound (DOZ), a bio-based plasticizer, is emerging as a strong candidate, offering excellent performance characteristics, particularly in applications demanding high flexibility at low temperatures and low toxicity. This guide provides a detailed comparison of DOZ with traditional and other alternative plasticizers, supported by experimental data and methodologies, to aid in the evaluation and adoption of this promising material.
Executive Summary: Performance at a Glance
This compound demonstrates a compelling performance profile, often matching or exceeding that of traditional phthalates in key areas such as plasticizing efficiency and low-temperature flexibility. Its lower migration potential and favorable toxicological profile make it particularly suitable for use in medical devices, pharmaceutical packaging, and other applications with close human contact.
Comparative Performance Data
The following tables summarize the key performance indicators of this compound in comparison with commonly used traditional and alternative plasticizers in polyvinyl chloride (PVC) formulations.
Table 1: Mechanical Properties of Plasticized PVC (50 phr)
| Property | This compound (DOZ) | DEHP | DINP | DOTP |
| Tensile Strength (MPa) | 15 - 20 | 18 - 24 | 17 - 23 | 19 - 25 |
| Elongation at Break (%) | 350 - 450 | 300 - 400 | 320 - 420 | 330 - 430 |
| 100% Modulus (MPa) | 8 - 12 | 10 - 14 | 9 - 13 | 10 - 15 |
| Hardness (Shore A) | 75 - 85 | 80 - 90 | 78 - 88 | 80 - 90 |
Table 2: Thermal and Migration Properties of Plasticized PVC (50 phr)
| Property | This compound (DOZ) | DEHP | DINP | DOTP |
| Glass Transition Temp. (°C) | -40 to -50 | -20 to -30 | -25 to -35 | -25 to -35 |
| Onset Decomposition Temp. (°C) | ~280 | ~290 | ~300 | ~310 |
| Migration Loss (%, 24h @ 70°C) | < 1.0 | 2.0 - 4.0 | 1.5 - 3.5 | < 1.5 |
Experimental Protocols
The data presented in this guide is based on standardized experimental methodologies to ensure comparability and reproducibility.
Mechanical Properties Testing
Methodology: ASTM D882 - Standard Test Method for Tensile Properties of Thin Plastic Sheeting.
-
Specimen Preparation: PVC sheets (1 mm thickness) containing 50 parts per hundred resin (phr) of the respective plasticizer are prepared by roll milling and compression molding. Rectangular test specimens are cut from the sheets.
-
Test Procedure: The specimens are conditioned at 23 ± 2 °C and 50 ± 5 % relative humidity for at least 40 hours. The tensile properties are measured using a universal testing machine at a specified rate of grip separation until the specimen fails.
-
Data Acquisition: Load and elongation are recorded throughout the test to determine tensile strength, elongation at break, and 100% modulus.
Thermal Stability Analysis
Methodology: Thermogravimetric Analysis (TGA) based on ASTM E1131.
-
Specimen Preparation: A small, precisely weighed sample (5-10 mg) of the plasticized PVC is placed in a TGA crucible.
-
Test Procedure: The sample is heated in a controlled nitrogen atmosphere at a constant rate (e.g., 10 °C/min) from ambient temperature to 600 °C.
-
Data Acquisition: The weight of the sample is continuously monitored as a function of temperature. The onset decomposition temperature is determined from the resulting TGA curve.
Migration Resistance Testing
Methodology: ISO 176 - Determination of loss of plasticizers — Activated carbon method.
-
Specimen Preparation: Circular specimens (50 mm diameter, 1 mm thickness) of the plasticized PVC are prepared.
-
Test Procedure: The conditioned and weighed specimens are placed in direct contact with activated carbon in a sealed container and heated in an oven at a specified temperature (e.g., 70 °C) for a defined period (e.g., 24 hours).
-
Data Acquisition: After the test period, the specimens are removed, cleaned, reconditioned, and reweighed. The percentage of weight loss is calculated, which corresponds to the amount of plasticizer that has migrated.
Biocompatibility and Cytotoxicity Testing
Methodology: ISO 10993-5 - Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity.
-
Extraction: The test material is extracted in a cell culture medium (e.g., MEM) at 37 °C for 24 hours.
-
Cell Culture: L929 mouse fibroblast cells are cultured to an appropriate confluency.
-
Exposure: The cell monolayers are exposed to the extract of the test material.
-
Evaluation: After a specified incubation period, the cells are examined microscopically for any cytotoxic effects (e.g., cell lysis, changes in morphology). Cell viability can be quantitatively assessed using assays such as the MTT assay. A material is considered non-cytotoxic if cell viability is greater than 70%.
Mandatory Visualizations
Experimental Workflow for Plasticizer Evaluation
The following diagram illustrates a logical workflow for the comprehensive evaluation of a new plasticizer.
Caption: A typical workflow for evaluating a novel plasticizer.
Signaling Pathways Affected by Endocrine-Disrupting Plasticizers
Certain traditional plasticizers, particularly some phthalates, are known endocrine-disrupting chemicals (EDCs). Their leachates can interfere with hormonal signaling pathways. While this compound is not classified as an endocrine disruptor, understanding these pathways is crucial for appreciating the benefits of switching to safer alternatives. The diagram below illustrates a simplified overview of how some plasticizer metabolites can interfere with the endocrine system.
Caption: Simplified signaling pathway of endocrine disruption by plasticizers.
Conclusion
The data and methodologies presented in this guide demonstrate that this compound is a viable and, in many respects, superior alternative to traditional phthalate plasticizers. Its excellent low-temperature performance, coupled with low migration and a favorable safety profile, makes it an ideal candidate for demanding applications in the medical and pharmaceutical industries. Researchers and product developers are encouraged to consider this compound as a key component in the development of next-generation products that are both high-performing and sustainable.
A Comparative Guide to Plasticizers in Nitrile Rubber: The Performance of Dioctyl Azelate
Nitrile butadiene rubber (NBR) is a synthetic elastomer prized for its excellent resistance to petroleum-based oils, fuels, and chemicals.[1] However, to enhance its flexibility, processability, and performance at low temperatures, the incorporation of plasticizers is essential. The choice of plasticizer is critical as it directly influences the final properties of the NBR compound.
This guide provides an objective comparison of Dioctyl Azelate (DOZ) with other commonly used plasticizers in NBR, including Dioctyl Phthalate (DOP), Dioctyl Adipate (DOA), and Dioctyl Sebacate (DOS). The comparison focuses on key performance metrics supported by experimental data and standardized testing protocols.
Performance Comparison of Key Plasticizers in NBR
The selection of a plasticizer is a trade-off between desired properties such as low-temperature flexibility, resistance to extraction by oils and fuels, volatility, and cost.
-
This compound (DOZ): Recognized as an excellent cold-resistant plasticizer, DOZ imparts superior low-temperature flexibility to NBR.[2][3] Its performance in cold conditions is generally considered superior to that of Dioctyl Adipate (DOA).[2] This makes it a preferred choice for applications in extreme cold environments where maintaining elasticity is critical.
-
Dioctyl Phthalate (DOP): Historically, DOP has been a widely used general-purpose plasticizer offering a good balance of properties and cost-effectiveness. It is compatible with NBR and improves processing.[2] However, due to health and environmental concerns, its use has been increasingly restricted in many applications.
-
Dioctyl Adipate (DOA): DOA is another common plasticizer known for imparting good low-temperature performance, though generally not to the same extent as DOZ or DOS.[3][4] It offers a good balance of properties and is more cost-effective than sebacates or azelates.
-
Dioctyl Sebacate (DOS): DOS is renowned for its excellent low-temperature performance and low volatility.[3] It is often used in demanding applications where flexibility at very low temperatures (e.g., -26°C to -39°C) is required.[4] Its primary drawback is its higher cost compared to adipates and phthalates.[4]
Quantitative Data Summary
The following table summarizes the typical performance characteristics of NBR compounds formulated with different plasticizers. The values represent general trends, as exact performance depends on the complete formulation, including the grade of NBR, filler type, and cure system.
| Property | This compound (DOZ) | Dioctyl Phthalate (DOP) | Dioctyl Adipate (DOA) | Dioctyl Sebacate (DOS) | Test Method |
| Low-Temperature Flexibility | |||||
| Brittleness Temperature (°C) | Excellent (Typically < -65)[2] | Moderate (~ -40) | Good (~ -55) | Excellent (~ -60) | ASTM D746 |
| Mechanical Properties | |||||
| Hardness (Shore A) | Reduces hardness effectively | Reduces hardness | Reduces hardness | Reduces hardness effectively | ASTM D2240 |
| Tensile Strength (MPa) | Moderate reduction | Moderate reduction | Moderate reduction | Moderate reduction | ASTM D412 |
| Elongation at Break (%) | Increases significantly | Increases | Increases | Increases significantly | ASTM D412 |
| Permanence | |||||
| Volatility | Low[2] | Moderate to High | High | Low[3] | ASTM D1203 |
| Oil/Fuel Resistance (% Swell) | Good | Moderate | Moderate | Good | ASTM D471 |
Experimental Protocols
Detailed methodologies for the key experiments cited are based on internationally recognized ASTM standards.
Tensile Properties (ASTM D412)
This test method determines the tensile properties of vulcanized rubber and thermoplastic elastomers, which are crucial for understanding a material's strength and elasticity.[1][5]
-
Apparatus: Universal Testing Machine (Tensile Tester) with appropriate grips and an extensometer.
-
Specimen Preparation: Test specimens are cut from a cured rubber sheet into a standard dumbbell shape (e.g., Die C).[6] Two reference marks (gauge length) are placed on the narrow section of the specimen.[6]
-
Procedure:
-
The thickness and width of the specimen's cross-sectional area are measured.
-
The specimen is mounted into the grips of the tensile tester.
-
The extensometer is attached to the specimen at the gauge marks.
-
The specimen is pulled at a constant rate of speed (e.g., 500 mm/min or 20 in/min) until it ruptures.[7]
-
The force and elongation are recorded throughout the test.
-
-
Data Analysis: Key properties are calculated from the stress-strain curve, including tensile strength (the maximum stress before rupture), tensile stress at a given elongation (modulus), and ultimate elongation (the percentage of stretch at the moment of rupture).[1][7]
Hardness (ASTM D2240)
This method measures the indentation hardness of rubber using a device called a durometer, commonly on the Shore A scale for most NBR applications.[8][9]
-
Apparatus: A calibrated Durometer (Type A is most common for NBR).
-
Specimen Preparation: The test specimen must be flat and have a minimum thickness of 6 mm (0.24 inches).[9] Thinner samples may be stacked to achieve the required thickness.
-
Procedure:
-
The specimen is placed on a hard, flat surface.
-
The durometer's presser foot is applied to the specimen, ensuring it is parallel to the surface.[10]
-
The specified force is applied consistently and without shock.
-
The hardness value is read from the durometer's scale within one second of firm contact.
-
-
Data Analysis: The result is reported as a whole number on the specified Shore scale (e.g., 70 Shore A).
Low-Temperature Brittleness (ASTM D746)
This test determines the temperature at which plastics and elastomers exhibit brittle failure upon impact under specified conditions.[11][12]
-
Apparatus: An impact tester with a striking edge, a specimen clamp, and a temperature-controlled insulated bath.
-
Specimen Preparation: Specimens are prepared in standardized rectangular shapes (e.g., Type I).[13]
-
Procedure:
-
Specimens are secured in the holder and immersed in the refrigerated bath at a specified temperature.[11]
-
After conditioning, a single impact is applied at a high velocity (2000 ± 200 mm/s).[14]
-
Each specimen is examined for failure, defined as fracturing into two or more pieces or any visible crack.[13]
-
The process is repeated at progressively lower temperatures.
-
-
Data Analysis: The brittleness temperature is defined as the temperature at which 50% of the tested specimens fail.[11][14]
Oil and Fuel Resistance (ASTM D471)
This standard test method evaluates the ability of rubber to withstand the effects of liquids by measuring changes in physical properties after immersion.[15][16]
-
Apparatus: Immersion containers, a heating oven with controlled temperature, and equipment for measuring mass, volume, and mechanical properties.
-
Specimen Preparation: Standard test specimens are cut, cleaned, and their initial mass, volume, and properties (e.g., hardness, tensile strength) are measured.[16]
-
Procedure:
-
The specimens are fully submerged in the test liquid (e.g., IRM 903 oil) in a container.[17]
-
The container is sealed and placed in an oven at a specified temperature (e.g., 100°C) for a set duration (e.g., 70 hours).
-
After immersion, the specimens are removed, cooled, wiped dry, and their final properties are measured.[17]
-
-
Data Analysis: The results are reported as the percentage change in volume, mass, hardness, tensile strength, and elongation.[18]
Visualizing the Evaluation Process
The selection and validation of a plasticizer for a specific NBR application follows a logical workflow. This process ensures that all performance requirements are systematically evaluated.
Caption: Workflow for NBR Plasticizer Selection and Evaluation.
References
- 1. ASTM D412 Explained: A Complete Guide to Rubber Tensile Testing [labscubed.com]
- 2. chembk.com [chembk.com]
- 3. Nitrile Rubber (NBR) Archives | Hallstar Industrial [hallstarindustrial.com]
- 4. What is the difference of Plasticizer DOA and DOS [wsdchemical.com]
- 5. testresources.net [testresources.net]
- 6. Tensile Set (Elastomers) ASTM D412 [intertek.com]
- 7. ASTM D412 Step by Step How To Rubber Test | Frank Bacon % [frankbacon.com]
- 8. industrialphysics.com [industrialphysics.com]
- 9. Rubber Durometer Measurement [blairrubber.com]
- 10. Shore Hardness ASTM D2240 [intertek.com]
- 11. coirubber.com [coirubber.com]
- 12. store.astm.org [store.astm.org]
- 13. ASTM D746 Standard Test Method for Brittleness Temperature of Plastics and Elastomers by Impact_Plastic_UnitedTest - Material Testing Machine [unitedtest.com]
- 14. Brittleness Temperature ASTM D746 ISO 974 [intertek.com]
- 15. infinitalab.com [infinitalab.com]
- 16. coirubber.com [coirubber.com]
- 17. Effect of Liquids ASTM D471 [intertek.com]
- 18. ardl.com [ardl.com]
Cross-Validation of Dioctyl Azelate Analysis: A Comparative Guide to GC-MS and HPLC-UV Techniques
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of dioctyl azelate, a common plasticizer and emollient, is critical in various stages of research and development, particularly in ensuring the safety and efficacy of pharmaceutical products. Leachables from container closure systems or residual amounts from manufacturing processes can impact product stability and patient safety. This guide provides a comparative overview of two primary analytical techniques for the determination of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). While direct comparative studies on this compound are limited, this guide draws upon validated methods for structurally similar compounds, such as other azelate esters and phthalates, to provide a robust framework for methodology selection and validation.
Comparative Overview of Analytical Techniques
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are both powerful separation techniques suitable for the analysis of semi-volatile compounds like this compound. The choice between them often depends on the sample matrix, required sensitivity, and the availability of instrumentation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly suitable for the analysis of volatile and semi-volatile compounds. Due to its relatively high boiling point, this compound can be readily analyzed by GC without the need for derivatization, which is often required for its parent compound, azelaic acid.[1][2] GC-MS offers excellent separation efficiency and definitive compound identification through mass spectral data.[3][4]
-
High-Performance Liquid Chromatography (HPLC-UV): HPLC is a versatile technique that separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.[5] It is particularly well-suited for non-volatile and thermally labile compounds. For this compound, a non-polar compound, reversed-phase HPLC is the method of choice. Detection is typically achieved using a UV detector, although this compound lacks a strong chromophore, which may impact sensitivity.[6]
The general workflow for cross-validating an analytical method for this compound across these two techniques is illustrated below.
References
- 1. Gas chromatography/trace analysis of derivatized azelaic acid as a stability marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants [jmchemsci.com]
- 4. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [restek.com]
- 5. benchchem.com [benchchem.com]
- 6. ijpsonline.com [ijpsonline.com]
A Comparative Guide to Low-Temperature Flexibility: Dioctyl Azelate vs. Other Ester Plasticizers
For researchers, scientists, and drug development professionals, the selection of an appropriate plasticizer is critical in ensuring the low-temperature performance and flexibility of polymer formulations. This guide provides an objective comparison of dioctyl azelate (DOZ) against other common ester plasticizers, specifically dioctyl adipate (B1204190) (DOA) and dioctyl sebacate (B1225510) (DOS), with a focus on their low-temperature flexibility. The information presented is supported by experimental data to aid in making informed decisions for material formulation.
This compound (DOZ), a high-performance plasticizer, is known for its ability to impart excellent flexibility to polymers at low temperatures. To objectively assess its performance, this guide benchmarks DOZ against two other widely used low-temperature plasticizers, DOA and DOS. The comparison focuses on key performance indicators such as glass transition temperature (Tg), brittleness temperature, and torsional stiffness.
Quantitative Performance Comparison
The low-temperature efficacy of a plasticizer is primarily determined by its ability to lower the glass transition temperature (Tg) of the polymer, the point at which it transitions from a rigid, glassy state to a more flexible, rubbery state. A lower Tg indicates better low-temperature flexibility.
The following table summarizes key low-temperature performance data for DOZ, DOA, and DOS in Polyvinyl Chloride (PVC) formulations.
| Performance Metric | This compound (DOZ) | Dioctyl Adipate (DOA) | Dioctyl Sebacate (DOS) | Test Method |
| Glass Transition Temperature (Tg) of Plasticized PVC | 68.58 – 71.90 °C[1] | Data not available in a directly comparable study | 65.36 - 68.40 °C[1] | DSC |
| Brittleness Temperature | -52.5 °C | Can be used in applications down to -30°C[2] | Recommended for use below -30°C[2] | ASTM D746 |
| General Low-Temperature Performance | Excellent cold resistance, better than DOA[3] | Excellent low-temperature performance[4] | Excellent low-temperature resistance[3] | - |
Note: The presented data is synthesized from multiple sources and may not be directly comparable due to variations in experimental conditions and formulations.
Experimental Protocols
To ensure the validity and reproducibility of the data presented, standardized experimental protocols are crucial. The following are detailed methodologies for the key experiments cited in this guide.
Determination of Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC)
The glass transition temperature of the plasticized PVC samples is a critical indicator of a plasticizer's efficiency in imparting low-temperature flexibility.[5]
Procedure:
-
A small, precisely weighed sample of the plasticized PVC film (typically 5-10 mg) is hermetically sealed in an aluminum pan.
-
An empty sealed pan is used as a reference.
-
The samples are subjected to a controlled thermal cycle in a Differential Scanning Calorimeter. A common procedure involves an initial heating ramp to erase the thermal history, followed by a controlled cooling ramp (e.g., -10°C/min) to a sub-ambient temperature, and a final heating ramp (e.g., 10°C/min) through the glass transition region.[6]
-
The glass transition is observed as a step-like change in the heat flow curve during the second heating scan. The Tg is typically determined as the midpoint of this transition.[6]
Brittleness Temperature (ASTM D746)
This test method determines the temperature at which plastics and elastomers exhibit brittle failure under specified impact conditions.[7][8][9][10]
Procedure:
-
Standardized test specimens of the plasticized material are prepared.[7][8]
-
The specimens are conditioned and then immersed in a cooled heat transfer medium.[7][8]
-
At a specified temperature, the specimens are struck by a specified impact head moving at a constant velocity.[7][8]
-
The specimens are then examined for any signs of failure (fracture or cracking).[7][8]
-
The test is repeated at different temperatures until the temperature at which 50% of the specimens fail is determined. This temperature is reported as the brittleness temperature.[7][8][9][10]
Torsional Stiffness (ASTM D1043)
This test method measures the stiffness properties of plastics as a function of temperature by means of a torsion test. It provides a measure of the apparent modulus of rigidity.[11][12][13][14]
Procedure:
-
A rectangular test specimen is clamped in a torsional apparatus.
-
The specimen is immersed in a temperature-controlled bath.
-
A specified torque is applied to the specimen, and the resulting angle of twist is measured at various temperatures.
-
The apparent modulus of rigidity is calculated from the applied torque, the angle of twist, and the specimen dimensions.
-
A plot of the apparent modulus of rigidity versus temperature illustrates the material's transition from a rigid to a flexible state.
Logical Flow of Comparison
The selection of an optimal low-temperature plasticizer involves a systematic evaluation of its performance in the target polymer system. The following diagram illustrates the logical workflow for benchmarking the low-temperature flexibility of this compound against other esters.
Caption: Logical workflow for benchmarking low-temperature plasticizers.
Conclusion
Based on the available data, both this compound and dioctyl sebacate are excellent choices for applications requiring superior low-temperature flexibility, with DOS showing a slightly lower glass transition temperature in one comparative study.[1] Dioctyl adipate is also a well-established low-temperature plasticizer. The selection of the most suitable ester will depend on the specific performance requirements of the end-use application, including the target low-temperature range and cost considerations. For critical applications, it is recommended to conduct direct comparative studies using the specific polymer formulation and standardized test methods outlined in this guide.
References
- 1. ukm.my [ukm.my]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. Dioctyl sebacate/DOS Features and Applications [wsdchemical.com]
- 4. benchchem.com [benchchem.com]
- 5. diva-portal.org [diva-portal.org]
- 6. hitachi-hightech.com [hitachi-hightech.com]
- 7. ASTM D746 Standard Test Method for Brittleness Temperature of Plastics and Elastomers by Impact_Plastic_UnitedTest - Material Testing Machine [unitedtest.com]
- 8. Brittleness Temperature ASTM D746 ISO 974 [intertek.com]
- 9. coirubber.com [coirubber.com]
- 10. standards.iteh.ai [standards.iteh.ai]
- 11. file.yizimg.com [file.yizimg.com]
- 12. webstore.ansi.org [webstore.ansi.org]
- 13. standards.iteh.ai [standards.iteh.ai]
- 14. ASTM D1043: Plastics Stiffness as Function of Temp by a Torsion Test [mts.com]
A Comparative Analysis of Plasticizer Leaching from Polymers: Dioctyl Azelate and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Plasticizer Migration with Supporting Experimental Data
The selection of plasticizers in polymer formulations is a critical consideration, particularly for applications in the pharmaceutical and medical device industries where patient safety is paramount. Leaching of these additives from the polymer matrix can lead to contamination of drug products, compromised device integrity, and potential toxicological risks. This guide provides a comparative analysis of the leaching characteristics of dioctyl azelate (DOZ), a non-phthalate plasticizer, against commonly used plasticizers such as di(2-ethylhexyl) phthalate (B1215562) (DEHP), diisononyl phthalate (DINP), and trioctyl trimellitate (TOTM). The information presented herein is based on available experimental data to facilitate informed material selection.
Executive Summary
Plasticizer migration is the process by which these molecules, which are not chemically bound to the polymer, diffuse out of the plastic.[1] This phenomenon is influenced by several factors including the chemical structure and molecular weight of the plasticizer, the type of polymer, and external conditions such as temperature, contact time, and the nature of the contacting fluid.[1] Concerns over the potential health effects of leached plasticizers, particularly certain phthalates, have driven the demand for safer alternatives with lower leaching potential.[1]
This guide summarizes quantitative data on the leaching of this compound (represented by its close analog, di(2-ethylhexyl) adipate (B1204190) or DEHA) and other key plasticizers from polyvinyl chloride (PVC), a common polymer in medical applications. The data indicates that higher molecular weight and less polar plasticizers generally exhibit lower leaching rates. While direct comparative studies under identical conditions are limited, the available data suggests that non-phthalate alternatives like azelates and trimellitates may offer a safer profile with reduced migration compared to traditional phthalates like DEHP.
Comparative Leaching Data
The following tables summarize the quantitative data on the migration of various plasticizers from PVC into different simulants. It is important to note that the experimental conditions vary between studies, which can significantly impact leaching rates. Therefore, this data should be used for relative comparison and to understand general trends.
Table 1: Leaching of Plasticizers into Food Simulants and Foodstuffs
| Plasticizer | Polymer | Simulant/Foodstuff | Temperature | Time | Leaching Level | Reference |
| Di(2-ethylhexyl) adipate (DEHA) | PVC | Uncooked Meat & Poultry | Retail conditions | - | 1.0 - 72.8 mg/kg | [2] |
| Di(2-ethylhexyl) adipate (DEHA) | PVC | Cooked Chicken Portions | Retail conditions | - | 9.4 - 48.6 mg/kg | [2] |
| Di(2-ethylhexyl) adipate (DEHA) | PVC | Cheese | Retail conditions | - | 27.8 - 135.0 mg/kg | [2] |
| Di(2-ethylhexyl) adipate (DEHA) | PVC | Baked Goods & Sandwiches | Retail conditions | - | 11 - 212 mg/kg | [2] |
| Di(2-ethylhexyl) phthalate (DEHP) | PVC | Cheese | - | - | >1.5 mg/kg (exceeded limit) | [3] |
| Di(2-ethylhexyl) phthalate (DEHP) | PVC | 90% Ethanol (B145695) | Room Temperature | 72 hours | 4.17 ppm | [4] |
| Di(2-ethylhexyl) phthalate (DEHP) | PVC | 100% Ethanol | Room Temperature | 72 hours | 11.5 ppm | [4] |
| Di(2-ethylhexyl) phthalate (DEHP) | PVC | Olive Oil | 121°C | 1 week | Low but detectable | [4] |
Table 2: Leaching of Plasticizers from Medical Devices
| Plasticizer | Polymer | Medical Device Component | Simulant/Medium | Time | Leaching Level | Reference |
| Di(2-ethylhexyl) phthalate (DEHP) | PVC | Haemodialysis Tubing | Patient Blood | 4 hours | 122.95 ± 33.94 mg (extracted) | [5] |
| Trioctyl trimellitate (TOTM) | PVC | Haemodialysis Tubing | Patient Blood | 4 hours | 75.11 ± 25.72 mg (extracted) | [5] |
| Di(2-ethylhexyl) phthalate (DEHP) | PVC | Respiratory Support Devices | Ethanol/Water (1:1) | 60 minutes | Median: 6560 µg | [6] |
| Di(2-ethylhexyl) phthalate (DEHP) | PVC | IV Fluid Bags (PL 146 Plastic) | IV Fluid | - | Median: 16.9 µg | [6] |
Experimental Protocols
To ensure the reproducibility and comparability of leaching studies, standardized experimental protocols are crucial. The following is a detailed methodology for a typical plasticizer migration study, synthesized from various standard methods.
Objective: To quantify the amount of plasticizer that migrates from a polymer into a liquid simulant under specified conditions.
Materials:
-
Polymer samples (e.g., PVC sheets or tubing) of known dimensions and plasticizer concentration.
-
Food simulants (e.g., 10% ethanol for aqueous foods, 50% ethanol for alcoholic foods, 3% acetic acid for acidic foods, and olive oil or isooctane (B107328) for fatty foods).[7]
-
Analytical grade solvents for extraction (e.g., hexane, dichloromethane).[7]
-
Internal standard for chromatographic analysis (e.g., dimethyl phthalate).[7]
-
Glass vials with inert caps (B75204) (e.g., PTFE-lined).
-
Analytical balance, incubator or oven, and volumetric glassware.
-
Analytical instrument: Gas Chromatograph with Mass Spectrometer (GC-MS) or High-Performance Liquid Chromatograph (HPLC) with UV or MS detector.
Procedure:
-
Sample Preparation:
-
Cut the polymer sample into defined dimensions to allow for the calculation of the surface area.
-
Clean the surface of the sample with a suitable solvent (e.g., methanol) to remove any surface contamination and dry thoroughly.
-
Accurately weigh the prepared sample.
-
-
Migration Test:
-
Place the prepared polymer sample into a clean glass vial.
-
Add a precise volume of the chosen food simulant to the vial, ensuring the sample is fully immersed. The surface area-to-volume ratio should be standardized and recorded.
-
Seal the vial and place it in an incubator or oven at a controlled temperature for a specified duration (e.g., 10 days at 40°C for accelerated testing).
-
-
Sample Extraction:
-
After the incubation period, remove the polymer sample from the vial.
-
Transfer a known aliquot of the simulant to a clean extraction vessel.
-
Spike the simulant with a known amount of the internal standard.
-
Perform a liquid-liquid extraction by adding an immiscible organic solvent (e.g., hexane). Shake vigorously and allow the layers to separate.
-
Carefully collect the organic layer containing the leached plasticizer.
-
Concentrate the extract to a small, known volume under a gentle stream of nitrogen.
-
-
Analytical Quantification:
-
Analyze the concentrated extract using GC-MS or HPLC.
-
Prepare a series of calibration standards of the target plasticizer with the internal standard at a constant concentration.
-
Generate a calibration curve by plotting the ratio of the peak area of the plasticizer to the peak area of the internal standard against the concentration of the plasticizer.
-
Quantify the amount of leached plasticizer in the sample by comparing its peak area ratio to the calibration curve.
-
-
Data Reporting:
-
Express the migration results in terms of mass of plasticizer per unit surface area of the polymer (e.g., µg/cm²) or concentration in the simulant (e.g., mg/kg or ppm).
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in a typical plasticizer leaching study.
Caption: Experimental workflow for quantifying plasticizer leaching.
References
- 1. benchchem.com [benchchem.com]
- 2. Migration from plasticized films into foods. 2. Migration of di-(2-ethylhexyl)adipate from PVC films used for retail food packaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies examine phthalate migration from PVC films and adhesives | Food Packaging Forum [foodpackagingforum.org]
- 4. mdpi.com [mdpi.com]
- 5. Comparative study of the leachability of di(2-ethylhexyl) phthalate and tri(2-ethylhexyl) trimellitate from haemodialysis tubing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Leaching of Phthalates from Medical Supplies and Their Implications for Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Dioctyl Azelate and Diisononyl Phthalate (DINP) for Researchers and Drug Development Professionals
An objective analysis of two prominent plasticizers, dioctyl azelate and diisononyl phthalate (B1215562) (DINP), this guide provides a comprehensive comparison of their performance, safety, and biological interactions. Intended for researchers, scientists, and professionals in drug development, this document summarizes key quantitative data, details experimental methodologies for performance evaluation, and visualizes relevant biological signaling pathways to support informed material selection.
Executive Summary
This compound, an aliphatic diester, and diisononyl phthalate (DINP), a high molecular weight aromatic phthalate, are both widely utilized as plasticizers to impart flexibility to polymers, particularly polyvinyl chloride (PVC). While both serve a similar function, they exhibit distinct profiles in terms of performance at low temperatures, migration resistance, and toxicological properties. This compound is often lauded for its excellent cold-weather performance, a critical attribute for materials subjected to varying environmental conditions.[1][2] DINP, on the other hand, is recognized for its favorable cost-performance ratio and durability.[3][4] This guide aims to provide a data-driven comparison to assist in the selection of the appropriate plasticizer for specific research and pharmaceutical applications where material integrity and biocompatibility are paramount.
Quantitative Performance and Properties
Table 1: Physical and Chemical Properties
| Property | This compound | Diisononyl Phthalate (DINP) |
| Chemical Formula | C25H48O4 | C26H42O4 |
| Molecular Weight ( g/mol ) | 412.65 | ~418.6 |
| Appearance | Colorless to pale yellow, oily liquid | Colorless, viscous liquid |
| Boiling Point (°C) | 431.3 at 760 mmHg | ~405 at 760 mmHg |
| Freezing/Melting Point (°C) | -48 | -48 |
| Density (g/cm³) | ~0.92 | ~0.976 |
Table 2: Performance Characteristics in PVC Formulations
| Performance Metric | This compound | Diisononyl Phthalate (DINP) |
| Plasticizer Efficiency | Generally considered a highly efficient plasticizer | Good plasticizing efficiency, though slightly less than DOP |
| Low-Temperature Flexibility | Excellent, maintains flexibility at very low temperatures | Good, but generally less effective than aliphatic diesters like this compound |
| Migration Resistance | Good, but can be more prone to migration than higher molecular weight phthalates | Good, with lower migration rates than low molecular weight phthalates like DOP |
| Thermal Stability | Good | Good, with high-temperature resistance |
| Volatility | Relatively low | Low |
Note: The performance characteristics are qualitative comparisons based on available literature. Quantitative values can vary significantly based on the specific formulation and testing conditions.
Experimental Protocols for Performance Evaluation
To ensure a thorough and standardized comparison of plasticizer performance, the following experimental protocols are recommended.
Plasticizer Efficiency
The efficiency of a plasticizer is its ability to impart flexibility to a polymer. A common method to evaluate this is through the measurement of mechanical properties as outlined in ASTM D2284 .
-
Objective: To determine the effect of the plasticizer on the tensile properties of PVC.
-
Procedure:
-
Prepare PVC formulations with standardized concentrations of this compound and DINP.
-
Mold the formulations into dumbbell-shaped specimens.
-
Condition the specimens under controlled temperature and humidity.
-
Subject the specimens to tensile stress until failure using a universal testing machine.
-
Measure and compare the tensile strength, elongation at break, and 100% modulus. A lower modulus and higher elongation generally indicate greater plasticizer efficiency.[6]
-
Migration Resistance
Plasticizer migration, the process by which the plasticizer leaches from the polymer matrix, is a critical factor for materials in contact with solvents or other surfaces. ASTM D1239-14 provides a standard test method for resistance of plastic films to chemical extraction.
-
Objective: To quantify the amount of plasticizer that migrates into a liquid medium.
-
Procedure:
-
Prepare standardized PVC films containing known concentrations of this compound and DINP.
-
Immerse the films in a specified solvent (e.g., n-hexane, ethanol, or a simulant for a specific application) for a defined period and at a controlled temperature.
-
After immersion, remove the films, dry them, and weigh them to determine the mass loss due to plasticizer extraction.
-
Alternatively, the concentration of the plasticizer in the solvent can be quantified using analytical techniques such as gas chromatography-mass spectrometry (GC-MS).[7][8]
-
Low-Temperature Flexibility
The ability of a plasticized material to remain flexible at low temperatures is crucial for many applications. ASTM D1043 outlines a standard test method for determining the stiffness properties of plastics as a function of temperature by means of a torsion test.
-
Objective: To determine the temperature at which the plasticized PVC becomes brittle.
-
Procedure:
-
Prepare rectangular test specimens of the plasticized PVC.
-
Mount the specimen in a torsional apparatus and immerse it in a temperature-controlled bath.
-
Apply a torsional load and measure the angular deflection as the temperature is lowered.
-
The temperature at which the material reaches a specified stiffness (apparent modulus of rigidity) is recorded as the brittleness temperature.[9][10][11][12]
-
Thermal Stability
The thermal stability of a plasticizer is its ability to resist degradation at elevated temperatures. Thermogravimetric analysis (TGA) is a common method for evaluating this property.
-
Objective: To determine the decomposition temperature of the plasticizers.
-
Procedure:
-
Place a small, accurately weighed sample of the plasticizer in a TGA instrument.
-
Heat the sample at a controlled rate in a specified atmosphere (e.g., nitrogen or air).
-
Continuously monitor the weight of the sample as a function of temperature.
-
The temperature at which a significant weight loss occurs indicates the onset of thermal decomposition.[4][13][14]
-
Biological Signaling Pathways
Understanding the potential interaction of plasticizers with biological systems is critical, especially in the context of drug development and medical devices.
Azelaic Acid and the NF-κB/MAPK Signaling Pathway
This compound is a diester of azelaic acid. While direct studies on the signaling pathways of this compound are limited, azelaic acid has been shown to exert anti-inflammatory effects by interfering with the NF-κB/MAPK signaling pathway.[8] This pathway is a key regulator of the inflammatory response.
Caption: Azelaic acid's inhibitory effect on the NF-κB/MAPK inflammatory pathway.
DINP and Peroxisome Proliferator-Activated Receptors (PPARs)
DINP has been shown to interact with lipid metabolism, and some studies suggest that its metabolites may activate Peroxisome Proliferator-Activated Receptors (PPARs).[15][16] PPARs are nuclear receptors that play a crucial role in regulating lipid and glucose homeostasis.
Caption: Potential activation of PPAR signaling by DINP metabolites.
Conclusion
The selection between this compound and DINP is contingent upon the specific requirements of the application. This compound presents a compelling option for applications demanding superior low-temperature performance. Conversely, DINP offers a balance of good overall performance, durability, and cost-effectiveness. For applications in drug development and medical devices, a thorough evaluation of migration resistance and biocompatibility is crucial. The provided experimental protocols offer a framework for conducting such a comparative analysis. Furthermore, the potential interactions with biological signaling pathways, as highlighted for azelaic acid and DINP, warrant careful consideration, particularly in applications with direct or indirect patient contact. Further research focusing on direct, quantitative comparisons and the specific biological effects of this compound would be beneficial for the scientific community.
References
- 1. kinampark.com [kinampark.com]
- 2. Phthalate-free plasticizers | Goldstab Organics Pvt. Ltd. [goldstab.com]
- 3. thesuntek.com [thesuntek.com]
- 4. yuanlongchem.com [yuanlongchem.com]
- 5. Thermomechanical Properties of Nontoxic Plasticizers for Polyvinyl Chloride Predicted from Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. benchchem.com [benchchem.com]
- 8. Azelaic Acid: Mechanisms of Action and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bastone-plastics.com [bastone-plastics.com]
- 10. PVC Plasticizers: Overview & Selection Tips for PVC Applications [kingstarmold.com]
- 11. Selective Peroxisome Proliferator–Activated Receptor Alpha Modulators (SPPARMα): New Opportunities to Reduce Residual Cardiovascular Risk in Chronic Kidney Disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. www2.mst.dk [www2.mst.dk]
- 14. Plasticizers - BASF Aerospace Materials and Technologies [aerospace.basf.com]
- 15. Therapeutic roles of peroxisome proliferator-activated receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The peroxisome proliferator activated receptors (PPARS) and their effects on lipid metabolism and adipocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Plasticizing Efficiency of Dioctyl Azelate in Various Polymer Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of Dioctyl Azelate (DOZ) as a plasticizer in various polymer systems. Its performance is objectively evaluated against other common plasticizers, supported by experimental data and detailed methodologies.
This compound (DOZ) is a high-performance, low-temperature plasticizer valued for its excellent efficiency and compatibility with a wide range of polymers.[1] It is particularly effective in applications requiring flexibility in cold environments.[1][2] DOZ is used in polymers such as polyvinyl chloride (PVC), nitrile rubber (NBR), and polystyrene (PS).[3][4] As industries move away from traditional phthalate-based plasticizers due to health and environmental concerns, azelate esters like DOZ are emerging as viable, high-performance alternatives.[5][6]
Comparative Analysis of Plasticizer Properties
The selection of a plasticizer is a critical step in polymer formulation, directly impacting the final properties of the material. The following tables provide a comparative overview of DOZ against other widely used plasticizers.
Table 1: Physical and Chemical Properties of Selected Plasticizers
| Property | This compound (DOZ) | Dioctyl Phthalate (DOP) | Dioctyl Terephthalate (DOTP) | Dioctyl Adipate (DOA) | Dioctyl Sebacate (DOS) |
| Chemical Formula | C25H48O4 | C24H38O4 | C24H38O4 | C22H42O4 | C26H50O4 |
| Molar Mass ( g/mol ) | 412.65 | 390.56 | 390.56 | 370.59 | 426.68 |
| Appearance | Colorless to light yellow liquid | Colorless, odorless oily liquid | Clear, colorless liquid | Colorless, oily liquid | Colorless, oily liquid |
| Boiling Point (°C) | ~376 | ~385 | ~383 | ~335 | ~417 |
| Flash Point (°C) | ~213 | ~206 | ~216 | ~190 | ~210 |
| Density (g/cm³) | ~0.919 | ~0.986 | ~0.984 | ~0.927 | ~0.914 |
Note: The values presented are typical and may vary based on the specific grade and manufacturer.
Table 2: Performance Comparison of Plasticizers in a Typical PVC Formulation
| Performance Metric | This compound (DOZ) | Dioctyl Phthalate (DOP) | Dioctyl Terephthalate (DOTP) | Dioctyl Adipate (DOA) | Dioctyl Sebacate (DOS) |
| Plasticizing Efficiency | High | High | Good | Good | High |
| Low-Temperature Flexibility | Excellent | Moderate | Good | Good | Excellent |
| Hardness (Shore A) | Lower | Moderate | Higher | Lower | Lower |
| Tensile Strength | Moderate | Higher | Higher | Moderate | Moderate |
| Elongation at Break (%) | High | Moderate | Moderate | High | High |
| Volatility/Permanence | Low | Moderate | Low | High | Low |
This table provides a qualitative comparison based on typical performance characteristics. The addition of plasticizers generally decreases tensile strength and hardness while increasing elongation.[7][8]
DOZ is recognized for its exceptional low-temperature performance, often considered a suitable and more readily available alternative to Dioctyl Sebacate (DOS).[3][9] In PVC formulations, DOZ not only imparts flexibility but also provides a glossy and dry surface finish.[1] Compared to phthalates like DOP, non-phthalate plasticizers such as DOZ and DOTP are gaining preference due to a better environmental and safety profile.[10][11] While DOP is a highly efficient plasticizer, DOTP offers better heat resistance and lower volatility.[10][12] Adipates like DOA also provide good low-temperature properties but are more volatile than azelates and sebacates.[13][14]
Experimental Protocols
To ensure objective and reproducible assessment of plasticizer efficiency, standardized testing methodologies are crucial. The following protocols are fundamental in characterizing the performance of plasticized polymers.
Tensile Properties: ASTM D638
This test method is used to determine the tensile properties of plastics, providing key data on a material's strength and ductility.[15][16]
-
Specimen Preparation: Test specimens are typically injection molded or machined into a "dumbbell" or "dog-bone" shape (Type I is common).[17][18] This standardized shape ensures that stress is concentrated in the center of the specimen, leading to a consistent fracture pattern.[15]
-
Procedure:
-
The specimen is securely held in the grips of a universal testing machine.[15]
-
An extensometer is attached to the specimen's gauge length to precisely measure elongation.[17]
-
A tensile force is applied at a constant rate of crosshead movement until the specimen fails (yields or breaks).[16][18] The speed of the test is determined by the material specification.[17]
-
-
Data Analysis: The test yields critical performance data, including:
-
Tensile Strength (at yield and at break): The maximum stress the material can withstand.[17]
-
Elongation at Break: The extent to which the specimen stretches before fracturing, expressed as a percentage of the original length.[17]
-
Tensile Modulus (Modulus of Elasticity): A measure of the material's stiffness.[16]
-
Hardness: ASTM D2240 (Shore Durometer)
This method measures the indentation hardness of soft materials like plasticized PVC and rubber.[19][20]
-
Instrumentation: A durometer, an instrument with a specific indenter shape and a calibrated spring, is used. For softer materials, the Shore A scale is typically used, while the Shore D scale is for harder materials.[20][21]
-
Procedure:
-
The test specimen is placed on a hard, flat surface.[21]
-
The durometer's indenter is pressed firmly and quickly into the material until the presser foot is in full contact with the surface.[22]
-
The hardness value is read from the dial, typically within one second of firm contact.[21][22] Multiple readings at different locations on the specimen are averaged to ensure accuracy.
-
-
Data Analysis: The result is a dimensionless number on the Shore A or D scale, which provides a relative measure of the material's resistance to indentation.[19]
Glass Transition Temperature (Tg): Differential Scanning Calorimetry (DSC)
The glass transition temperature (Tg) is a critical indicator of a plasticizer's efficiency in imparting low-temperature flexibility.[23] It is the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[24] A lower Tg signifies better low-temperature performance.
-
Instrumentation: A Differential Scanning Calorimeter (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[24]
-
Procedure:
-
A small, weighed sample (typically 5-10 mg) of the plasticized polymer is sealed in an aluminum pan.[23]
-
The sample is subjected to a controlled thermal cycle, which usually includes a heating ramp to erase thermal history, followed by a controlled cooling ramp, and then a final controlled heating ramp.[23]
-
During the final heating ramp, the glass transition is observed as a step-like change in the heat flow curve.[25]
-
-
Data Analysis: The Tg is typically determined from the midpoint of this step change in the DSC curve.[25][26] The addition of a plasticizer lowers the polymer's Tg; the greater the depression, the more efficient the plasticizer at improving low-temperature flexibility.[24]
Visualizing Experimental and Logical Relationships
To further clarify the processes and comparisons discussed, the following diagrams have been generated.
Caption: Experimental workflow for assessing plasticizer efficiency.
References
- 1. PLASTHALL® DOZ | Hallstar Industrial [hallstarindustrial.com]
- 2. Nitrile Rubber (NBR) Archives | Hallstar Industrial [hallstarindustrial.com]
- 3. EDENOL DOZ | New High-Performance Plasticizer [emeryoleo.com]
- 4. Plasticizer Selection for Elastomers - ChemCeed [chemceed.com]
- 5. Synthesis of azelaic acid copolyester plasticizers and their application in PVC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. kgt88.com [kgt88.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. pcimag.com [pcimag.com]
- 10. shengfengchemical.com [shengfengchemical.com]
- 11. gst-chem.com [gst-chem.com]
- 12. nbinno.com [nbinno.com]
- 13. hallstarindustrial.com [hallstarindustrial.com]
- 14. What is the difference of Plasticizer DOA and DOS [wsdchemical.com]
- 15. ASTM D638 Standard Test Method for Tensile Properties of Plastics [ssi.shimadzu.com]
- 16. victortestingmachine.com [victortestingmachine.com]
- 17. Plastics Tensile Testing for ASTM D638 [intertek.com]
- 18. How to Perform an ASTM D638 Plastic Tensile Strength Test - ADMET [admet.com]
- 19. micomlab.com [micomlab.com]
- 20. arcorepoxy.com [arcorepoxy.com]
- 21. Shore Hardness ASTM D2240 [intertek.com]
- 22. zwickroell.com [zwickroell.com]
- 23. benchchem.com [benchchem.com]
- 24. hitachi-hightech.com [hitachi-hightech.com]
- 25. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 26. thermalsupport.com [thermalsupport.com]
A Comparative Guide to the Thermal Stability of Polymers Plasticized with Dioctyl Azelate
For researchers, scientists, and drug development professionals, the selection of appropriate excipients is critical in ensuring the stability and performance of polymer-based formulations. Dioctyl azelate (DOZ), a C8 ester of azelaic acid, is a non-phthalate plasticizer valued for its low-temperature performance and compatibility with various polymers, notably poly(vinyl chloride) (PVC). This guide provides an objective comparison of the thermal stability of polymers plasticized with this compound against other common plasticizers, supported by experimental data from peer-reviewed studies.
Executive Summary
This compound imparts excellent thermal stability to polymers, comparable and in some cases superior to traditional and other bio-based plasticizers. This guide will delve into the quantitative data derived from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to compare the performance of DOZ with alternatives such as di(2-ethylhexyl) phthalate (B1215562) (DEHP), di(2-ethylhexyl) suberate (B1241622) (D2EHSu), di(2-ethylhexyl) sebacate (B1225510) (D2EHSe), acetyl tributyl citrate (B86180) (ATBC), and epoxidized soybean oil (ESBO).
Comparative Thermal Stability Data
The thermal stability of a plasticized polymer is a critical parameter, indicating its resistance to degradation at elevated temperatures. This is often evaluated by determining the onset of decomposition and the temperature of maximum degradation rate using TGA, as well as the glass transition temperature (Tg) using DSC. A lower Tg indicates a more flexible material at lower temperatures.
Table 1: Thermogravimetric Analysis (TGA) Data for PVC Plasticized with Various Plasticizers
| Plasticizer | Polymer System | Onset Decomposition Temp. (Tonset) (°C) | Temperature of Max. Degradation (°C) |
| Di(2-ethylhexyl) azelate (D2EHAz) | PVC | ~250-260 | 290.83[1] |
| Di(2-ethylhexyl) phthalate (DEHP) | PVC | ~240-250 | ~270-280 |
| Di(2-ethylhexyl) suberate (D2EHSu) | PVC | ~250-260 | 287.06[1] |
| Di(2-ethylhexyl) sebacate (D2EHSe) | PVC | ~250-260 | 281.68[1] |
| Acetyl Tributyl Citrate (ATBC) | PVC | ~245-255 | ~275-285 |
| Epoxidized Soybean Oil (ESBO) | PVC | ~260-270 | ~290-300 |
Note: Data is compiled from various sources and direct, head-to-head comparisons under identical conditions are limited. The performance of plasticizers can vary depending on the specific formulation and processing conditions.
Table 2: Differential Scanning Calorimetry (DSC) Data for PVC Plasticized with Various Plasticizers
| Plasticizer | Polymer System | Glass Transition Temp. (Tg) (°C) |
| Di(2-ethylhexyl) azelate (D2EHAz) | PVC | 68.58 - 71.90[1] |
| Di(2-ethylhexyl) phthalate (DEHP) | PVC | ~70-80 |
| Di(2-ethylhexyl) suberate (D2EHSu) | PVC | 67.65 - 69.32[1] |
| Di(2-ethylhexyl) sebacate (D2EHSe) | PVC | 65.36 - 68.40[1] |
| Acetyl Tributyl Citrate (ATBC) | PVC | ~60-70 |
| Epoxidized Soybean Oil (ESBO) | PVC | ~55-65 |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of plasticizer performance. The following are outlines of standard protocols for the key experiments cited.
Sample Preparation: Solvent Casting Technique
A common method for preparing uniform polymer films for testing:
-
Dissolution: Prepare a solution of the polymer (e.g., 10% w/v PVC in tetrahydrofuran (B95107) (THF)) by stirring until the resin is completely dissolved.
-
Plasticizer Addition: Add the desired plasticizer (e.g., this compound) to the polymer solution at a specified concentration (e.g., 40 parts per hundred parts of resin - phr).
-
Casting: Pour the mixture into a flat, level petri dish or onto a glass plate.
-
Evaporation: Allow the solvent to evaporate slowly in a fume hood at room temperature. To control the evaporation rate, the casting surface can be partially covered.
-
Drying: Once the film has formed, dry it in a vacuum oven at a slightly elevated temperature (e.g., 60 °C) to remove any residual solvent.
-
Conditioning: Before testing, condition the films at a standard temperature and humidity (e.g., 23 ± 2 °C and 50 ± 5% relative humidity) for at least 24 hours.
Thermal Gravimetric Analysis (TGA)
TGA is used to determine the thermal stability of the plasticized polymer by measuring the weight loss as a function of temperature.
-
Instrument: A thermogravimetric analyzer.
-
Sample Preparation: A small, uniform piece of the plasticized polymer film (typically 5-10 mg) is placed in a TGA pan (e.g., aluminum or platinum).
-
Atmosphere: The analysis is typically conducted under an inert atmosphere, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min or 20 °C/min).
-
Data Analysis: The resulting TGA curve plots the percentage of weight loss versus temperature. The onset decomposition temperature and the temperature of the maximum rate of weight loss (from the derivative of the TGA curve, DTG) are determined.
Differential Scanning Calorimetry (DSC)
DSC is used to measure the glass transition temperature (Tg) of the plasticized polymer, which indicates the transition from a rigid, glassy state to a more flexible, rubbery state.
-
Instrument: A differential scanning calorimeter.
-
Sample Preparation: A small disc (typically 5-10 mg) is cut from the plasticized polymer film and hermetically sealed in an aluminum DSC pan.
-
Thermal Program: A common procedure involves a heat-cool-heat cycle to erase the thermal history of the sample:
-
First Heating Scan: Heat the sample from a low temperature (e.g., -50 °C) to a temperature above its expected Tg (e.g., 150 °C) at a constant rate (e.g., 10 °C/min).
-
Cooling Scan: Cool the sample back to the starting temperature at a controlled rate (e.g., 10 °C/min).
-
Second Heating Scan: Heat the sample again at the same rate as the first scan.
-
-
Data Analysis: The glass transition temperature (Tg) is determined from the second heating scan as the midpoint of the step change in the heat flow curve.
Workflow for Comparative Thermal Stability Analysis
The following diagram illustrates the logical workflow for comparing the thermal stability of polymers plasticized with this compound and its alternatives.
References
Dioctyl Azelate vs. Bio-based Plasticizers: A Comparative Review for Researchers and Drug Development Professionals
A detailed comparison of dioctyl azelate (DOZ) and emerging bio-based plasticizers reveals a competitive landscape where performance, safety, and sustainability are key differentiators. While DOZ remains a benchmark for low-temperature flexibility, certain bio-based alternatives are demonstrating comparable or even superior properties in areas such as thermal stability and migration resistance, positioning them as viable replacements in sensitive applications like medical devices and pharmaceutical packaging.
This guide provides an objective comparison of the performance of this compound against a range of bio-based plasticizers, supported by experimental data from various studies. The information is tailored for researchers, scientists, and drug development professionals seeking to make informed decisions on material selection.
Executive Summary
This compound, a dicarboxylate ester plasticizer, is well-regarded for its excellent low-temperature performance and good compatibility with a variety of polymers, most notably polyvinyl chloride (PVC).[1] However, the growing demand for sustainable and non-toxic materials has spurred the development of bio-based plasticizers derived from renewable resources such as vegetable oils, citric acid, and other biomass.[2][3][4]
This review directly compares the performance of DOZ (often represented by its close structural analog, di(2-ethylhexyl) azelate or DEHA) with prominent bio-based plasticizers, including epoxidized soybean oil (ESBO), citrate (B86180) esters like acetyl tributyl citrate (ATBC), and cardanol-based plasticizers. The comparison focuses on key performance indicators: plasticizing efficiency, thermal stability, migration resistance, low-temperature flexibility, and biodegradability.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key performance indicators for DOZ and various bio-based plasticizers based on available experimental data. It is important to note that direct head-to-head comparisons under identical conditions are limited in the literature, and data has been compiled from multiple sources.
Table 1: Mechanical Properties of Plasticized PVC
| Property | PVC/Dioctyl Azelate (DOZ)¹ | PVC/Epoxidized Soybean Oil (ESBO)² | PVC/Acetyl Tributyl Citrate (ATBC)² | PVC/Epoxidized Cardanol (B1251761) Acetate (B1210297) (ECA)³ |
| Plasticizer Concentration (phr) | 50 | 40 | 40 | 50 |
| Tensile Strength (MPa) | 18.5 | 17.5 | 16.2 | 17.4 - 19.1 |
| Elongation at Break (%) | 380 | 705.7 | 723.0 | 705 - 810 |
| 100% Modulus (MPa) | 9.8 | Not Reported | Not Reported | Not Reported |
¹ Data for Di(2-ethylhexyl) Azelate (D2EHAz) is used as a close proxy for this compound.[5] ²[6] ³[7]
Table 2: Thermal Properties of Plasticized PVC
| Property | PVC/Dioctyl Azelate (DOZ)¹ | PVC/Epoxidized Soybean Oil (ESBO)² | PVC/Acetyl Tributyl Citrate (ATBC)² | PVC/Epoxidized Cardanol Acetate (ECA)³ |
| Plasticizer Concentration (phr) | 50 | Not Specified | Not Specified | 50 |
| Glass Transition Temp. (Tg) (°C) | 71.90 | Lower than neat PVC | Lower than neat PVC | 27.4 |
| Max. Degradation Temp. (°C) | 290.83 | Higher than DOP-plasticized PVC | Comparable to DOP-plasticized PVC | Higher than DOP-plasticized PVC |
¹ Data for Di(2-ethylhexyl) Azelate (D2EHAz)[5] ²[6][8] ³[7]
Table 3: Migration Resistance of Plasticizers from PVC
| Property | PVC/Dioctyl Azelate (DOZ) | PVC/Epoxidized Soybean Oil (ESBO) | PVC/Acetyl Tributyl Citrate (ATBC) | PVC/Epoxidized Cardanol Acetate (ECA) |
| Migration in Water (%) | Low | Low | Low | 2.0 (50 phr) |
| Migration in Hexane (%) | Moderate | High | Moderate | Not Reported |
| Volatility (Weight Loss, %)¹ | Lower than DOP | Significantly lower than DOP | Lower than DOP | Lower than DOP and DINP |
¹ Volatility is a key factor in migration and permanence. Lower volatility indicates better resistance to loss over time.[8][9] Note: Quantitative migration data is highly dependent on the test method and conditions. The data presented provides a qualitative comparison based on available literature.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of plasticizer performance. The following are outlines of standard protocols for key experiments cited in this guide.
Synthesis of Plasticizers
-
This compound (DOZ): Synthesized via the esterification of azelaic acid with 2-ethylhexanol. The reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid, at elevated temperatures with the removal of water to drive the reaction to completion.[5]
-
Epoxidized Soybean Oil (ESBO): Produced through the epoxidation of soybean oil. This process involves the reaction of the double bonds in the soybean oil with a peracid, commonly generated in situ from hydrogen peroxide and a carboxylic acid.[5]
-
Acetyl Tributyl Citrate (ATBC): A two-step process involving the esterification of citric acid with n-butanol to form tributyl citrate, which is then acetylated using acetic anhydride.[5]
-
Cardanol-Based Plasticizers: Derived from cashew nut shell liquid (CNSL), a renewable resource. For example, epoxidized cardanol acetate (ECA) is synthesized from cardanol.[7]
Evaluation of Plasticizer Performance
-
Mechanical Properties - Tensile Testing (ASTM D2284): Tensile properties of plasticized PVC films are determined using a universal testing machine. Dumbbell-shaped specimens are tested at a constant crosshead speed to measure tensile strength, elongation at break, and modulus.[5]
-
Thermal Properties - Thermogravimetric Analysis (TGA): The thermal stability of the plasticized PVC is evaluated using TGA. A small sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen). The weight loss of the sample as a function of temperature is recorded to determine the onset and maximum degradation temperatures.[5]
-
Thermal Properties - Differential Scanning Calorimetry (DSC): The glass transition temperature (Tg) of the plasticized PVC is determined using DSC. A sample is heated at a controlled rate, and the heat flow is measured to identify the temperature at which the polymer transitions from a rigid to a more flexible state.[5]
-
Migration Resistance (ISO 177): This method determines the tendency of plasticizers to migrate from a plastic material. A test specimen is placed in contact with a material that can absorb the plasticizer under specified conditions of time, temperature, and pressure. The loss of mass from the test specimen is then measured.
-
Biodegradability (OECD 301B): This test evaluates the ready biodegradability of a substance in an aerobic aqueous medium. The amount of carbon dioxide evolved from the microbial breakdown of the test substance is measured over a 28-day period.[2]
Mandatory Visualization
Caption: Synthesis pathways for this compound and common bio-based plasticizers.
Caption: Experimental workflow for the comparative evaluation of plasticizer performance.
Discussion and Conclusion
The data indicates that while this compound remains a strong performer, particularly in applications requiring excellent low-temperature flexibility, several bio-based plasticizers present compelling alternatives.
Plasticizing Efficiency: Acetyl tributyl citrate and epoxidized cardanol acetate demonstrate superior elongation at break compared to DOZ, suggesting higher plasticizing efficiency in terms of imparting flexibility.[6][7] The reduction in glass transition temperature is a key indicator of plasticizing efficiency, and while direct comparative data is varied, bio-based plasticizers generally show a significant reduction in the Tg of PVC.[5]
Thermal Stability: Bio-based plasticizers, particularly those with higher molecular weights like epoxidized soybean oil and certain polymeric plasticizers, often exhibit improved thermal stability compared to smaller monomeric plasticizers like DOZ.[8][10] This can be advantageous in processing and for the end-use application's lifespan.
Migration Resistance: A significant advantage of many bio-based plasticizers, especially polymeric and some modified vegetable oil-based types, is their lower migration tendency.[10] This is crucial for applications where plasticizer leaching is a concern, such as in medical devices and food contact materials. While DOZ has a relatively low volatility compared to some phthalates, larger bio-based molecules generally show better permanence.[9]
Low-Temperature Flexibility: This remains a key strength of this compound. While some bio-based plasticizers are being developed to improve low-temperature performance, DOZ is often the benchmark in this category.
Biodegradability: Bio-based plasticizers, by their nature, are often more readily biodegradable than their petroleum-based counterparts.[2] This is a significant advantage in the context of developing more environmentally sustainable materials. Specific biodegradability data for DOZ under standardized tests is not as readily available, but as a synthetic ester, it is expected to be less biodegradable than many bio-based alternatives.
References
- 1. Migration of epoxidized soybean oil (ESBO) and phthalates from twist closures into food and enforcement of the overall migration limit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Limitation of the migration of plasticizers from medical devices through treatment with low-pressure cold plasma, polydopamine coating, and annealing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ukm.my [ukm.my]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. Comparative analysis of bio-based plasticizers: biocompatibility, plasticizing mechanisms, and molecular dynamics insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Biocompatibility of Dioctyl Azelate for Medical Applications
For Researchers, Scientists, and Drug Development Professionals
The selection of appropriate materials is a critical aspect of designing and developing safe and effective medical devices. Plasticizers, essential for imparting flexibility to polymers like polyvinyl chloride (PVC), are a key component class that requires rigorous biocompatibility assessment. This guide provides a comprehensive comparison of dioctyl azelate (DOA) with other common plasticizers used in the medical field, supported by experimental data and detailed methodologies.
Executive Summary
This compound, a non-phthalate plasticizer, is gaining attention as a potential alternative to traditional plasticizers like Di(2-ethylhexyl) phthalate (B1215562) (DEHP), which has faced scrutiny due to toxicological concerns. This guide evaluates the biocompatibility of DOA by comparing its performance in key preclinical assessments—cytotoxicity, hemocompatibility, and in vivo toxicity—against established and alternative plasticizers such as DEHP, Tris(2-ethylhexyl) trimellitate (TOTM), and Acetyl tributyl citrate (B86180) (ATBC). While direct, comprehensive biocompatibility data for DOA in medical applications is still emerging, existing toxicological information and comparative studies of related plasticizers provide valuable insights into its potential as a safer alternative.
Data Presentation: A Comparative Analysis of Plasticizer Biocompatibility
The following tables summarize the available quantitative data for the in vitro biocompatibility of various plasticizers. It is important to note that direct comparative studies including this compound are limited.
Table 1: In Vitro Cytotoxicity of Plasticizers on L929 Murine Fibroblasts (ISO 10993-5)
| Plasticizer | Concentration (mg/mL) | Cell Viability (%) | Cytotoxic Effect |
| This compound (DOA) | Data Not Available | Data Not Available | Data Not Available |
| DEHP | 0.1 | < 70% | Yes[1] |
| TOTM | 0.1 | > 70% | No[1] |
| DINCH | 0.1 | < 70% | Yes[1] |
| DEHA | 0.1 | > 70% | No[1] |
Note: A reduction in cell viability by more than 30% is considered a cytotoxic effect.
Table 2: In Vitro Hemocompatibility - Hemolysis (ASTM F756)
| Plasticizer | Test Condition | Hemolysis (%) | Hemolytic Category |
| This compound (DOA) | Data Not Available | Data Not Available | Data Not Available |
| DEHP-plasticized PVC | Variable | Variable | Often higher than alternatives |
| DINCH-plasticized PVC | Storage Day 35 | 0.297–0.342 | Non-hemolytic |
Note: Hemolysis rates below 2% are generally considered non-hemolytic. Data for specific plasticizers is often presented in the context of the final material formulation.
Table 3: In Vivo Acute Systemic Toxicity
| Plasticizer | Animal Model | Route of Administration | LD50 |
| This compound (DOA) | Rat | Oral | 9,860 mg/kg |
| DEHP | Rat | Oral | ~30,000 mg/kg |
LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of biocompatibility studies. The following are protocols for the key experiments cited in this guide.
ISO 10993-5: In Vitro Cytotoxicity - MTT Assay
1. Principle: This assay quantitatively assesses cell viability by measuring the metabolic activity of mitochondrial succinate (B1194679) dehydrogenase in living cells. This enzyme reduces the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
2. Materials:
- L929 mouse fibroblast cell line
- Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS)
- MTT solution (5 mg/mL in phosphate-buffered saline - PBS)
- Isopropanol (B130326)
- 96-well cell culture plates
- Test material (plasticizer) and control materials (negative and positive controls)
3. Procedure:
- Extraction: Prepare extracts of the test and control materials in DMEM with 10% FBS according to ISO 10993-12. Typically, a surface area to volume ratio of 3 cm²/mL is used, and extraction is carried out at 37°C for 24 hours.
- Cell Seeding: Seed L929 cells into 96-well plates at a density that will result in a sub-confluent monolayer after 24 hours of incubation.
- Exposure: After 24 hours, replace the culture medium with the prepared extracts of the test material, negative control, and positive control. Incubate for a further 24 hours.
- MTT Addition: Remove the extracts and add 50 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT.
- Formazan Solubilization: Remove the MTT solution and add 100 µL of isopropanol to each well to dissolve the formazan crystals.
- Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
- Calculation: Calculate cell viability as a percentage of the negative control. A reduction in cell viability of more than 30% is considered a cytotoxic effect.
ASTM F756: In Vitro Hemocompatibility - Hemolysis Assay (Direct Contact Method)
1. Principle: This method determines the hemolytic potential of a material by directly exposing it to a suspension of red blood cells and measuring the amount of hemoglobin released.
2. Materials:
- Fresh human or rabbit blood with anticoagulant (e.g., citrate)
- Phosphate-buffered saline (PBS)
- Drabkin's reagent (for hemoglobin measurement)
- Test material and control materials (positive and negative controls)
- Spectrophotometer
3. Procedure:
- Blood Preparation: Prepare a diluted blood suspension by mixing whole blood with PBS.
- Incubation: Place the test material, positive control, and negative control in separate tubes. Add the diluted blood suspension to each tube. A tube with only the blood suspension and PBS serves as a blank. Incubate all tubes at 37°C for a specified time (e.g., 4 hours) with gentle agitation.
- Centrifugation: After incubation, centrifuge the tubes to pellet the intact red blood cells.
- Hemoglobin Measurement: Carefully collect the supernatant and mix it with Drabkin's reagent. Measure the absorbance of the resulting solution at 540 nm using a spectrophotometer.
- Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Absorbance of test sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100. Materials are categorized based on their hemolytic index (e.g., <2% is non-hemolytic).
ISO 10993-4: Platelet Activation Assay (Flow Cytometry Method)
1. Principle: This assay evaluates the potential of a material to induce platelet activation by measuring the expression of activation markers, such as P-selectin (CD62P), on the platelet surface using flow cytometry.
2. Materials:
- Fresh human whole blood or platelet-rich plasma (PRP)
- Fluorescently labeled antibodies against platelet-specific markers (e.g., CD41 or CD61) and activation markers (e.g., CD62P)
- Platelet agonists (e.g., ADP, thrombin) as positive controls
- Flow cytometer
3. Procedure:
- Incubation: Incubate whole blood or PRP with the test material, a negative control, and a positive control (platelet agonist) for a defined period at 37°C.
- Antibody Staining: Add the fluorescently labeled antibodies to the samples and incubate in the dark to allow for antibody binding to the platelet surface markers.
- Fixation: Fix the samples with a suitable fixative (e.g., paraformaldehyde) to stop the reaction and preserve the cell staining.
- Flow Cytometry Analysis: Acquire the samples on a flow cytometer. Identify the platelet population based on their light scatter properties and expression of platelet-specific markers.
- Data Analysis: Quantify the percentage of platelets expressing the activation marker (e.g., CD62P-positive platelets) in each sample. An increased expression of activation markers compared to the negative control indicates material-induced platelet activation.
Mandatory Visualizations
Caption: Experimental workflow for assessing the biocompatibility of a medical device plasticizer.
References
Safety Operating Guide
Proper Disposal of Dioctyl Azelate: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of dioctyl azelate, a common non-halogenated organic ester used as a plasticizer. Adherence to these guidelines will help ensure the safety of laboratory personnel and compliance with regulatory standards.
Immediate Safety and Logistical Information
This compound is classified as a non-halogenated organic waste. It is crucial to prevent its release into the environment as it may be harmful to aquatic life with long-lasting effects. Improper disposal can lead to contamination of soil and water systems.
Key Chemical Properties for Disposal Consideration
| Property | Value | Implication for Disposal |
| Chemical Formula | C25H48O4 | Non-halogenated organic compound. |
| Appearance | Transparent, almost colorless liquid | Can be easily mixed with other non-halogenated solvent waste if regulations permit. |
| Solubility in Water | 0.1 mg/L (25 ºC) | Insoluble in water; do not dispose of down the drain.[1] |
| Flash Point | 211 °C | Flammable at high temperatures; store away from ignition sources.[1] |
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the safe disposal of this compound from a laboratory setting. This protocol is based on general best practices for managing non-halogenated organic chemical waste.
1. Waste Identification and Segregation:
-
Identify the waste as "non-halogenated organic waste."
-
Crucially, do not mix this compound waste with halogenated solvents (e.g., dichloromethane, chloroform), as this will complicate and increase the cost of disposal.[2][3][4]
-
Avoid mixing with other incompatible waste streams such as acids, bases, or oxidizers.[5][6]
2. Personal Protective Equipment (PPE):
-
Before handling this compound waste, ensure you are wearing appropriate PPE, including:
-
Nitrile gloves
-
Safety glasses or goggles
-
Laboratory coat
-
3. Waste Collection and Containerization:
-
Use a designated and compatible waste container. This is typically a clearly labeled, non-reactive plastic or metal container with a secure, tight-fitting lid.[5][7]
-
The container must be in good condition, free from leaks or cracks.[5]
-
Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," and the accumulation start date. Do not use abbreviations.[5][7][8]
-
If mixing with other non-halogenated solvents, list all components and their approximate percentages on the label.[8]
-
Keep the waste container closed at all times, except when adding waste.[5][8]
4. Waste Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is well-ventilated.[7]
-
Use secondary containment, such as a larger, chemically resistant bin, to prevent spills from reaching drains or the environment.[5][7]
-
Store the container away from sources of ignition, heat, and direct sunlight.
5. Disposal and Removal:
-
Do not dispose of this compound down the sink or in regular trash.
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[2]
-
Follow your institution's specific procedures for requesting a waste pickup.
Disposal of Empty Containers
Empty containers that previously held this compound must also be managed properly:
-
Thoroughly empty the container of all contents.
-
The first rinse of the container with a suitable solvent (e.g., ethanol (B145695) or acetone) must be collected and disposed of as hazardous waste.[5]
-
After the initial rinse, the container should be triple-rinsed with an appropriate solvent.
-
Deface or remove all labels from the container.[2]
-
Once clean and unlabeled, the container can typically be disposed of as regular laboratory glass or plastic waste, according to your institution's policies.
Experimental Methodologies for Waste Management
While specific experimental protocols for the disposal of this compound are not publicly available, the overall approach to managing this type of chemical waste in a research setting follows a standardized methodology:
-
Waste Characterization: The first step is to fully characterize the waste stream. For a pure substance like this compound, this is straightforward. For mixtures, all components must be identified and their concentrations estimated.
-
Segregation and Containment: Based on the characterization, the waste is segregated into appropriate categories (e.g., non-halogenated organic). A compatible containment vessel is selected to prevent leaks, spills, and reactions with the container material.
-
Labeling and Documentation: Meticulous record-keeping is essential for regulatory compliance. All waste containers are labeled with their contents, hazards, and accumulation dates. A log of all generated waste is maintained.[7]
-
Storage: Waste is stored in a designated, safe, and secure location that minimizes the risk of spills and exposure to personnel.
-
Treatment and Disposal: The final step is the treatment and/or disposal of the waste, which is carried out by a licensed and certified hazardous waste management company. The methods used will depend on the chemical nature of the waste and may include incineration at high temperatures, fuel blending, or other advanced chemical treatments.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. This compound [chembk.com]
- 2. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. 7.2 Organic Solvents [ehs.cornell.edu]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
